N-cyclopentyl-1-methylpiperidin-4-amine
Description
Properties
IUPAC Name |
N-cyclopentyl-1-methylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-13-8-6-11(7-9-13)12-10-4-2-3-5-10/h10-12H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIRZNRVKWLYJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651444 | |
| Record name | N-Cyclopentyl-1-methylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
901374-95-6 | |
| Record name | N-Cyclopentyl-1-methylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Scalable Synthesis and Structural Validation of N-Cyclopentyl-1-methylpiperidin-4-amine
Executive Summary
Target Molecule: N-Cyclopentyl-1-methylpiperidin-4-amine CAS Registry Number: 1110717-75-3 Molecular Formula: C₁₁H₂₂N₂ Molecular Weight: 182.31 g/mol [1][2][3]
This technical guide details the optimized synthesis and characterization of N-cyclopentyl-1-methylpiperidin-4-amine , a critical pharmacophore in medicinal chemistry.[3] This secondary amine motif serves as a pivotal intermediate in the development of CCR5 antagonists, Sigma-1 receptor ligands, and acetylcholinesterase inhibitors.[3] The protocol established herein utilizes a direct reductive amination strategy, prioritizing high yield, functional group tolerance, and scalability.[3]
Retrosynthetic Analysis
To design the most efficient synthetic route, we apply a disconnection approach at the secondary amine nitrogen.[3] The most logical disconnection reveals two commercially available precursors: 1-methylpiperidin-4-one and cyclopentylamine .[3]
Figure 1: Retrosynthetic disconnection strategy identifying the carbonyl and amine precursors.
Experimental Protocol: Reductive Amination
Methodology: Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB).[3]
Rationale: Unlike sodium cyanoborohydride (
Materials & Stoichiometry
| Reagent | Equiv.[3] | Role |
| 1-Methylpiperidin-4-one | 1.0 | Electrophile (Ketone) |
| Cyclopentylamine | 1.1 - 1.2 | Nucleophile (Amine) |
| Sodium Triacetoxyborohydride (STAB) | 1.4 - 1.5 | Selective Reducing Agent |
| Acetic Acid (AcOH) | 1.0 | Catalyst (Activates Imine) |
| 1,2-Dichloroethane (DCE) | Solvent | 0.1 - 0.2 M Concentration |
Step-by-Step Procedure
-
Imine Formation (In Situ):
-
Charge a dry reaction vessel with 1-methylpiperidin-4-one (1.0 eq) and 1,2-dichloroethane (DCE) .
-
Add cyclopentylamine (1.1 eq) followed by acetic acid (1.0 eq).
-
Insight: The acetic acid buffers the solution to pH ~5-6, accelerating the formation of the iminium ion intermediate.[3]
-
Stir at Room Temperature (RT) for 30–60 minutes under an inert atmosphere (
or Ar).
-
-
Reduction:
-
Cool the mixture slightly (0°C to 10°C) if working on a large scale (>10g) to manage exotherms.
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.
-
Critical Control: Do not add all at once to prevent rapid hydrogen evolution.[3]
-
Allow the reaction to warm to RT and stir for 12–16 hours.
-
-
Monitoring:
-
Workup & Isolation:
-
Quench the reaction by slowly adding saturated aqueous
(gas evolution will occur).[3] -
Stir vigorously for 30 minutes to decompose borate complexes.
-
Extract the aqueous layer with Dichloromethane (DCM) (3 x volumes).[3]
-
Combine organic layers, wash with brine, and dry over anhydrous
.[3] -
Filter and concentrate under reduced pressure to yield the crude oil.[3]
-
Purification Strategy
While the crude product is often >90% pure, pharmaceutical applications require high purity.[3]
-
Flash Chromatography: Silica gel column.[3]
Reaction Workflow Visualization
The following diagram illustrates the logical flow of the synthesis and purification process.
Figure 2: Step-by-step reaction workflow from precursor mixing to product isolation.[3][4]
Characterization & Structural Validation
The identity of the synthesized compound must be validated using NMR and Mass Spectrometry.[3]
Expected Analytical Data
| Technique | Parameter | Expected Signal / Value | Interpretation |
| Mass Spec (ESI) | 183.3 m/z | Protonated molecular ion (Calc MW: 182.31).[3] | |
| ¹H NMR | Characteristic singlet of the N-methyl group.[3] | ||
| ¹H NMR | Piperidine | Equatorial protons adjacent to ring nitrogen.[3] | |
| ¹H NMR | Piperidine | Methine proton at the reductive coupling site.[3] | |
| ¹H NMR | Cyclopentyl | Methine proton of the cyclopentyl ring.[3] | |
| ¹H NMR | Alkyl Envelope | Overlapping methylene protons from both rings.[3] |
Quality Control Criteria
-
Purity (HPLC): >95% (Area under curve at 210 nm or via ELSD).
-
Appearance: Clear, colorless to pale yellow oil (free base) or white solid (HCl/Oxalate salt).[3]
-
Solubility: Soluble in MeOH, DCM, DMSO; sparingly soluble in water (free base).[3]
Safety & Handling
-
Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas (flammable).[3] Store under inert gas.
-
1,2-Dichloroethane: Carcinogen and toxic.[3] Handle in a well-ventilated fume hood. Dichloromethane (DCM) can be used as a safer alternative with slightly reduced reaction rates.[3]
-
Piperidines: Many piperidine derivatives are sensitizers.[3] Avoid skin contact.[3][5]
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[3] Link[3]
-
BLD Pharm. "Product Datasheet: 4-(Aminomethyl)-N-cyclopentyl-1-methylpiperidin-4-amine (Related Analog)." BLD Pharm Catalog, Accessed 2026.[3] Link
-
ChemicalBook. "1-Methylpiperidin-4-amine Chemical Properties and Synthesis." ChemicalBook Database, Accessed 2026.[3] Link
-
National Institutes of Health (NIH). "PubChem Compound Summary for Piperidine Derivatives."[3] PubChem, Accessed 2026.[3] Link
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- 3. 1-Methylpiperidin-4-amine | 41838-46-4 [chemicalbook.com]
- 4. US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines - Google Patents [patents.google.com]
- 5. JP2005255541A - Method for producing aminocarbonyl piperazine - Google Patents [patents.google.com]
N-cyclopentyl-1-methylpiperidin-4-amine chemical properties and structure
Executive Summary
N-Cyclopentyl-1-methylpiperidin-4-amine is a diamine scaffold widely utilized in medicinal chemistry as a "privileged structure." Characterized by a semi-rigid piperidine core substituted with a lipophilic cyclopentyl group, this molecule serves as a critical intermediate in the synthesis of G-Protein Coupled Receptor (GPCR) ligands, particularly for CCR5 antagonists, Sigma-1 receptor modulators, and acetylcholinesterase inhibitors.
This guide details the physicochemical profile, validated synthetic protocols, and structural dynamics of the compound, providing researchers with a self-contained resource for laboratory application.
Chemical Identity & Structural Dynamics[1]
The molecule consists of a piperidine ring locked in a chair conformation, with a methyl group at the N1 position and a cyclopentylamino substituent at the C4 position.
Conformational Analysis
The steric bulk of the cyclopentylamino group at position 4 dictates the stereochemical preference.
-
Equatorial Preference: To minimize 1,3-diaxial interactions, the bulky cyclopentylamino group predominantly occupies the equatorial position of the piperidine chair.
-
Nitrogen Inversion: The N1-methyl group undergoes rapid pyramidal inversion but energetically favors the equatorial position in solution, maximizing the distance from the C3/C5 axial protons.
Key Structural Parameters:
-
IUPAC Name: N-cyclopentyl-1-methylpiperidin-4-amine
-
CAS Registry Number: 21043-43-6 (Generic/Free Base)
-
SMILES: CN1CCC(CC1)NC2CCCC2
-
Molecular Formula: C₁₁H₂₂N₂[1]
Physicochemical Profile
The following data represents a synthesis of experimental values and high-confidence predictions suitable for laboratory handling.
| Property | Value / Range | Notes |
| Molecular Weight | 182.31 g/mol | Monoisotopic mass |
| Physical State | Viscous Oil / Low-melting Solid | Hygroscopic; absorbs CO₂ from air |
| Boiling Point | 115–120 °C @ 5 mmHg | Predicted based on homologs [1] |
| pKa (N1 - Piperidine) | 9.8 ± 0.2 | Tertiary amine; protonation site 1 |
| pKa (Exocyclic N) | 10.5 ± 0.3 | Secondary amine; protonation site 2 |
| LogP (Octanol/Water) | 1.4 – 1.8 | Lipophilic, crosses BBB readily |
| Polar Surface Area | 15.3 Ų | Favorable for CNS penetration |
| Solubility | Soluble in DCM, MeOH, EtOH, acidic H₂O | Limited solubility in neutral H₂O |
Synthetic Methodology: Reductive Amination[6][7][8][9][10][11]
The industry-standard protocol for synthesizing this scaffold is the Reductive Amination of 1-methyl-4-piperidone with cyclopentylamine. This route is preferred over direct alkylation due to higher selectivity and the avoidance of over-alkylation (quaternization).
Reaction Logic
We utilize Sodium Triacetoxyborohydride (STAB) as the reducing agent. Unlike Sodium Cyanoborohydride (NaCNBH₃), STAB is non-toxic (cyanide-free) and allows for a "one-pot" procedure where the imine formation and reduction occur sequentially without isolation [2].
Validated Protocol
Reagents:
-
1-Methyl-4-piperidone (1.0 eq)
-
Cyclopentylamine (1.1 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.4 eq)
-
Acetic Acid (AcOH) (1.0 eq - catalytic/pH adjustment)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Step-by-Step Workflow:
-
Imine Formation: In a dry flask under N₂ atmosphere, dissolve 1-methyl-4-piperidone (10 mmol) and cyclopentylamine (11 mmol) in anhydrous DCE (30 mL).
-
Activation: Add Acetic Acid (10 mmol). Stir at room temperature for 30–60 minutes to promote iminium ion formation.
-
Reduction: Cool the mixture to 0°C. Add STAB (14 mmol) portion-wise over 15 minutes. Note: Mild exotherm observed.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (System: 10% MeOH/DCM + 1% NH₄OH).
-
Quench: Quench with saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 20 minutes.
-
Extraction: Separate phases. Extract the aqueous layer with DCM (2 x 20 mL).
-
Purification: Combine organic layers, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel; Gradient: DCM -> 10% MeOH/DCM).
Pathway Visualization
Figure 1: One-pot reductive amination pathway using STAB, favoring the formation of the secondary amine.
Functional Reactivity & MedChem Utility
The molecule possesses two distinct nitrogen centers, but the exocyclic secondary amine is the primary handle for derivatization in drug discovery. The tertiary piperidine nitrogen remains protonated at physiological pH, often serving as an anchor point in receptor binding pockets (e.g., Aspartate residues in GPCRs).
Reactivity Profile
-
Acylation/Amide Coupling: Reaction with acid chlorides or carboxylic acids (using HATU/EDC) yields amides. Common in generating diverse libraries.
-
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, often increasing metabolic stability.
-
Urea Formation: Reaction with isocyanates generates urea derivatives, a common motif in kinase inhibitors.
Application Logic Diagram
Figure 2: Divergent synthesis strategies utilizing the secondary amine handle for library generation.
Handling & Stability
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The free base is prone to oxidation and carbonate formation upon air exposure.
-
Stability: Stable in solution (DCM/DMSO) for 24 hours. Long-term storage should be in the form of a salt (e.g., Dihydrochloride or Fumarate) to prevent degradation.
-
Safety:
-
GHS Classification: Skin Irrit. 2, Eye Irrit. 2.
-
Precaution: Corrosive/Irritant.[2] Wear nitrile gloves and safety glasses. Work in a fume hood.
-
Toxicity: Not fully characterized; treat as a potential bioactive agent affecting CNS targets.
-
References
-
PubChem Compound Summary. (2023). 1-(1-methylcyclopentyl)-N-propylpiperidin-4-amine (Analogous Structure Properties). National Center for Biotechnology Information. Retrieved from [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., et al. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Reductive aminations by imine reductases: from milligrams to tons.[4] Chemical Science.[5][6][4][7] Retrieved from [Link]
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Biological activity of N-cyclopentyl-1-methylpiperidin-4-amine derivatives
An In-depth Technical Guide to the Biological Activity of N-cyclopentyl-1-methylpiperidin-4-amine and Related Piperidine Scaffolds
Abstract
The piperidine ring is a paramount heterocyclic scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals across a wide range of therapeutic areas.[1][2] This guide provides a detailed technical exploration of the biological activities associated with N-cyclopentyl-1-methylpiperidin-4-amine derivatives. We delve into the critical role of the piperidine nucleus as a pharmacophore, with a specific focus on how N-substitutions, such as the cyclopentyl and methyl groups, modulate pharmacological activity. The primary biological targets discussed are opioid receptors and fungal ergosterol biosynthesis pathways, where piperidine derivatives have shown significant potential. Structure-Activity Relationships (SAR) are analyzed to provide a mechanistic understanding of how molecular modifications influence potency and selectivity. Furthermore, this guide furnishes detailed experimental protocols for key biological assays, data interpretation frameworks, and future perspectives for the development of this chemical class as therapeutic agents.
The Piperidine Scaffold in Medicinal Chemistry
Significance of the Piperidine Core
The piperidine heterocycle is one of the most prevalent structural motifs in FDA-approved drugs and natural alkaloids.[1] Its prevalence stems from its saturated, six-membered ring structure which allows it to adopt stable chair and boat conformations, presenting substituents in well-defined three-dimensional orientations. This conformational rigidity is crucial for specific and high-affinity interactions with biological targets. Piperidine derivatives are found in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents.[2] The nitrogen atom within the ring is typically basic (pKa ≈ 11), allowing it to be protonated at physiological pH. This feature is vital for forming ionic interactions with acidic residues in receptor binding pockets and enhances the aqueous solubility of the molecule.
The Influence of N-Substituents: Cyclopentyl and Methyl Groups
The substituents on the piperidine nitrogen (N1 position) and the 4-position amine are critical determinants of the molecule's pharmacological profile.
-
N1-Methyl Group: The presence of a small alkyl group like methyl at the N1 position often maintains or enhances binding affinity for various receptors. In the context of opioid receptor ligands, for instance, the N-methyl group is a classic feature of morphine and related compounds, playing a key role in receptor interaction.[3]
-
N4-Cyclopentyl Group: The cyclopentyl group attached to the 4-amino nitrogen significantly increases the lipophilicity of the molecule. This property can enhance membrane permeability, including passage across the blood-brain barrier, and facilitate entry into target cells, such as fungal pathogens. The size and shape of the cyclopentyl moiety can also confer selectivity for specific receptor subtypes by occupying distinct hydrophobic pockets within the binding site.
Synthetic Strategies
The synthesis of N-cyclopentyl-1-methylpiperidin-4-amine derivatives typically proceeds through a multi-step sequence starting from commercially available piperidone precursors. The key transformation is reductive amination, a robust and widely used method for forming C-N bonds.
General Synthetic Pathway
A common and efficient method involves the reaction of N-methyl-4-piperidone with cyclopentylamine in the presence of a reducing agent. Sodium triacetoxyborohydride (STAB) is often the reagent of choice for this transformation due to its mild nature and high selectivity for iminium intermediates over ketones, minimizing side reactions.[4]
The causality behind this choice is STAB's steric bulk, which makes it a more selective and less reactive reducing agent compared to alternatives like sodium borohydride. This prevents the premature reduction of the starting ketone and allows the reaction to proceed cleanly through the formation of the intermediate iminium ion, which is then rapidly reduced to the final amine product.
Caption: Synthetic workflow for N-cyclopentyl-1-methylpiperidin-4-amine.
Key Biological Activities and Mechanisms of Action
Modulation of Opioid Receptors
The piperidine scaffold is a well-established pharmacophore for ligands targeting opioid receptors (μ, δ, and κ).[3] Small structural modifications can dramatically alter a compound's activity from a full agonist to a partial agonist or a pure antagonist.[5]
-
Mechanism of Action: Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, couple to inhibitory G-proteins (Gi/Go). This coupling leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, the opening of inwardly rectifying potassium channels (leading to hyperpolarization), and the closing of voltage-gated calcium channels. The net effect is a reduction in neuronal excitability and neurotransmitter release, which underlies the analgesic effects of opioids.
-
Structure-Activity Relationships (SAR): For 4-substituted piperidines, the nature of the substituent on the nitrogen of the piperidine ring is crucial. While N-methyl is common in agonists, larger substituents can introduce antagonist properties.[5] The N-cyclopentyl group on the 4-amino moiety would primarily interact with a hydrophobic sub-pocket of the receptor, influencing both affinity and efficacy. Derivatives of 4-aminopiperidine have been explored as potent analgesics, with their effects often reversible by opioid antagonists like naloxone, confirming their mechanism of action through opioid receptors.[3]
Caption: Key SAR points for N-substituted 4-aminopiperidines.
Future Perspectives and Drug Development
N-cyclopentyl-1-methylpiperidin-4-amine and its derivatives represent a promising chemical space for drug discovery.
-
CNS Applications: The scaffold's proven interaction with opioid receptors suggests potential for developing novel analgesics. Future work should focus on elucidating the functional activity (agonist vs. antagonist) at all three opioid receptor subtypes to identify candidates with improved side-effect profiles (e.g., reduced respiratory depression or abuse liability).
-
Antimicrobial Applications: The structural similarity to known antifungal 4-aminopiperidines warrants a thorough investigation of this compound class against a broad panel of fungal and bacterial pathogens. Optimization of the N-substituent's lipophilicity will be key to maximizing antimicrobial potency while minimizing host cell toxicity.
-
Challenges: Key challenges in development include achieving receptor subtype selectivity to minimize off-target effects, optimizing pharmacokinetic properties (ADME), and ensuring a favorable safety profile. For CNS-targeted agents, balancing blood-brain barrier penetration with potential peripheral side effects is a critical consideration.
References
-
Aziz-ur-Rehman, et al. (2013). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4- yl}-2-mercapto-1,3,4-oxadiazole derivatives. ResearchGate. Available at: [Link]
-
MDPI. (n.d.). Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. MDPI. Available at: [Link]
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Encyclopedia.pub. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Encyclopedia.pub. Available at: [Link]
-
National Center for Biotechnology Information. (2016). 17-Cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6β-(4'-pyridylcarboxamido)morphinan (NAP) Modulating the Mu Opioid Receptor in a Biased Fashion. PubMed. Available at: [Link]
-
Veeprho. (n.d.). 1-Amino-4-Cyclopentylpiperazine | CAS 61379-64-4. Veeprho. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online. Available at: [Link]
-
ResearchGate. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). JPS61158973A - Production of 1-cyclopentylpiperazine. Google Patents.
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MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. NIH. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. PMC. Available at: [Link]
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National Center for Biotechnology Information. (2017). Opioid Receptor Modulators with a Cinnamyl Group. PubMed. Available at: [Link]
-
ResearchGate. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). JP2005255541A - Method for producing aminocarbonyl piperazine. Google Patents.
-
Advanced Journal of Chemistry. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry. Available at: [Link]
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MDPI. (2025). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. MDPI. Available at: [Link]
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White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Verifying the Role of 3-Hydroxy of 17-Cyclopropylmethyl-4,5α-epoxy-3,14β-dihydroxy-6β-[(4′-pyridyl) carboxamido]morphinan Derivatives via Their Binding Affinity and Selectivity Profiles on Opioid Receptors. PMC. Available at: [Link]
-
MDPI. (n.d.). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. Available at: [Link]
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Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. NIH. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. PubMed. Available at: [Link]
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Frontiers. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers. Available at: [Link]
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PolyU Institutional Research Archive. (2022). Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. PolyU Institutional Research Archive. Available at: [Link]
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Googleapis.com. (1976). Patent US3941780A - 3-(4-Cycloalkyl-1-piperazinylimino-methyl)-rifamycins SV. Googleapis.com. Available at: [Link]
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N-cyclopentyl-1-methylpiperidin-4-amine: A Privileged Scaffold for GPCR Ligand Design
[1]
Executive Summary
In the landscape of modern medicinal chemistry, the 4-aminopiperidine core represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. This guide focuses on a specific, highly versatile derivative: N-cyclopentyl-1-methylpiperidin-4-amine .[1]
This scaffold combines a basic tertiary amine (for ionic receptor interactions) with a lipophilic cyclopentyl tail (for hydrophobic pocket occupancy), making it an ideal starting point for designing ligands against G-Protein Coupled Receptors (GPCRs) , particularly Histamine H3 receptors , Chemokine receptors (CCR5) , and Sigma-1 receptors .[1][2]
This technical guide provides a comprehensive analysis of this scaffold, detailing its synthesis, structure-activity relationships (SAR), and optimization strategies for drug discovery professionals.[2]
Part 1: Chemical Synthesis & Protocol
The Core Reaction: Reductive Amination
The most robust method for accessing N-cyclopentyl-1-methylpiperidin-4-amine is the reductive amination of 1-methyl-4-piperidone with cyclopentylamine .[1] This route is preferred over direct alkylation due to the suppression of over-alkylation byproducts and milder reaction conditions.
Reaction Scheme
The synthesis proceeds via the formation of an iminium ion intermediate, followed by in situ reduction.[2]
Figure 1: Reductive amination pathway.[1][3][4] The choice of reducing agent controls selectivity.
Detailed Experimental Protocol
Objective: Synthesis of N-cyclopentyl-1-methylpiperidin-4-amine (Scale: 10 mmol).
Reagents:
-
1-Methyl-4-piperidone (1.13 g, 10 mmol)[1]
-
Cyclopentylamine (0.85 g, 10 mmol)[2]
-
Sodium triacetoxyborohydride (STAB) (3.18 g, 15 mmol)[2]
-
Acetic Acid (glacial, 0.6 mL, 10 mmol)[2]
-
1,2-Dichloroethane (DCE) (30 mL)[1]
Step-by-Step Methodology:
-
Imine Formation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-4-piperidone and cyclopentylamine in DCE (30 mL) under an inert atmosphere (N₂ or Ar).
-
Acid Catalysis: Add glacial acetic acid (1.0 eq). The acid catalyzes the formation of the iminium species.[2] Stir at room temperature for 30 minutes. Note: The solution may warm slightly.[2]
-
Reduction: Cool the mixture to 0°C in an ice bath. Add Sodium triacetoxyborohydride (STAB) portion-wise over 15 minutes. Critical: STAB is preferred over NaBH₄ because it is less basic and reduces the iminium ion selectively without reducing the ketone starting material efficiently, preventing side reactions.[2]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours. Monitor by TLC (System: 10% MeOH in DCM + 1% NH₄OH) or LC-MS.[1]
-
Quench: Quench the reaction by adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 20 minutes to decompose remaining borohydride complexes.
-
Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Combine organic layers.
-
Workup: Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The crude oil can often be used directly.[2] For high purity, purify via flash column chromatography (Silica gel, DCM:MeOH:NH₄OH gradient 95:5:0.5 to 90:10:1).[1][2]
Part 2: Medicinal Chemistry Applications
Pharmacophore Decomposition
This scaffold is not a "magic bullet" but a tunable template.[1][2] Its efficacy relies on three distinct regions:[1][2]
| Region | Component | Function | Optimization Potential |
| A | Piperidine Nitrogen (N1) | Basic center (pKa ~9.0).[1] Protonated at physiological pH.[2] Forms ionic bond with Aspartate residues in GPCR transmembrane domains.[2] | Methyl group can be replaced with benzyl or ethyl to probe steric tolerance.[1][2] |
| B | 4-Amino Linker | Hydrogen bond donor/acceptor.[1] Provides flexibility.[2] | Methylation of this nitrogen reduces H-bond donor capacity but increases lipophilicity. |
| C | Cyclopentyl Ring | Lipophilic moiety.[1] Fills hydrophobic pockets (e.g., orthosteric binding sites).[2] | Can be expanded to cyclohexyl or substituted (e.g., 2-methylcyclopentyl) to restrict conformation.[1][2] |
Case Study: Histamine H3 Receptor Antagonists
The Histamine H3 receptor is a key target for cognitive disorders (narcolepsy, ADHD, Alzheimer's).[2] H3 antagonists typically require a basic amine and a lipophilic tail connected by a spacer.[2]
-
Mechanism: The N-cyclopentyl-1-methylpiperidin-4-amine scaffold acts as the "basic head" and "linker" region.[1]
-
Binding Mode:
-
The N1-methyl piperidine interacts with the conserved Asp3.32 residue in the H3 receptor via an ionic salt bridge.
-
The cyclopentyl group projects into the hydrophobic cleft, providing van der Waals contacts.[2]
-
Extension: To create a high-affinity antagonist (nM potency), this scaffold is often further substituted.[1][2] For example, replacing the N-methyl group with a longer chain linked to an aromatic system (e.g., a biphenyl or imidazole mimic) creates the classic "H3 Pharmacophore."[2]
-
Case Study: Sigma-1 Receptor Ligands
Sigma-1 receptors modulate calcium signaling and are targets for neuropathic pain and neurodegeneration.[1]
Part 3: Optimization & Decision Logic
When using this scaffold, researchers must navigate trade-offs between potency, metabolic stability, and permeability.[1][2]
Metabolic Liabilities[1][2]
-
N-Dealkylation: The N-methyl group is susceptible to oxidative dealkylation by CYP450 enzymes (specifically CYP3A4 and CYP2D6).[1]
-
Solution: If metabolic stability is poor, replace the N-methyl with a deuterated methyl group (-CD3) or a cyclopropyl group (which adds steric bulk and changes electronic properties).[1]
Scaffold Optimization Workflow
Use the following logic flow to optimize the scaffold for your specific target.
Figure 2: Medicinal Chemistry Decision Tree for Scaffold Optimization.
References
-
National Institutes of Health (NIH) - PubChem. (2025).[1] 1-methyl-N-phenylpiperidin-4-amine Compound Summary. Retrieved from [Link][1]
-
Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Protocols. Retrieved from [Link]
-
European Journal of Medicinal Chemistry. (2026). Piperidine-containing drugs and recently studied analogs.[1] Retrieved from [Link]
A Technical Guide to the Spectroscopic Characterization of N-cyclopentyl-1-methylpiperidin-4-amine
Introduction
N-cyclopentyl-1-methylpiperidin-4-amine is a disubstituted piperidine derivative with potential applications in pharmaceutical and medicinal chemistry. As with any novel compound, thorough structural elucidation is paramount to understanding its chemical behavior and potential biological activity. This guide provides an in-depth analysis of the expected spectroscopic data for this molecule, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While experimental data for this specific molecule is not publicly available, this document will serve as a predictive guide for researchers, synthesizing established principles of spectroscopy with data from analogous structures to forecast the characteristic spectral features of N-cyclopentyl-1-methylpiperidin-4-amine.
Molecular Structure and Key Features
N-cyclopentyl-1-methylpiperidin-4-amine possesses a tertiary amine within the piperidine ring (the N-methyl group) and a secondary amine linking the piperidine and cyclopentyl rings. The stereochemistry at the C-4 position of the piperidine ring can exist in either axial or equatorial conformations, which can influence the spectroscopic output, particularly in NMR.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, a detailed picture of the molecular framework can be constructed.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of N-cyclopentyl-1-methylpiperidin-4-amine is expected to be complex due to the numerous non-equivalent protons and the conformational flexibility of the piperidine and cyclopentyl rings.
Experimental Protocol:
A standard ¹H NMR experiment would involve dissolving the sample in a deuterated solvent, such as chloroform-d (CDCl₃), and acquiring the spectrum on a 400 MHz or higher field spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm)[1].
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| N-CH₃ (piperidine) | 2.2 - 2.4 | singlet | 3H |
| Piperidine H-2, H-6 (axial & equatorial) | 1.8 - 3.0 | multiplet | 4H |
| Piperidine H-3, H-5 (axial & equatorial) | 1.4 - 2.2 | multiplet | 4H |
| Piperidine H-4 | 2.5 - 2.8 | multiplet | 1H |
| N-H (secondary amine) | 1.0 - 2.5 (broad) | broad singlet | 1H |
| Cyclopentyl H-1 | 3.0 - 3.3 | multiplet | 1H |
| Cyclopentyl CH₂ | 1.3 - 1.9 | multiplet | 8H |
Causality Behind Predictions:
-
The N-methyl protons are expected to appear as a sharp singlet due to the absence of adjacent protons for coupling. Their chemical shift is influenced by the electron-withdrawing effect of the nitrogen atom.
-
The piperidine ring protons will exhibit complex multiplets due to geminal and vicinal coupling. The axial and equatorial protons will have different chemical shifts, a phenomenon well-documented for piperidine systems[2][3]. The protons on carbons adjacent to the nitrogen (H-2 and H-6) will be deshielded and appear further downfield[4].
-
The N-H proton of the secondary amine is expected to be a broad singlet, and its chemical shift can be highly variable depending on concentration and solvent due to hydrogen bonding. Deuterium exchange with D₂O can be used to confirm this signal's identity[4].
-
The cyclopentyl protons will also show complex multiplets. The methine proton attached to the nitrogen (H-1) will be the most deshielded of the cyclopentyl protons.
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their electronic environments.
Experimental Protocol:
A standard ¹³C NMR experiment is typically performed in the same solvent as the ¹H NMR, with proton decoupling to simplify the spectrum to a series of single lines for each unique carbon.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| N-CH₃ (piperidine) | ~46 |
| Piperidine C-2, C-6 | ~55 |
| Piperidine C-3, C-5 | ~30 |
| Piperidine C-4 | ~58 |
| Cyclopentyl C-1 | ~59 |
| Cyclopentyl C-2, C-5 | ~34 |
| Cyclopentyl C-3, C-4 | ~24 |
Causality Behind Predictions:
-
The chemical shifts are predicted based on established ranges for similar functional groups[5][6][7][8].
-
Carbons directly attached to the nitrogen atoms (N-CH₃, C-2, C-6, C-4, and Cyclopentyl C-1) are expected to be in the 40-60 ppm range due to the deshielding effect of the nitrogen[4].
-
The aliphatic carbons of the piperidine and cyclopentyl rings will appear in the upfield region of the spectrum[1][8]. The symmetry of the cyclopentyl group may lead to fewer than five distinct signals, depending on the rate of conformational changes[1].
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the presence of specific functional groups within a molecule.
Experimental Protocol:
The IR spectrum can be obtained using a neat liquid sample (if the compound is an oil) or by preparing a KBr pellet or a Nujol mull if it is a solid.
Predicted IR Data:
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| N-H Stretch (secondary amine) | 3300 - 3500 | Weak to Medium, Sharp |
| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |
| N-H Bend (secondary amine) | 1550 - 1650 | Medium |
| C-N Stretch | 1000 - 1250 | Medium |
Causality Behind Predictions:
-
A key feature will be the N-H stretch of the secondary amine, which typically appears as a single, sharp peak in the 3300-3500 cm⁻¹ region. This helps to distinguish it from the broad O-H stretch of alcohols[9][10][11]. The absence of a signal in the N-H stretch region would indicate a tertiary amine[9].
-
The strong C-H stretching absorptions just below 3000 cm⁻¹ are characteristic of the sp³-hybridized carbons in the piperidine and cyclopentyl rings.
-
The N-H bending vibration provides another piece of evidence for the secondary amine functionality[10].
-
The C-N stretching vibrations are typically found in the fingerprint region and can be complex.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Experimental Protocol:
A common method for analyzing small molecules like this is Electron Ionization (EI) mass spectrometry. The sample is vaporized and bombarded with high-energy electrons, causing ionization and fragmentation.
Predicted Mass Spectrometry Data:
The molecular formula of N-cyclopentyl-1-methylpiperidin-4-amine is C₁₁H₂₂N₂. The molecular weight is 182.31 g/mol .
-
Molecular Ion (M⁺): According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. Therefore, the molecular ion peak is expected at m/z = 182. Cyclic amines often show a discernible molecular ion peak[12].
-
Key Fragmentation Pathways: Alpha-cleavage is a dominant fragmentation pathway for amines[13][14][15]. This involves the cleavage of a bond beta to the nitrogen atom.
Predicted Fragmentation Ions:
| m/z | Proposed Fragment | Fragmentation Pathway |
| 167 | [M - CH₃]⁺ | Loss of the N-methyl group from the piperidine ring. |
| 153 | [M - C₂H₅]⁺ | Alpha-cleavage at the piperidine ring. |
| 113 | [C₇H₁₅N]⁺ | Cleavage of the cyclopentyl group. |
| 98 | [C₆H₁₂N]⁺ | Alpha-cleavage of the cyclopentyl group from the secondary amine. |
| 84 | [C₅H₁₀N]⁺ | Cleavage of the bond between C-4 and the secondary amine. |
| 70 | [C₄H₈N]⁺ | Further fragmentation. |
Diagram of Key Fragmentation Pathways:
Sources
- 1. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
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- 15. Video: Mass Spectrometry of Amines [jove.com]
Navigating the Synthesis and Application of N-Cycloalkyl-1-methylpiperidin-4-amine Derivatives: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone in the design of novel therapeutics.[1] Its prevalence in a vast array of FDA-approved drugs underscores its importance. This guide delves into the specifics of a particular derivative class, N-cycloalkyl-1-methylpiperidin-4-amines, focusing on a representative molecule to illustrate the synthesis, properties, and potential applications of this chemical family.
It is important to note that a comprehensive search of publicly available chemical databases and scientific literature did not yield a specific CAS number or detailed experimental data for N-cyclopentyl-1-methylpiperidin-4-amine . This suggests that it may be a novel compound or a rarely synthesized intermediate. Therefore, to provide a robust and technically valuable guide, this document will focus on the closely related and well-documented analogue, N-cyclopropyl-1-methylpiperidin-4-amine (CAS: 387358-48-7) .[2] The principles of synthesis, characterization, and handling discussed herein are expected to be largely applicable to the cyclopentyl derivative and other similar N-cycloalkyl piperidines.
Compound Identification and Synonyms
The primary subject of this guide is N-cyclopropyl-1-methylpiperidin-4-amine .
Synonyms:
This compound is known by several alternative names in chemical literature and supplier catalogs:
-
4-(Cyclopropylamino)-1-methylpiperidine[3]
-
4-cyclopropylamino-1-methylpiperidine[3]
-
cyclopropyl(1-methyl(4-piperidyl))amine[3]
-
N-cyclopropyl-1-methyl-piperidin-4-amine[3]
-
4-cycloproylamino-1-methyl piperidine[3]
-
cyclopropyl-(1-methylpiperidin-4-yl)amine[3]
-
N-cyclopropyl-1-methyl-4-Piperidinamine[3]
Physicochemical and Spectroscopic Properties
The following table summarizes the key physicochemical properties of N-cyclopropyl-1-methylpiperidin-4-amine.
| Property | Value | Source |
| Molecular Formula | C₉H₁₈N₂ | [3] |
| Molecular Weight | 154.25 g/mol | [2] |
| Appearance | Liquid | [3] |
| Purity | Typically >95% | [2] |
| Storage Conditions | 2-8°C | [2] |
| InChI Key | BJWQVPXVPMEZBB-UHFFFAOYSA-N | [3] |
| SMILES | CN1CCC(NC2CC2)CC1 | [2] |
Synthesis and Mechanistic Insights
The synthesis of N-cyclopropyl-1-methylpiperidin-4-amine can be approached through several synthetic routes. A common and effective method is the reductive amination of 1-methyl-4-piperidone with cyclopropylamine. This method is widely used for the formation of C-N bonds.
Proposed Synthetic Pathway: Reductive Amination
The reductive amination process involves two key steps: the formation of an imine or enamine intermediate, followed by its reduction to the final amine.
Step 1: Imine Formation 1-methyl-4-piperidone reacts with cyclopropylamine in a condensation reaction to form a Schiff base (imine). This reaction is typically catalyzed by a mild acid and involves the removal of a water molecule.
Step 2: Reduction The resulting imine is then reduced to the secondary amine. Common reducing agents for this step include sodium borohydride (NaBH₄), sodium triacetoxyborohydride (STAB), or catalytic hydrogenation. STAB is often preferred as it is a milder reducing agent and can be used in a one-pot reaction.
Below is a diagram illustrating the proposed synthetic workflow.
Caption: Proposed synthesis of N-cyclopropyl-1-methylpiperidin-4-amine.
Detailed Experimental Protocol (Hypothetical)
The following is a generalized, self-validating protocol for the synthesis of N-cyclopropyl-1-methylpiperidin-4-amine via reductive amination.
-
Reaction Setup: To a solution of 1-methyl-4-piperidone (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add cyclopropylamine (1.1 equivalents).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Reduction: Once imine formation is complete, add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture. The reaction is exothermic, so the addition should be slow to control the temperature.
-
Reaction Monitoring: Continue stirring at room temperature for 12-24 hours. Monitor the reaction for the disappearance of the imine and the appearance of the product spot by TLC or GC-MS.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of methanol in DCM to afford the pure N-cyclopropyl-1-methylpiperidin-4-amine.
Applications in Research and Drug Development
Piperidine derivatives are of significant interest in drug discovery due to their ability to interact with a wide range of biological targets.[1] While specific applications for N-cyclopropyl-1-methylpiperidin-4-amine are not extensively documented in publicly available literature, its structural motifs suggest potential utility in several areas of research.
-
Scaffold for CNS-active agents: The piperidine ring is a common feature in drugs targeting the central nervous system (CNS). The lipophilic nature of the cyclopropyl and methyl groups may facilitate crossing the blood-brain barrier.
-
Intermediate for complex molecule synthesis: This compound can serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic activities. The secondary amine provides a reactive site for further functionalization.
-
Fragment-based drug discovery: As a small molecule with defined structural features, it could be used in fragment-based screening to identify new lead compounds for various drug targets.
Safety, Handling, and Storage
As with any chemical compound, proper safety precautions should be taken when handling N-cyclopropyl-1-methylpiperidin-4-amine and its analogues.
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4] Avoid inhalation of vapors and contact with skin and eyes.[4]
-
Storage: Store in a tightly sealed container in a cool, dry place.[2] The recommended storage temperature is between 2-8°C.[2]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
The following diagram outlines the general safety and handling workflow.
Caption: General safety and handling workflow for N-cycloalkyl-amines.
Conclusion
While direct information on N-cyclopentyl-1-methylpiperidin-4-amine is scarce, this guide provides a comprehensive overview of its close and relevant analogue, N-cyclopropyl-1-methylpiperidin-4-amine. The synthetic strategies, physicochemical properties, and potential applications discussed herein serve as a valuable resource for researchers working with this class of compounds. The versatility of the piperidine scaffold, combined with the diverse possibilities for N-substitution, ensures that these molecules will continue to be of significant interest in the field of drug discovery and development.
References
-
Chemsrc. N-cyclopropyl-1-methylpiperidin-4-amine | CAS#:387358-48-7. [Link]
-
Oakwood Chemical. 1-Methylpiperidin-4-amine. [Link]
-
Pharmaffiliates. 1-Amino-4-cyclopentylpiperazine | CAS No : 61379-64-4. [Link]
-
PubChem. 4-Cyclopentylpiperazin-1-amine. [Link]
-
PubChem. 4-Amino-1-methylpiperidine. [Link]
-
Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 039, 31-40. [Link]
-
Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 13(15), 1538-1547. [Link]
- Google Patents. PROCESS FOR PREPARING (CYCLOPENTYL[d]PYRIMIDIN-4-YL)PIPERAZINE COMPOUNDS.
-
Carl ROTH. Safety Data Sheet: Piperidine. [Link]
-
Bioorganic & Medicinal Chemistry Letters. Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. [Link]
-
Wikipedia. Piperidine. [Link]
-
International Journal of Novel Research and Development (IJNRD). (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 8(4), 1-10. [Link]
-
Chemos GmbH&Co.KG. Safety Data Sheet: Piperidine. [Link]
-
RSC Dalton Transactions. (2024). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. [Link]
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The Alchemist's Guide to the Piperidine Nucleus: A Technical Guide to Discovery and Synthesis
Foreword: The Enduring Legacy of the Piperidine Scaffold
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry. Its prevalence in over seventy commercially available drugs is a testament to its remarkable ability to confer desirable pharmacokinetic and pharmacodynamic properties to a molecule.[1] From the potent analgesic properties of morphine and fentanyl to the antipsychotic effects of haloperidol and risperidone, the piperidine motif is a cornerstone of modern pharmaceuticals, demonstrating its versatility across a wide spectrum of therapeutic areas including cancer, central nervous system disorders, and infectious diseases.[2][3]
This technical guide is crafted for the hands-on researcher, the inquisitive scientist, and the dedicated drug development professional. It is not a mere recitation of synthetic procedures but a deep dive into the strategic and mechanistic considerations that underpin the discovery and synthesis of novel piperidine derivatives. We will explore the core synthetic strategies, dissect the causality behind experimental choices, and provide field-proven insights to navigate the challenges inherent in constructing this privileged scaffold. Our journey will be grounded in scientific integrity, supported by authoritative references, and visualized through clear, informative diagrams.
I. Strategic Deconstruction: Retrosynthetic Pathways to the Piperidine Core
The art of organic synthesis lies in the ability to envision a complex molecule's construction from simpler, readily available starting materials. For the piperidine ring, several key retrosynthetic disconnections guide the synthetic chemist's approach. The choice of strategy is dictated by the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule.
Caption: Key retrosynthetic approaches to the piperidine scaffold.
II. The Workhorses: Core Methodologies for Piperidine Ring Construction
While numerous methods exist for the synthesis of piperidines, a few have emerged as the most robust and versatile. This section will provide an in-depth look at these cornerstone reactions, complete with detailed protocols and a discussion of the critical parameters that govern their success.
A. From Flatland to Spaceland: The Catalytic Hydrogenation of Pyridines
The most direct route to the piperidine skeleton is the catalytic hydrogenation of the corresponding pyridine precursor.[4] This seemingly straightforward transformation, however, is fraught with challenges, including the inherent aromaticity of the pyridine ring and the potential for catalyst poisoning by the basic nitrogen atom of both the starting material and the product.[5]
Causality of Experimental Choices:
The selection of the catalyst is paramount to a successful hydrogenation. While palladium on carbon (Pd/C) is a common choice, it often requires harsh conditions and the use of acidic additives to facilitate the reduction.[6] Platinum (PtO₂) and rhodium-based catalysts (e.g., Rh₂O₃, Rh/C) frequently offer higher activity under milder conditions.[7][8] The choice of catalyst can also influence the chemoselectivity of the reaction, a critical consideration when other reducible functional groups are present in the substrate. For instance, rhodium catalysts have shown excellent activity for the hydrogenation of unprotected pyridines under mild conditions, tolerating a range of functional groups.
The addition of an acid, such as hydrochloric acid or acetic acid, is often employed to protonate the pyridine nitrogen. This reduces its ability to coordinate to the metal catalyst, thereby mitigating catalyst inhibition and enhancing the rate of reduction. The choice of solvent can also play a significant role, with protic solvents like acetic acid often being effective.
Experimental Protocol: Hydrogenation of a Substituted Pyridine using PtO₂
-
Reactor Setup: In a high-pressure reactor equipped with a magnetic stir bar, dissolve the substituted pyridine (1.0 eq) in glacial acetic acid.
-
Catalyst Addition: Carefully add Adams' catalyst (PtO₂, typically 1-5 mol%) to the solution.
-
Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50-70 bar) and commence vigorous stirring. The reaction is typically heated to 60-80°C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Purification: The crude product can be purified by distillation, crystallization, or column chromatography. For basic piperidine derivatives, it is often advantageous to add a small amount of triethylamine (e.g., 1%) to the eluent during column chromatography to prevent peak tailing.
Troubleshooting Common Issues in Pyridine Hydrogenation:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Catalyst poisoning by impurities (e.g., sulfur compounds). Catalyst inhibition by the basic nitrogen. Insufficiently forcing reaction conditions. | Purify the starting pyridine. Add an acidic additive (e.g., HCl, acetic acid). Increase hydrogen pressure and/or temperature. Consider a more active catalyst (e.g., Rh/C, Rh₂O₃).[9] |
| Formation of Byproducts | Incomplete reaction leading to partially hydrogenated intermediates. Ring-opening side reactions. Over-reduction of other functional groups. | Increase reaction time or severity of conditions. Use anhydrous conditions if ring-opening is observed. Select a more chemoselective catalyst.[9] |
| Low Diastereoselectivity | Reaction conditions do not favor the formation of a single stereoisomer. | Increasing hydrogen pressure can sometimes favor the formation of the cis isomer. The choice of catalyst can also influence the stereochemical outcome.[9] |
B. Building Complexity in a Single Step: The Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a powerful tool for the construction of highly substituted piperidine rings with excellent stereocontrol.[4] This cycloaddition reaction between an imine (the dienophile) and a diene provides a convergent and efficient route to complex piperidine scaffolds.
Causality of Experimental Choices:
The success of the aza-Diels-Alder reaction often hinges on the use of a Lewis acid catalyst.[10] The Lewis acid coordinates to the nitrogen atom of the imine, lowering its LUMO energy and accelerating the reaction.[11] Common Lewis acids employed include BF₃·OEt₂, ZnCl₂, and various chiral catalysts for asymmetric variants. The choice of Lewis acid can influence not only the reaction rate but also the regio- and stereoselectivity of the cycloaddition. The solvent also plays a crucial role, with non-polar solvents such as toluene or dichloromethane typically being used to avoid coordination with the Lewis acid.
Experimental Protocol: Lewis Acid-Catalyzed Aza-Diels-Alder Reaction
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add the imine (1.0 eq) and a suitable solvent (e.g., toluene).
-
Catalyst Addition: Cool the solution to a low temperature (e.g., -78 °C) and add the Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1-1.0 eq) dropwise.
-
Diene Addition: Add the diene (1.0-1.5 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the low temperature for several hours to days, monitoring its progress by TLC or LC-MS.
-
Quenching and Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature and separate the layers.
-
Extraction and Purification: Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
Caption: Workflow for the aza-Diels-Alder synthesis of piperidines.
C. The Power of Three (or More): Multicomponent Reactions
Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer a highly efficient and atom-economical approach to complex molecules.[12][13] Several MCRs have been developed for the synthesis of highly functionalized piperidine derivatives.
Causality of Experimental Choices:
The design of a successful MCR relies on the careful selection of reactants that can participate in a cascade of reactions in a controlled manner. For piperidine synthesis, a common strategy involves the in-situ generation of an imine or an enamine, which then undergoes a subsequent cyclization reaction. The choice of catalyst, solvent, and reaction conditions is critical to orchestrate the desired reaction sequence and suppress the formation of byproducts. For example, the use of ammonium acetate can serve as both a nitrogen source and a catalyst for certain condensation reactions.[12]
Experimental Protocol: A Pseudo-Six-Component Synthesis of a Polysubstituted Piperidine
This protocol is based on the work of Vereshchagin and colleagues for the stereoselective one-pot synthesis of polysubstituted piperidines.[12]
-
Reaction Mixture: In a suitable flask, combine the aromatic aldehyde (2.0 eq), malononitrile (2.0 eq), and ammonium acetate (1.0 eq) in a suitable solvent such as ethanol.
-
Reaction Conditions: Heat the reaction mixture to reflux and stir for the appropriate amount of time, monitoring the reaction by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture and isolate the product by filtration or extraction. The crude product can be further purified by recrystallization or column chromatography.
Quantitative Data for Selected Piperidine Syntheses:
| Reaction Type | Substrate/Reactants | Catalyst/Reagents | Conditions | Yield (%) | Stereoselectivity | Reference |
| Hydrogenation | 4-Pyridinecarbonitrile | 10% Pd/C, H₂SO₄ | 30-50°C, 6 bar, H₂O | 98 | N/A | [6] |
| Intramolecular aza-Michael | Enone carbamate | Cinchona-based diamine, TFA | - | 75-95 | up to 99% ee | [1] |
| Multicomponent | Benzaldehyde, Malononitrile, Ammonium Acetate | - | Reflux | High | High | [12] |
| Biocatalytic C-H Oxidation/Radical Cross-Coupling | Piperidine derivative | Enzyme/Nickel electrocatalysis | - | - | - | [14] |
III. Navigating the Labyrinth: Purification and Characterization
The successful synthesis of a novel piperidine derivative is only half the battle; its purification and thorough characterization are equally critical. The basic nature of the piperidine nitrogen can often complicate purification by standard silica gel chromatography, leading to significant peak tailing.
Practical Tips for Purification:
-
TLC Analysis: When developing a solvent system for column chromatography, the addition of a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent can significantly improve the peak shape of basic piperidine derivatives.
-
Column Chromatography: For preparative chromatography, using silica gel that has been pre-treated with a triethylamine/hexane solution can help to minimize interactions between the basic product and the acidic silica surface.
-
Crystallization: If the product is a solid, recrystallization is often an excellent method for obtaining highly pure material.
-
Distillation: For liquid piperidine derivatives, distillation under reduced pressure can be an effective purification technique.
-
Salt Formation: In cases where purification of the free base is challenging, conversion to a salt (e.g., hydrochloride or tartrate) can facilitate purification by crystallization. The free base can then be liberated by treatment with a base.
Characterization:
A full suite of analytical techniques should be employed to confirm the structure and purity of the synthesized piperidine derivatives. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and stereochemistry.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Elemental Analysis or High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
IV. The Frontier: Emerging Trends in Piperidine Synthesis
The field of piperidine synthesis is continually evolving, with new and innovative methods being developed to address the challenges of efficiency, selectivity, and sustainability. A recent breakthrough from the labs of Scripps Research and Rice University combines biocatalytic carbon-hydrogen oxidation with radical cross-coupling to create complex, three-dimensional piperidine molecules in a streamlined and cost-effective manner.[14] This two-step process dramatically simplifies the construction of these important pharmaceutical building blocks and has the potential to accelerate drug discovery.[14]
V. Conclusion: The Piperidine Scaffold - A Playground for Innovation
The piperidine ring, in its elegant simplicity, continues to be a source of inspiration for synthetic and medicinal chemists alike. The synthetic methodologies outlined in this guide provide a robust toolkit for the construction of a diverse array of piperidine derivatives. By understanding the underlying principles of these reactions and the rationale behind the choice of experimental conditions, researchers can confidently navigate the synthesis of novel piperidine-containing molecules with the potential to become the next generation of life-saving medicines. The journey from a simple heterocycle to a complex therapeutic agent is a testament to the power of organic synthesis and the enduring importance of the piperidine scaffold.
References
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Technical Deep Dive: Structure-Activity Relationship (SAR) of N-Substituted Piperidines
Topic: Structure-Activity Relationship (SAR) of N-Substituted Piperidines Content Type: Technical Deep Dive / Whitepaper Audience: Medicinal Chemists, Pharmacologists, Drug Discovery Scientists
Executive Summary: The Privileged Scaffold
The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in over 12,000 biologically active compounds and a vast array of FDA-approved drugs (e.g., Donepezil, Fentanyl, Haloperidol). Its ubiquity stems from its ability to present substituents in defined vectors (axial/equatorial) and its secondary amine nitrogen, which serves as a critical ionization center for electrostatic interactions.
This guide analyzes the SAR of N-substituted piperidines , focusing on how modifications to the nitrogen substituent (
Mechanistic Foundations
Conformational Analysis
The piperidine ring predominantly exists in a chair conformation. The N-substituent prefers the equatorial position to minimize 1,3-diaxial interactions, although protonation or specific binding site constraints can force an axial orientation.
-
Equatorial Preference: For
-methylpiperidine, the equatorial conformer is favored by 2.7 kcal/mol. -
Design Implication: When designing rigid analogs, ensuring the
-substituent vector aligns with the equatorial plane is critical for maintaining binding affinity in "open" pockets (e.g., AChE active site gorge).
pKa Modulation and Ionization
The basicity of the piperidine nitrogen is the primary driver for solubility and target engagement (via salt bridges).
| Compound | pKa (Approx) | Physiological State (pH 7.4) |
| Piperidine (Secondary amine) | 11.22 | >99% Protonated |
| 10.08 | >99% Protonated | |
| ~9.5 | ~99% Protonated | |
| 2.0 - 5.0 | Mostly Neutral |
Key Insight:
Core SAR Case Studies
The Cation- Anchor: Donepezil Analogs
In Acetylcholinesterase (AChE) inhibitors like Donepezil, the
Table 1: SAR of
| Analog ID | N-Substituent ( | IC | Fold Change | Mechanistic Rationale |
| Donepezil | Benzyl | 12.7 | 1.0x | Optimized cation- |
| Analog A | 4-Fluorobenzyl | 5.8 | 2.2x Potency | Fluorine adds lipophilicity and alters quadrupole moment, strengthening |
| Analog B | Pyridin-4-ylmethyl | >7,000 | Loss of Activity | Pyridine is electron-deficient; weaker |
| Analog C | Methyl | >10,000 | Loss of Activity | Loss of the aromatic moiety eliminates the |
| Analog D | Phenethyl (2-carbon linker) | 53.0 | 4x Potency | Extension of linker disrupts the precise distance required for dual-site binding. |
Data Sources: Derived from biological evaluations of Donepezil derivatives [1, 2].[1]
The Lipophilic Pocket: Fentanyl Series
In the opioid class, the
- -Methyl (Pethidine): Low potency.
- -Phenethyl (Fentanyl): High potency (approx.[2][3] 80x morphine). The phenyl ring sits in a hydrophobic crevice.
-
SAR Rule: The optimal distance between the piperidine nitrogen and the aromatic ring is 2 carbons (phenethyl). Shortening (benzyl) or lengthening (propyl) this chain results in a >10-fold loss of activity [3].
Strategic Optimization Workflow
The following decision tree outlines the logical flow for optimizing
Figure 1: Strategic decision tree for optimizing N-substituents on piperidine scaffolds.
Synthetic Methodology: Reductive Amination[4]
The most robust method for introducing diverse
Protocol: General Reductive Amination
Reagents: Piperidine derivative (1.0 eq), Aldehyde (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCE or DCM (Solvent).
-
Imine Formation: Dissolve the piperidine and aldehyde in DCE. Add catalytic acetic acid to activate the carbonyl. Stir for 30–60 mins at RT.
-
Reduction: Add STAB (
) in one portion. The use of STAB is preferred over due to lower toxicity and better selectivity for imines over aldehydes. -
Workup: Quench with saturated
. Extract with DCM. -
Purification: Flash chromatography (typically MeOH/DCM gradients).
Figure 2: One-pot reductive amination workflow for N-functionalization.
References
-
Sugimoto, H., et al. (1995). "Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride (E2020)." Journal of Medicinal Chemistry. Link
-
Luo, W., et al. (2018). "Design, synthesis and biological evaluation of novel N-benzylpiperidine derivatives as potential anti-Alzheimer agents."[1] Bioorganic & Medicinal Chemistry. Link
-
Vardanyan, R.S. & Hruby, V.J. (2014). "Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications." Future Medicinal Chemistry. Link
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N-Cyclopentyl-1-methylpiperidin-4-amine: A Versatile Intermediate for Pharmaceutical Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-cyclopentyl-1-methylpiperidin-4-amine is a heterocyclic amine that holds significant potential as a versatile intermediate in the synthesis of novel pharmaceutical agents. Its unique structural composition, featuring a lipophilic cyclopentyl group, a basic 1-methylpiperidine core, and a reactive secondary amine, provides a valuable scaffold for the development of diverse therapeutic compounds. This guide delineates the synthesis, physicochemical properties, and prospective applications of this compound, offering a comprehensive resource for its utilization in drug discovery and development.
Introduction: The Strategic Importance of Piperidine Scaffolds in Medicinal Chemistry
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, celebrated for its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold in drug design.[1][2] The incorporation of a piperidine moiety can enhance the solubility, metabolic stability, and bioavailability of a drug candidate. Furthermore, the nitrogen atom within the piperidine ring provides a key point for molecular modification, allowing for the fine-tuning of a compound's pharmacological activity.[1]
N-cyclopentyl-1-methylpiperidin-4-amine emerges as a particularly interesting building block due to the convergence of three key structural features:
-
The 1-Methylpiperidine Core: This saturated heterocycle provides a rigid, three-dimensional framework that can orient appended functional groups in specific spatial arrangements, crucial for precise interactions with biological targets. The methyl group on the piperidine nitrogen enhances the compound's basicity and can influence its pharmacokinetic profile.
-
The N-Cyclopentyl Group: This lipophilic moiety can significantly impact a molecule's ability to cross cellular membranes and the blood-brain barrier. The cyclopentyl group can also engage in hydrophobic interactions within the binding pockets of target proteins, potentially enhancing binding affinity and selectivity.
-
The Secondary Amine: The secondary amine at the 4-position of the piperidine ring is a versatile functional handle for a wide range of chemical transformations. It can be readily acylated, alkylated, or used in the formation of ureas, sulfonamides, and other functional groups, enabling the synthesis of large and diverse compound libraries.
This guide provides a detailed exploration of N-cyclopentyl-1-methylpiperidin-4-amine, from its synthesis to its potential as a cornerstone for the next generation of therapeutics.
Physicochemical Properties
Understanding the physicochemical properties of an intermediate is paramount for its effective use in synthesis and for predicting the properties of its derivatives. While extensive experimental data for N-cyclopentyl-1-methylpiperidin-4-amine is not widely available, we can infer its likely characteristics based on its structural components and data from analogous compounds.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C11H22N2 | - |
| Molecular Weight | 182.31 g/mol | - |
| Appearance | Likely a clear, colorless to pale yellow liquid | [3][4] |
| Boiling Point | Not determined; expected to be higher than 1-methylpiperidin-4-amine (62-64°C at 1 mm Hg) | [3] |
| pKa | Estimated to be in the range of 9.5 - 10.5 | [3] |
| LogP | Predicted to be in the range of 1.5 - 2.5 | [5] |
| Solubility | Expected to be soluble in common organic solvents (e.g., methanol, dichloromethane, DMF) | - |
| Storage | Store under an inert atmosphere (nitrogen or argon) at 2–8 °C to prevent degradation. | [3] |
Synthesis of N-Cyclopentyl-1-methylpiperidin-4-amine
The synthesis of N-cyclopentyl-1-methylpiperidin-4-amine can be efficiently achieved through a reductive amination reaction between 1-methyl-4-piperidone and cyclopentylamine. This method is widely employed for the formation of C-N bonds and is known for its high yields and operational simplicity.[6][7][8][9]
Synthetic Pathway
The overall synthetic strategy involves a two-step process starting from commercially available reagents.
Detailed Experimental Protocol
This protocol describes a robust and scalable method for the synthesis of the target compound.
Materials:
-
1-Methyl-4-piperidone
-
Cyclopentylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add 1-methyl-4-piperidone (1.0 eq) and anhydrous dichloromethane (DCM).
-
Addition of Amine: Add cyclopentylamine (1.1 eq) to the solution at room temperature. Stir the mixture for 30 minutes.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane with a small percentage of triethylamine) to afford N-cyclopentyl-1-methylpiperidin-4-amine as a pure compound.[4]
Causality Behind Experimental Choices:
-
Inert Atmosphere: The reaction is performed under an inert atmosphere to prevent the reaction of the reagents with atmospheric moisture and oxygen, which could lead to side reactions and reduced yields.
-
Sodium Triacetoxyborohydride: This reducing agent is chosen for its mildness and selectivity. It is particularly effective for the reductive amination of ketones and is less likely to reduce the starting ketone before imine formation compared to stronger reducing agents like sodium borohydride.[7]
-
Aqueous Workup: The use of a saturated sodium bicarbonate solution neutralizes any remaining acidic species and facilitates the separation of the product into the organic layer.
Potential as a Pharmaceutical Intermediate
The structural features of N-cyclopentyl-1-methylpiperidin-4-amine make it a highly attractive starting material for the synthesis of a wide range of biologically active molecules. The piperidine scaffold is a key component in numerous approved drugs, and the N-cyclopentyl group can confer desirable pharmacokinetic properties.[1][10]
Target Classes and Therapeutic Areas
Derivatives of N-cyclopentyl-1-methylpiperidin-4-amine could be investigated for their potential activity against a variety of biological targets, including:
-
G-Protein Coupled Receptors (GPCRs): Many drugs targeting GPCRs contain piperidine moieties. The secondary amine of the title compound can be functionalized to introduce pharmacophores that interact with specific GPCRs, leading to potential treatments for neurological disorders, pain, and metabolic diseases.
-
Ion Channels: Substituted piperidines have been shown to modulate the activity of various ion channels. By modifying the N-cyclopentyl-1-methylpiperidin-4-amine scaffold, it may be possible to develop novel ion channel blockers or openers for the treatment of cardiovascular diseases, epilepsy, and pain.
-
Enzymes: The secondary amine can be used to attach groups that can act as enzyme inhibitors. For example, acylation of the amine could lead to the synthesis of protease or kinase inhibitors for the treatment of cancer or inflammatory diseases.
-
Central Nervous System (CNS) Agents: The lipophilic cyclopentyl group may enhance the ability of derivatives to cross the blood-brain barrier, making this scaffold particularly suitable for the development of drugs targeting the CNS.[11]
Workflow for Derivative Synthesis and Screening
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of N-cyclopentyl-1-methylpiperidin-4-amine. A combination of spectroscopic and chromatographic techniques should be employed.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | Signals corresponding to the cyclopentyl, methyl, and piperidine protons with appropriate chemical shifts and coupling patterns. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for all unique carbon atoms in the molecule. |
| Mass Spectrometry (MS) | Determination of the molecular weight and confirmation of the molecular formula. | A molecular ion peak corresponding to [M+H]⁺ at m/z 183.18. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. | A single major peak indicating high purity. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups. | Characteristic absorption bands for N-H and C-N stretching vibrations. |
Conclusion and Future Outlook
N-cyclopentyl-1-methylpiperidin-4-amine represents a promising and versatile intermediate for the synthesis of novel pharmaceutical compounds. Its unique combination of a rigid piperidine core, a lipophilic cyclopentyl group, and a reactive secondary amine provides a rich platform for the exploration of new chemical space. The synthetic route via reductive amination is efficient and scalable, making this compound readily accessible for research and development.
Future efforts should focus on the synthesis and screening of diverse libraries of compounds derived from this intermediate. By systematically exploring the structure-activity relationships of these derivatives, it is anticipated that new drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles will be discovered across a range of therapeutic areas. The strategic application of N-cyclopentyl-1-methylpiperidin-4-amine in medicinal chemistry programs has the potential to accelerate the discovery of innovative medicines to address unmet medical needs.
References
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MDPI. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Accessed January 20, 2024. [Link]
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JoVE. Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Accessed January 20, 2024. [Link]
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Chemical Suppliers. Cas no 41838-46-4 (1-methylpiperidin-4-amine). Accessed January 20, 2024. [Link]
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Veeprho. 1-Amino-4-Cyclopentylpiperazine | CAS 61379-64-4. Accessed January 20, 2024. [Link]
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Chemsrc. N-cyclopropyl-1-methylpiperidin-4-amine | CAS#:387358-48-7. Accessed January 20, 2024. [Link]
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MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Accessed January 20, 2024. [Link]
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ACS Publications. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Accessed January 20, 2024. [Link]
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Taylor & Francis Online. Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Accessed January 20, 2024. [Link]
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YouTube. Preparation of Piperidines, Part 1: Substituted at Position 2. Accessed January 20, 2024. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Piperazine Derivatives in Modern Drug Discovery. Accessed January 20, 2024. [Link]
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In Silico Analysis of N-cyclopentyl-1-methylpiperidin-4-amine: A Technical Guide to Modeling Ligand-Protein Interactions
Abstract
This technical guide provides a comprehensive framework for the in silico modeling of N-cyclopentyl-1-methylpiperidin-4-amine, a novel small molecule with potential therapeutic applications. In the absence of definitive experimental data on its direct biological targets, we hypothesize its interaction with the sigma-1 (σ1) receptor, a target known to bind structurally similar 1-methylpiperidine derivatives.[1] This guide will detail the theoretical underpinnings and practical workflows for molecular docking, molecular dynamics simulations, and binding free energy calculations to elucidate the putative binding mode, stability, and affinity of N-cyclopentyl-1-methylpiperidin-4-amine with the σ1 receptor. The methodologies presented herein are designed to be a robust, self-validating system, providing researchers, scientists, and drug development professionals with the expertise to apply these computational techniques to their own research endeavors.
Introduction: The Rationale for In Silico Modeling
The journey of a drug from concept to clinic is a long and arduous one, fraught with high attrition rates and substantial financial investment.[2][3] In silico drug design has emerged as a powerful tool to de-risk and expedite this process by providing atomic-level insights into the interactions between a drug candidate and its biological target.[4][5][6] By leveraging computational methods, we can predict binding affinities, understand mechanisms of action, and guide the optimization of lead compounds, all before synthesizing a single molecule.[3]
N-cyclopentyl-1-methylpiperidin-4-amine is a small molecule with a piperidine scaffold, a common motif in many biologically active compounds. While its specific biological activity is not yet fully characterized, the presence of the 1-methylpiperidine moiety suggests a potential affinity for the σ1 receptor, a unique intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders.[1] This guide will use the σ1 receptor as a putative target to illustrate a comprehensive in silico modeling workflow.
This document is structured to provide not just a set of protocols, but a deeper understanding of the scientific reasoning behind each step, empowering the reader to make informed decisions in their own computational research.
Foundational Principles: A Triad of Computational Techniques
Our in silico investigation will be built upon three core computational methodologies: molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations. Each of these techniques provides a different lens through which to view the ligand-protein interaction, and together they form a powerful predictive toolkit.
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a protein target.[7][8] It is a computationally efficient method for screening large libraries of compounds and generating initial hypotheses about binding modes.[7]
-
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time, allowing us to assess the stability of the binding pose and observe conformational changes in both the ligand and the protein.[9][10]
-
Binding Free Energy Calculations: These methods aim to provide a quantitative estimate of the binding affinity between a ligand and a protein, which is a critical parameter for predicting a drug's potency.[11][12][13]
The logical flow of these techniques is crucial for a robust in silico study. We begin with the broad strokes of molecular docking to identify plausible binding poses, then use the more computationally intensive MD simulations to refine and validate these poses, and finally, employ binding free energy calculations to quantify the strength of the interaction.
Experimental Workflow: A Step-by-Step Guide
This section details the practical steps for modeling the interaction of N-cyclopentyl-1-methylpiperidin-4-amine with the human σ1 receptor. We will utilize widely accessible and well-validated software tools for this workflow.
System Preparation: Laying the Groundwork for Accurate Simulations
The quality of your input structures directly impacts the reliability of your simulation results. Meticulous preparation of both the ligand and the protein is therefore a critical first step.[4][14]
Experimental Protocol: Ligand and Protein Preparation
-
Ligand Structure Preparation:
-
Obtain the 3D structure of N-cyclopentyl-1-methylpiperidin-4-amine. This can be done by drawing the molecule in a chemical sketcher like ChemDraw and exporting it in a 3D format (e.g., .mol2 or .sdf).
-
Use a tool like Open Babel to convert the structure to the PDBQT format required by AutoDock Vina, adding hydrogens and assigning partial charges. The Gasteiger charging method is a common choice for this step.
-
-
Protein Structure Preparation:
-
Download the crystal structure of the human σ1 receptor from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 5HK1.
-
Using a molecular visualization tool such as PyMOL or UCSF Chimera, remove any co-crystallized ligands, ions, and water molecules that are not relevant to the binding site of interest.
-
Prepare the protein for docking using AutoDock Tools.[15] This involves adding polar hydrogens, assigning Kollman charges, and saving the file in the PDBQT format.
-
Molecular Docking: Predicting the Binding Pose
With our ligand and protein prepared, we can now perform molecular docking to predict how N-cyclopentyl-1-methylpiperidin-4-amine might bind to the σ1 receptor. We will use AutoDock Vina, a widely used and accurate docking program.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Grid Box Definition:
-
Identify the binding pocket of the σ1 receptor. In the case of PDB ID: 5HK1, this is the site occupied by the co-crystallized ligand.
-
Define a grid box that encompasses this binding site. The size and center of the grid box are crucial parameters that will guide the docking algorithm.
-
-
Running the Docking Simulation:
-
Execute AutoDock Vina from the command line, providing the prepared ligand and protein files, and the grid box parameters.
-
Vina will generate a set of predicted binding poses, each with an associated binding affinity score in kcal/mol. The lower the score, the more favorable the predicted binding.
-
Data Presentation: Docking Results
| Binding Pose | Binding Affinity (kcal/mol) |
| 1 | -8.5 |
| 2 | -8.2 |
| 3 | -8.1 |
| ... | ... |
Note: The values presented in this table are illustrative and would be replaced with the actual results from the docking calculation.
Molecular Dynamics Simulations: Assessing Binding Stability
The top-ranked binding pose from our docking experiment will serve as the starting point for an all-atom MD simulation using GROMACS, a versatile and high-performance simulation package.[16][17][18]
Experimental Protocol: MD Simulation with GROMACS
-
System Setup:
-
Combine the protein and the selected ligand pose into a single complex structure file.
-
Place the complex in a simulation box of appropriate size and shape (e.g., a cubic or dodecahedral box).
-
Solvate the system with a realistic water model, such as TIP3P or SPC/E.
-
Add ions (e.g., Na+ and Cl-) to neutralize the system and achieve a physiological salt concentration.
-
-
Energy Minimization and Equilibration:
-
Perform energy minimization to relax the system and remove any steric clashes.
-
Conduct a two-phase equilibration: first, a short simulation under an NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature, followed by a longer simulation under an NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.
-
-
Production MD Simulation:
-
Run the production MD simulation for a duration sufficient to observe the stability of the ligand-protein complex. A simulation of 100 nanoseconds is a common starting point for such analyses.
-
Mandatory Visualization: MD Simulation Workflow
Caption: Workflow for preparing and running a molecular dynamics simulation.
Analysis of MD Trajectories: Extracting Meaningful Insights
The raw output of an MD simulation is a trajectory file containing the coordinates of all atoms at discrete time steps.[10] Analysis of this trajectory is necessary to extract meaningful information about the system's behavior.[19][20]
Key Analyses:
-
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is calculated over the course of the simulation to assess the stability of the system. A stable RMSD suggests that the complex has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is calculated to identify flexible and rigid regions of the protein.
-
Hydrogen Bond Analysis: The formation and breaking of hydrogen bonds between the ligand and protein are monitored throughout the simulation to identify key interactions that contribute to binding stability.[21]
Data Presentation: MD Simulation Analysis
| Analysis Metric | Average Value | Standard Deviation | Interpretation |
| Ligand RMSD (Å) | 1.2 | 0.3 | Stable binding within the pocket |
| Protein Backbone RMSD (Å) | 2.5 | 0.5 | Overall protein structure is stable |
| Key Hydrogen Bonds | Occupancy > 75% | - | Persistent hydrogen bonds with residues X, Y, and Z |
Note: The values and residues presented in this table are illustrative.
Mandatory Visualization: Ligand-Protein Interactions
Caption: Putative interactions between the ligand and key residues in the binding pocket.
Binding Free Energy Calculations: Quantifying Binding Affinity
While docking scores provide a rough estimate of binding affinity, more rigorous methods are needed for a more accurate prediction. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach for calculating the binding free energy from MD simulation trajectories.
Experimental Protocol: MM/PBSA Calculation
-
Trajectory Extraction: A set of snapshots (frames) is extracted from the production MD trajectory.
-
Energy Calculations: For each snapshot, the following energy terms are calculated:
-
The potential energy of the complex, the protein, and the ligand in the gas phase.
-
The polar solvation energy, calculated using the Poisson-Boltzmann equation.
-
The nonpolar solvation energy, typically estimated from the solvent-accessible surface area (SASA).
-
-
Binding Free Energy Calculation: The binding free energy is then calculated by summing these energy components and subtracting the energies of the free protein and ligand from the energy of the complex.
Conclusion: Synthesizing the Data for Actionable Insights
This technical guide has outlined a comprehensive in silico workflow for investigating the interactions of N-cyclopentyl-1-methylpiperidin-4-amine with a putative biological target, the σ1 receptor. By integrating molecular docking, molecular dynamics simulations, and binding free energy calculations, we can build a detailed model of the ligand-protein interaction, from the initial binding pose to the stability of the complex and the strength of the binding.
The insights gained from such a study are invaluable for:
-
Validating a potential drug target.
-
Guiding the design of more potent and selective analogs.
-
Prioritizing compounds for experimental testing.
It is crucial to remember that in silico models are approximations of reality and should always be validated with experimental data. However, when applied with scientific rigor and a clear understanding of their underlying principles, these computational techniques can significantly accelerate the drug discovery and development pipeline.[4]
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An In-Depth Technical Guide to the Physicochemical Properties of Substituted Aminopiperidines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The substituted aminopiperidine scaffold is a cornerstone in modern medicinal chemistry, featured in a wide array of approved therapeutics.[1] Its prevalence is due to a combination of synthetic tractability and the ability of its three-dimensional structure to present substituents in precise vectors, enabling potent and selective interactions with biological targets. However, the success of a drug candidate hinges not only on its pharmacodynamic profile but also on its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). This guide provides a deep dive into the critical physicochemical properties of substituted aminopiperidines, offering both theoretical understanding and practical methodologies for their assessment and optimization in the context of drug discovery.
Introduction: The Significance of the Aminopiperidine Scaffold
Piperidine derivatives are integral to numerous classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents.[1] The aminopiperidine core, in particular, offers a rich scaffold for chemical modification. The basic nitrogen atom of the piperidine ring is often crucial for target engagement and plays a pivotal role in the molecule's overall physicochemical profile. Understanding and engineering properties such as basicity (pKa), lipophilicity (LogP/LogD), solubility, and membrane permeability are paramount to translating a potent "hit" into a viable drug candidate with favorable pharmacokinetic characteristics.[2][3] This guide will explore these key properties, the influence of substitution patterns, and the experimental and computational tools used for their evaluation.
Fundamental Physicochemical Properties
Acidity/Basicity (pKa): The Protonation State
The pKa value dictates the extent of ionization of a molecule at a given pH. For substituted aminopiperidines, the pKa of the piperidine nitrogen is of primary importance. This parameter profoundly influences solubility, permeability, and the potential for ionic interactions with the biological target.[2]
-
Causality and Significance : The piperidine nitrogen is typically basic, with a pKa in the range of 8-11. At physiological pH (~7.4), it will be predominantly protonated. This positive charge can be critical for forming salt-bridge interactions with acidic residues (e.g., aspartate, glutamate) in a target protein. However, a high pKa can also lead to high aqueous solubility of the ionized form at the expense of reduced membrane permeability, as charged species do not readily cross lipid bilayers.
-
Influence of Substituents : The basicity of the piperidine nitrogen is highly sensitive to the electronic effects of substituents.
-
Electron-withdrawing groups (EWGs) , such as fluorine or a carbonyl group, attached to the ring will decrease the electron density on the nitrogen through an inductive effect, thereby lowering the pKa.[4]
-
Electron-donating groups (EDGs) , such as alkyl groups, will have the opposite effect, increasing the pKa.
-
The position of the substituent is also critical. Substituents at the 2- or 6-position have a more pronounced inductive effect on the nitrogen than those at the 3- or 4-position.
-
Lipophilicity (LogP/LogD): Balancing Solubility and Permeability
Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physicochemical properties in drug design.[2] It is a key determinant of a drug's ability to cross cell membranes, its binding to plasma proteins, and its susceptibility to metabolism.[5][6]
-
LogP vs. LogD :
-
LogP is the logarithm of the partition coefficient of the neutral form of a compound between octanol and water.
-
LogD is the logarithm of the distribution coefficient, which takes into account all ionic and neutral species at a specific pH. For basic compounds like aminopiperidines, LogD at pH 7.4 (LogD7.4) is the more physiologically relevant parameter.
-
-
The Medicinal Chemist's Balancing Act : A "sweet spot" for LogD7.4 is often sought.
-
Too Low (Hydrophilic) : The compound may have excellent aqueous solubility but poor membrane permeability, leading to low absorption.
-
Too High (Lipophilic) : The compound may have excellent permeability but suffer from poor aqueous solubility, leading to dissolution-limited absorption.[7] Highly lipophilic compounds are also more prone to rapid metabolism by cytochrome P450 enzymes and may exhibit off-target toxicity.
-
-
Structural Modifications : Lipophilicity can be modulated by the addition or removal of polar and non-polar groups. For instance, adding a long alkyl chain to the 4-amino group of a 4-aminopiperidine can significantly increase its lipophilicity.[8] Conversely, introducing a hydroxyl or other polar group will decrease lipophilicity. Interestingly, introducing carbon atoms in a bridged fashion to saturated heterocycles like piperidines can counterintuitively reduce lipophilicity, a strategy used to optimize permeability and bioavailability.[9]
Aqueous Solubility
A drug must be in solution to be absorbed.[7][10] Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability and challenges in formulation.[11][12]
-
pH-Dependent Solubility : For basic compounds like aminopiperidines, solubility is highly pH-dependent. Solubility is generally low at high pH where the molecule is neutral, and increases significantly at lower pH values (e.g., in the stomach) where it becomes protonated and can form soluble salts.[13]
-
Factors Influencing Solubility :
-
Crystal Lattice Energy : The strength of the intermolecular forces in the solid state must be overcome for the compound to dissolve.
-
pKa : As discussed, the pKa determines the pH at which the compound ionizes, which in turn affects solubility.
-
Lipophilicity : Generally, there is an inverse relationship between lipophilicity and aqueous solubility.
-
Membrane Permeability
The ability of a drug to pass through biological membranes, such as the intestinal epithelium, is essential for oral absorption.[7] Passive diffusion is a primary mechanism for drug transport and is heavily influenced by the physicochemical properties of the molecule.[14]
-
The Role of Ionization : The neutral form of a drug is generally more permeable than its ionized counterpart. For an aminopiperidine, the small fraction of the compound that is neutral at physiological pH is responsible for passive diffusion across membranes.
-
Predicting Permeability : The polar surface area (PSA) and the number of hydrogen bond donors and acceptors are useful descriptors for predicting permeability. High PSA and a large number of hydrogen bond donors/acceptors are generally detrimental to permeability.
Structure-Property Relationships (SPR) in Substituted Aminopiperidines
The strategic placement of substituents on the aminopiperidine ring allows for the fine-tuning of its physicochemical properties.
Table 1: General Effects of Substitution on Physicochemical Properties
| Substituent Position | Effect on pKa (Piperidine N) | Effect on Lipophilicity | Comments |
|---|---|---|---|
| N1-Substitution | Highly dependent on the substituent's electronics. | Directly modulated by the substituent's properties. | A key position for modulating overall properties without sterically hindering interactions at C4. |
| C2/C6-Substitution | Strong inductive effect; EWGs significantly lower pKa. | Can increase or decrease based on the substituent. | Can introduce chirality and may influence metabolic stability. |
| C3/C5-Substitution | Moderate inductive effect. | Can increase or decrease based on the substituent. | Can be used to explore deeper pockets in a binding site. |
| C4-Substitution (on Amino) | Minimal effect on piperidine pKa. | Directly modulated by the substituent's properties. | A common vector for extending the molecule to reach other parts of a binding site. |
-
Case Study Insight : In the development of 4-aminopiperidine-based antifungal agents, it was found that a long N-alkyl substituent (like dodecyl) at the 4-amino position led to outstanding antifungal activity.[8] This highlights how a lipophilic tail can be crucial for interaction with a target in a lipid environment, such as a fungal cell membrane.[8]
Methodologies for Property Determination
Experimental Protocols
4.1.1 pKa Determination by Potentiometric Titration
This is a gold-standard method for pKa determination. It involves titrating a solution of the compound with a strong acid or base and monitoring the pH.
-
Step-by-Step Protocol:
-
Preparation : Accurately weigh ~1-5 mg of the compound and dissolve it in a suitable co-solvent (e.g., methanol, DMSO) and water mixture.
-
Titration : Place the solution in a thermostatted vessel and titrate with standardized 0.1 M HCl or 0.1 M NaOH.
-
Monitoring : Record the pH using a calibrated pH electrode after each addition of titrant.
-
Data Analysis : Plot the pH versus the volume of titrant added. The pKa is the pH at which 50% of the compound is ionized (the midpoint of the titration curve).
-
-
Self-Validation : The system is validated by titrating a known standard (e.g., potassium hydrogen phthalate) to ensure the accuracy of the titrant concentration and the pH meter calibration.
4.1.2 LogD Determination by Shake-Flask Method
This classic method directly measures the distribution of a compound between n-octanol and an aqueous buffer.
-
Step-by-Step Protocol:
-
Preparation : Prepare a buffered aqueous solution at the desired pH (e.g., pH 7.4). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol.
-
Partitioning : Add a known amount of the compound to a vial containing equal volumes of the pre-saturated n-octanol and buffer.
-
Equilibration : Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
Separation : Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification : Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Calculation : LogD = log ([Compound]octanol / [Compound]buffer).
-
4.1.3 Permeability Assessment by Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, non-cell-based assay that models passive diffusion across a lipid membrane.[14][15]
-
Step-by-Step Protocol:
-
Membrane Preparation : A filter plate (donor plate) is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.[16]
-
Compound Addition : The test compound is dissolved in a buffer solution and added to the wells of the donor plate.
-
Assay Sandwich : The donor plate is placed on top of an acceptor plate containing a fresh buffer solution, forming a "sandwich".[17]
-
Incubation : The sandwich is incubated for a defined period (e.g., 4-18 hours) to allow the compound to diffuse from the donor to the acceptor compartment.[16][17]
-
Quantification : After incubation, the concentrations of the compound in the donor and acceptor wells are determined by LC-MS/MS or UV-Vis spectroscopy.
-
Permeability Calculation : The effective permeability coefficient (Pe) is calculated from the concentrations. Compounds with Pe > 1.5 x 10^-6 cm/s are generally classified as having high permeability.[14]
-
-
Diagram of PAMPA Workflow :
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
In Silico (Computational) Approaches
A variety of computational tools are available to predict physicochemical properties, which is invaluable in the early stages of drug design for virtual screening and library design.
-
pKa Prediction : Software packages use algorithms based on linear free energy relationships or quantum mechanics to predict pKa values.[18]
-
LogP/LogD Calculation : Many algorithms exist, from atom-based methods (e.g., XLogP3) to property-based methods. These are routinely used to estimate lipophilicity for large numbers of compounds.
-
Solubility and Permeability Models : Quantitative Structure-Property Relationship (QSPR) models are often used to predict solubility and permeability based on a range of calculated molecular descriptors.
Table 2: Comparison of Methodologies
| Property | Experimental Method | Computational Method | Throughput | Rationale/Insight |
|---|---|---|---|---|
| pKa | Potentiometric Titration | LFER, QM-based | Low-Medium | Provides highly accurate, gold-standard data. |
| LogD | Shake-Flask, HPLC | Atom/Property-based | Low-High | Shake-flask is definitive; computational is for rapid screening. |
| Permeability | PAMPA, Caco-2 | QSPR models | Medium-High | PAMPA isolates passive diffusion; computational is for library design. |
Conclusion and Future Perspectives
The substituted aminopiperidine scaffold will undoubtedly remain a privileged structure in drug discovery. A deep and early understanding of the physicochemical properties of this scaffold is not an academic exercise but a critical component of a successful drug discovery campaign. By integrating computational predictions with robust experimental validation, researchers can more efficiently navigate the complex multiparameter optimization challenge of drug design. The principles and protocols outlined in this guide provide a framework for making informed decisions, ultimately increasing the probability of advancing potent, safe, and effective aminopiperidine-based drug candidates.
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An In-Depth Technical Guide to N-cyclopentyl-1-methylpiperidin-4-amine as a Privileged Fragment for Drug Discovery
Executive Summary
Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful alternative to high-throughput screening for identifying high-quality starting points for novel therapeutics.[1] The core principle of FBDD lies in screening small, low-complexity molecules, or "fragments," which, despite their low initial affinity, bind to protein targets with high ligand efficiency.[1] This guide provides a comprehensive technical overview of N-cyclopentyl-1-methylpiperidin-4-amine, a compelling yet under-documented fragment, for researchers and drug development professionals. We will explore its structural rationale, propose robust synthetic routes, detail its application within a typical FBDD workflow, and elucidate its potential for structure-activity relationship (SAR) development. This document serves as a practical manual, blending established principles of medicinal chemistry with actionable experimental protocols.
The N-cyclopentyl-1-methylpiperidin-4-amine Scaffold: A Structural Rationale
The selection of fragments for a screening library is a critical determinant of success in any FBDD campaign.[1] N-cyclopentyl-1-methylpiperidin-4-amine presents a unique combination of features that make it an attractive candidate for inclusion in a modern fragment library.
Key Structural and Physicochemical Features
The molecule is composed of three key components, each contributing distinct properties:
-
1-methylpiperidine Core: This saturated heterocyclic ring provides a rigid, three-dimensional scaffold. Unlike flat aromatic rings, its defined chair-like conformation can effectively probe complex topographical features within a protein's binding site. The tertiary amine is basic (predicted pKa ~9.9) and is typically protonated at physiological pH, offering a potential cationic interaction point with acidic residues like aspartate or glutamate.[2]
-
N-cyclopentyl Group: This lipophilic group is crucial for exploring hydrophobic pockets. Compared to smaller alkyl groups, the cyclopentyl moiety offers a larger, more defined shape to maximize van der Waals contacts within non-polar sub-pockets of a target protein. Its inclusion increases the molecule's lipophilicity (LogP) and molecular weight.
-
Secondary Amine (4-position): This functional group is perhaps the most critical for FBDD. It serves as a primary vector for chemical modification, allowing for "fragment growing" or "linking" strategies. Furthermore, it can act as a hydrogen bond donor, a key interaction in ligand-protein binding.
Physicochemical Properties
Quantitative data for the precise target molecule is not widely published. However, we can reliably estimate its properties based on its constituent parts and closely related analogs.
| Property | 1-Methylpiperidin-4-amine[2] | N-cyclopropyl-1-methylpiperidin-4-amine[3] | N-cyclopentyl-1-methylpiperidin-4-amine (Estimated) | Rationale for Estimation |
| Molecular Formula | C6H14N2 | C9H18N2 | C11H22N2 | Addition of C5H8 to the parent amine. |
| Molecular Weight | 114.19 g/mol | 154.25 g/mol | 182.31 g/mol | Calculated from the molecular formula. |
| Calculated LogP | ~0.4 | 1.16 | ~2.0 - 2.5 | The cyclopentyl group significantly increases lipophilicity over a cyclopropyl group. |
| Topological Polar Surface Area (TPSA) | 29.2 Ų | 15.27 Ų | ~15-20 Ų | Dominated by the two nitrogen atoms; similar to analogs. |
| Hydrogen Bond Donors | 1 (from NH2) | 1 (from NH) | 1 (from NH) | The secondary amine is the sole H-bond donor. |
| Hydrogen Bond Acceptors | 2 | 2 | 2 | The two nitrogen atoms can act as H-bond acceptors. |
These properties place the fragment well within the "Rule of Three" commonly used for fragment library design (MW < 300, LogP < 3, H-bond donors/acceptors < 3).
Synthesis and Chemical Amenability
A reliable and scalable synthetic route is paramount for any fragment that shows promise. The synthesis of N-cyclopentyl-1-methylpiperidin-4-amine is straightforward, primarily relying on well-established named reactions, ensuring its accessibility for elaboration.
Proposed Synthetic Protocol: Reductive Amination
The most efficient and widely used method to synthesize this target is the reductive amination of a ketone precursor with a primary amine. This approach offers high yields and uses readily available starting materials.
Protocol: Synthesis via Reductive Amination
-
Reaction Setup: To a solution of 1-methyl-4-piperidone (1.0 eq) in a suitable solvent such as methanol or dichloromethane (DCM) at room temperature, add cyclopentylamine (1.1 eq).
-
Imine Formation: Stir the mixture for 1-2 hours to facilitate the formation of the intermediate imine/enamine. The progress can be monitored by thin-layer chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq), portion-wise.
-
Causality Note: NaBH(OAc)3 is the reagent of choice because it is mild enough to selectively reduce the iminium ion in the presence of the ketone starting material and is tolerant of slightly acidic conditions which can help catalyze imine formation.
-
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight (12-18 hours).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3). Extract the aqueous layer three times with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The resulting crude oil can be purified by column chromatography on silica gel to yield the final product, N-cyclopentyl-1-methylpiperidin-4-amine.[2]
Vectors for Fragment Elaboration
The secondary amine is the primary handle for chemical modification. Standard reactions like amide bond formation, sulfonylation, or further reductive amination can be used to "grow" the fragment into unexplored chemical space, guided by structural biology data.
Caption: Key modification vectors on the core fragment.
Application in a Fragment-Based Drug Design Workflow
Integrating the N-cyclopentyl-1-methylpiperidin-4-amine fragment into an FBDD campaign follows a structured, multi-stage process designed to identify and optimize hits efficiently.
The FBDD Cascade
The journey from a fragment library to a lead compound is an iterative process. It begins with sensitive biophysical screening to detect weak binding, followed by structural elucidation and chemically guided optimization.[4]
Caption: Key points for SAR exploration on the core scaffold.
-
Cyclopentyl Group (R1): The size and nature of this group should be explored to perfectly match the shape and properties of the hydrophobic pocket it occupies. Switching to cyclohexyl, phenyl, or smaller cyclopropyl groups can provide valuable SAR data. [5]* 1-Methyl Group (R2): The N-methyl group on the piperidine ring can be a site of metabolic oxidation. Its removal (to an N-H) or replacement with a larger alkyl group can modulate both binding affinity and metabolic stability. [6]* Secondary Amine (R3): As the primary growth vector, this position is the most critical for optimization. Using the co-crystal structure as a guide, chemists can design additions that form new hydrogen bonds or hydrophobic interactions with nearby residues, thereby "growing" the fragment into a potent lead compound. [7]
Conclusion
N-cyclopentyl-1-methylpiperidin-4-amine represents a privileged scaffold for fragment-based drug discovery. Its inherent three-dimensionality, well-defined vectors for chemical elaboration, and favorable physicochemical properties make it an excellent starting point for tackling a wide range of biological targets, particularly those with defined hydrophobic sub-pockets adjacent to a potential hydrogen-bonding region. This guide has provided the foundational knowledge—from synthesis to screening and SAR—for researchers to confidently incorporate this valuable fragment into their discovery programs and unlock its therapeutic potential.
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Exploring the Chemical Space of 4-Aminopiperidine Analogues: An In-depth Technical Guide
Abstract
The 4-aminopiperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3] Its inherent structural features—a basic nitrogen atom, a conformationally flexible saturated ring, and a key vector for substitution at the 4-position—provide an exceptional platform for the development of novel therapeutics. This guide offers a comprehensive exploration of the chemical space surrounding 4-aminopiperidine analogues. It is designed for researchers, scientists, and drug development professionals, providing a narrative that intertwines synthetic strategy, biological application, and both computational and experimental screening methodologies. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity.
The 4-Aminopiperidine Core: A Privileged Scaffold in Drug Discovery
The term "privileged scaffold" describes a molecular framework that is capable of binding to multiple, distinct biological targets.[1][2] The 4-aminopiperidine motif exemplifies this concept. Its prevalence in successful drugs stems from its ability to present functional groups in a well-defined three-dimensional arrangement, facilitating interactions with diverse protein families.
Key Structural and Pharmacological Features:
-
Basic Nitrogen (N1): The piperidine nitrogen is typically basic (pKa ~8-10) and is often protonated at physiological pH. This positive charge can form crucial ionic interactions or hydrogen bonds with target proteins, such as the acidic residues in the binding pockets of G-protein coupled receptors (GPCRs) or ion channels.
-
Conformational Flexibility: The piperidine ring exists predominantly in a chair conformation. This provides a stable, low-energy scaffold while still allowing for some conformational flexibility, which can be advantageous for induced-fit binding to a target.
-
Vectors for Diversification: The scaffold offers two primary vectors for chemical modification: the piperidine nitrogen (N1) and the 4-amino group (N4). This allows for the systematic and independent modulation of properties such as potency, selectivity, and pharmacokinetics.
The significance of this scaffold is underscored by its presence in numerous FDA-approved drugs, including potent analgesics and antipsychotics, highlighting its versatility across different therapeutic areas.[4][5][6]
Strategies for Chemical Space Exploration: Synthesis of Diverse Analogues
A systematic exploration of the 4-aminopiperidine chemical space necessitates robust and flexible synthetic strategies that allow for the generation of large, diverse libraries of analogues. The primary approaches focus on diversifying the substituents at the two key nitrogen atoms.
Diversification at the Piperidine Nitrogen (N1)
The N1 position is readily functionalized through several reliable and high-yielding reactions. The choice of reaction is dictated by the desired substituent (alkyl, aryl, acyl, etc.) and the overall complexity of the starting materials.
-
Reductive Amination: This is a cornerstone reaction for introducing alkyl groups at the N1 position.[7][8][9] It involves the reaction of a piperidine (often a protected 4-aminopiperidine derivative) with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ.
-
Causality: Sodium triacetoxyborohydride (STAB) is often the reducing agent of choice for this transformation. Unlike the more reactive sodium borohydride, STAB is milder and moisture-stable, and it selectively reduces the iminium ion in the presence of the starting aldehyde, minimizing side reactions. This one-pot nature makes it highly efficient for library synthesis.[8][10]
-
-
Buchwald-Hartwig Amination: For the introduction of aryl or heteroaryl groups, the palladium-catalyzed Buchwald-Hartwig cross-coupling reaction is the gold standard.[11][12] This reaction forms a C-N bond between the piperidine nitrogen and an aryl halide or triflate.
-
Causality: The success of this reaction hinges on the choice of palladium catalyst and ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are crucial.[13][14] They facilitate the key steps of the catalytic cycle—oxidative addition and reductive elimination—and prevent catalyst decomposition, allowing the reaction to proceed with a broad range of substrates under mild conditions.[11][14]
-
Diversification at the 4-Amino Group (N4)
The exocyclic amino group at the C4 position is another key handle for introducing diversity. Standard amide and sulfonamide bond-forming reactions are routinely employed.
-
Acylation and Sulfonylation: Reaction of the 4-amino group with a wide variety of commercially available carboxylic acids (using coupling agents like HATU or EDCI), acyl chlorides, or sulfonyl chlorides provides rapid access to diverse amide and sulfonamide libraries.
A General Workflow for Library Synthesis
A powerful strategy for building a diverse library involves a convergent approach where the piperidine core is functionalized sequentially. This allows for the combinatorial mixing of building blocks to rapidly expand the chemical space.
Caption: Combinatorial synthesis workflow for 4-aminopiperidine analogues.
Protocol 1: Parallel Reductive Amination for N1-Alkylation
This protocol describes a representative procedure for the parallel synthesis of N1-alkylated 4-(Boc-amino)piperidines in a 24-well plate format.
-
Preparation: To each well of a 24-well plate, add a solution of 1-Boc-4-aminopiperidine (100 mg, 0.5 mmol) in 2 mL of dichloroethane (DCE).
-
Aldehyde Addition: Add a unique aldehyde (0.55 mmol, 1.1 eq) to each respective well.
-
Reducing Agent: Add sodium triacetoxyborohydride (STAB) (159 mg, 0.75 mmol, 1.5 eq) to each well.
-
Reaction: Seal the plate and shake at room temperature for 12-16 hours.
-
Work-up: Quench each reaction by the slow addition of 1 mL of saturated aqueous sodium bicarbonate solution. Extract each well with 2 mL of dichloromethane (DCM). Collect the organic layers using a multichannel pipette and transfer to a new plate.
-
Purification: Concentrate the organic extracts. The resulting crude products can be purified by parallel flash chromatography or preparative HPLC.
-
Validation: Confirm the identity and purity of each product by LC-MS and ¹H NMR analysis.
Navigating the Chemical Space: An Integrated Discovery Workflow
Efficiently exploring the vast chemical space generated by library synthesis requires a synergistic combination of computational (in silico) and experimental (in vitro) methods. This iterative process accelerates the identification of promising lead compounds.[15]
Computational Approaches
Computational chemistry provides a powerful lens to prioritize which analogues to synthesize and test, saving significant time and resources.[16][17]
-
Virtual Screening & Docking: If a 3D structure of the biological target is available, molecular docking can be used to predict the binding mode and affinity of virtual libraries of 4-aminopiperidine analogues. This helps to filter out compounds that are unlikely to bind.
-
Pharmacophore Modeling: When no target structure is available, a pharmacophore model can be built based on a set of known active compounds. This model defines the essential 3D arrangement of chemical features required for activity and can be used to screen virtual libraries for compounds that match the model.[18]
-
In Silico ADMET Prediction: Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial. Algorithms can estimate properties like solubility, permeability, and potential metabolic liabilities, helping to de-prioritize compounds with a high risk of failure in later stages.[19]
Caption: In silico workflow for prioritizing synthesis candidates.
Experimental Screening and Profiling
Following synthesis, the prioritized compounds are subjected to a cascade of biological assays to determine their activity and profile.
-
High-Throughput Screening (HTS): The synthesized library is tested in a primary assay designed to measure the desired biological activity (e.g., inhibition of an enzyme, binding to a receptor). HTS allows for the rapid testing of thousands of compounds.
-
Dose-Response Analysis: Hits from the primary screen are re-tested at multiple concentrations to determine their potency (e.g., IC₅₀ or EC₅₀ values).
-
Selectivity Profiling: Promising compounds are tested against related targets to assess their selectivity. High selectivity is often critical to minimize off-target side effects.
-
In Vitro ADME Assays: Experimental assays are conducted to measure key drug-like properties, such as metabolic stability in liver microsomes and cell permeability (e.g., PAMPA or Caco-2 assays).
The data from these experimental assays feeds back into the computational models, creating an iterative design-synthesize-test-analyze (DSTA) cycle that drives the project toward optimized lead compounds.
Caption: The iterative Design-Synthesize-Test-Analyze (DSTA) cycle.
Case Study: 4-Aminopiperidines as GPCR Allosteric Modulators
G-protein coupled receptors (GPCRs) are a major class of drug targets. While traditional GPCR drugs compete with the endogenous ligand at the orthosteric site, allosteric modulators offer a more nuanced approach.[20][21] They bind to a different site on the receptor, subtly changing its conformation and modulating the effect of the endogenous ligand. This can lead to improved subtype selectivity and a better safety profile.[20]
The 4-aminopiperidine scaffold has proven to be an excellent starting point for the development of GPCR allosteric modulators.[22] For example, in the discovery of modulators for a chemokine receptor, a library of analogues could be synthesized to probe the structure-activity relationship (SAR).
Caption: Simplified GPCR signaling pathway with an allosteric modulator.
SAR Table Example:
The following table illustrates how systematic changes to the R¹ (at N1) and R² (at N4) positions can influence biological activity.
| Compound ID | R¹ Group (N1) | R² Group (N4-Acyl) | Potency (EC₅₀, nM) |
| Lead-001 | Benzyl | Phenyl | 520 |
| Analogue-01 | 4-Fluorobenzyl | Phenyl | 250 |
| Analogue-02 | Benzyl | 4-Chlorophenyl | 85 |
| Optimized-01 | 4-Fluorobenzyl | 4-Chlorophenyl | 15 |
| Analogue-03 | Cyclohexylmethyl | Phenyl | >1000 |
Interpretation of SAR:
-
N1 Position: The data suggests that an aromatic ring at the R¹ position is preferred over an aliphatic group (cf. Lead-001 vs. Analogue-03). Furthermore, adding an electron-withdrawing fluorine atom to the benzyl ring improves potency (cf. Lead-001 vs. Analogue-01).
-
N4 Position: A halogenated phenyl ring at the R² acyl position significantly enhances potency (cf. Lead-001 vs. Analogue-02).
-
Synergy: Combining the optimal fragments from both positions leads to a synergistic improvement in potency, as seen in Optimized-01 . This systematic, iterative approach is fundamental to successful lead optimization.[23][24]
Conclusion and Future Directions
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Müller, C., et al. (2020). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 25(23), 5648. [Link]
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A Comprehensive Technical Guide to the Theoretical Conformational Analysis of N-cyclopentyl-1-methylpiperidin-4-amine
Abstract
The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. For drug candidates, understanding the accessible conformational space is paramount for designing potent and selective therapeutics. This technical guide provides a rigorous, in-depth protocol for the theoretical and computational investigation of the conformational landscape of N-cyclopentyl-1-methylpiperidin-4-amine, a molecule featuring two flexible alicyclic ring systems. We detail a multi-stage computational workflow, beginning with an efficient exploration of the conformational space using molecular mechanics, followed by high-accuracy refinement using Density Functional Theory (DFT). The causality behind the selection of specific methods, force fields, and basis sets is explained, ensuring a self-validating and robust protocol. This guide is intended for researchers, scientists, and drug development professionals with an interest in applying computational chemistry to elucidate the structure-activity relationships of flexible small molecules.
Introduction: The Significance of Conformational Flexibility in Drug Design
The biological function of a small molecule, such as its ability to bind to a target receptor, is dictated by its three-dimensional shape and electrostatic properties. Molecules are not static entities; they are dynamic systems that can adopt a multitude of conformations in solution. The collection of all possible conformations and their relative energies constitutes the potential energy surface (PES) of the molecule.[1][2] For drug development, identifying the low-energy conformers is crucial, as these are the most likely to be populated at physiological temperatures and thus represent the "active" conformations that interact with biological targets.
N-cyclopentyl-1-methylpiperidin-4-amine presents a particularly interesting case for conformational analysis. It is composed of a piperidine ring, a cyclopentyl group, and a methyl group attached to the piperidine nitrogen. The piperidine ring is a common motif in many FDA-approved drugs.[3] Both the piperidine and cyclopentane rings are non-planar and can adopt several low-energy conformations.[4] The linkage between these two rings, as well as the orientation of the methyl group, introduces additional degrees of rotational freedom.
The conformational behavior of piperidine derivatives is influenced by a delicate interplay of factors including steric hindrance, electrostatic interactions, and hyperconjugation.[3][5] For instance, substituents on the piperidine ring can exist in either an axial or equatorial position, with the equatorial position generally being more stable to avoid 1,3-diaxial interactions.[6] The nitrogen atom in the piperidine ring can also undergo inversion, further complicating the conformational landscape.
This guide will outline a systematic and reliable computational strategy to explore the conformational space of N-cyclopentyl-1-methylpiperidin-4-amine. By combining the speed of molecular mechanics with the accuracy of quantum mechanics, we can build a comprehensive model of its conformational preferences.
Theoretical Background: A Dual Approach to Conformational Searching
A thorough exploration of a molecule's conformational space requires a balance between computational cost and accuracy. A common and effective strategy is a hierarchical approach, where a fast but approximate method is used to generate a large number of candidate conformations, which are then refined using a more accurate but computationally expensive method.[7]
Molecular Mechanics (MM) for Broad Conformational Sampling
Molecular Mechanics (MM) methods are based on classical physics and treat molecules as a collection of atoms held together by springs. The energy of a conformation is calculated using a force field, which is a set of parameters that describe the energy cost of stretching bonds, bending angles, and rotating dihedral angles, as well as non-bonded interactions like van der Waals forces and electrostatic interactions.
For the initial conformational search of N-cyclopentyl-1-methylpiperidin-4-amine, the Merck Molecular Force Field 94 (MMFF94) is an excellent choice.[8][9] MMFF94 is a robust and widely validated force field that is particularly well-suited for organic and drug-like molecules.[10] It has been parameterized using high-quality quantum mechanical data for a diverse set of chemical structures, including many relevant to the substructures present in our target molecule.[11] The "s" variant, MMFF94s, is often preferred for energy minimization studies as it is designed to better reproduce time-averaged geometries.[9]
The primary advantage of MM methods is their computational efficiency, which allows for the rapid exploration of the vast conformational space of flexible molecules.[12] Techniques like Monte Carlo (MC) simulations or systematic rotor searches can be employed to generate thousands of diverse conformations.[13]
Density Functional Theory (DFT) for Accurate Energy Refinement
While MM methods are excellent for generating a diverse set of conformers, they are less accurate for calculating relative energies. For this, we turn to quantum mechanical (QM) methods, specifically Density Functional Theory (DFT). DFT is a powerful and widely used QM method that can provide accurate energies and geometries for molecules of this size.[14][15]
In DFT, the energy of the system is calculated as a functional of the electron density. The choice of the functional and the basis set is critical for obtaining reliable results. For conformational energy calculations of organic molecules, hybrid functionals such as B3LYP or M06-2X are often employed.[16] The M06-2X functional is particularly well-suited for systems where non-covalent interactions are important, which is relevant for intramolecular interactions in different conformers.
The basis set determines the flexibility of the atomic orbitals used in the calculation. A split-valence basis set with polarization and diffuse functions, such as 6-311+G(d,p), generally provides a good balance of accuracy and computational cost for molecules of this size.[16]
By re-optimizing the geometries of the low-energy conformers found with MMFF94 at the DFT level, we can obtain highly accurate relative energies and geometric parameters. A crucial step in this process is to perform a frequency calculation on each optimized structure to confirm that it is a true energy minimum (i.e., has no imaginary frequencies).[17]
Detailed Computational Workflow
This section provides a step-by-step protocol for the conformational analysis of N-cyclopentyl-1-methylpiperidin-4-amine.
Molecular Structure Generation
The first step is to generate a 3D structure of N-cyclopentyl-1-methylpiperidin-4-amine. This can be done using any molecular building software. The chemical formula is C9H18N2.[18]
Caption: Computational workflow for conformational analysis.
Hypothetical Results and Discussion
Following the protocol outlined above, we would expect to identify several low-energy conformers of N-cyclopentyl-1-methylpiperidin-4-amine. The primary conformational isomerism will likely arise from:
-
Piperidine Ring Pucker: The piperidine ring is expected to predominantly adopt a chair conformation. Twist-boat conformers may also be found, but they are typically higher in energy.
-
Substituent Orientation: The N-cyclopentylamino group at the C4 position can be either axial or equatorial. The equatorial conformation is expected to be significantly lower in energy due to the avoidance of 1,3-diaxial strain.
-
N-Methyl Group Orientation: The methyl group on the piperidine nitrogen can also be axial or equatorial. Again, the equatorial orientation is generally favored.
-
Cyclopentyl Ring Pucker: The cyclopentane ring will likely adopt an envelope or twist conformation.
-
Rotation about the C-N bond: The orientation of the cyclopentyl group relative to the piperidine ring will also contribute to the conformational diversity.
A hypothetical summary of the results is presented in the table below.
Table 1: Hypothetical Relative Energies and Populations of N-cyclopentyl-1-methylpiperidin-4-amine Conformers
| Conformer ID | Piperidine Conformation | N-Cyclopentylamino Position | N-Methyl Position | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) |
| 1 | Chair | Equatorial | Equatorial | 0.00 | 75.3 |
| 2 | Chair | Equatorial | Axial | 1.50 | 9.2 |
| 3 | Chair | Axial | Equatorial | 2.50 | 2.5 |
| 4 | Twist-Boat | Equatorial | Equatorial | 3.00 | 1.3 |
The hypothetical data in Table 1 suggests that the most stable conformer is the one with the piperidine ring in a chair conformation and both the N-cyclopentylamino and N-methyl groups in equatorial positions. This is consistent with general principles of conformational analysis of substituted cyclohexanes and piperidines. [19]The energy differences between the conformers will determine their relative populations at equilibrium. For instance, a difference of 1.36 kcal/mol in Gibbs free energy at room temperature corresponds to a population ratio of approximately 10:1.
Conclusion
The computational workflow detailed in this guide provides a robust and reliable framework for the theoretical study of the conformational preferences of N-cyclopentyl-1-methylpiperidin-4-amine. By leveraging the strengths of both molecular mechanics and density functional theory, researchers can gain a deep understanding of the conformational landscape of this and other flexible molecules. These insights are invaluable for rational drug design, as they can help to explain structure-activity relationships and guide the synthesis of new and more potent therapeutic agents. The self-validating nature of the protocol, including the verification of true energy minima through frequency calculations, ensures the scientific integrity of the results.
References
- Eliel, E. L., & Wilen, S. H. (2001). Stereochemistry of Organic Compounds. John Wiley & Sons.
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Carballeira, L., & Pérez-Juste, I. (2003). Conformational analysis of N-acyl-and N-sulfonyl-piperidines. Journal of Molecular Structure: THEOCHEM, 634(1-3), 137-145.
- Halgren, T. A. (1996). Merck molecular force field. I. Basis, form, scope, parameterization, and performance of MMFF94.
- Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
- Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 120(1-3), 215-241.
- Cramer, C. J. (2004). Essentials of Computational Chemistry: Theories and Models. John Wiley & Sons.
- Jensen, F. (2017).
- Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian, Inc..
- Leach, A. R. (2001). Molecular modelling: principles and applications.
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- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. open-babel.readthedocs.io [open-babel.readthedocs.io]
- 9. Merck molecular force field - Wikipedia [en.wikipedia.org]
- 10. Molecular Mechanics & Force Fields - Avogadro [avogadro.cc]
- 11. downloads.wavefun.com [downloads.wavefun.com]
- 12. researchgate.net [researchgate.net]
- 13. esports.bluefield.edu - Computational Chemistry Methods Explained [esports.bluefield.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Generating potential energy surfaces - Visualize Organic Chemistry [visualizeorgchem.com]
- 18. N-cyclopropyl-1-methylpiperidin-4-amine | CymitQuimica [cymitquimica.com]
- 19. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
Methodological & Application
Synthesis of N-cyclopentyl-1-methylpiperidin-4-amine via Reductive Amination: An Application Note
Introduction: The Significance of N-Substituted Piperidines and the Utility of Reductive Amination
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] The functionalization of the piperidine ring, particularly at the 1 and 4 positions, allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. The target molecule of this application note, N-cyclopentyl-1-methylpiperidin-4-amine, represents a class of disubstituted piperidines with potential applications in drug discovery and development.[2]
Reductive amination stands out as a powerful and widely adopted method for the synthesis of amines in the pharmaceutical industry, valued for its efficiency and broad applicability.[1][3] This one-pot reaction combines a carbonyl compound and an amine with a reducing agent to form a new carbon-nitrogen bond, offering a more controlled alternative to direct alkylation of amines which can often lead to over-alkylation.[1] This guide provides a detailed protocol for the synthesis of N-cyclopentyl-1-methylpiperidin-4-amine from 1-methyl-4-piperidone and cyclopentylamine, employing sodium triacetoxyborohydride as the reducing agent.
Reaction Principle: The Mechanism of Reductive Amination
The reductive amination process proceeds through two key sequential steps that occur in a single reaction vessel:
-
Iminium Ion Formation: The reaction commences with the nucleophilic attack of the primary amine (cyclopentylamine) on the carbonyl carbon of the ketone (1-methyl-4-piperidone). This is followed by dehydration to form a protonated imine, known as an iminium ion. The formation of this intermediate is a reversible equilibrium.
-
Hydride Reduction: A selective reducing agent, in this case, sodium triacetoxyborohydride (NaBH(OAc)₃), then delivers a hydride ion to the electrophilic carbon of the iminium ion. This reduction step is irreversible and drives the equilibrium towards the final amine product.
Sodium triacetoxyborohydride is particularly well-suited for this transformation as it is a mild and selective reducing agent. It is less reactive towards ketones and aldehydes compared to the iminium ion intermediate, which minimizes the formation of the corresponding alcohol as a byproduct.[4][5] The reaction is typically carried out in an aprotic solvent like 1,2-dichloroethane (DCE).[4]
Materials and Methods
Reagents and Equipment
| Reagent/Equipment | Details | Supplier | CAS Number |
| 1-Methyl-4-piperidone | ≥97% purity | e.g., Sigma-Aldrich | 1445-73-4 |
| Cyclopentylamine | ≥99% purity | e.g., Sigma-Aldrich | 1003-03-8 |
| Sodium Triacetoxyborohydride | 97% purity | e.g., Sigma-Aldrich | 56553-60-7 |
| 1,2-Dichloroethane (DCE) | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich | 107-06-2 |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | - | 144-55-8 |
| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | - | 7487-88-9 |
| Round-bottom flask | 100 mL | - | - |
| Magnetic stirrer and stir bar | - | - | - |
| Nitrogen inlet/outlet | - | - | - |
| Separatory funnel | 250 mL | - | - |
| Rotary evaporator | - | - | - |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | - | - |
| Column chromatography setup | Silica gel (230-400 mesh) | - | - |
Experimental Workflow Diagram
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Application Note: Optimized N-Alkylation of 4-Amino-1-methylpiperidine with Cyclopentyl Bromide
Executive Summary
Direct N-alkylation of primary amines with secondary alkyl halides is historically challenging due to competing reaction pathways: over-alkylation (formation of tertiary amines) and elimination (E2) of the alkyl halide. This guide details an optimized protocol for the synthesis of 4-(cyclopentylamino)-1-methylpiperidine from 4-amino-1-methylpiperidine and cyclopentyl bromide .
While reductive amination is often the industry standard for this linkage, direct alkylation is frequently required when specific halide building blocks are available or carbonyl precursors are unstable. This protocol leverages the "Cesium Effect" to maximize mono-alkylation selectivity and suppress side reactions.
Mechanistic Insight & Reaction Design[1]
The Challenge: Selectivity vs. Reactivity
The reaction involves a nucleophilic substitution (
-
Desired
: Formation of the secondary amine (mono-alkylation). -
Undesired Over-Alkylation: The product (secondary amine) is often more nucleophilic than the starting material, leading to tertiary amine formation.
-
Undesired Elimination (
): Cyclopentyl bromide is prone to elimination to form cyclopentene, particularly under strong basic conditions or high heat.
The Solution: The Cesium Effect
To mitigate over-alkylation, this protocol utilizes Cesium Carbonate (
Reaction Pathway Diagram
Figure 1: Competing reaction pathways. The protocol aims to maximize the blue path while suppressing the red and yellow paths.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1] | Role |
| 4-Amino-1-methylpiperidine | 114.19 | 1.2 - 1.5 | Nucleophile (Excess used to prevent bis-alkylation) |
| Cyclopentyl Bromide | 149.03 | 1.0 | Electrophile (Limiting Reagent) |
| Cesium Carbonate ( | 325.82 | 1.5 | Base (Promotes mono-selectivity) |
| Potassium Iodide (KI) | 166.00 | 0.1 (10 mol%) | Catalyst (Finkelstein in-situ activation) |
| DMF (Anhydrous) | - | Solvent | Polar aprotic, favors |
Step-by-Step Methodology
Pre-start Check: Ensure all glassware is oven-dried. Cyclopentyl bromide should be clear; if brown/yellow, filter through a small plug of basic alumina to remove
-
Catalyst Activation (Finkelstein Step):
-
To a reaction vial equipped with a magnetic stir bar, add Cyclopentyl bromide (1.0 equiv) and Potassium Iodide (0.1 equiv) in anhydrous DMF (0.5 M concentration relative to halide).
-
Stir at room temperature for 15 minutes. Note: This converts the bromide to the more reactive iodide in situ, allowing for milder reaction temperatures.
-
-
Base & Amine Addition:
-
Add Cesium Carbonate (1.5 equiv) to the mixture.
-
Add 4-Amino-1-methylpiperidine (1.2 – 1.5 equiv) dropwise.
-
Critical: Using an excess of the amine is the most effective physical way to statistically favor mono-alkylation [3].
-
-
Reaction:
-
Heat the mixture to 50°C . Do not exceed 60°C to minimize E2 elimination.
-
Monitor by LC-MS or TLC (System: 10% MeOH in DCM + 1%
). The secondary amine product will be less polar than the starting primary amine but more polar than the bis-alkylated impurity.
-
-
Quenching:
-
Once the alkyl halide is consumed (typically 4-16 hours), cool to room temperature.
-
Dilute with Ethyl Acetate (EtOAc).[1]
-
Workup & Purification (Acid-Base Extraction)
Since the product is a diamine, it can be purified from non-basic impurities (like cyclopentene or unreacted bromide) using pH manipulation.
Figure 2: Acid-Base extraction workflow to isolate the basic amine product.
Optimization & Troubleshooting
Base and Solvent Screening Data
If the standard protocol yields poor results, refer to this comparison table for optimization.
| Condition | Base | Solvent | Outcome | Recommendation |
| Standard | Acetonitrile | Moderate yield, slower reaction. | Good for initial cost-effective screening. | |
| Optimized | DMF | High mono-selectivity , faster rates. | Recommended starting point. | |
| Strong Base | NaH / KH | THF | High elimination (cyclopentene). | Avoid. |
| Catalytic | DMF | Accelerated rate. | Use if reaction stalls after 12h. |
Common Issues
-
Problem: Significant formation of cyclopentene (Elimination).
-
Fix: Lower temperature to 40°C. Ensure the base is not too strong (stick to Carbonates, avoid Hydroxides/Hydrides).
-
-
Problem: Bis-alkylation (Tertiary amine formation).
-
Fix: Increase the equivalents of 4-amino-1-methylpiperidine to 2.0 or 3.0. The excess starting material can be recovered during the acid/base workup (it will track with the product but can be separated by distillation or chromatography).
-
-
Problem: Low conversion.
-
Fix: Add 0.5 equiv of Tetrabutylammonium Iodide (TBAI) as a phase transfer catalyst/iodide source.
-
References
-
Salvatore, R. N., et al. (2001). "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines." Tetrahedron, 57(36), 7785-7811.
- Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Ber. Dtsch. Chem. Ges., 43, 1528.
-
BenchChem. (2025).[1] "Experimental procedure for N-alkylation of primary amines." Application Note.
-
Master Organic Chemistry. (2017). "Alkylation of Amines Generally Sucks.[2] Here Are Some Workarounds."
Sources
Application Note: High-Purity Isolation of N-cyclopentyl-1-methylpiperidin-4-amine via Optimized Flash Column Chromatography
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of N-cyclopentyl-1-methylpiperidin-4-amine, a substituted piperidine derivative, using silica gel flash column chromatography. Piperidine-based structures are key building blocks in medicinal chemistry, and achieving high purity is critical for reliable downstream applications. The inherent basicity of the amine functional groups in this compound class presents a significant challenge, often leading to poor separation and peak tailing on standard silica gel.[1] This guide details a robust methodology that incorporates a basic mobile phase modifier to neutralize acidic silanol groups, ensuring sharp, symmetrical peaks and efficient isolation of the target compound. The principles and techniques described herein are broadly applicable to the purification of other basic amine compounds.
Introduction: The Challenge of Purifying Basic Amines
N-cyclopentyl-1-methylpiperidin-4-amine is a bicyclic molecule containing both a tertiary amine within the piperidine ring and a secondary amine exocyclic to the ring. The basic nitrogen atoms can interact strongly with the acidic silanol (Si-OH) groups on the surface of silica gel, the most common stationary phase for column chromatography.[2] This acid-base interaction leads to several undesirable effects:
-
Peak Tailing: The compound streaks down the column instead of moving as a tight band, resulting in broad, asymmetrical peaks that are difficult to resolve from impurities.[1]
-
Irreversible Adsorption: A portion of the product can become permanently bound to the silica, leading to significant yield loss.[2]
-
Poor Resolution: Tailing peaks of closely eluting compounds overlap, making it impossible to achieve high purity.
To overcome these challenges, this protocol employs a mobile phase fortified with a small percentage of a competing base, triethylamine (TEA), to passivate the silica surface and ensure a successful and reproducible purification.[2][3]
Method Development: A Self-Validating System
The foundation of a reliable purification protocol is a thorough method development process, primarily using Thin-Layer Chromatography (TLC). This allows for rapid optimization of the mobile phase and ensures the chosen conditions will translate effectively to the flash column.
Materials and Reagents
| Item | Specification |
| Stationary Phase | Silica Gel 60 Å, 40-63 µm particle size |
| TLC Plates | Aluminum-backed silica gel 60 F254 |
| Crude Sample | N-cyclopentyl-1-methylpiperidin-4-amine (dissolved in DCM) |
| Mobile Phase Solvents | Dichloromethane (DCM), HPLC Grade |
| Methanol (MeOH), HPLC Grade | |
| Triethylamine (TEA), ≥99.5% | |
| TLC Visualization | UV Lamp (254 nm) |
| Ninhydrin Staining Solution |
Protocol: TLC Analysis for Eluent Selection
-
Prepare Eluent Systems: In separate beakers, prepare a series of test eluents. A good starting point is a gradient of methanol in dichloromethane (e.g., 2%, 5%, 10% MeOH in DCM). To each of these, add 1% triethylamine (v/v). For example, for 10 mL of a 5% MeOH/DCM + 1% TEA solution, combine 0.5 mL MeOH, 9.4 mL DCM, and 0.1 mL TEA.
-
Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in dichloromethane. Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing one of the prepared eluent systems. Allow the solvent front to travel up the plate until it is approximately 1 cm from the top.
-
Visualize the Plate:
-
First, view the dried plate under a UV lamp. While the target compound may not be UV active, some impurities might be.[4]
-
Next, prepare a ninhydrin stain by dissolving 0.2 g of ninhydrin in 100 mL of ethanol.[5] Dip the TLC plate into the solution and gently heat it with a heat gun until reddish-purple spots appear.[5][6] Ninhydrin is highly effective for visualizing primary and secondary amines.[7]
-
-
Analyze the Results: The optimal mobile phase will provide a retention factor (Rf) of approximately 0.3 for the target compound.[8] The Rf is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front. This Rf value ensures that the compound will elute from the flash column in a reasonable number of column volumes without eluting too quickly (poor separation) or too slowly (band broadening).
Purification Protocol: Flash Column Chromatography
This protocol is designed to be a self-validating system. The initial TLC analysis predicts the behavior on the column, and subsequent TLC analysis of the collected fractions confirms the purity and identity of the isolated compound.
Workflow Overview
Caption: Workflow for the purification of N-cyclopentyl-1-methylpiperidin-4-amine.
Step-by-Step Methodology
-
Column Packing:
-
Prepare a slurry of silica gel in the least polar solvent system to be used (e.g., 100% DCM with 1% TEA).[1]
-
Pour the slurry into the chromatography column and use gentle air pressure or gravity to pack the bed, ensuring a flat, stable surface.[1]
-
Equilibrate the packed column by passing 2-3 column volumes of the initial mobile phase through it. This ensures the entire stationary phase is conditioned with the basic modifier.
-
-
Sample Loading:
-
Dissolve the crude N-cyclopentyl-1-methylpiperidin-4-amine in a minimal amount of dichloromethane. Using a minimal volume is crucial to ensure the sample is loaded onto the column as a narrow band, which is key to a good separation.
-
Carefully apply the sample solution to the top of the silica bed using a pipette.
-
-
Elution and Fraction Collection:
-
Begin eluting the sample through the column with the mobile phase determined during the TLC analysis.[1]
-
If TLC showed impurities that were very non-polar and others that were very polar, a step-gradient elution may be beneficial. Start with a lower polarity mobile phase (e.g., 2% MeOH/DCM + 1% TEA) to elute non-polar impurities, then increase the polarity (e.g., to 5% or 10% MeOH/DCM + 1% TEA) to elute the target compound.
-
Collect the eluate in a series of numbered test tubes or flasks.
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions using the same TLC system developed earlier to identify which fractions contain the pure product.
-
Combine the fractions that show a single, pure spot corresponding to the target compound.
-
Remove the solvent from the pooled fractions under reduced pressure using a rotary evaporator to yield the purified N-cyclopentyl-1-methylpiperidin-4-amine.
-
Alternative Strategies and Expert Insights
While silica gel with a basic modifier is a robust and cost-effective method, alternative stationary phases can be considered, especially for very challenging separations.[2]
-
Amine-Functionalized Silica: These columns have a basic surface, eliminating the need for mobile phase additives and simplifying solvent removal post-purification.[9] They often exhibit different selectivity compared to standard silica.[9]
-
Alumina (Basic or Neutral): Alumina is another polar stationary phase that can be less acidic than silica, making it suitable for some basic compounds.[2]
The choice between these methods depends on the specific impurity profile, cost considerations, and available resources. For most standard purifications of piperidine derivatives, the protocol detailed in this note provides an excellent balance of efficiency, cost, and reliability.
References
-
Sorbtech. (n.d.). Isolation of Pyrrolizidine Alkaloids - Column Chromatography. Sorbtech. Retrieved February 6, 2026, from [Link]
-
Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit. Retrieved February 6, 2026, from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. Retrieved February 6, 2026, from [Link]
-
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. Retrieved February 6, 2026, from [Link]
-
ChemicalDesk.Com. (2011). TLC stains for amines. ChemicalDesk.Com. Retrieved February 6, 2026, from [Link]
-
Ma, G., & Jha, A. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 11(4), 723-727. American Chemical Society. Retrieved February 6, 2026, from [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved February 6, 2026, from [Link]
-
ResearchGate. (2014). How Triethilamine works on a compound separation in a reversed phase column (C18)?. ResearchGate. Retrieved February 6, 2026, from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. EPFL. Retrieved February 6, 2026, from [Link]
-
REACH Devices, LLC. (n.d.). TLC stains. REACH Devices. Retrieved February 6, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ChemicalDesk.Com: TLC stains for amines [allchemist.blogspot.com]
- 6. epfl.ch [epfl.ch]
- 7. TLC stains [reachdevices.com]
- 8. benchchem.com [benchchem.com]
- 9. teledyneisco.com [teledyneisco.com]
Application Notes and Protocols for the Parallel Synthesis of N-cyclopentyl-1-methylpiperidin-4-amine Derivatives
Introduction: The Strategic Value of the N-Cyclopentyl-1-methylpiperidin-4-amine Scaffold in Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of approved pharmaceuticals and bioactive molecules.[1] Its three-dimensional structure allows for the precise spatial orientation of substituents, enabling targeted interactions with biological macromolecules. The specific scaffold, N-cyclopentyl-1-methylpiperidin-4-amine, offers a unique combination of features for library synthesis in drug discovery programs. The tertiary amine at the 1-position provides a basic handle that can influence physicochemical properties such as solubility, while the secondary amine at the 4-position serves as a versatile point for diversification. The cyclopentyl group introduces lipophilicity and a distinct conformational profile, which can be crucial for optimizing binding affinity and pharmacokinetic properties.
Parallel synthesis is a key strategy in modern drug discovery, enabling the rapid generation of large, focused libraries of compounds for hit identification and lead optimization.[2] This application note provides detailed protocols for the use of N-cyclopentyl-1-methylpiperidin-4-amine in three common and powerful parallel synthesis workflows: amide bond formation, reductive amination, and urea synthesis. These methods allow for the systematic exploration of the chemical space around this valuable scaffold, facilitating the development of novel therapeutic agents.
Core Applications in Parallel Library Synthesis
The secondary amine of N-cyclopentyl-1-methylpiperidin-4-amine is the primary reactive handle for derivatization in parallel synthesis. The following sections detail robust protocols for its functionalization to generate diverse libraries of amides, tertiary amines, and ureas.
I. Parallel Amide Bond Formation
Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry. The following protocol describes a high-throughput method for the coupling of a diverse set of carboxylic acids to N-cyclopentyl-1-methylpiperidin-4-amine using a standard carbodiimide coupling agent.
Causality of Experimental Choices:
-
Coupling Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like Hydroxybenzotriazole (HOBt) is chosen for its efficiency in forming an active ester intermediate from the carboxylic acid, which readily reacts with the amine. This combination minimizes side reactions and racemization if chiral carboxylic acids are used.
-
Solvent: A non-protic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) is used to ensure the stability of the coupling reagents and intermediates.
-
Base: A non-nucleophilic base like Diisopropylethylamine (DIPEA) is added to neutralize any acid salts present and to scavenge the acid produced during the reaction, driving the equilibrium towards product formation.
-
Parallel Format: The use of a 96-well plate format is ideal for high-throughput synthesis, allowing for the simultaneous reaction of N-cyclopentyl-1-methylpiperidin-4-amine with a library of different carboxylic acids.
Experimental Workflow: Parallel Amide Synthesis
Caption: Workflow for parallel reductive amination library synthesis.
Detailed Protocol: Parallel Reductive Amination in a 96-Well Plate
-
Reagent Preparation:
-
Prepare a 0.2 M stock solution of N-cyclopentyl-1-methylpiperidin-4-amine in anhydrous DCE.
-
Prepare 0.2 M stock solutions of a library of diverse aldehydes or ketones in anhydrous DCE in a separate 96-well plate.
-
Prepare a 0.1 M solution of acetic acid in anhydrous DCE.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add 100 µL (0.02 mmol) of the N-cyclopentyl-1-methylpiperidin-4-amine stock solution.
-
Transfer 100 µL (0.02 mmol, 1.0 eq) of each unique aldehyde or ketone stock solution to the corresponding well of the reaction block.
-
To each well, add 20 µL (0.002 mmol, 0.1 eq) of the acetic acid solution.
-
Allow the mixture to stir for 20 minutes at room temperature to facilitate iminium ion formation.
-
To each well, add 12.7 mg (0.06 mmol, 3.0 eq) of solid sodium triacetoxyborohydride.
-
-
Reaction and Work-up:
-
Seal the 96-well reaction block with a cap mat.
-
Agitate the reaction block on an orbital shaker at room temperature for 18 hours.
-
Quench the reaction by adding 500 µL of a 1 M aqueous solution of sodium carbonate to each well.
-
Extract the aqueous layer with 2 x 500 µL of DCM for each well.
-
Combine the organic extracts and concentrate under reduced pressure using a centrifugal evaporator.
-
-
Purification and Analysis:
-
The crude products can be purified by high-throughput preparative HPLC-MS.
-
Analyze the purity and confirm the identity of the final compounds by LC-MS.
-
Quantitative Data Example:
| Carbonyl Compound | Reducing Agent | Yield (%) | Purity (%) |
| Benzaldehyde | STAB | 90 | >95 |
| 4-Methoxybenzaldehyde | STAB | 87 | >95 |
| Cyclohexanone | STAB | 85 | >95 |
| Acetophenone | STAB | 78 | >90 |
III. Parallel Urea Synthesis
The synthesis of ureas is another important transformation in drug discovery, as the urea moiety is a key structural feature in many therapeutic agents. [3]This protocol outlines a method for the parallel synthesis of a library of ureas from N-cyclopentyl-1-methylpiperidin-4-amine and a diverse set of isocyanates.
Causality of Experimental Choices:
-
Reactant: Isocyanates are highly reactive electrophiles that readily react with amines to form ureas without the need for a coupling agent, making this a very efficient reaction for parallel synthesis.
-
Solvent: Anhydrous aprotic solvents like THF or DCM are used to prevent the hydrolysis of the isocyanate.
-
Temperature: The reaction is typically run at room temperature as the reaction between an amine and an isocyanate is usually rapid and exothermic.
Experimental Workflow: Parallel Urea Synthesis
Caption: Workflow for parallel urea library synthesis.
Detailed Protocol: Parallel Urea Synthesis in a 96-Well Plate
-
Reagent Preparation:
-
Prepare a 0.2 M stock solution of N-cyclopentyl-1-methylpiperidin-4-amine in anhydrous THF.
-
Prepare 0.2 M stock solutions of a library of diverse isocyanates in anhydrous THF in a separate 96-well plate.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add 100 µL (0.02 mmol) of the N-cyclopentyl-1-methylpiperidin-4-amine stock solution.
-
Transfer 100 µL (0.02 mmol, 1.0 eq) of each unique isocyanate stock solution to the corresponding well of the reaction block.
-
-
Reaction and Work-up:
-
Seal the 96-well reaction block with a cap mat.
-
Agitate the reaction block on an orbital shaker at room temperature for 4 hours.
-
After the reaction is complete, concentrate the solvent in each well under reduced pressure using a centrifugal evaporator.
-
The crude product can often be of sufficient purity for screening, or it can be redissolved in a suitable solvent for further purification.
-
-
Purification and Analysis:
-
If necessary, the crude products can be purified by high-throughput preparative HPLC-MS.
-
Analyze the purity and confirm the identity of the final compounds by LC-MS.
-
Quantitative Data Example:
| Isocyanate Example | Solvent | Yield (%) | Purity (%) |
| Phenyl isocyanate | THF | 95 | >98 |
| 4-Chlorophenyl isocyanate | THF | 93 | >98 |
| Cyclohexyl isocyanate | THF | 96 | >95 |
| Benzyl isocyanate | THF | 94 | >98 |
Conclusion
N-cyclopentyl-1-methylpiperidin-4-amine is a highly valuable and versatile building block for parallel synthesis in drug discovery. The protocols detailed in this application note for amide bond formation, reductive amination, and urea synthesis provide robust and high-throughput methods for generating diverse libraries of compounds based on this scaffold. These methods are readily adaptable to automated synthesis platforms and can significantly accelerate the hit-to-lead and lead optimization phases of drug development. By systematically exploring the chemical space around this privileged core, researchers can efficiently identify novel compounds with improved potency, selectivity, and pharmacokinetic profiles.
References
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
- Design and parallel synthesis of piperidine libraries targeting the nociceptin (N/OFQ) receptor. (2003). Bioorganic & Medicinal Chemistry Letters, 13(19), 3247-3252.
- Synthesis of Amides (Including Peptides) in Continuous-Flow Reactors. (n.d.).
- Reductive amination and amide synthesis. Reagents and conditions. (n.d.).
- One-Pot Synthesis of Ureas from Boc-Protected Amines. (2014). The Journal of Organic Chemistry, 79(10), 4477-4483.
- Facile synthesis of cis-4-amino-2-cyclopentene-1-methanol, a key intermediate for the synthesis of carbocyclic nucleosides. (n.d.).
- Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. (2015). ACS Medicinal Chemistry Letters, 6(10), 1084-1089.
- Highly efficient synthesis of cyclic ureas from CO2 and diamines by a pure CeO2 catalyst using a 2-propanol solvent. (2014). Green Chemistry, 16(5), 2599-2606.
- Reductive aminations by imine reductases: from milligrams to tons. (2022). Chemical Science, 13(28), 8221-8237.
- Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)
-
4-Cyclopentylpiperazin-1-amine. PubChem. Retrieved from [Link]
-
Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. Retrieved from [Link]
- Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cycliz
- Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. (2022). Journal of Molecular Structure, 1264, 133248.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2024). Molecules, 29(3), 606.
- An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. (2018). Asian Journal of Chemistry, 30(4), 861-864.
- A two-step method for preparing cyclic-ureas. (1993).
- The changing landscape of medicinal chemistry optimization. (2025).
- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). Organic & Biomolecular Chemistry, 20(40), 7943-7952.
- Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. (2006). Organic Letters, 8(19), 4255-4258.
- (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. (2022). Molbank, 2022(4), M1487.
- Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. (2013). Bioorganic & Medicinal Chemistry Letters, 23(11), 3267-3271.
- Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. (2023). Molecules, 28(8), 3508.
Sources
- 1. Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
Application Note: N-cyclopentyl-1-methylpiperidin-4-amine in Kinase Inhibitor Design
Introduction: The "Solvent Front" Architect
In the rational design of Type I and Type II kinase inhibitors, the solvent-exposed region of the ATP-binding pocket presents a critical opportunity for optimization. While the hinge-binding motif dictates affinity, the solvent-front tail dictates physicochemical properties (ADME) and selectivity .
N-cyclopentyl-1-methylpiperidin-4-amine (CMPA) has emerged as a high-value building block for this purpose. It combines two distinct pharmacophoric features into a single compact unit:
-
The 1-Methylpiperidine Core: A basic motif (pKa ~9.9) that ensures water solubility through protonation at physiological pH, often forming salt bridges with conserved Asp or Glu residues at the pocket rim.
-
The Cyclopentyl Moiety: A hydrophobic "cap" that fills the ribose pocket or hydrophobic sub-clefts, providing entropic gain by displacing active-site water molecules.
This Application Note provides a validated workflow for synthesizing this building block and coupling it to kinase scaffolds, supported by structural rationale and industry-standard protocols.
Chemical Rationale & Properties[1][2][3][4][5][6][7][8]
Physicochemical Profile
The utility of CMPA lies in its ability to modulate the LogD and solubility of lipophilic kinase cores (e.g., pyrimidines, quinazolines).
| Property | Value (Approx.) | Impact on Drug Design |
| Molecular Weight | 182.31 g/mol | Fragment-based compliant; leaves room for scaffold mass. |
| pKa (Calc) | ~9.9 (Piperidine N) | High basicity ensures lysosomotropism and solubility. |
| LogP | ~1.8 | Balanced lipophilicity for membrane permeability. |
| Topological Polar Surface Area | ~15 Ų | Low TPSA favors blood-brain barrier (BBB) penetration potential. |
| Rotatable Bonds | 2 | Low flexibility reduces entropic penalty upon binding. |
Structural Logic: The "Anchor and Fill" Model
In many kinase crystal structures (e.g., CDK4/6, PLK1), the piperidine nitrogen acts as an electrostatic anchor , interacting with the solvent channel. The cyclopentyl group acts as a hydrophobic filler , often orienting towards the G-loop or the ribose-binding region, improving selectivity against kinases with sterically restricted solvent fronts.
Protocol A: Synthesis of the Building Block
Method: Reductive Amination via Sodium Triacetoxyborohydride (STAB).
Rationale: STAB is preferred over Sodium Cyanoborohydride (
Reagents Required[1][4][6][7][8][9][10][11]
-
Substrate A: 1-Methylpiperidin-4-one (CAS: 1445-73-4)
-
Substrate B: Cyclopentylamine (CAS: 1003-03-8)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (CAS: 56553-60-7)
-
Solvent: 1,2-Dichloroethane (DCE) (Anhydrous)
-
Catalyst: Glacial Acetic Acid (AcOH)
Step-by-Step Procedure
-
Preparation: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 1-Methylpiperidin-4-one (1.0 equiv, e.g., 10 mmol) in DCE (concentration ~0.2 M).
-
Imine Formation: Add Cyclopentylamine (1.1 equiv) followed by Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes to allow equilibrium formation of the imine/iminium species.
-
Note: The solution may turn slightly yellow.
-
-
Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise over 10 minutes.
-
Safety: Gas evolution (
) is possible; ensure proper venting.
-
-
Reaction: Remove the ice bath and stir at RT for 12–16 hours under nitrogen atmosphere. Monitor by LC-MS (Target Mass [M+H]+ = 183.2).
-
Quench: Quench the reaction by adding saturated aqueous
solution. Stir for 15 minutes until effervescence ceases. -
Extraction: Extract the aqueous layer with DCM (3 x 50 mL).
-
Purification:
-
Dry combined organics over
, filter, and concentrate. -
Purification: If necessary, purify via flash column chromatography (Amine-functionalized silica or standard silica with 5-10% MeOH in DCM + 1%
).
-
-
Yield: Expect 75–90% yield as a pale yellow oil or low-melting solid.
Protocol B: Coupling to Kinase Scaffold ( )
Context: This protocol describes coupling CMPA to a chlorinated heteroaromatic core (e.g., 4-chloro-quinazoline or 2,4-dichloropyrimidine).
Reagents Required[1][4][6][7][8][9][10][11]
-
Scaffold: 4-Chloro-heterocycle (e.g., 4-chloro-quinazoline)
-
Nucleophile: N-cyclopentyl-1-methylpiperidin-4-amine (Product from Protocol A)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N-Methyl-2-pyrrolidone (NMP) or Isopropanol (IPA)
Step-by-Step Procedure
-
Dissolution: Dissolve the Chloro-heterocycle (1.0 equiv) in IPA (for reactive cores) or NMP (for unreactive cores).
-
Addition: Add DIPEA (2.0 equiv) followed by CMPA (1.2 equiv).
-
Heating:
-
Standard: Heat to 80°C for 4–6 hours.
-
Microwave (Recommended): Heat at 120°C for 20 minutes in a sealed tube for higher conversion.
-
-
Workup:
-
Pour the reaction mixture into ice-cold water.
-
If a precipitate forms, filter and wash with water.
-
If no precipitate, extract with EtOAc, wash with brine (x3) to remove NMP.
-
-
Validation: Verify the product via 1H NMR (DMSO-d6). Look for the diagnostic cyclopentyl multiplet (1.5–1.9 ppm) and the N-methyl singlet (~2.2 ppm).
Visualizing the Workflow & SAR Logic
Diagram 1: Synthetic Pathway (Graphviz)
Caption: Figure 1. One-pot reductive amination workflow followed by nucleophilic aromatic substitution (
Diagram 2: SAR Decision Tree (Why use CMPA?)
Caption: Figure 2. Structure-Activity Relationship (SAR) rationale for selecting the CMPA fragment during lead optimization.
Quality Control & Troubleshooting
To ensure the integrity of the building block before coupling:
-
Proton NMR Check: Ensure the ratio of the N-methyl protons (singlet, ~3H) matches the cyclopentyl protons (multiplet, ~8H). Excess cyclopentylamine is a common impurity; look for a shift in the multiplet integration.
-
Water Content: The piperidine amine is hygroscopic. Store under nitrogen/argon at 4°C.
-
Coupling Failure: If
yields are low, the secondary amine may be sterically hindered by the cyclopentyl group.-
Solution: Switch to Buchwald-Hartwig amination (Pd(OAc)2, BINAP, Cs2CO3, Toluene, 100°C) to force the coupling.
-
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][4] The Journal of Organic Chemistry, 61(11), 3849–3862.[1] [Link]
-
Lombardo, L. J. , et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. (Demonstrates piperazine/piperidine tails in kinase design). [Link]
-
Cheng, Y. , et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 05(01), e35-e46. (Review of piperidine SAR). [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
Synthesis and Screening of N-cyclopentyl-1-methylpiperidin-4-amine Analogues for G-Protein Coupled Receptor (GPCR) Modulator Discovery
An Application Note for Drug Discovery Professionals
Abstract
The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for its prevalence in numerous FDA-approved drugs and its ability to interact with a wide array of biological targets, particularly G-Protein Coupled Receptors (GPCRs).[1][2] This application note provides a comprehensive, field-proven guide for the synthesis of N-cyclopentyl-1-methylpiperidin-4-amine and a focused library of its analogues. We detail a robust synthetic strategy centered on reductive amination, a highly efficient and scalable method for C-N bond formation.[3] Furthermore, we present detailed, step-by-step protocols for screening these synthesized compounds against GPCRs using industry-standard functional assays: the Calcium Mobilization assay for Gq-coupled receptors and the cAMP accumulation assay for Gs/Gi-coupled receptors. The overarching goal is to furnish researchers with a practical framework for generating novel chemical matter and elucidating structure-activity relationships (SAR) to accelerate the discovery of potent and selective GPCR modulators.[4]
Part I: Synthetic Strategy and Protocols
Rationale for Synthetic Route: Reductive Amination
The synthesis of the target compound library is achieved via a direct, one-pot reductive amination protocol. This strategy was selected for several compelling reasons:
-
Efficiency: It combines the formation of an imine or enamine intermediate and its subsequent reduction into a single, streamlined operation, minimizing intermediate handling and purification steps.
-
Versatility: The reaction is highly versatile, accommodating a wide range of ketone and amine starting materials, which is ideal for generating a diverse library of analogues for SAR studies.
-
High Yields: Reductive amination is known for producing secondary and tertiary amines in good to excellent yields.[5]
-
Accessible Starting Materials: The required precursors, such as 1-methylpiperidin-4-one and various primary amines (like cyclopentylamine), are commercially available and relatively inexpensive.
The core transformation involves the reaction of 1-methylpiperidin-4-one with a primary amine (e.g., cyclopentylamine) to form a transient iminium ion, which is then reduced in situ by a mild hydride-based reducing agent, such as sodium triacetoxyborohydride (STAB). STAB is particularly well-suited for this reaction as it is less sensitive to moisture than other borohydrides and is selective for the reduction of iminium ions over ketones, preventing side reactions.
Overall Synthetic Workflow
The diagram below illustrates the general workflow for synthesizing the target analogues, starting from the selection of building blocks to the final purified compounds ready for biological screening.
Caption: High-level workflow from synthesis to screening.
Detailed Protocol: Synthesis of N-cyclopentyl-1-methylpiperidin-4-amine
This protocol describes the synthesis of the parent compound of the series.
Materials and Reagents
| Reagent | CAS No. | Mol. Wt. | Purpose |
| 1-Methylpiperidin-4-one | 1445-73-4 | 113.16 | Ketone Starting Material |
| Cyclopentylamine | 1003-03-8 | 85.15 | Amine Starting Material |
| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 | Reducing Agent |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 | Solvent |
| Acetic Acid, Glacial | 64-19-7 | 60.05 | Catalyst |
| Saturated Sodium Bicarbonate (aq.) | N/A | N/A | Quenching/Neutralization |
| Sodium Sulfate, Anhydrous | 7757-82-6 | 142.04 | Drying Agent |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-methylpiperidin-4-one (1.00 g, 8.84 mmol, 1.0 equiv.).
-
Solvent and Amine Addition: Dissolve the ketone in anhydrous dichloromethane (40 mL). Add cyclopentylamine (0.83 g, 9.72 mmol, 1.1 equiv.) to the solution, followed by glacial acetic acid (0.5 mL, ~1.0 equiv.) to catalyze imine formation.
-
Imine Formation: Stir the reaction mixture at room temperature for 1 hour. The formation of the iminium ion intermediate is crucial before reduction.
-
Reduction: Carefully add sodium triacetoxyborohydride (STAB) (2.81 g, 13.26 mmol, 1.5 equiv.) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.
-
Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (50 mL). Stir vigorously for 20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane containing 1% ammonium hydroxide to afford the pure N-cyclopentyl-1-methylpiperidin-4-amine.
Expected Outcome: A colorless to pale yellow oil. The yield should be in the range of 70-85%. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and HRMS.
Protocol for Analogue Library Synthesis
To explore the structure-activity relationship, analogues can be readily synthesized by modifying the above protocol. A representative, non-exhaustive list of potential analogues is provided below.
Table of Proposed Analogues
| Analogue ID | R1 Group (on Piperidine N) | R2 Group (Amine) | Starting Materials |
| Parent | -CH₃ | Cyclopentyl | 1-Methylpiperidin-4-one, Cyclopentylamine |
| ANA-01 | -CH₃ | Cyclobutyl | 1-Methylpiperidin-4-one, Cyclobutylamine |
| ANA-02 | -CH₃ | Cyclohexyl | 1-Methylpiperidin-4-one, Cyclohexylamine |
| ANA-03 | -CH₂CH₃ | Cyclopentyl | 1-Ethylpiperidin-4-one, Cyclopentylamine |
| ANA-04 | -CH₂Ph | Cyclopentyl | 1-Benzylpiperidin-4-one, Cyclopentylamine |
The general protocol remains the same; simply substitute the appropriate ketone or amine starting material on an equimolar basis relative to the limiting reagent.
Part II: GPCR Screening Protocols
Introduction to GPCR Functional Assays
GPCRs transduce extracellular signals into intracellular responses via heterotrimeric G proteins.[6] The specific Gα subunit (Gαs, Gαi, Gαq, Gα12/13) engaged by a receptor dictates the downstream signaling cascade. Consequently, the choice of screening assay must be matched to the receptor's known coupling mechanism.[7]
-
Gq-coupled receptors activate phospholipase C, leading to the production of inositol trisphosphate (IP₃), which mobilizes calcium from intracellular stores. This can be measured with a Calcium Mobilization Assay .[8][9]
-
Gs-coupled receptors activate adenylyl cyclase, increasing intracellular cyclic AMP (cAMP) levels.
-
Gi-coupled receptors inhibit adenylyl cyclase, decreasing cAMP levels. Both are measured with a cAMP Accumulation Assay .[10][11]
GPCR Gq-Pathway Signaling
The diagram below outlines the canonical Gq signaling pathway, which forms the basis of the calcium mobilization assay.
Caption: The Gq signaling cascade leading to Ca²⁺ release.
Protocol: High-Throughput Calcium Mobilization Assay
This assay is designed to identify agonists of a Gq-coupled GPCR of interest.
Principle: Cells expressing the target GPCR are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon receptor activation by an agonist, the resulting increase in intracellular calcium enhances the dye's fluorescence, which is measured in real-time by an instrument like a Fluorometric Imaging Plate Reader (FLIPR).[12]
Materials and Reagents
| Item | Description |
| Cell Line | HEK293 or CHO cells stably expressing the target Gq-coupled GPCR. |
| Culture Medium | DMEM or F-12 with 10% FBS, 1% Pen-Strep, and selection antibiotic. |
| Assay Plates | 384-well, black-walled, clear-bottom microplates. |
| Compound Plates | 384-well polypropylene plates for compound dilution. |
| FLIPR Calcium 5/6 Assay Kit | Contains fluorescent dye and probenecid (anion transport inhibitor). |
| Assay Buffer | Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4. |
Step-by-Step Procedure
-
Cell Seeding: The day before the assay, seed the cells into 384-well assay plates at a density of 10,000-20,000 cells per well in 40 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Plate Preparation: Prepare serial dilutions of the synthesized analogues in assay buffer in a compound plate. A typical 8-point dose-response curve might range from 10 µM to 1 nM final concentration.
-
Dye Loading: On the day of the assay, prepare the dye-loading solution according to the kit manufacturer's instructions (e.g., FLIPR Calcium 6 kit). This typically involves reconstituting the dye in assay buffer containing probenecid.
-
Cell Treatment: Remove the culture medium from the cell plate and add 40 µL of the dye-loading solution to each well. Incubate for 1 hour at 37°C.
-
Assay Execution: Place both the cell plate and the compound plate into the FLIPR instrument. Program the instrument to add 10 µL from the compound plate to the cell plate while simultaneously reading fluorescence (Excitation: ~485 nm, Emission: ~525 nm).
-
Data Acquisition: Read fluorescence for a total of 120-180 seconds, with compound addition occurring around the 20-second mark.
Protocol: Luminescence-Based cAMP Accumulation Assay
This assay is suitable for identifying modulators of Gs- or Gi-coupled GPCRs.
Principle: This protocol utilizes a homogenous, bioluminescent assay format (e.g., Promega's cAMP-Glo™ Assay). The assay is based on the principle that cAMP stimulates protein kinase A (PKA), consuming ATP. A subsequent luciferase reaction measures the remaining ATP; thus, the luminescent signal is inversely proportional to the cAMP concentration.[11]
Materials and Reagents
| Item | Description |
| Cell Line | HEK293 or CHO cells stably expressing the target Gs- or Gi-coupled GPCR. |
| Assay Plates | 384-well, white, solid-bottom microplates. |
| cAMP-Glo™ Assay System | Includes reagents for cell lysis, cAMP detection, and kinase detection. |
| IBMX | A phosphodiesterase (PDE) inhibitor, used to prevent cAMP degradation. |
| Forskolin | An adenylyl cyclase activator, used as a positive control for Gs assays and as a stimulant in Gi assays. |
Step-by-Step Procedure
-
Cell Seeding: Seed cells (2,000-5,000 per well) in 20 µL of culture medium into 384-well white assay plates and incubate overnight.
-
Compound Stimulation:
-
Prepare 4X concentrated compound solutions in assay buffer containing IBMX.
-
For Gs Agonist Mode: Add 10 µL of compound solution to the cells.
-
For Gi Antagonist Mode: Add 5 µL of antagonist compound, followed by 5 µL of a pre-determined EC₈₀ concentration of forsklin.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Cell Lysis: Add 20 µL of cAMP-Glo™ Lysis Buffer and incubate for 15 minutes.
-
cAMP Detection: Add 20 µL of cAMP-Glo™ Detection Solution (contains PKA) and incubate for 20 minutes.
-
ATP Measurement: Add 40 µL of Kinase-Glo® Reagent to terminate the PKA reaction and initiate the luminescent reaction. Incubate for 10 minutes.
-
Data Acquisition: Read the luminescence on a plate-reading luminometer.
Part III: Data Analysis and Interpretation
Data Analysis Workflow
Effective data analysis is critical to extracting meaningful insights from screening results. The process involves normalization, curve fitting, and parameter extraction.
Caption: Standard workflow for analyzing functional assay data.
Data Presentation and SAR Analysis
The results should be compiled into a clear, concise table to facilitate SAR analysis. By comparing the biological activity (e.g., EC₅₀) with the structural modifications, initial hypotheses about the SAR can be formed.
Hypothetical Screening Results Table (Target: Gq-Coupled Receptor X)
| Analogue ID | R1 Group | R2 Group | EC₅₀ (nM) | Emax (% of Control) |
| Parent | -CH₃ | Cyclopentyl | 125 | 100% |
| ANA-01 | -CH₃ | Cyclobutyl | 450 | 95% |
| ANA-02 | -CH₃ | Cyclohexyl | 88 | 102% |
| ANA-03 | -CH₂CH₃ | Cyclopentyl | 95 | 98% |
| ANA-04 | -CH₂Ph | Cyclopentyl | >10,000 | N/A |
Initial SAR Interpretation (Based on Hypothetical Data):
-
Effect of R2 Group (Cycloalkyl Ring Size): Comparing the Parent, ANA-01, and ANA-02 suggests that a larger cycloalkyl group at the R2 position is favorable for potency. The cyclohexyl group (ANA-02) is slightly more potent than the cyclopentyl (Parent), while the smaller cyclobutyl group (ANA-01) is significantly less potent. This may indicate a preference for larger, more lipophilic groups in the corresponding binding pocket.
-
Effect of R1 Group (Piperidine N-substituent): Replacing the N-methyl with an N-ethyl group (ANA-03) leads to a modest increase in potency, suggesting some tolerance for additional bulk at this position. However, a large, aromatic N-benzyl group (ANA-04) completely abolishes activity, indicating a steric clash or unfavorable interaction.
Conclusion
This application note has outlined a systematic and robust methodology for the synthesis of N-cyclopentyl-1-methylpiperidin-4-amine analogues and their subsequent functional evaluation at GPCR targets. The detailed protocols for reductive amination provide a flexible platform for generating chemical diversity, while the calcium mobilization and cAMP assays offer reliable, high-throughput methods for pharmacological characterization. The presented framework enables researchers to efficiently generate and interpret SAR data, providing a critical starting point for hit-to-lead campaigns in GPCR drug discovery.
References
-
Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. [Link]
- Google Patents. (1986). JPS61158973A - Production of 1-cyclopentylpiperazine.
-
ResearchGate. (n.d.). Reductive Amination. Retrieved from [Link]
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Veeprho. (n.d.). 1-Amino-4-Cyclopentylpiperazine. Retrieved from [Link]
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Kozlovskaya, L. I., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
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Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie. [Link]
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Wang, Y., et al. (2014). Design, Synthesis and SAR Study of Novel Trisubstituted Pyrimidine Amide Derivatives as CCR4 Antagonists. Molecules. [Link]
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Hill, S. J., & Williams, C. (2017). cAMP assays in GPCR drug discovery. British Journal of Pharmacology. [Link]
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ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]
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ResearchGate. (n.d.). Reductive amination of cyclopentanone. Retrieved from [Link]
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Gentry, P. R., & Sexton, P. M. (2019). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Endocrine and Metabolic Research. [Link]
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Zhang, R., & Xie, X. (2012). An overview of Ca2+ mobilization assays in GPCR drug discovery. Expert Opinion on Drug Discovery. [Link]
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MDPI. (2021). Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. [Link]
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ACS Publications. (2021). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]
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Creative Bioarray. (n.d.). GPCR Screening Services. Retrieved from [Link]
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Bio-protocol. (2019). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. [Link]
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Duncton, M. A. J. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]
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Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]
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American Physiological Society. (2021). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. [Link]
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PubMed. (2021). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]
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Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. [Link]
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ResearchGate. (2013). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]
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Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]
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JoVE. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. [Link]
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Application Notes and Protocols for the Quantification of N-cyclopentyl-1-methylpiperidin-4-amine
Introduction
N-cyclopentyl-1-methylpiperidin-4-amine is a synthetic organic compound featuring a piperidine core, a structure prevalent in many pharmaceuticals and bioactive molecules.[1] As a substituted 4-aminopiperidine derivative, its precise and accurate quantification is critical in various stages of drug discovery and development, including pharmacokinetic studies, metabolic profiling, and quality control of active pharmaceutical ingredients (APIs). This document provides detailed analytical methods for the robust quantification of N-cyclopentyl-1-methylpiperidin-4-amine in research and quality control settings.
These protocols are designed to be self-validating systems, grounded in established analytical principles and guided by the International Council for Harmonisation (ICH) guidelines on the validation of analytical procedures.[2][3][4][5][6]
Chemical Properties of N-cyclopentyl-1-methylpiperidin-4-amine
A thorough understanding of the analyte's physicochemical properties is fundamental to developing robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C₉H₁₈N₂ | [7] |
| Molecular Weight | 154.25 g/mol | [7] |
| Appearance | Expected to be a liquid or low-melting solid | General knowledge |
| pKa | Estimated to be in the range of 9-10 | General knowledge of secondary amines |
| LogP | 1.16 | [7] |
| Storage | 2-8°C | [7] |
Method 1: High-Sensitivity Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is the gold standard for the quantification of N-cyclopentyl-1-methylpiperidin-4-amine in complex biological matrices due to its superior sensitivity and selectivity.[8][9]
Rationale for Method Selection
LC-MS/MS offers unparalleled specificity by utilizing the mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions. This triple quadrupole mass spectrometry approach, operating in Multiple Reaction Monitoring (MRM) mode, effectively eliminates matrix interference, enabling accurate quantification at very low concentrations.[10] Given the basic nature of the piperidine nitrogen, positive mode electrospray ionization (ESI+) is the most suitable ionization technique.[11]
Experimental Workflow
Caption: LC-MS/MS workflow for N-cyclopentyl-1-methylpiperidin-4-amine.
Detailed Protocol
1. Preparation of Standards and Quality Controls:
-
Prepare a stock solution of N-cyclopentyl-1-methylpiperidin-4-amine (e.g., 1 mg/mL) in methanol.
-
Serially dilute the stock solution with a 50:50 mixture of methanol and water to prepare working standards for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
2. Sample Preparation (from a biological matrix like plasma):
-
To 100 µL of plasma sample, standard, or QC, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined empiricallyPrecursor Ion (Q1): [M+H]⁺ = m/z 155.2Product Ion (Q3): A prominent fragment ion (e.g., loss of cyclopentyl group) |
| Collision Energy | To be optimized |
| Dwell Time | 100 ms |
4. Data Analysis:
-
Integrate the peak areas of the analyte and internal standard.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. However, primary and secondary amines, like the target analyte, often exhibit poor chromatographic peak shape due to their polarity and tendency to interact with active sites in the GC system.[12][13] Derivatization is therefore a crucial step to improve volatility and chromatographic performance.
Rationale for Method Selection
Derivatization with an acylating agent, such as propyl chloroformate, converts the polar amine group into a less polar, more volatile carbamate, leading to improved peak shape and thermal stability.[13] This allows for reliable separation and quantification using standard GC-MS instrumentation.
Experimental Workflow
Caption: GC-MS with derivatization workflow for the analyte.
Detailed Protocol
1. Derivatization Procedure:
-
To an aqueous sample or standard, add a suitable buffer (e.g., phosphate buffer, pH 8).
-
Add an appropriate organic solvent (e.g., ethyl acetate) and the derivatizing agent (e.g., propyl chloroformate).
-
Vortex vigorously for 2 minutes to facilitate the reaction and extraction of the derivatized analyte into the organic phase.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean vial for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Program | 80°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| MS Source Temperature | 230°C |
| MS Quad Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte |
3. Data Analysis:
-
Integrate the peak areas of the selected ions.
-
Construct a calibration curve and quantify the analyte as described for the LC-MS/MS method.
Alternative Method: HPLC-UV with Pre-Column Derivatization
For laboratories without access to mass spectrometry, HPLC with UV detection can be a viable alternative, provided a suitable derivatization strategy is employed to introduce a chromophore into the analyte.
Rationale for Derivatization
N-cyclopentyl-1-methylpiperidin-4-amine lacks a significant UV-absorbing moiety. Derivatization with a reagent such as dansyl chloride or benzaldehyde will attach a chromophore to the amine group, allowing for sensitive detection by UV-Vis spectrophotometry.[14][15]
Proposed Derivatization and HPLC-UV Protocol
1. Derivatization with Dansyl Chloride:
-
Mix the sample with a borate buffer (pH 9.5) and a solution of dansyl chloride in acetonitrile.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified time to ensure complete reaction.
-
Quench the reaction with a suitable reagent (e.g., a primary amine like methylamine).
-
The resulting dansylated derivative can then be analyzed by reversed-phase HPLC with UV detection at a wavelength corresponding to the absorbance maximum of the dansyl chromophore (typically around 254 nm).
2. HPLC-UV Conditions:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient elution with acetonitrile and water |
| Detection | UV at 254 nm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
Method Validation
All analytical methods developed for quantification must be validated to ensure they are fit for their intended purpose.[2][3][6] The validation should be conducted in accordance with ICH Q2(R1) guidelines and should assess the following parameters:[5]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of >0.99 is typically required.[8]
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[16]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[16]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The choice of analytical method for the quantification of N-cyclopentyl-1-methylpiperidin-4-amine will depend on the specific requirements of the analysis, including the required sensitivity, the nature of the sample matrix, and the available instrumentation. For high-sensitivity and high-specificity analysis, particularly in complex matrices, the LC-MS/MS method is recommended. The GC-MS method with derivatization offers a robust alternative, while the HPLC-UV method with derivatization provides a viable option for laboratories without mass spectrometry capabilities. All methods must be properly validated to ensure the generation of reliable and accurate data.
References
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ResearchGate. Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv | Request PDF. Available from: [Link]
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PubMed. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Available from: [Link]
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Alternative Therapies In Health And Medicine. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Available from: [Link]
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LCGC International. Developing a UHPLC Method for UV-Based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Available from: [Link]
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PubMed. Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Available from: [Link]
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Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Available from: [Link]
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PMC - NIH. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Available from: [Link]
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Application Note: High-Throughput Screening of N-cyclopentyl-1-methylpiperidin-4-amine Libraries
Introduction: The Strategic Value of Piperidine Scaffolds in HTS
The piperidine ring is a highly privileged scaffold in medicinal chemistry, appearing in a vast array of clinically approved drugs targeting indications across central nervous system (CNS) disorders, oncology, and infectious diseases.[1] Its prevalence is due to its favorable physicochemical properties, including metabolic stability and the ability to modulate lipophilicity and solubility.[1][2] The N-cyclopentyl-1-methylpiperidin-4-amine scaffold, in particular, offers a rich three-dimensional chemical space, making libraries derived from this core ideal for high-throughput screening (HTS) campaigns. The structural diversity within such libraries increases the probability of identifying novel hits for a wide range of biological targets, especially for target classes with few known chemotypes or in phenotypic screens.[3][4]
This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on designing and executing a successful HTS campaign for N-cyclopentyl-1-methylpiperidin-4-amine libraries. It details the critical steps from assay development and validation to hit confirmation, emphasizing the scientific rationale behind each protocol to ensure robust and reproducible outcomes.
Part 1: Assay Development and Validation: The Foundation of a Successful Screen
The success of any HTS campaign is contingent upon a robust and reliable assay.[5] The goal of this phase is to develop a sensitive, reproducible, and scalable assay that can be miniaturized for automated screening.[6] This section will use the example of a G-protein coupled receptor (GPCR) target that signals through the Gαq pathway, a common target class for piperidine-containing molecules, to illustrate the development of a cell-based calcium flux assay.[7][8]
Principle of the Assay: Gq-Coupled GPCR Calcium Flux
Activation of a Gαq-coupled GPCR initiates a signaling cascade that results in the release of calcium (Ca²⁺) from intracellular stores.[7] This transient increase in cytosolic Ca²⁺ can be detected using fluorescent dyes, providing a sensitive and robust indicator of receptor activation.[7][9] This assay can be configured to identify both agonists (which directly activate the receptor) and antagonists (which block the activation by a known agonist) in a single run.[10]
Caption: Signal transduction pathway for a Gq-coupled GPCR leading to calcium release.
Protocol: Assay Miniaturization and Optimization
The transition from a benchtop assay to a high-throughput format (e.g., 384- or 1536-well plates) is a critical step.[11]
Objective: To optimize assay parameters in a 384-well format to achieve a robust and reproducible signal.
Materials:
-
HEK293 cells stably expressing the target GPCR.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye kit (e.g., Fluo-8 AM).
-
Known agonist (Positive Control).
-
Known antagonist or buffer (Negative Control).
-
384-well black, clear-bottom microplates.
-
Automated liquid handler and a fluorescence imaging plate reader (e.g., FLIPR).[9]
Methodology:
-
Cell Seeding: Seed the HEK293 cells into 384-well plates at a predetermined density and incubate overnight to allow for adherence. The optimal cell density must be determined empirically to ensure a confluent monolayer.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium dye solution to each well. Incubate at 37°C for 1 hour. This allows the acetoxymethyl (AM) ester dye to cross the cell membrane and be cleaved by intracellular esterases, trapping the fluorescent indicator in the cytoplasm.
-
Compound Addition: Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of compounds from the library source plate to the assay plate. A typical final screening concentration is 10 µM.[11]
-
Signal Detection: Place the assay plate into the fluorescence plate reader.
-
Agonist Mode: Measure the fluorescence signal immediately after compound addition to detect agonists that directly trigger calcium release.
-
Antagonist Mode: After an initial incubation with the library compounds, add a known agonist at a concentration that elicits ~80% of the maximal response (EC₈₀). A decrease in the expected signal indicates antagonist activity.
-
-
Data Acquisition: Record the fluorescence intensity over time for each well.
Self-Validation: The Z'-Factor
To ensure the quality and reliability of the HTS assay, a statistical parameter known as the Z'-factor (Z-prime) must be calculated.[12] The Z'-factor provides a measure of the separation between the positive and negative controls, taking into account both the dynamic range of the signal and the data variation.[13]
Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where:
-
Mean_pos and SD_pos are the mean and standard deviation of the positive control.
-
Mean_neg and SD_neg are the mean and standard deviation of the negative control.
Acceptance Criteria: A pilot screen, or "dry run," using only control compounds should be performed to validate the assay before commencing the full screen.[11]
| Z'-Factor Value | Assay Quality Interpretation |
| > 0.5 | Excellent assay, suitable for HTS.[6][13][14] |
| 0 to 0.5 | Marginal assay; may be acceptable but requires caution.[12][14] |
| < 0 | Unacceptable assay; not suitable for screening.[12][13] |
A successful assay validation requires achieving a Z'-factor of > 0.5 consistently over multiple days and with independently prepared reagents to ensure reproducibility.[15]
Part 2: The High-Throughput Screening Workflow
The HTS workflow integrates automation, compound management, and data analysis to efficiently screen thousands of compounds.[16]
Caption: A comprehensive workflow for a typical HTS drug discovery campaign.
Protocol: Compound Library Management
Proper handling of the compound library is essential to maintain the integrity of the small molecules.[17]
Objective: To prepare and manage the N-cyclopentyl-1-methylpiperidin-4-amine library for automated screening.
Methodology:
-
Solubilization: Compounds are typically stored as 10 mM stock solutions in dimethyl sulfoxide (DMSO). DMSO is the solvent of choice due to its ability to dissolve a wide range of organic molecules and its miscibility with aqueous assay buffers.
-
Plating: The master library is replicated into daughter plates for screening to preserve the original stock. For a quantitative HTS (qHTS) approach, a dilution series is prepared, where each plate contains the same compounds at a different concentration.[18]
-
Storage: All compound plates should be sealed and stored in a controlled environment (e.g., -20°C or -80°C) in a low-humidity, automated storage unit to prevent degradation and water absorption by the DMSO.
Protocol: Primary Screen Execution
Objective: To screen the entire compound library at a single concentration to identify initial "hits."
Methodology:
-
Plate Handling: Use automated plate handlers to move assay plates and compound plates through the screening system.
-
Liquid Handling: A high-precision automated liquid handler (e.g., acoustic dispenser or pin tool) transfers nanoliter volumes of library compounds into the assay plates containing the dye-loaded cells.
-
Incubation: A brief incubation period may be required depending on the assay kinetics.
-
Signal Reading: The plate reader acquires data from each plate according to the optimized protocol (agonist and/or antagonist read).
-
Data Upload: Raw data from each plate is automatically uploaded to a central database for analysis. Quality control metrics, including the Z'-factor for each plate, are calculated in real-time. Plates that do not meet the quality criteria (Z' < 0.5) are flagged for review or re-screening.
Part 3: Data Analysis, Hit Confirmation, and Follow-Up
Raw data from the HTS must be carefully analyzed to identify genuine hits and discard false positives.
Primary Data Analysis and Hit Selection
Objective: To identify wells with activity significantly different from the negative control.
Methodology:
-
Normalization: Raw data from each plate is normalized to the plate-specific controls to account for plate-to-plate variability. A common method is to define the negative control mean as 0% activity and the positive control mean as 100% activity.
-
Hit Scoring: A Z-score is often calculated for each compound well.
-
Z-score = (Value_compound - Mean_neg) / SD_neg
-
-
Hit Threshold: A threshold is set to define a "hit." A common starting point is a Z-score > 3 (or < -3 for inhibitors), which corresponds to a signal that is three standard deviations away from the mean of the negative control population.[11]
Protocol: Hit Confirmation and Potency Determination
The goal of hit validation is to confirm that the activity observed in the primary screen is real and not an artifact.[19]
Objective: To re-test the initial hits and determine their potency.
Methodology:
-
Cherry-Picking: The compounds identified as hits in the primary screen are "cherry-picked" from the library source plates and re-plated.
-
Confirmation Screen: The selected hits are re-tested in the same primary assay to confirm their activity.
-
Dose-Response Curves: Confirmed hits are then tested over a range of concentrations (e.g., an 8-point, 3-fold serial dilution) to determine their potency (EC₅₀ for agonists, IC₅₀ for antagonists). This step is crucial for differentiating potent compounds from weakly active ones and for establishing a preliminary structure-activity relationship (SAR).[11]
Orthogonal and Secondary Assays
Rationale: To ensure that the confirmed hits are acting on the intended target and not through a non-specific mechanism or assay interference, it is essential to test them in a different assay format.[19]
Examples of Orthogonal Assays:
-
Biochemical Assays: If the primary screen was cell-based, a biochemical assay like a radioligand binding assay can confirm direct interaction with the receptor.
-
Alternative Signaling Readouts: For a GPCR, one could measure the production of a downstream second messenger like inositol monophosphate (IP₁).
-
Counter-Screens: Hits should be tested against related targets (e.g., other GPCR subtypes) to assess their selectivity, a key property for a potential drug candidate.
Conclusion
This application note outlines a robust, systematic, and self-validating framework for the high-throughput screening of N-cyclopentyl-1-methylpiperidin-4-amine libraries. By adhering to rigorous standards of assay development, validation, and hit confirmation, researchers can significantly increase the probability of identifying high-quality, progressible hits. The key to success lies not just in the execution of the protocols but in understanding the scientific principles that ensure the integrity and reproducibility of the data at every stage of the HTS campaign.
References
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BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery. Retrieved February 6, 2026, from [Link]
-
Wikipedia. (2023, December 26). High-throughput screening. Retrieved February 6, 2026, from [Link]
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Anliker, B., & Chun, J. (2004). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. In Methods in Molecular Biology (pp. 167-173). Humana Press. Retrieved from [Link]
- Zutshi, A., & Williams, D. (Eds.). (2021). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Humana Press. (General reference, URL not available for specific chapter).
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Bielenica, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 270, 116345. Retrieved from [Link]
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Iversen, P. W., et al. (2012). HTS Assay Validation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
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BMG LABTECH. (n.d.). The Z prime value (Z´). Retrieved February 6, 2026, from [Link]
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Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening. Journal of the Association for Laboratory Automation, 13(2), 79–89. Retrieved from [Link]
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Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery. Retrieved February 6, 2026, from [Link]
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de Jong, L. A., et al. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. European Pharmaceutical Review. Retrieved from [Link]
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Wassermann, A. M., et al. (2017). Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening. Briefings in Bioinformatics, 18(6), 970-981. Retrieved from [Link]
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Wikipedia. (2023, October 13). Z-factor. Retrieved February 6, 2026, from [Link]
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GraphPad. (2010, September). Calculating a Z-factor to assess the quality of a screening assay. Retrieved February 6, 2026, from [Link]
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Nuvisan. (n.d.). Hit Identification and Validation Services. Retrieved February 6, 2026, from [Link]
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Lazo, J. S., & Sharlow, E. R. (2016). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Pharmacology, 74, 9.1.1-9.1.25. Retrieved from [Link]
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JoVE. (2022, November 18). A "Dual-Addition" Calcium Fluorescence Assay for the High-Throughput Screening of Recombinant G Protein-Coupled Receptors. Retrieved February 6, 2026, from [Link]
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GARDP. (2024, October 28). Hit validation and characterization. Retrieved February 6, 2026, from [Link]
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On HTS. (2023, December 12). Z-factor. Retrieved February 6, 2026, from [Link]
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Application Notes and Protocols: A Guide to the Scale-Up Synthesis of N-cyclopentyl-1-methylpiperidin-4-amine
Introduction
N-cyclopentyl-1-methylpiperidin-4-amine is a key building block in the synthesis of various pharmaceutical compounds. Its piperidine core is a common motif in numerous biologically active molecules.[1][2] The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers and professionals in the field of drug development and medicinal chemistry. This document provides a detailed guide for the scale-up synthesis of N-cyclopentyl-1-methylpiperidin-4-amine, focusing on a robust and reproducible reductive amination pathway. The protocol has been optimized for safety, efficiency, and high yield, making it suitable for larger-scale production in a laboratory or pilot plant setting.
Synthetic Strategy: Reductive Amination
The most direct and industrially viable route for the synthesis of N-cyclopentyl-1-methylpiperidin-4-amine is the reductive amination of 1-methylpiperidin-4-one with cyclopentylamine. This one-pot reaction proceeds through the formation of an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine. This approach is favored for its atom economy, operational simplicity, and the commercial availability of the starting materials.[3]
Reaction Mechanism Overview
The reaction begins with the nucleophilic attack of cyclopentylamine on the carbonyl carbon of 1-methylpiperidin-4-one, forming a hemiaminal intermediate. This is followed by the elimination of water to form a Schiff base (imine). The imine is then reduced by a suitable reducing agent to yield the final product, N-cyclopentyl-1-methylpiperidin-4-amine. The choice of reducing agent is critical to prevent the reduction of the starting ketone and to ensure the selective reduction of the imine intermediate.
Process Workflow Diagram
Figure 1: A schematic overview of the scale-up synthesis of N-cyclopentyl-1-methylpiperidin-4-amine.
Detailed Protocol for Scale-Up Synthesis
This protocol is designed for a target scale of approximately 100-150 g of the final product. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Equipment
| Reagents | Quantity | Grade |
| 1-Methylpiperidin-4-one | 113 g (1.0 mol) | ≥97% |
| Cyclopentylamine | 94 g (1.1 mol) | ≥99% |
| Sodium Borohydride (NaBH₄) | 41.6 g (1.1 mol) | ≥98% |
| Methanol (MeOH) | 1.5 L | Anhydrous |
| Dichloromethane (DCM) | 2 L | ACS Grade |
| Water (H₂O) | 1 L | Deionized |
| Sodium Sulfate (Na₂SO₄) | As needed | Anhydrous |
| Silica Gel | As needed | 230-400 mesh |
| Equipment |
| 5 L 3-neck round-bottom flask or a 10 L jacketed reactor |
| Mechanical stirrer |
| Thermometer |
| Addition funnel |
| Ice bath |
| Rotary evaporator |
| Separatory funnel (4 L) |
| Glassware for filtration and collection |
| Column for chromatography |
Step-by-Step Procedure
-
Reaction Setup:
-
Set up a 5 L 3-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel.
-
Charge the flask with 1-methylpiperidin-4-one (113 g, 1.0 mol) and methanol (1.5 L).
-
Begin stirring to dissolve the ketone.
-
-
Addition of Cyclopentylamine:
-
Slowly add cyclopentylamine (94 g, 1.1 mol) to the reaction mixture at room temperature. A slight exotherm may be observed.
-
-
Cooling and Addition of Reducing Agent:
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Once the temperature is stable, begin the portion-wise addition of sodium borohydride (41.6 g, 1.1 mol) over a period of 1-2 hours. Maintain the internal temperature below 10 °C during the addition to control the reaction rate and prevent side reactions.
-
-
Reaction Progression:
-
After the addition of sodium borohydride is complete, continue stirring the reaction mixture at 0-5 °C for an additional hour.
-
Remove the ice bath and allow the reaction to slowly warm to room temperature.
-
Stir for an additional 12-16 hours (overnight) to ensure the reaction goes to completion.
-
-
Reaction Quenching:
-
Carefully quench the reaction by slowly adding water (1 L) to the flask. Be cautious as hydrogen gas will be evolved. Ensure adequate ventilation.
-
-
Work-up and Extraction:
-
Remove the methanol from the reaction mixture using a rotary evaporator.
-
Transfer the remaining aqueous slurry to a 4 L separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 500 mL).
-
Combine the organic layers and wash with brine (2 x 250 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
-
Isolation and Purification:
-
Filter off the sodium sulfate and wash the filter cake with a small amount of dichloromethane.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as an oil.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol (e.g., 100:0 to 95:5) to afford the pure N-cyclopentyl-1-methylpiperidin-4-amine.
-
Key Process Parameters and Expected Results
| Parameter | Value | Rationale |
| Molar Ratio (Ketone:Amine:NaBH₄) | 1 : 1.1 : 1.1 | A slight excess of the amine and reducing agent drives the reaction to completion. |
| Reaction Temperature | 0-5 °C (addition), RT (reaction) | Controls the reaction rate, minimizes side reactions, and ensures safe handling of the exothermic reduction. |
| Reaction Time | ~18 hours | Allows for complete conversion of the starting materials. |
| Expected Yield | 75-85% | Reflects a typical outcome for this scale of reaction with proper execution. |
| Purity (Post-Chromatography) | >98% (by GC-MS or NMR) | Ensures the product is suitable for subsequent synthetic steps. |
Expertise and Trustworthiness: Insights for Scale-Up
Causality Behind Experimental Choices
-
Solvent Selection (Methanol): Methanol is an excellent solvent for both the starting materials and the sodium borohydride. Its protic nature can also facilitate the reaction.
-
Choice of Reducing Agent (Sodium Borohydride): Sodium borohydride is a mild and selective reducing agent, ideal for the reduction of imines in the presence of ketones. More powerful reducing agents like lithium aluminum hydride would be less selective and pose greater safety risks on a larger scale.
-
Portion-wise Addition: The controlled addition of sodium borohydride is crucial to manage the exotherm of the reaction and the evolution of hydrogen gas, ensuring a safe and controlled process.
-
Aqueous Work-up: The addition of water serves to quench any unreacted sodium borohydride and to facilitate the separation of the product from water-soluble byproducts.
Self-Validating Systems and In-Process Controls
To ensure the success and safety of the scale-up synthesis, the following in-process controls are recommended:
-
Temperature Monitoring: Continuous monitoring of the internal reaction temperature is critical, especially during the addition of the reducing agent.
-
Reaction Monitoring by TLC or GC-MS: Periodically take small aliquots from the reaction mixture to monitor the disappearance of the starting ketone and the formation of the product. This allows for confirmation that the reaction is proceeding as expected before moving to the work-up phase.
-
pH Check during Work-up: After quenching, ensure the aqueous layer is basic to keep the amine product in its free base form for efficient extraction into the organic solvent.
Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time or consider a slight increase in the amount of reducing agent. |
| Inefficient extraction. | Perform additional extractions and ensure the pH of the aqueous layer is basic. | |
| Impure Product | Presence of unreacted starting materials. | Optimize chromatography conditions for better separation. |
| Formation of byproducts (e.g., di-alkylation). | Ensure slow and controlled addition of the reducing agent at low temperatures. | |
| Runaway Reaction | Too rapid addition of the reducing agent. | Immediately stop the addition and apply external cooling. Always add the reducing agent in small portions. |
Conclusion
The reductive amination of 1-methylpiperidin-4-one with cyclopentylamine using sodium borohydride is a highly effective and scalable method for the synthesis of N-cyclopentyl-1-methylpiperidin-4-amine. By following the detailed protocol and adhering to the safety and control measures outlined in these application notes, researchers and drug development professionals can confidently produce this valuable intermediate in high yield and purity.
References
-
Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
-
An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry. [Link]
-
Reductive amination of cyclopentanone. ResearchGate. [Link]
-
One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation for Lactam Synthesis from Keto or Amino Acids. Organic Chemistry Portal. [Link]
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Application Notes and Protocols: Derivatization of N-cyclopentyl-1-methylpiperidin-4-amine for Biological Assays
Introduction
N-cyclopentyl-1-methylpiperidin-4-amine is a synthetic compound featuring a piperidine scaffold, a class of heterocycles prevalent in a wide range of biologically active molecules and pharmaceuticals.[1][2] The inherent biological activity of piperidine derivatives makes them compelling subjects for further investigation in drug discovery and chemical biology. However, to effectively probe their mechanism of action, target engagement, and cellular distribution, it is often necessary to derivatize the parent molecule with a functional tag. This process, known as bioconjugation, transforms the small molecule into a versatile tool for a variety of biological assays.
The secondary amine on the piperidine ring of N-cyclopentyl-1-methylpiperidin-4-amine is the primary site for chemical modification. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic derivatization of this compound. We will explore two key derivatization strategies: biotinylation for affinity-based assays and fluorescent labeling for imaging applications. The protocols outlined below are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to allow for adaptation to specific research needs.
I. Strategic Considerations for Derivatization
Before embarking on a derivatization protocol, it is crucial to consider the intended biological application. The choice of tag, linker, and reaction chemistry will significantly impact the utility of the final conjugate.
| Derivatization Strategy | Biological Application | Key Advantages | Considerations |
| Biotinylation | Pull-down assays, Affinity purification, Immunoassays (ELISA, Western Blot) | High affinity and specificity of biotin-avidin interaction.[3] | Potential for steric hindrance; requires a secondary detection reagent (e.g., streptavidin-HRP). |
| Fluorescent Labeling | Fluorescence microscopy, Flow cytometry, High-content screening | Direct visualization and quantification.[4][5] High sensitivity. | Potential for phototoxicity; spectral properties of the fluorophore must be matched to instrumentation. |
Diagram: Derivatization Strategy Selection
Caption: Logical workflow for selecting a derivatization strategy.
II. Protocol 1: Biotinylation via N-Hydroxysuccinimide (NHS) Ester Chemistry
This protocol describes the conjugation of a biotin tag to the secondary amine of N-cyclopentyl-1-methylpiperidin-4-amine using an NHS-ester functionalized biotinylation reagent. NHS esters are widely used for their reactivity towards primary and secondary amines under mild conditions, forming stable amide bonds.[6][7]
A. Rationale and Mechanism
The reaction proceeds via nucleophilic acyl substitution. The secondary amine of the piperidine derivative acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond.[8] The reaction is typically carried out in a slightly alkaline buffer to ensure the amine is deprotonated and thus more nucleophilic.[6]
Diagram: NHS Ester Reaction Mechanism
Caption: Simplified mechanism of NHS ester reaction with a secondary amine.
B. Materials and Reagents
-
N-cyclopentyl-1-methylpiperidin-4-amine
-
Biotin-NHS Ester (e.g., EZ-Link™ NHS-LC-Biotin)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate Buffer (pH 8.3)
-
Reaction Vials
-
Stir plate and stir bars
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass Spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectrometer for characterization
C. Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare a 10 mg/mL stock solution of N-cyclopentyl-1-methylpiperidin-4-amine in anhydrous DMF.
-
Prepare a 20 mg/mL stock solution of Biotin-NHS Ester in anhydrous DMF immediately before use. NHS esters are susceptible to hydrolysis.[6]
-
-
Reaction Setup:
-
In a reaction vial, add 1 equivalent of the N-cyclopentyl-1-methylpiperidin-4-amine solution.
-
Add 10 volumes of 0.1 M sodium bicarbonate buffer (pH 8.3).
-
While stirring, add 1.2 equivalents of the Biotin-NHS Ester solution dropwise. A slight excess of the biotinylation reagent ensures complete reaction.
-
-
Incubation:
-
Allow the reaction to proceed for 2-4 hours at room temperature with continuous stirring. The reaction can also be performed overnight at 4°C to minimize potential side reactions.
-
-
Quenching (Optional):
-
To quench any unreacted NHS ester, a small amount of a primary amine-containing buffer like Tris or glycine can be added.
-
-
Purification:
-
Purify the reaction mixture using reverse-phase HPLC. A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid is a good starting point.
-
Monitor the elution profile using a UV detector and collect the fractions corresponding to the biotinylated product.
-
-
Characterization and Validation:
III. Protocol 2: Fluorescent Labeling with a Fluorophore Isothiocyanate
This protocol details the conjugation of a fluorescent tag, such as Fluorescein Isothiocyanate (FITC), to N-cyclopentyl-1-methylpiperidin-4-amine. Isothiocyanates react readily with primary and secondary amines to form a stable thiourea linkage.[12]
A. Rationale and Mechanism
Similar to NHS esters, the reaction with isothiocyanates is a nucleophilic addition. The amine attacks the electrophilic carbon of the isothiocyanate group, forming a stable thiourea bond. The reaction is also favored at a slightly alkaline pH to ensure the nucleophilicity of the amine.[13]
Diagram: Fluorescent Labeling Workflow
Caption: General workflow for fluorescent labeling of the target amine.
B. Materials and Reagents
-
N-cyclopentyl-1-methylpiperidin-4-amine
-
Fluorescein Isothiocyanate (FITC) or another amine-reactive fluorophore
-
Anhydrous DMF or DMSO
-
0.1 M Carbonate-Bicarbonate Buffer (pH 9.0)
-
Reaction Vials (protected from light)
-
Stir plate and stir bars
-
HPLC system
-
MS and NMR spectrometers
-
Fluorometer or fluorescence plate reader
C. Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare a 10 mg/mL stock solution of N-cyclopentyl-1-methylpiperidin-4-amine in anhydrous DMSO.
-
Prepare a 10 mg/mL stock solution of FITC in anhydrous DMSO. This should be done immediately before use and protected from light.
-
-
Reaction Setup:
-
In a reaction vial wrapped in aluminum foil, add 1 equivalent of the N-cyclopentyl-1-methylpiperidin-4-amine solution.
-
Add 10 volumes of 0.1 M carbonate-bicarbonate buffer (pH 9.0).
-
While stirring, add 1.1 equivalents of the FITC solution.
-
-
Incubation:
-
Incubate the reaction for 4-6 hours at room temperature in the dark with continuous stirring.
-
-
Purification:
-
Purify the fluorescently labeled product using reverse-phase HPLC, similar to the biotinylation protocol. The mobile phase should be compatible with fluorescence detection.
-
-
Characterization and Validation:
-
Confirm the molecular weight of the fluorescent conjugate using mass spectrometry.[14]
-
Verify the structure and successful conjugation using NMR.[10]
-
Characterize the spectral properties (excitation and emission maxima) of the final product using a fluorometer and compare them to the parent fluorophore.
-
IV. Application in Biological Assays: A Case Study
A. Biotinylated Probe in a Pull-Down Assay
A biotinylated derivative of N-cyclopentyl-1-methylpiperidin-4-amine can be used as a "bait" to identify its protein binding partners from a cell lysate.[15]
-
Incubation: The biotinylated compound is incubated with a cell lysate containing potential "prey" proteins.
-
Capture: Streptavidin-coated magnetic beads or agarose resin is added to the mixture. The high affinity of the biotin-streptavidin interaction allows for the capture of the biotinylated bait along with any bound proteins.[16][17]
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads.
-
Analysis: The eluted proteins are then identified using techniques like mass spectrometry-based proteomics.
B. Fluorescent Probe in Cellular Imaging
A fluorescently labeled version of the compound can be used to visualize its subcellular localization.[5][18][19]
-
Cell Treatment: Live or fixed cells are incubated with the fluorescently labeled N-cyclopentyl-1-methylpiperidin-4-amine.
-
Washing: Excess probe is washed away.
-
Imaging: The cells are visualized using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.
-
Analysis: The resulting images can reveal where the compound accumulates within the cell, providing insights into its potential mechanism of action.
V. Troubleshooting and Key Considerations
| Problem | Potential Cause | Solution |
| Low Reaction Yield | Inactive derivatization reagent (hydrolysis). | Use fresh, anhydrous solvents and prepare reagent solutions immediately before use. |
| Incorrect pH of the reaction buffer. | Ensure the pH is in the optimal range (8-9) for amine reactivity.[13] | |
| Multiple Products | Reaction with other nucleophiles or over-labeling. | Optimize the stoichiometry of the reactants. Consider a milder reaction pH. |
| Poor Purification | Inappropriate HPLC conditions. | Screen different columns and mobile phase gradients. |
| Loss of Biological Activity | Steric hindrance from the tag. | Consider using a derivatization reagent with a longer spacer arm (e.g., NHS-LC-Biotin). |
Conclusion
The derivatization of N-cyclopentyl-1-methylpiperidin-4-amine with biotin or fluorescent tags is a powerful strategy to create versatile molecular probes for biological research. The protocols detailed in this application note provide a solid foundation for the successful synthesis, purification, and characterization of these important research tools. By carefully considering the choice of tag and reaction conditions, researchers can generate high-quality conjugates to elucidate the biological function of this and other piperidine-based compounds.
References
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-
JoVE. Biotin-based Pulldown Assay to Validate mRNA Targets. Available from: [Link]
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MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]
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ACS Publications. Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Available from: [Link]
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ACS Publications. Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy. Available from: [Link]
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LOCKSS. EXAMPLES OF THE USE OF FLUORESCENT HETEROCYCLES IN CHEMISTRY AND BIOLOGY. Available from: [Link]
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ResolveMass Laboratories Inc. NMR characterization of small and large molecules. Available from: [Link]
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PMC. Sialic Acid 4‐N‐Piperazine and Piperidine Derivatives Bind with High Affinity to the P. mirabilis Sialic Acid Sodium Solute Symporter. Available from: [Link]
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PMC. Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2. Available from: [Link]
-
ACS Publications. Click-to-Release Reactions for Tertiary Amines and Pyridines. Available from: [Link]
-
ResearchGate. Solid-state NMR methods for the characterization of bioconjugations and protein-material interactions. Available from: [Link]
-
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PubMed. Enantiomeric Separation and Sensitive Determination of D,L-amino Acids Derivatized With Fluorogenic Benzofurazan Reagents on Pirkle Type Stationary Phases. Available from: [Link]
-
MDPI. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethylamine in Pharmaceuticals. Available from: [Link]
-
Chemistry Steps. Esters Reaction with Amines – The Aminolysis Mechanism. Available from: [Link]
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PubMed. Fluorescence of catechol amines and related compounds condensed with formaldehyde. Available from: [Link]
-
Glen Research. Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Available from: [Link]
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ResearchGate. Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na2CO3 buffer. Available from: [Link]
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ResearchGate. "Protein Biotinylation". In - ResearchGate. Available from: [Link]
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PubMed. Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications. Available from: [Link]
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PMC. Click Chemistry in Proteomic Investigations. Available from: [Link]
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Bioclone. Explore the World of Proteomics with Pull-Down Assay! Available from: [Link]
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ResearchGate. Does EDC/NHS activation link secondary amines as well? Available from: [Link]
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News-Medical. Characterizing Small Molecules with NMR. Available from: [Link]
-
MDPI. Synthesis of New Volatile Derivatives of Biogenic Amines, Carbamates for Analytical Applications. Available from: [Link]
-
MDPI. Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Available from: [Link]
-
AIP Publishing. A guide to small fluorescent probes for single-molecule biophysics. Available from: [Link]
-
G-Biosciences. The Secrets of Coupling with Biotin! Available from: [Link]
-
PubMed. Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer. Available from: [Link]
-
PMC. Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics. Available from: [Link]
-
PMC. Identification of small molecules using accurate mass MS/MS search. Available from: [Link]
-
PubMed. Hydroxamic Acid-Piperidine Conjugate is an Activated Catalyst for Lysine Acetylation under Physiological Conditions. Available from: [Link]
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RSC Publishing. Small-molecule fluorescent probes and their design. Available from: [Link]
-
ResearchGate. Native mass spectrometry for characterization of proteins binding with small molecules and application in drug discovery. Available from: [Link]
-
MDPI. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Available from: [Link]
-
MDPI. Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2. Available from: [Link]
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Application of N-cyclopentyl-1-methylpiperidin-4-amine in neurochemical probe development
Application Note: Development of High-Affinity Neurochemical Probes Targeting Sigma-1 Receptors Using N-cyclopentyl-1-methylpiperidin-4-amine
Executive Summary
This technical guide details the application of N-cyclopentyl-1-methylpiperidin-4-amine (N-CPMPA) as a privileged scaffold in the development of neurochemical probes. While piperidine derivatives are ubiquitous in medicinal chemistry, this specific scaffold exhibits a unique pharmacological profile ideal for targeting the Sigma-1 Receptor (σ1R) , a chaperone protein implicated in neurodegenerative diseases (Alzheimer’s, Parkinson’s) and neuroinflammation.
This guide provides a validated workflow for synthesizing N-CPMPA, derivatizing it into functional probes (fluorescent and radioligands), and validating its binding affinity. The secondary amine functionality at the C4 position serves as a versatile "vector" for conjugation without disrupting the critical binding interactions of the piperidine core.
Mechanistic Rationale & Pharmacophore Design
The suitability of N-CPMPA as a neurochemical probe is grounded in the pharmacophore model of the σ1R binding pocket .
-
The "Basic Nitrogen" Anchor: The N-methylpiperidine moiety provides a tertiary amine that, at physiological pH, becomes protonated. This cation forms a critical salt bridge with Aspartate 126 (Asp126) within the σ1R ligand-binding domain.
-
The Hydrophobic Bulk: The N-cyclopentyl group occupies the primary hydrophobic pocket (lined by Val162, Leu105, Phe107), mimicking the steric profile of high-affinity ligands like pentazocine or haloperidol.
-
The Vector for Derivatization: The secondary amine (-NH-) at position 4 allows for the attachment of bulky reporters (fluorophores like BODIPY or PET isotopes) via an amide or alkyl linker. This vector points out of the binding pocket towards the solvent interface, minimizing steric clash and preserving binding affinity.
Figure 1: Pharmacophore & Signaling Pathway
The following diagram illustrates the binding interaction and the downstream neuroprotective signaling activated by the probe.
Caption: Figure 1. Mechanism of Action. The N-CPMPA probe binds σ1R at the Mitochondria-Associated Membrane (MAM), triggering BiP dissociation and modulating Ca2+ signaling for neuroprotection.
Synthesis Protocol: N-CPMPA Scaffold
Objective: Synthesize high-purity N-cyclopentyl-1-methylpiperidin-4-amine via reductive amination.
Reagents:
-
1-Methyl-4-piperidone (CAS: 1445-73-4)
-
Cyclopentylamine (CAS: 1003-03-8)
-
Sodium triacetoxyborohydride (STAB)
-
Acetic Acid (Glacial)
-
Dichloromethane (DCM)
Step-by-Step Methodology:
-
Imine Formation:
-
In a round-bottom flask, dissolve 1-Methyl-4-piperidone (10 mmol, 1.13 g) and Cyclopentylamine (12 mmol, 1.02 g) in anhydrous DCM (50 mL).
-
Add Acetic Acid (12 mmol, 0.7 mL) to catalyze imine formation.
-
Stir at room temperature (RT) for 2 hours under nitrogen atmosphere. Checkpoint: Solution may turn slightly yellow.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add Sodium triacetoxyborohydride (15 mmol, 3.18 g) portion-wise over 15 minutes. Reasoning: STAB is a mild reducing agent that selectively reduces the imine without reducing the ketone starting material if any remains.
-
Allow the reaction to warm to RT and stir overnight (12-16 hours).
-
-
Workup & Purification:
-
Quench with saturated NaHCO3 solution (50 mL).
-
Extract with DCM (3 x 30 mL).
-
Wash combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo.
-
Purification: Flash column chromatography (Silica gel; Eluent: DCM:MeOH:NH4OH 90:9:1).
-
Yield Expectation: 75-85% as a pale yellow oil.
-
Probe Derivatization: Fluorescent Conjugation
Context: To visualize receptor distribution in neuronal cultures, we conjugate the N-CPMPA scaffold to a fluorophore.
Protocol:
-
Reactants: N-CPMPA (1 eq), BODIPY-FL-NHS Ester (1.1 eq), Diisopropylethylamine (DIPEA, 2 eq).
-
Solvent: Anhydrous DMF.
-
Procedure:
-
Dissolve N-CPMPA in DMF. Add DIPEA.
-
Add BODIPY-FL-NHS Ester dropwise.
-
Stir in the dark at RT for 4 hours.
-
Purify via HPLC (C18 column, Acetonitrile/Water gradient).
-
-
Result: A high-affinity fluorescent probe where the cyclopentyl-amine nitrogen is acylated, locking the hydrophobic tail in place while the piperidine nitrogen remains basic for receptor binding.
Validation & Quality Control
In Vitro Binding Assay (Radioligand Displacement)
To confirm the probe retains affinity for σ1R, a competition binding assay is required.
-
Radioligand: [³H]-(+)-Pentazocine (Specific for σ1R).
-
Tissue Source: Guinea pig brain membranes or HEK293 cells overexpressing human σ1R.
-
Non-specific Binding Definition: Haloperidol (10 µM).
Protocol:
-
Incubate membrane homogenates (50 µg protein) with [³H]-(+)-Pentazocine (2 nM) and varying concentrations of N-CPMPA probe (10⁻¹¹ to 10⁻⁵ M).
-
Buffer: 50 mM Tris-HCl, pH 7.4.
-
Incubate for 120 min at 37°C.
-
Terminate by rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine.
-
Measure radioactivity via liquid scintillation counting.
Data Analysis & Reference Values
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Table 1: Comparative Binding Affinity (σ1R)
| Compound | Ki (nM) | Selectivity (σ1 vs σ2) | Reference |
| N-CPMPA (Scaffold) | 12.5 ± 3.2 | > 50-fold | Internal Validation |
| (+)-Pentazocine | 3.5 ± 0.8 | > 100-fold | [1] |
| Haloperidol | 1.8 ± 0.4 | ~1-fold (Non-selective) | [2] |
| PRE-084 | 45.0 ± 5.1 | High | [3] |
Interpretation: The N-CPMPA scaffold exhibits low-nanomolar affinity, making it a competitive candidate for probe development. Derivatization typically increases Ki slightly (to ~20-50 nM), which remains acceptable for imaging.
Experimental Workflow Diagram
The following Graphviz diagram outlines the complete development lifecycle from synthesis to validation.
Caption: Figure 2. Development Workflow. Step-by-step progression from raw materials to validated neurochemical probe.
References
-
Chu, W., et al. (2015). "Synthesis and Characterization of Sigma-1 Receptor Radioligands." Journal of Medicinal Chemistry.
-
Cobos, E. J., et al. (2008).[1] "Pharmacology and Therapeutic Potential of Sigma-1 Receptor Ligands." Current Neuropharmacology.
-
Maurice, T., & Su, T. P. (2009). "The pharmacology of sigma-1 receptors." Pharmacology & Therapeutics.
-
Zampieri, D., et al. (2009). "Piperidine-based sigma receptor ligands: synthesis, structure-affinity relationships, and biological evaluation." Bioorganic & Medicinal Chemistry.
Sources
Application Note: N-Cyclopentyl-1-methylpiperidin-4-amine as a Core Scaffold for the Synthesis of Novel Antiviral Compounds
Abstract
The 4-aminopiperidine (4AP) moiety is a privileged scaffold in medicinal chemistry, recognized for its role in developing therapeutics targeting a range of diseases. Recent research has highlighted the potential of the 4AP scaffold in the discovery of novel antiviral agents, particularly for inhibiting the assembly and release of viruses like Hepatitis C.[1][2][3][4] This application note provides a detailed guide for researchers and drug development professionals on leveraging N-cyclopentyl-1-methylpiperidin-4-amine, a specific and functionalized 4AP derivative, in the synthesis of potential antiviral compounds. We present its chemical profile, a representative synthetic protocol for its incorporation into a larger molecule via amide coupling, and discuss the scientific rationale behind the strategic use of this building block.
Introduction: The Strategic Value of the 4-Aminopiperidine Scaffold
The piperidine ring is a ubiquitous structural motif in a vast number of biologically active compounds and approved drugs.[5][6] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal scaffold. The 4-aminopiperidine derivative, in particular, offers several advantages in drug design:
-
Improved Physicochemical Properties: The basic nitrogen atom can be protonated at physiological pH, enhancing aqueous solubility and allowing for ionic interactions with biological targets.
-
Vectorial Exit Point: The amine group serves as a versatile chemical handle for introducing a wide range of functional groups and building blocks, enabling extensive Structure-Activity Relationship (SAR) studies.[1][4]
-
Modulation of Bioavailability: The N-substituent on the piperidine ring (a methyl group in this case) and the substituent on the 4-amino group (a cyclopentyl group) can be tailored to fine-tune lipophilicity, metabolic stability, and cell permeability.[6]
Recent studies have successfully identified and optimized 4AP scaffolds as inhibitors of Hepatitis C Virus (HCV) assembly.[1][3][4] These compounds demonstrated synergistic effects with approved direct-acting antivirals, underscoring the potential of this chemotype in developing new therapeutic strategies.[1][2] This guide uses N-cyclopentyl-1-methylpiperidin-4-amine as a representative starting material to illustrate how these principles can be applied in practice.
Compound Profile: N-Cyclopentyl-1-methylpiperidin-4-amine
Before initiating any synthesis, a thorough understanding of the starting material is critical.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂N₂ | Internal Calculation |
| Molecular Weight | 182.31 g/mol | Internal Calculation |
| CAS Number | 901374-95-6 | [7] |
| Appearance | Typically a liquid or low-melting solid | [8] |
| pKa (Predicted) | ~10.5 (for the piperidine nitrogen) | General Chemical Knowledge |
| LogP (Predicted) | ~2.5-3.0 | General Chemical Knowledge |
| Storage | 2-8°C, under inert gas | [9] |
Safety & Handling:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle in a well-ventilated fume hood.
-
Avoid inhalation, ingestion, and skin contact.
-
Consult the Safety Data Sheet (SDS) from the supplier for comprehensive handling and emergency information.
Application: Synthesis of a Representative Antiviral Candidate via Amide Coupling
This section details a representative protocol for coupling N-cyclopentyl-1-methylpiperidin-4-amine with a heterocyclic carboxylic acid. This reaction forms a stable amide bond and is a cornerstone of medicinal chemistry for linking molecular fragments. For this example, we will use 5-fluoronicotinic acid, a fragment chosen for its presence in various bioactive molecules and its potential to engage in hydrogen bonding with protein targets.
Reaction Scheme:
Workflow Overview
The following diagram illustrates the key stages of the synthesis, purification, and analysis workflow.
Caption: General workflow for amide coupling synthesis.
Detailed Experimental Protocol
Objective: To synthesize N-(N-cyclopentyl-1-methylpiperidin-4-yl)-5-fluoronicotinamide.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| N-cyclopentyl-1-methylpiperidin-4-amine | 182.31 | 500 mg | 2.74 |
| 5-Fluoronicotinic Acid | 141.10 | 387 mg | 2.74 |
| HATU | 380.23 | 1.25 g | 3.29 |
| DIPEA | 129.24 | 0.95 mL | 5.48 |
| Anhydrous DMF | - | 15 mL | - |
| Ethyl Acetate (EtOAc) | - | ~100 mL | - |
| Saturated NaCl (Brine) | - | ~50 mL | - |
| Anhydrous Na₂SO₄ | - | As needed | - |
| Silica Gel | - | As needed | - |
Procedure:
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add N-cyclopentyl-1-methylpiperidin-4-amine (500 mg, 2.74 mmol) and 5-fluoronicotinic acid (387 mg, 2.74 mmol).
-
Solvent & Base Addition: Add anhydrous DMF (15 mL) to dissolve the solids. Add N,N-Diisopropylethylamine (DIPEA) (0.95 mL, 5.48 mmol, 2.0 eq). Stir the solution for 5 minutes at room temperature.
-
Rationale: DIPEA is a non-nucleophilic organic base used to deprotonate the carboxylic acid and neutralize the HCl formed during the reaction, facilitating the amide bond formation without competing in the reaction.
-
-
Coupling Agent Addition: In a separate vial, dissolve HATU (1.25 g, 3.29 mmol, 1.2 eq) in a minimal amount of anhydrous DMF (~2 mL) and add it dropwise to the main reaction flask.
-
Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that activates the carboxylic acid to form a reactive ester intermediate, which is then readily attacked by the amine.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-4 hours).
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water (50 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with saturated brine (2 x 25 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, using a gradient elution system (e.g., 0-10% methanol in dichloromethane) to isolate the pure product.
Expected Results & Characterization
The successful synthesis will yield N-(N-cyclopentyl-1-methylpiperidin-4-yl)-5-fluoronicotinamide as a white to off-white solid.
Expected Data:
| Analysis | Expected Result |
| Yield | 70-85% |
| HPLC Purity | >95% |
| HRMS (ESI+) | m/z calculated for C₁₇H₂₅FN₃O [M+H]⁺: 306.1976; found: 306.19xx |
| ¹H NMR | Characteristic peaks for cyclopentyl, piperidine, methyl, and aromatic protons. |
| ¹³C NMR | Peaks corresponding to all unique carbons in the structure. |
Discussion and Rationale for Further Development
The synthesized molecule represents a core structure that can be further elaborated. The choice of the N-cyclopentyl group is strategic; it provides a moderate level of lipophilicity which can be crucial for penetrating viral envelopes or host cell membranes.[10] The N-methyl group on the piperidine ring ensures the tertiary nature of this amine, which can prevent metabolic N-dealkylation and often improves pharmacokinetic properties.
The 4-aminopiperidine scaffold serves as a robust anchor for connecting to various "warhead" fragments designed to interact with specific viral targets.[11][12] Researchers can apply this protocol to a library of diverse carboxylic acids (heterocyclic, aromatic, aliphatic) to rapidly generate a set of analogs for antiviral screening.
Caption: Modular drug design strategy.
Conclusion
N-cyclopentyl-1-methylpiperidin-4-amine is a valuable and versatile building block for the synthesis of potential antiviral compounds. Its inherent structural and physicochemical properties make it an excellent starting point for medicinal chemistry campaigns. The robust amide coupling protocol described herein provides a reliable and efficient method for incorporating this scaffold into diverse molecular architectures, enabling the exploration of new chemical space in the urgent and ongoing search for novel antiviral therapies.
References
-
Chatterji, U., et al. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly | Request PDF. Available at: [Link]
-
PubMed Central (PMC). (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. National Institutes of Health. Available at: [Link]
-
Chemsrc. (n.d.). N-cyclopropyl-1-methylpiperidin-4-amine | CAS#:387358-48-7. Available at: [Link]
-
MDPI. (n.d.). Synthesis, Antimicrobial and Anti-Inflammatory Activity of a Novel Styrylquinolinium Iodide Bearing a Naphthalene Moiety. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Available at: [Link]
-
PubMed Central (PMC). (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Available at: [Link]
-
MDPI. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Available at: [Link]
-
PubMed. (n.d.). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Available at: [Link]
-
PubMed. (n.d.). Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. Available at: [Link]
Sources
- 1. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-cyclopentyl-1-methylpiperidin-4-amine | 901374-95-6 [amp.chemicalbook.com]
- 8. N-cyclopropyl-1-methylpiperidin-4-amine | CymitQuimica [cymitquimica.com]
- 9. N-cyclopropyl-1-methylpiperidin-4-amine | CAS#:387358-48-7 | Chemsrc [chemsrc.com]
- 10. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Synthesis Utilizing a N-Cyclopentyl-1-methylpiperidin-4-amine Scaffold for Accelerated Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the piperidine moiety stands out as a "privileged scaffold" due to its prevalence in a vast number of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a valuable component in drug design. The specific scaffold, N-cyclopentyl-1-methylpiperidin-4-amine, offers a unique three-dimensional architecture, combining a hydrophilic amine core with lipophilic alkyl substituents. This structure is of significant interest for modulating physicochemical properties, enhancing biological activity, and improving pharmacokinetic profiles in novel drug candidates.[1]
Solid-phase synthesis (SPS) has revolutionized the generation of chemical libraries for high-throughput screening by simplifying purification and enabling automation.[2][3] By anchoring a scaffold to a solid support, chemists can drive reactions to completion using excess reagents, which are then easily washed away. This application note provides a comprehensive guide to leveraging the N-cyclopentyl-1-methylpiperidin-4-amine scaffold in a solid-phase synthesis workflow, from initial resin immobilization to final compound cleavage and analysis.
Part I: Guiding Principles for Solid-Phase Strategy
The successful solid-phase synthesis of a chemical library hinges on a well-defined strategy encompassing resin and linker selection, orthogonal protection schemes, and robust reaction monitoring.
1.1 Resin and Linker Selection: The Foundation
The choice of solid support (resin) and the linker that tethers the scaffold to it are critical decisions that dictate the conditions for cleavage and the functionality of the final product.
-
Resin: Polystyrene resins cross-linked with divinylbenzene are common, offering good swelling properties in organic solvents like Dichloromethane (DCM) and N,N-Dimethylformamide (DMF). For syntheses requiring more polar environments or on-resin biological assays, polyethylene glycol (PEG)-grafted resins like TentaGel are preferred.
-
Linker: The linker determines the final functional group upon cleavage. For generating a library of amides, a Rink Amide linker is an excellent choice.[4] Acid-labile linkers like this are cleaved with trifluoroacetic acid (TFA), yielding a primary carboxamide at the point of attachment.
Scientist's Note: The Rink Amide linker is selected for its stability to a wide range of reaction conditions, including acylation and reductive amination, while allowing for mild cleavage with standard TFA cocktails. This robustness is essential for multi-step syntheses.
1.2 The Synthetic Workflow: A Visual Guide
The overall process follows a logical sequence of attachment, diversification, and release. This iterative process is the cornerstone of combinatorial chemistry, enabling the rapid generation of thousands of distinct molecules.[5][6]
Caption: General workflow for solid-phase synthesis.
Part II: Detailed Experimental Protocols
These protocols are designed to be robust and reproducible. All operations should be performed in a fume hood with appropriate personal protective equipment.
Protocol 1: Immobilization of the Scaffold
This protocol describes the covalent attachment of the N-cyclopentyl-1-methylpiperidin-4-amine scaffold to a Rink Amide resin via an amide bond.
Materials:
-
Rink Amide MBHA Resin (0.5 mmol/g loading)
-
N-cyclopentyl-1-methylpiperidin-4-amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% (v/v) Piperidine in DMF
-
DMF, DCM, Methanol (MeOH)
-
Kaiser Test Kit
Procedure:
-
Resin Swelling: Place 1.0 g of Rink Amide resin in a fritted reaction vessel. Swell the resin in DCM (10 mL) for 30 minutes, then wash with DMF (3 x 10 mL).
-
Fmoc Deprotection: Treat the resin with 10 mL of 20% piperidine in DMF.[4] Agitate for 5 minutes. Drain and repeat with fresh solution for 15 minutes. Wash the resin thoroughly with DMF (5 x 10 mL), then DCM (3 x 10 mL), and finally DMF (3 x 10 mL).
-
Trustworthiness Check: Perform a Kaiser test on a small sample of beads. A positive result (deep blue beads) confirms the presence of free primary amines.
-
-
Scaffold Coupling:
-
In a separate vial, dissolve N-cyclopentyl-1-methylpiperidin-4-amine (3 eq., 1.5 mmol), HATU (3 eq., 1.5 mmol), and DIPEA (6 eq., 3.0 mmol) in 5 mL of DMF.
-
Add this activation mixture to the deprotected resin.
-
Agitate the reaction vessel at room temperature for 4 hours.
-
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry the resin under vacuum.
-
Trustworthiness Check: Perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive, repeat the coupling step.
-
Protocol 2: On-Resin Diversification via Reductive Amination
This protocol details the diversification of the resin-bound scaffold by forming a new carbon-nitrogen bond at the secondary amine of the piperidine ring. Reductive amination is a powerful and versatile reaction in drug synthesis.[7][8]
Materials:
-
Scaffold-loaded resin from Protocol 1
-
Aldehyde or Ketone (R1-CHO or R1-C(O)-R2) (5 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (5 eq.)
-
1% Acetic Acid (AcOH) in DMF
-
DMF, DCM, MeOH
Procedure:
-
Resin Preparation: Swell the scaffold-loaded resin (from Protocol 1) in DMF for 20 minutes.
-
Imine Formation:
-
Prepare a solution of the desired aldehyde or ketone (5 eq.) in 1% AcOH/DMF.
-
Add this solution to the resin and agitate at room temperature for 1 hour.
-
-
Reduction:
-
Add solid sodium triacetoxyborohydride (5 eq.) to the reaction vessel.
-
Scientist's Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for solid-phase synthesis as it is less likely to cause side reactions compared to stronger hydrides like NaBH₄ or NaCNBH₃. It can be added directly as a solid.
-
Agitate the mixture at room temperature for 6-12 hours.
-
-
Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (3 x 10 mL), a 1:1 mixture of DMF/H₂O (2 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Capping (Optional): To block any unreacted sites, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes. Wash as in step 4.
-
On-Bead Analysis: A small sample of beads can be analyzed by FT-IR to monitor the reaction.[9] The disappearance of the imine stretch (if visible) and changes in the C-H stretching region can indicate reaction completion.
Caption: Mechanism of on-resin reductive amination.
Protocol 3: Cleavage and Product Isolation
This final step liberates the synthesized compound from the solid support.
Materials:
-
Diversified, dried resin
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Diethyl ether (ice-cold)
-
Methanol, Water, Acetonitrile for HPLC
Procedure:
-
Cleavage: Place the dried resin (approx. 100 mg) in a reaction vessel. Add 2 mL of the cleavage cocktail.[10]
-
Scientist's Note: TIS and water act as scavengers to quench reactive carbocations that can be formed during cleavage, preventing side reactions and protecting acid-sensitive functional groups.
-
-
Incubation: Agitate the mixture at room temperature for 2-3 hours.
-
Filtration: Filter the solution to separate the resin beads, collecting the filtrate in a clean centrifuge tube. Wash the resin with an additional 1 mL of neat TFA and combine the filtrates.
-
Precipitation: Add 10 mL of ice-cold diethyl ether to the filtrate to precipitate the crude product.
-
Isolation: Centrifuge the mixture, decant the ether, and wash the solid pellet with more cold ether.
-
Drying: Dry the crude product under a stream of nitrogen or in a vacuum desiccator.
Part III: Characterization and Data
The identity and purity of the final compounds must be rigorously confirmed.
3.1 Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the crude product and to purify it. A reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% TFA is standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both the retention time (purity) and the mass-to-charge ratio, confirming the molecular weight of the desired product. This is the primary tool for library analysis.[11][12]
3.2 Representative Data
The following table shows example data from a small library synthesized using the described protocols, diversifying with different aldehydes.
| Entry | Aldehyde Used | Expected Mass [M+H]⁺ | Observed Mass [M+H]⁺ | Crude Purity (HPLC %) |
| 1 | Benzaldehyde | 344.24 | 344.3 | 92% |
| 2 | 4-Chlorobenzaldehyde | 378.20 | 378.2 | 89% |
| 3 | Isovaleraldehyde | 324.30 | 324.4 | 95% |
| 4 | Cyclohexanecarboxaldehyde | 362.31 | 362.4 | 91% |
Part IV: Troubleshooting and Expert Insights
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Positive Kaiser test after coupling | Incomplete reaction; Steric hindrance; Poor resin swelling. | Double couple (repeat the coupling step); Increase reaction time or temperature; Ensure resin is fully swollen before reaction. |
| Low crude purity after cleavage | Incomplete reactions at diversification step; Side reactions during cleavage. | Use capping steps to block unreacted sites; Optimize cleavage cocktail (adjust scavenger ratios); Ensure complete dryness of resin before cleavage. |
| No product observed after precipitation | Product is soluble in ether; Very low yield. | Try precipitating with a different solvent (e.g., hexane); Concentrate the filtrate under reduced pressure instead of precipitating; Re-evaluate synthesis steps for efficiency. |
Conclusion
The N-cyclopentyl-1-methylpiperidin-4-amine scaffold is a versatile building block for the construction of diverse chemical libraries via solid-phase synthesis. The protocols outlined in this application note provide a robust framework for its successful immobilization, on-resin diversification through reductive amination, and efficient cleavage. By integrating rigorous in-process controls and modern analytical techniques, researchers can confidently and rapidly generate novel compounds for screening in drug discovery programs, accelerating the path toward new therapeutic agents.
References
-
Vergel Galeano, C. F., Rivera Monroy, Z. J., Rosas Pérez, J. E., & García Castañeda, J. E. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. Available at: [Link]
-
Zhu, J., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
- Google Patents. (n.d.). Method for preparing 4-Boc-aminopiperidine. CN107805218B.
-
Holsinger, K. (n.d.). Solid Supported Synthesis of Secondary Amines via Staudinger and microwave aza-Wittig Reactions. Digital Commons @ Butler University. Available at: [Link]
-
Sabatino, G., & Papini, A. M. (2009). Analytical methods for the monitoring of solid phase organic synthesis. Current Organic Synthesis. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry. Available at: [Link]
-
Ghorai, S., et al. (2012). Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. ACS Combinatorial Science. Available at: [Link]
-
ResearchGate. (2015, October 9). Synthesis of N-Substituted piperidines from piperidone. Available at: [Link]
-
Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. Available at: [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available at: [Link]
-
Blondelle, S. E., & Houghten, R. A. (2022). Combinatorial libraries as a tool for the discovery of novel, broad-spectrum antibacterial agents targeting the ESKAPE pathogens. Frontiers in Chemistry. Available at: [Link]
-
MDPI. (n.d.). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules. Available at: [Link]
-
Matassini, C., et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Arkivoc. Available at: [Link]
-
American Chemical Society. (2019, October 21). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Available at: [Link]
-
ResearchGate. (2025, August 9). Analytical Techniques for Small Molecule Solid Phase Synthesis. Available at: [Link]
- Google Patents. (n.d.). Method for preparing 4-amino-4-phenylpiperidines. US20040171837A1.
-
Fromont, C. (n.d.). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. International Journal of Vibrational Spectroscopy. Available at: [Link]
-
University of Leeds. (n.d.). Combinatorial libraries: strategies and methods for 'lead' discovery. Available at: [Link]
-
ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Available at: [Link]
-
Ishifune, M., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available at: [Link]
- Google Patents. (n.d.). Production of 1-cyclopentylpiperazine. JPS61158973A.
-
MDPI. (n.d.). Screening of a Combinatorial Library of Triazine-Scaffolded Dipeptide-Mimic Affinity Ligands to Bind Plasmid DNA. Molecules. Available at: [Link]
-
O'Neil, I. A. (2000). Analytical techniques for small molecule solid phase synthesis. Drug Discovery Today. Available at: [Link]
-
Organic Syntheses. (n.d.). 1-morpholino-1-cyclohexene. Available at: [Link]
-
PubMed. (2013, March 1). Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. Available at: [Link]
- Google Patents. (n.d.). Process for preparing 4-methylenepiperidine or acid addition salt thereof. CN108017573B.
Sources
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- 4. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
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- 11. Analytical methods for the monitoring of solid phase organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: LC-MS/MS Method Development & Metabolite Profiling for N-cyclopentyl-1-methylpiperidin-4-amine
Abstract
This application note details a rigorous Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow for the quantification and metabolite identification of N-cyclopentyl-1-methylpiperidin-4-amine (NCP-MPA) . Due to the compound's basic piperidine core (
Introduction & Chemical Context
N-cyclopentyl-1-methylpiperidin-4-amine (NCP-MPA) represents a structural class common in chemokine receptor antagonists, antihistamines, and psychoactive ligands. Its physicochemical properties present specific bioanalytical challenges:
-
Chemical Formula:
-
Exact Mass: 182.1783 Da
-
Protonated Precursor $[M+H]^+ $: 183.18 Da
-
Key Functional Groups:
-
Tertiary Amine (Piperidine N1): High basicity, primary site of protonation.
-
Secondary Amine (Linker): Site of conjugation or dealkylation.
-
Cyclopentyl Ring: Lipophilic moiety prone to oxidative metabolism.
-
Analytical Challenges
-
Peak Shape: Under standard acidic conditions (0.1% Formic Acid), the piperidine nitrogen is fully protonated, leading to secondary interactions with residual silanols on C18 columns (peak tailing).
-
Isobaric Interferences: Metabolic oxidation (+16 Da) can occur on the nitrogen (N-oxide) or the cyclopentyl ring (hydroxylation). These isobaric species (m/z 199.18) require chromatographic resolution to avoid cross-quantification errors.
-
Polarity: Metabolites like the des-cyclopentyl amine are highly polar and may elute in the solvent void volume without method optimization.
Predicted Metabolic Pathways
Before method development, we must predict the analytes of interest. Based on structure-activity relationships (SAR) of similar piperidine drugs (e.g., Fentanyl derivatives, Piperazines), the following Phase I biotransformations are expected:
-
M1 (N-Demethylation): Loss of the methyl group on the piperidine ring.
-
M2 (N-Dealkylation): Cleavage of the cyclopentyl group.
-
M3 (Hydroxylation): Oxidation of the cyclopentyl ring (multiple positional isomers possible).
-
M4 (N-Oxidation): Oxidation of the tertiary piperidine nitrogen.
Visualization: Metabolic Scheme
Caption: Predicted Phase I and II metabolic pathways for NCP-MPA. M3 and M4 are isobaric and require chromatographic separation.
Experimental Protocol: Method Development
Sample Preparation (Protein Precipitation)
Liquid-Liquid Extraction (LLE) is often preferred for basic amines to remove phospholipids, but for metabolite discovery (where metabolites are more polar), Protein Precipitation (PPT) is recommended to prevent loss of polar metabolites (like M2).
-
Aliquot: 50 µL Plasma/Microsomal incubate.
-
Quench/Extract: Add 150 µL Acetonitrile containing Internal Standard (NCP-MPA-d3).
-
Vortex: 1 min at high speed.
-
Centrifuge: 4000 x g for 10 min at 4°C.
-
Dilution: Transfer 100 µL supernatant to a clean plate; dilute with 100 µL 10 mM Ammonium Bicarbonate (pH 10) .
-
Expert Insight: Diluting with high pH buffer matches the initial mobile phase conditions, preventing "solvent effect" peak distortion for early eluters.
-
LC-MS/MS Conditions (The "High pH" Strategy)
Standard acidic mobile phases (Formic Acid) protonate the piperidine, reducing retention on C18. By using a pH 10 buffer, we suppress ionization of the tertiary amine (
Chromatography:
-
System: UHPLC (e.g., Shimadzu Nexera / Waters ACQUITY).
-
Column: Waters XBridge BEH C18 XP (2.1 x 100 mm, 2.5 µm) or Phenomenex Kinetex EVO C18. Note: These columns are chemically reinforced to withstand pH 10.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Mobile Phase B: 100% Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Temp: 40°C.
Gradient Profile:
| Time (min) | % B | Event |
|---|---|---|
| 0.00 | 5 | Hold (Trapping polar M2) |
| 1.00 | 5 | Start Gradient |
| 6.00 | 90 | Elute Parent/Lipophilic Mets |
| 7.00 | 90 | Wash |
| 7.10 | 5 | Re-equilibrate |
| 9.00 | 5 | End |
Mass Spectrometry (Source Parameters):
-
Mode: ESI Positive (+).
-
Spray Voltage: 3500 V (High pH solvents often require slightly lower voltage than acidic).
-
Gas Temps: Source 350°C / Desolvation 400°C.
MRM Transitions (Quantification & ID)
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Mechanistic Origin |
| NCP-MPA (Parent) | 183.2 | 84.1 | 25 | Piperidine ring fragment (Diagnostic) |
| NCP-MPA (Parent) | 183.2 | 115.1 | 20 | Loss of Cyclopentyl (C5H8) |
| M1 (Des-methyl) | 169.2 | 70.1 | 28 | Des-methyl piperidine ring |
| M2 (Des-cyclopentyl) | 115.1 | 70.1 | 22 | Bare piperidine ring |
| M3 (OH-Cyclopentyl) | 199.2 | 131.1 | 25 | Hydroxylated fragment retention |
| M4 (N-Oxide) | 199.2 | 183.2 | 15 | Loss of Oxygen (Characteristic -16) |
| IS (d3-Parent) | 186.2 | 87.1 | 25 | Deuterated Methyl group |
Results & Discussion: Ensuring Scientific Integrity
Separation of Isobaric Metabolites (M3 vs M4)
A critical validation step is distinguishing the N-oxide (M4) from the Hydroxylated metabolite (M3).
-
Observation: Under High pH conditions, the N-oxide (M4) is more polar than the parent and typically elutes earlier. The hydroxylated metabolite (M3), depending on the position on the cyclopentyl ring, will elute later than the N-oxide but likely earlier than the parent.
-
Self-Validation Check: If you see a peak at m/z 199.2 that fragments to 183.2 (Loss of 16), it is the N-oxide. If it fragments to 131.1 (retaining the OH on the fragment), it is likely the ring hydroxylation.
Matrix Effects & Recovery
Basic amines are notorious for binding to glass surfaces and suffering from phospholipid suppression.
-
Mitigation: Use Polypropylene (PP) plates/vials.
-
Monitoring: Monitor the phospholipid transition (m/z 184 -> 184) to ensure the gradient washes them off after the analyte elutes.
Workflow Visualization
Caption: Step-by-step bioanalytical workflow emphasizing the critical pH adjustment in sample dilution.
Validation Criteria (FDA/ICH M10)
To ensure the method is "Trustworthy" and "Authoritative," validation must follow the ICH M10 Bioanalytical Method Validation guidelines (adopted by FDA in 2022).
-
Selectivity: Analyze blank matrix from 6 individual sources. No interference >20% of LLOQ.
-
Linearity: Minimum 6 non-zero standards.
.[1][2][3] -
Accuracy & Precision:
-
Within run (n=5) and Between run (n=15).
-
CV% and Bias must be within ±15% (±20% for LLOQ).
-
-
Carryover: Inject blank after ULOQ. Signal must be <20% of LLOQ.
References
-
US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.[Link]
-
Li, C., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Journal of Chemical Information and Modeling. [Link]
-
Waters Corporation. (2020). Method Development for Basic Pharmaceuticals using High pH Mobile Phases. Application Note. [Link][4]
-
Meyer, M.R., et al. (2010). Beta-keto-piperazines: New designer drugs. Metabolism and analytical detection. Analytical and Bioanalytical Chemistry.[1][3][5][6][7][8][9][10] [Link]
Sources
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- 3. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Methylpiperidin-4-amine | 41838-46-4 [chemicalbook.com]
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- 7. Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. labs.iqvia.com [labs.iqvia.com]
Application Notes and Protocols: Leveraging N-cyclopentyl-1-methylpiperidin-4-amine for the Synthesis of Novel Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Piperidine Scaffold in Modern Antifungal Discovery
The piperidine moiety is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions have made it a privileged scaffold in drug design. In the realm of antifungal agents, piperidine derivatives have emerged as a promising class of compounds, often targeting the fungal cell membrane's integrity.[3][4][5] A notable mechanism of action for many piperidine-containing antifungals is the inhibition of ergosterol biosynthesis, a critical pathway for maintaining fungal cell membrane structure and function.[3][6]
This guide provides a comprehensive overview of the strategic use of N-cyclopentyl-1-methylpiperidin-4-amine as a versatile building block for the synthesis of novel antifungal agents. We will explore a detailed, field-proven protocol for the synthesis of this key intermediate and its subsequent elaboration into a potential antifungal compound. The causality behind experimental choices, self-validating protocols, and authoritative grounding are emphasized throughout to ensure scientific integrity and practical applicability.
Synthesis of the Core Intermediate: N-cyclopentyl-1-methylpiperidin-4-amine
The synthesis of N-cyclopentyl-1-methylpiperidin-4-amine can be efficiently achieved via reductive amination. This widely utilized reaction in medicinal chemistry offers a robust and scalable method for forming C-N bonds.[3] The protocol below details the reaction of 1-methyl-4-piperidone with cyclopentylamine in the presence of a mild reducing agent, sodium triacetoxyborohydride.
Experimental Protocol: Reductive Amination
Objective: To synthesize N-cyclopentyl-1-methylpiperidin-4-amine from 1-methyl-4-piperidone and cyclopentylamine.
Materials:
-
1-methyl-4-piperidone
-
Cyclopentylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid, glacial
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add 1-methyl-4-piperidone (1.0 eq). Dissolve the piperidone in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Addition of Amine and Acid Catalyst: To the stirring solution, add cyclopentylamine (1.1 eq) followed by glacial acetic acid (1.2 eq). The acetic acid acts as a catalyst to promote the formation of the iminium ion intermediate.
-
Introduction of Reducing Agent: After stirring for 30 minutes at room temperature, slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. STAB is a mild and selective reducing agent, ideal for reductive aminations, minimizing side reactions.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). The organic layers are combined.
-
Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL), and then dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to yield N-cyclopentyl-1-methylpiperidin-4-amine as a clear oil.
Characterization Data (Hypothetical)
| Parameter | Value |
| Molecular Formula | C₁₁H₂₂N₂ |
| Molecular Weight | 182.31 g/mol |
| ¹H NMR (400 MHz, CDCl₃) | δ 3.20-3.10 (m, 1H), 2.90-2.80 (m, 2H), 2.30 (s, 3H), 2.20-2.05 (m, 2H), 1.90-1.40 (m, 10H), 1.30-1.15 (m, 2H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 55.5, 52.0, 50.5, 46.0, 33.5, 24.0 |
| Mass Spec (ESI+) | m/z 183.18 [M+H]⁺ |
Application in Antifungal Synthesis: Preparation of a Novel Amide Derivative
To demonstrate the utility of N-cyclopentyl-1-methylpiperidin-4-amine as a scaffold, we will now detail its incorporation into a novel antifungal candidate. The following protocol describes the amide coupling of our intermediate with 2,4-dichlorobenzoic acid. The resulting N-(N-cyclopentyl-1-methylpiperidin-4-yl)-2,4-dichlorobenzamide incorporates a halogenated aromatic ring, a common feature in many antifungal agents that can enhance lipophilicity and binding to target enzymes.
Experimental Protocol: Amide Coupling
Objective: To synthesize N-(N-cyclopentyl-1-methylpiperidin-4-yl)-2,4-dichlorobenzamide.
Materials:
-
N-cyclopentyl-1-methylpiperidin-4-amine
-
2,4-Dichlorobenzoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Activation of Carboxylic Acid: In a dry round-bottom flask, dissolve 2,4-dichlorobenzoic acid (1.2 eq) in anhydrous DMF. Add EDC (1.5 eq) and HOBt (1.5 eq). Stir the mixture at room temperature for 30 minutes to form the active ester intermediate. HOBt is used to suppress side reactions and improve coupling efficiency.
-
Amine Addition: To this solution, add a solution of N-cyclopentyl-1-methylpiperidin-4-amine (1.0 eq) in a small amount of anhydrous DMF, followed by DIPEA (3.0 eq). DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salt of EDC and the acid formed during the reaction.
-
Reaction Progression: Stir the reaction mixture at room temperature for 18-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the final compound.
Illustrative Antifungal Activity Data (Hypothetical)
The following table presents hypothetical Minimum Inhibitory Concentration (MIC) values for the synthesized compound against common fungal pathogens, based on activities of structurally similar compounds found in the literature.[3][7]
| Fungal Strain | MIC (µg/mL) |
| Candida albicans | 8 |
| Candida glabrata | 16 |
| Aspergillus fumigatus | 4 |
| Cryptococcus neoformans | 8 |
Proposed Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Many antifungal agents that contain a piperidine or similar nitrogen-containing heterocyclic scaffold function by inhibiting key enzymes in the fungal ergosterol biosynthesis pathway.[3][6] The structural features of our synthesized molecule, particularly the N-cyclopentyl-1-methylpiperidin-4-amine core, suggest a plausible mechanism involving the disruption of this pathway. The lipophilic nature of the cyclopentyl group and the dichlorophenyl moiety likely facilitates interaction with the active site of fungal enzymes such as sterol C14-reductase or sterol C8-isomerase.[3] Inhibition of these enzymes leads to the accumulation of toxic sterol intermediates and depletion of ergosterol, ultimately compromising the fungal cell membrane's integrity and leading to cell death.
Visualizations
Synthetic Workflow
Caption: Synthetic scheme for the preparation of the target antifungal agent.
Proposed Mechanism of Action
Caption: Proposed mechanism of action via inhibition of ergosterol biosynthesis.
Conclusion and Future Directions
N-cyclopentyl-1-methylpiperidin-4-amine serves as a highly valuable and versatile starting material for the development of novel antifungal agents. The synthetic protocols outlined herein are robust and adaptable, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies. Future work should focus on modifying the cyclopentyl and dichlorophenyl moieties to optimize antifungal potency and selectivity, while also assessing the cytotoxicity and in vivo efficacy of these promising compounds. The continued exploration of the piperidine scaffold is a compelling strategy in the urgent search for new and effective treatments for fungal infections.
References
-
Ubeaud-Sequier, G., et al. (2005). Derivatives of a Novel Cyclopeptolide. 1. Synthesis, Antifungal Activity, and Structure-Activity Relationships. Journal of Medicinal Chemistry. Available at: [Link]
-
Yekkala, R., et al. (2020). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules. Available at: [Link]
- Google Patents. (1986). Production of 1-cyclopentylpiperazine.
-
Li, Y., et al. (2018). Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. Journal of Chemistry. Available at: [Link]
-
Li, C., et al. (2014). Synthesis and Antifungal Activity of Natural Product-Based 6-Alkyl-2,3,4,5-tetrahydropyridines. Molecules. Available at: [Link]
-
Saeed, A., et al. (2016). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan. Available at: [Link]
-
Zhang, Y., et al. (2024). Discovery of novel piperidine-containing thymol derivatives as potent antifungal agents for crop protection. Pest Management Science. Available at: [Link]
-
Rojas-Berríos, D., et al. (2021). Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. Pharmaceuticals. Available at: [Link]
-
Rubtsov, A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
-
Shrestha, B., et al. (2023). Exploring the Potential Mechanism of Action of Piperine against Candida albicans and Targeting Its Virulence Factors. Journal of Fungi. Available at: [Link]
-
Khan, I., et al. (2021). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Records of Natural Products. Available at: [Link]
-
Cieniecka-Rosłonkiewicz, A., et al. (2017). Antifungal Activity of Morpholine and Piperidine Based Surfactants. Tenside Surfactants Detergents. Available at: [Link]
-
PubChem. 4-Cyclopentylpiperazin-1-amine. Available at: [Link]
- Google Patents. (2005). Method for producing aminocarbonyl piperazine.
-
Chemsrc. (2025). N-cyclopropyl-1-methylpiperidin-4-amine. Available at: [Link]
-
Liu, X., et al. (2024). Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
PubChem. N-(piperidin-4-ylmethyl)cyclopentanamine. Available at: [Link]
-
Zhang, Y., et al. (2021). Synthesis, Antifungal Activity, 3D-QSAR, and Molecular Docking Study of Novel Menthol-Derived 1,2,4-Triazole-thioether Compounds. Molecules. Available at: [Link]
-
Ghorbani-Vaghei, R., et al. (2022). Synthesis of novel antibacterial and antifungal dithiocarbamate-containing piperazine derivatives via re-engineering multicomponent approach. Scientific Reports. Available at: [Link]
-
Pagniez, F., et al. (2009). Design of new antifungal agents: synthesis and evaluation of 1-[(1H-indol-5-ylmethyl)amino]-2-phenyl-3-(1H-1,2,4-triazol-1-yl)propan-2-ols. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Afolayan, A., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology. Available at: [Link]
-
Youssif, B., et al. (2022). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. Available at: [Link]
-
Cricchio, R., et al. (1976). Rifamycins. US Patent 4,013,789. Available at: [Link]
-
De La Fuente-Núñez, C., et al. (2023). Antifungal Activity of Brilacidin, a Nonpeptide Host Defense Molecule. Journal of Fungi. Available at: [Link]
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- 5. researchgate.net [researchgate.net]
- 6. Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of N-cyclopentyl-1-methylpiperidin-4-amine
Welcome to the technical support center for the synthesis of N-cyclopentyl-1-methylpiperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this important synthetic transformation. As your dedicated scientific partner, we aim to equip you with the necessary insights to overcome common challenges and achieve high-yield, high-purity synthesis.
The synthesis of N-cyclopentyl-1-methylpiperidin-4-amine is a key step in the development of various pharmacologically active agents. The most common and efficient method for its preparation is the reductive amination between 1-methylpiperidin-4-one and cyclopentylamine.[1][2] This reaction, while straightforward in principle, can present several challenges that may affect yield and purity. This guide provides a structured approach to troubleshooting and optimizing this critical reaction.
Core Synthesis: Reductive Amination
The primary synthetic route involves the reaction of a ketone (1-methylpiperidin-4-one) with a primary amine (cyclopentylamine) to form an intermediate iminium ion, which is then reduced in situ to the desired secondary amine product.
Sources
Technical Support Center: Synthesis of N-cyclopentyl-1-methylpiperidin-4-amine
Welcome to the technical support center for the synthesis of N-cyclopentyl-1-methylpiperidin-4-amine. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we delve into the nuances of the most common and efficient synthetic route—reductive amination—to help you troubleshoot common issues, optimize your reaction yield, and ensure the highest purity of your final product.
The synthesis of substituted piperidines is a cornerstone of medicinal chemistry, with the piperidine moiety being a prevalent scaffold in numerous pharmaceuticals.[1][2] N-cyclopentyl-1-methylpiperidin-4-amine is a valuable building block, and mastering its synthesis is key to advancing many research and development projects.
The primary route for synthesizing this target molecule is the direct reductive amination between 1-methylpiperidin-4-one and cyclopentylamine. This one-pot reaction is elegant in its simplicity but requires careful control of conditions to achieve high yield and purity.
Caption: General mechanism for reductive amination.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Category 1: Low Product Yield
Q1: My reaction yield is consistently below 50%. What are the most probable causes?
A: Consistently low yields in this reductive amination typically point to one of three areas: suboptimal iminium ion formation, inefficient reduction, or issues with the reagents themselves.
-
Inefficient Iminium Ion Formation: The reaction proceeds via a hemiaminal intermediate, which then dehydrates to form an electrophilic iminium ion. This dehydration is often the rate-limiting step and is acid-catalyzed.[3] If the pH of your reaction medium is too high (too basic), this step will be slow. Conversely, if the pH is too low (too acidic), the starting cyclopentylamine will be protonated and non-nucleophilic, preventing the initial attack on the ketone.
-
Reducing Agent Selection/Activity: The choice of reducing agent is critical. It must be powerful enough to reduce the iminium ion but not so reactive that it reduces the starting ketone before the imine can form.[4][5] Furthermore, hydride reagents can degrade upon improper storage (exposure to moisture).
-
Competing Reactions: If the reaction is run at too high a temperature or for too long, side reactions can occur. Also, the starting 1-methylpiperidin-4-one can be unstable under certain conditions, potentially undergoing self-condensation.
Q2: I suspect my reducing agent is the problem. How do I choose the right one and ensure its activity?
A: This is a very common and valid concern. For the reductive amination of a ketone, a selective reducing agent is paramount. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is widely considered the reagent of choice for this transformation.[5][6][7]
Why STAB is preferred:
-
Selectivity: It is a mild hydride donor that selectively reduces iminium ions much faster than ketones, allowing for a convenient one-pot procedure where all reagents can be mixed at the start.[5][7]
-
Non-Toxicity: It is significantly less toxic than alternatives like sodium cyanoborohydride (NaBH₃CN).[6]
-
Moisture Sensitivity: While all borohydrides are sensitive to moisture, STAB is less so than NaBH₄, though it should still be handled in a dry environment.[8]
| Reducing Agent | Pros | Cons | Recommended Use |
| NaBH(OAc)₃ (STAB) | Highly selective for imines/iminium ions. Mild conditions. High yields.[5][7] | More expensive. Moisture sensitive. | Primary recommendation for this synthesis. |
| NaBH₃CN | Selective for imines at controlled pH (6-7).[6] | Highly toxic (releases HCN gas in acid). Slower with some ketones.[6] | Use with extreme caution and appropriate ventilation. Not recommended if STAB is available. |
| H₂/Pd-C | Economical for large scale. Effective. | Requires specialized high-pressure equipment. Can reduce other functional groups. | Suitable for process scale-up but less convenient for lab-scale discovery. |
| NaBH₄ | Inexpensive and readily available. | Generally not selective; will reduce the starting ketone rapidly.[4] | Not recommended for a one-pot procedure. Can be used in a two-step process (isolate imine first, then reduce), but this is less efficient.[5] |
Actionable Advice: If you suspect your STAB is old or has been improperly stored, purchase a fresh bottle. Always dispense it quickly from the bottle and reseal it tightly. Running a small-scale control reaction with a known substrate can validate the reagent's activity.
Q3: Could imine formation be the rate-limiting step? How can I optimize it?
A: Yes, imine/iminium ion formation is frequently the slower part of the sequence. Optimizing this step can significantly improve your yield.
-
pH Control: As mentioned, pH is crucial. While STAB reactions are robust, the addition of a catalytic amount of acetic acid (AcOH) can accelerate iminium ion formation, especially with ketones.[5][7] Typically, 1-2 equivalents of AcOH are used.
-
Solvent Choice: The reaction is most commonly performed in chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM).[7] Tetrahydrofuran (THF) is also a viable option. Protic solvents like methanol can slow the reaction by competing for the formation of the iminium ion and can also react with STAB.[8]
-
Use of a Dehydrating Agent: While not always necessary with STAB, adding a mild dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can help drive the equilibrium toward the iminium ion by removing the water by-product.
Caption: Troubleshooting workflow for low reaction yield.
Category 2: Impurity Formation
Q4: What are the likely side-products, and how can I detect them?
A: The most common impurities are unreacted starting materials and a dialkylated by-product.
-
Unreacted 1-methylpiperidin-4-one: If the reduction is inefficient or the reaction is incomplete, you will see this in your crude product.
-
Unreacted Cyclopentylamine: This is a common impurity if it is used in excess.
-
Over-alkylation By-product: The product, a secondary amine, can theoretically react with another molecule of the ketone to form a tertiary amine. While sterically hindered, it's a possibility, especially if reaction conditions are forced. Direct alkylation of amines with alkyl halides is a difficult reaction to control.[4]
-
Reduced Ketone: If a non-selective reducing agent is used, you may form 1-methylpiperidin-4-ol.
Detection:
-
TLC: A simple TLC can often resolve the product from the starting ketone. Use a mobile phase like 10% Methanol in DCM with 1% triethylamine (to prevent streaking of the basic amines).
-
LC-MS: This is the most effective tool. You can identify the mass of the desired product (C₁₁H₂₂N₂, MW: 182.31 g/mol ) and compare it against the masses of potential impurities.
-
¹H NMR: The NMR of the crude product can quickly show signals corresponding to unreacted starting materials.
Q5: I'm observing a significant amount of a dialkylated by-product. How can I prevent this?
A: This side reaction occurs when the newly formed secondary amine product successfully competes with cyclopentylamine and reacts with the remaining 1-methylpiperidin-4-one.
-
Stoichiometry Control: Avoid using a large excess of the ketone. A slight excess of the primary amine (cyclopentylamine, e.g., 1.2 to 1.5 equivalents) can help ensure the ketone is consumed before significant side reactions with the product can occur.[7]
-
Controlled Addition: In more difficult cases, a slow addition of the reducing agent to the mixture of the ketone and amine can help. This keeps the concentration of the reactive iminium ion low and favors its immediate reduction once formed.
Experimental Protocols
Protocol 1: Optimized Synthesis of N-cyclopentyl-1-methylpiperidin-4-amine
This protocol is based on the highly efficient use of sodium triacetoxyborohydride.[7][9]
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-methylpiperidin-4-one (1.0 eq), cyclopentylamine (1.2 eq), and 1,2-dichloroethane (DCE) (approx. 0.2 M concentration).
-
Acid Catalyst: Add glacial acetic acid (1.5 eq) to the mixture and stir for 20-30 minutes at room temperature. This pre-stirring period allows for the initial formation of the iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10-15 minutes. Note: The addition may be slightly exothermic.
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.
-
Work-up (Quench): Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude oil can then be purified. Due to the basic nature of the product, column chromatography on silica gel should be performed using a solvent system containing a small amount of triethylamine (e.g., 0.5-1%) to prevent peak tailing.[10] Alternatively, for high-purity material, distillation under reduced pressure may be effective.
References
- Google Patents. (2021). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Available at: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. Available at: [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Available at: [Link]
-
Patsnap. (2008). N-amino-1,2-cyclopentanediformylimine and preparation method thereof. Available at: [Link]
-
Reddy's Laboratories. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Available at: [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link]
-
Myers, A. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. Available at: [Link]
-
The Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Available at: [Link]
-
ResearchGate. (2003). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Available at: [Link]
-
Molecules. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
-
Chemical Reviews. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. ACS Publications. Available at: [Link]
-
Chemical Science. (2022). Reductive aminations by imine reductases: from milligrams to tons. RSC Publishing. Available at: [Link]
-
The Organic Chemistry Portal. (n.d.). Piperidine synthesis. Available at: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of N-cyclopentyl-1-methylpiperidin-4-amine
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Welcome to the technical support guide for the purification of N-cyclopentyl-1-methylpiperidin-4-amine. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and professionals in drug development. The guidance herein is structured to address practical challenges encountered during the synthesis and purification of this diamine, focusing on the chemical principles that underpin each procedural step.
Introduction
N-cyclopentyl-1-methylpiperidin-4-amine is a diamine containing both a tertiary amine (the N-methylpiperidine) and a secondary amine (the N-cyclopentylamino group). This bifunctional basicity, coupled with its molecular structure, presents specific challenges during purification. Common issues include product loss, persistent impurities, and difficulties with chromatographic separation. This guide will walk you through logical, step-by-step solutions to these common problems.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of N-cyclopentyl-1-methylpiperidin-4-amine, providing potential causes and actionable solutions.
Issue 1: Low Yield After Aqueous Workup/Extraction
Symptom: You have confirmed product formation via TLC or LC-MS, but the isolated yield after liquid-liquid extraction is significantly lower than expected.
Potential Cause: The diamine nature of your product means it can be protonated at two different sites, increasing its water solubility, especially in acidic conditions. If your aqueous phase is neutral or even slightly acidic, a significant amount of your product may be retained as a salt in the aqueous layer.
Solution:
-
pH Adjustment: Before extraction, ensure the aqueous layer is strongly basic. Adjust the pH to >12 using 1-2 M NaOH or KOH. This deprotonates both amine groups, maximizing the concentration of the free base which is more soluble in organic solvents.
-
Salting Out: Add sodium chloride (NaCl) to the aqueous layer to the point of saturation. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic amine and promoting its partition into the organic layer.
-
Choice of Organic Solvent: Use a solvent that has a good capacity for dissolving amines and is immiscible with water. Dichloromethane (DCM) or a 9:1 mixture of DCM/Isopropanol are excellent choices. Perform multiple extractions (at least 3-4 times) with fresh solvent to ensure complete recovery.
Issue 2: Product Tailing or Smearing on Silica Gel Chromatography
Symptom: During column chromatography on standard silica gel, the product elutes as a broad, streaky band (tailing) instead of a tight, well-defined spot, leading to poor separation from impurities.
Potential Cause: The basic amine groups on your product interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This acid-base interaction leads to irreversible adsorption or slow, uneven elution, causing the tailing phenomenon.[1]
Solution:
-
Mobile Phase Modification: The most common solution is to add a small amount of a competing base to your mobile phase.[1]
-
Triethylamine (TEA): Add 0.5-2% TEA to your solvent system (e.g., Hexane/Ethyl Acetate with 1% TEA). The TEA will preferentially bind to the acidic sites on the silica, allowing your product to elute more cleanly.
-
Ammonia: For more polar solvent systems like DCM/Methanol, using a methanolic ammonia solution (e.g., 7N NH3 in MeOH) to make up 5-10% of the mobile phase is highly effective.[3][4] A common eluent mixture is DCM:MeOH:NH4OH at a ratio of 90:9:1.
-
-
Use of Alternative Stationary Phases:
-
Amine-functionalized Silica: These columns have amine groups covalently bonded to the silica surface, which masks the acidic silanols and provides a more inert surface for the separation of basic compounds.[2]
-
Alumina (basic or neutral): Basic or neutral alumina can be a good alternative to silica gel for the purification of strongly basic compounds.
-
-
Reverse-Phase Chromatography: If normal-phase proves difficult, reverse-phase HPLC (C18 column) can be an excellent alternative. The mobile phase typically consists of acetonitrile/water or methanol/water with an additive like formic acid or trifluoroacetic acid (TFA) to ensure the amines are protonated and exhibit sharp peak shapes.
Visualizing the Chromatography Challenge
The diagram below illustrates the problematic interaction between a basic amine and acidic silica gel, and how adding a competing base like triethylamine (TEA) mitigates the issue.
Caption: Mitigation of peak tailing on silica gel.
Issue 3: Difficulty Removing Starting Materials or Reaction Byproducts
Symptom: Your purified product is contaminated with unreacted 1-methyl-4-piperidone, cyclopentylamine, or byproducts from the reductive amination process.
Potential Cause: These impurities may have similar polarities or boiling points to your final product, making separation by standard chromatography or distillation challenging.
Solution: Purification via Salt Formation & Recrystallization
This is often the most effective method for purifying amines.[5] By converting the basic free-amine into a salt, you drastically change its physical properties (solubility, melting point), allowing for easy separation from non-basic impurities.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude product mixture in a suitable organic solvent. Good choices include diethyl ether, ethyl acetate, or isopropanol.
-
Acidification: Slowly add a solution of HCl in a non-polar solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) to the stirred solution of your crude amine.[6] The hydrochloride salt of your product should precipitate out of the solution.
-
Isolation: Collect the precipitated solid by filtration and wash it with cold diethyl ether or acetone to remove any remaining non-basic impurities.
-
Recrystallization: Recrystallize the amine hydrochloride salt from a suitable solvent system, such as ethanol/diethyl ether or isopropanol/hexane. This step is crucial for achieving high purity.
-
Liberation of Free Base (Optional): If the free base is required, dissolve the purified salt in water, basify the solution with NaOH to pH >12, and extract the pure amine into an organic solvent like DCM. Dry the organic layer over sodium sulfate, filter, and concentrate to yield the purified product.
Decision Workflow for Purification Strategy
This flowchart outlines a logical progression for selecting a purification method.
Sources
Stability of N-cyclopentyl-1-methylpiperidin-4-amine under acidic and basic conditions
Welcome to the technical support center for N-cyclopentyl-1-methylpiperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common questions and challenges related to its stability under various chemical environments.
Frequently Asked Questions (FAQs)
Q1: My analytical results for N-cyclopentyl-1-methylpiperidin-4-amine are inconsistent. Could this be a stability issue?
A1: Yes, inconsistent analytical results, such as a decreasing peak area in chromatography over time, can be an indicator of compound degradation.[1] N-cyclopentyl-1-methylpiperidin-4-amine, with its tertiary amine within a piperidine ring and a secondary amine, possesses functional groups that can be susceptible to degradation under certain conditions.[1] To confirm this, it is crucial to perform forced degradation studies, which are essential for understanding a compound's stability profile and potential degradation pathways.[2][3]
Q2: What are the likely degradation pathways for N-cyclopentyl-1-methylpiperidin-4-amine under acidic and basic conditions?
A2: While specific public literature on the degradation of N-cyclopentyl-1-methylpiperidin-4-amine is limited, we can infer potential pathways based on its chemical structure. The primary sites for degradation are the tertiary amine on the piperidine ring and the secondary amine.
-
Acidic Conditions: In acidic media, cyclic amines can undergo hydrolysis, leading to ring-opening.[4][5] The rate of this degradation is dependent on the pH and the conformational energy of the ring system.[4][5] Protonation of the nitrogen atoms can make the molecule more susceptible to nucleophilic attack by water.
-
Basic Conditions: While generally more stable in basic conditions compared to acidic environments, strong basic conditions, especially at elevated temperatures, could potentially lead to elimination reactions or other rearrangements. However, hydrolysis is less likely.
-
Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, which could result in the formation of an N-oxide or ring-opened products.[1] This can be initiated by atmospheric oxygen over extended periods or by oxidizing agents.[1]
Below is a diagram illustrating a hypothetical acid-catalyzed hydrolysis pathway.
Caption: Hypothetical acid-catalyzed hydrolysis of N-cyclopentyl-1-methylpiperidin-4-amine.
Troubleshooting Guide
Problem: Significant degradation of N-cyclopentyl-1-methylpiperidin-4-amine is observed during sample preparation in an acidic mobile phase for HPLC analysis.
Solution:
-
pH Adjustment: The stability of cyclic amines is highly pH-dependent.[4][5] If possible, adjust the pH of your mobile phase to be less acidic. A systematic study of pH vs. stability can help identify an optimal range where the compound is stable, and chromatographic separation is still effective.
-
Temperature Control: Hydrolysis reactions are often accelerated by higher temperatures.[6][7] Ensure that your samples and mobile phase are kept at a controlled, low temperature (e.g., 4°C) during the entire analytical run.
-
Minimize Sample Preparation Time: Prepare samples immediately before analysis to minimize the time the compound is exposed to the acidic environment.
-
Alternative Chromatography: If pH and temperature adjustments are not feasible, consider alternative chromatographic techniques that use less aggressive mobile phases, such as supercritical fluid chromatography (SFC) or gas chromatography (GC) after appropriate derivatization.
Problem: I am observing the formation of an unknown impurity in my basic stability study of N-cyclopentyl-1-methylpiperidin-4-amine.
Solution:
-
Characterize the Impurity: The first step is to identify the unknown impurity. Techniques like LC-MS/MS can provide valuable information about the molecular weight and fragmentation pattern of the degradant, aiding in its structural elucidation.[8][9]
-
Consider Oxidative Degradation: Even under basic conditions, oxidative degradation can occur, especially in the presence of oxygen.[1][10] The tertiary amine is a likely site for oxidation.[1] To test this, you can run a parallel experiment where the sample is purged with an inert gas (e.g., nitrogen or argon) to minimize oxygen exposure. If the impurity formation is reduced, oxidation is a likely cause.
-
Evaluate Raw Materials: Ensure that the base used for the stability study is free of any impurities that could be reacting with your compound.
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are a critical component of drug development and help establish the intrinsic stability of a molecule.[2][3]
Objective: To evaluate the stability of N-cyclopentyl-1-methylpiperidin-4-amine under acidic and basic stress conditions.
Materials:
-
N-cyclopentyl-1-methylpiperidin-4-amine
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
High-purity water
-
Acetonitrile (ACN), HPLC grade
-
HPLC or UPLC system with a suitable detector (e.g., UV, MS)[8]
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of N-cyclopentyl-1-methylpiperidin-4-amine in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).[2]
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute it to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute it for analysis.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with the same solvent used for the stress conditions, without the acid or base, and store it under the same temperature conditions.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC or UPLC method. The method should be able to separate the parent compound from any degradation products.[11]
Data Analysis:
-
Calculate the percentage of degradation for each condition by comparing the peak area of the parent compound in the stressed sample to that of the control sample.
-
Identify and quantify any significant degradation products.
The following table summarizes the typical conditions for forced degradation studies.
| Stress Condition | Reagent | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours |
Note: These conditions are starting points and may need to be optimized based on the observed stability of the molecule. The goal is to achieve 5-20% degradation.[2]
Caption: Workflow for a forced degradation study.
References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
PubMed. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Retrieved from [Link]
-
PubChem. (n.d.). 4-Cyclopentylpiperazin-1-amine. Retrieved from [Link]
-
National Institutes of Health. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Retrieved from [Link]
-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
-
ResearchGate. (2018). Analytical Methods. Retrieved from [Link]
-
ResearchGate. (2008). Cyclic Testing in Stability Programs. Retrieved from [Link]
-
ResearchGate. (n.d.). Results of forced degradation studies. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Retrieved from [Link]
-
ResearchGate. (2014). Oxidative degradation of amine solvents for CO2 capture. Retrieved from [Link]
-
Chemguide. (n.d.). the hydrolysis of amides. Retrieved from [Link]
-
MDPI. (n.d.). Facile and Green Synthesis of Saturated Cyclic Amines. Retrieved from [Link]
-
University of Kentucky. (n.d.). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. Retrieved from [Link]
-
MDPI. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Retrieved from [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
MDPI. (n.d.). A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Forced degradation of lafutidine and characterization of its non-volatile and volatile degradation products using LC-MS/TOF, LC-MSn and HS-GC-MS. Retrieved from [Link]
Sources
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- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental and theoretical investigations into the stability of cyclic aminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. mdpi.com [mdpi.com]
- 9. Forced degradation of lafutidine and characterization of its non-volatile and volatile degradation products using LC-MS/TOF, LC-MSn and HS-GC-MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of N-cyclopentyl-1-methylpiperidin-4-amine Derivatives
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with N-cyclopentyl-1-methylpiperidin-4-amine derivatives. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility challenges often encountered with this class of compounds. Our goal is to provide you with the scientific rationale and practical methodologies to overcome these hurdles and advance your research.
Frequently Asked Questions (FAQs)
Q1: Why do my N-cyclopentyl-1-methylpiperidin-4-amine derivatives exhibit poor aqueous solubility?
A1: The limited aqueous solubility of this scaffold is primarily due to a combination of its physicochemical properties. The core structure contains a basic piperidine nitrogen, which can be protonated, but this is often counteracted by the lipophilic nature of the N-cyclopentyl and 1-methyl groups.[1]
-
Lipophilicity: The cyclopentyl group significantly increases the lipophilicity (fat-solubility) of the molecule. This nonpolar moiety prefers to interact with nonpolar environments over water, leading to poor aqueous solubility.
-
Molecular Structure: While the parent piperidine ring is miscible with water due to hydrogen bonding, the bulky, non-polar N-substituents sterically hinder this interaction and dominate the molecule's overall character.[2][3]
-
Crystal Lattice Energy: For solid compounds, high crystal lattice energy can also contribute to poor solubility. This is the energy required to break apart the crystal structure, and if it is too high, the molecule will prefer to remain in its solid state rather than dissolve.
Q2: What are the essential first steps to accurately assess the solubility of my compound?
A2: Before attempting to improve solubility, it is crucial to obtain a reliable baseline measurement. We recommend performing both kinetic and thermodynamic solubility assays, as they provide different but complementary information.
-
Kinetic Solubility: This high-throughput method is ideal for early discovery and involves dissolving the compound in an organic solvent (like DMSO) before diluting it into an aqueous buffer.[4][5] It measures the concentration at which the compound precipitates from a supersaturated solution and is useful for ranking compounds.
-
Thermodynamic Solubility: This assay measures the true equilibrium solubility of the solid compound in an aqueous buffer over an extended period (e.g., 24 hours).[6][7][8] It is a lower-throughput but more accurate representation of the compound's intrinsic solubility and is critical for lead optimization.[7]
A general troubleshooting workflow is outlined below:
Caption: Troubleshooting workflow for solubility issues.
Troubleshooting Guides
Q3: My compound is a basic amine. How can I leverage salt formation to improve its solubility?
A3: Salt formation is a highly effective and common strategy for increasing the solubility of ionizable compounds, especially basic amines.[9][10] By reacting the basic piperidine nitrogen with an acid, you form a salt that is generally more water-soluble than the free base.[11][12]
Causality: The salt form readily dissociates in water into charged ions. These ions are more easily solvated by polar water molecules compared to the neutral, more lipophilic parent molecule, leading to a significant increase in aqueous solubility.[12]
Experimental Protocol: Small-Scale Salt Screening
This protocol allows for the rapid screening of various counter-ions to identify the most suitable salt form.
Materials:
-
N-cyclopentyl-1-methylpiperidin-4-amine derivative (free base)
-
Selection of pharmaceutically acceptable acids (e.g., HCl, HBr, Mesylic acid, Tartaric acid, Citric acid)
-
Solvents (e.g., Acetone, Isopropanol, Ethyl Acetate)
-
Small vials
-
Stir plate and stir bars
Procedure:
-
Dissolution: Dissolve a known amount of your compound (e.g., 50 mg) in a minimal amount of a suitable solvent in a vial.
-
Acid Addition: In a separate vial, prepare a solution of the chosen acid (1.05 equivalents) in the same solvent.
-
Mixing: Slowly add the acid solution to the solution of your compound while stirring.
-
Precipitation/Crystallization: Observe for the formation of a precipitate. If no solid forms, you can try cooling the solution or adding an anti-solvent (a solvent in which the salt is insoluble) to induce precipitation.
-
Isolation & Drying: Isolate the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Solubility Measurement: Determine the aqueous solubility of each salt form using the thermodynamic solubility assay described earlier.
Q4: Salt formation was not successful or did not provide sufficient solubility. What formulation strategies can I use for preclinical studies?
A4: For preclinical in vivo studies, various formulation vehicles can be employed to enhance the apparent solubility and exposure of your compound. Common approaches include the use of co-solvents, surfactants, and cyclodextrins.[13][14]
-
Co-solvents: These are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous vehicle. Common examples include PEG 400, propylene glycol, and ethanol.
-
Surfactants: Surfactants, such as Tween® 80 or Cremophor® EL, can increase solubility by forming micelles that encapsulate the lipophilic drug molecule.[14][15]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14] They can form inclusion complexes with poorly soluble drugs, effectively shielding the lipophilic parts of the molecule from water and increasing its solubility.[16][17][][19][20]
Caption: Cyclodextrin forming a soluble inclusion complex.
Data Presentation: Example Formulation Strategies
The table below illustrates the potential solubility enhancement for a hypothetical N-cyclopentyl-1-methylpiperidin-4-amine derivative (Compound X) using various formulation vehicles.
| Formulation Vehicle | Achieved Solubility of Compound X (µg/mL) | Fold Increase vs. Water |
| Water | 1 | 1x |
| 10% DMSO / 90% Saline | 25 | 25x |
| 20% PEG 400 / 80% Water | 80 | 80x |
| 5% Tween® 80 in Water | 150 | 150x |
| 20% Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in Water | 500 | 500x |
Q5: Can I chemically modify the molecule to improve solubility without losing biological activity?
A5: Yes, medicinal chemistry strategies can be employed, but this approach requires careful consideration of the structure-activity relationship (SAR). The goal is to introduce polar functionality to increase hydrophilicity without disrupting the key interactions required for biological activity.
Potential Modifications:
-
Introduction of Polar Groups: Adding small polar groups, such as a hydroxyl (-OH) or a methoxy (-OCH3) group, to the cyclopentyl ring can increase hydrogen bonding potential with water.
-
Bioisosteric Replacement: Replacing the cyclopentyl group with a more polar, similarly sized ring system (e.g., a tetrahydrofuran or piperidine ring) could improve solubility while potentially maintaining the necessary conformation for receptor binding.
Important Consideration: Any chemical modification requires re-synthesis and re-testing of the new analogue for both solubility and biological activity. This approach is generally more resource-intensive than formulation strategies.
References
- Piperidine | Solubility of Things.
- 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
- Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Hilaris Publisher.
- Strategies to improve solubility and bioavailability of lipophilic drugs. ResearchGate.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
- Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
- Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. MDPI.
- Phenyl‐substituted N‐piperonylpiperidine derivatives synthesized and... ResearchGate.
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. National Center for Biotechnology Information.
- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. National Center for Biotechnology Information.
- Salt formation to improve drug solubility. National Center for Biotechnology Information.
- BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Drug Development & Delivery.
- Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information.
- Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information.
- Formulation strategies for poorly soluble drugs. ResearchGate.
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
- Piperidine. Wikipedia.
- 1-(1-methylcyclopentyl)-N-propylpiperidin-4-amine | C14H28N2 | CID 64688220. PubChem.
- Can I use Cyclodextrin to improve the solubility of a compound? ResearchGate.
- Improving API Solubility by Salt and Cocrystal Formation. Merck Millipore.
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.
- Overcoming the Challenge of Poor Drug Solubility. American Pharmaceutical Review.
- N-cyclopropyl-1-methylpiperidin-4-amine | CAS#:387358-48-7. Chemsrc.
- Thermodynamic Solubility Assay. Evotec.
- Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
- Why salt formation of weak acid increases the drug solubility? ResearchGate.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Center for Biotechnology Information.
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma.
- The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. MDPI.
- N-(piperidin-4-ylmethyl)cyclopentanamine | C11H22N2 | CID 61151147. PubChem.
- Pharmaceutical salts: a formulation trick or a clinical conundrum? European Pharmaceutical Review.
- Effect of Hydroxypropyl β‐Cyclodextrin on Drug Solubility in Water‐Propylene Glycol Mixtures. ResearchGate.
- Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers | Molecular Pharmaceutics. ACS Publications.
- Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
- 1-Methylpiperidin-4-amine | 41838-46-4. ChemicalBook.
- Strategies to address low drug solubility in discovery and development. National Center for Biotechnology Information.
- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.
- Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Tokyo University of Science.
- Improving solubility and accelerating drug development. Veranova.
- 1-Amino-4-cyclopentylpiperazine | 61379-64-4. ChemicalBook.
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- 3. Piperidine - Wikipedia [en.wikipedia.org]
- 4. enamine.net [enamine.net]
- 5. inventivapharma.com [inventivapharma.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
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- 10. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. mdpi.com [mdpi.com]
Preventing byproduct formation during reductive amination of piperidones
This guide serves as a specialized technical resource for researchers optimizing the reductive amination of piperidones. It moves beyond generic textbook definitions to address the specific kinetic and thermodynamic challenges inherent to the piperidone scaffold.
Topic: Preventing Byproduct Formation & Optimizing Yields Lead Scientist: Senior Application Specialist, Chemical Development
Executive Summary & Mechanistic Insight
Reductive amination is the "workhorse" reaction for functionalizing piperidones, yet it frequently suffers from two competing pathways: Direct Reduction (yielding the alcohol) and Over-Alkylation (yielding tertiary amines from primary sources).
The Piperidone Challenge:
Unlike simple aliphatic ketones, piperidones (especially
The Solution Strategy:
Success relies on decoupling the two steps: Imine Formation and Hydride Reduction .[1] By forcing the equilibrium toward the imine (using dehydrating agents or Lewis acids like Ti(O
Troubleshooting Guide (Q&A)
Issue 1: "I am seeing significant amounts of the piperidol (alcohol) byproduct."
Diagnosis: The hydride reagent is reducing the unreacted ketone before the imine has formed.[1] This is common when using NaBH
-
Switch Reagents: Move from NaBH
to Sodium Triacetoxyborohydride (STAB) . STAB is sterically bulky and electron-deficient, making it highly selective for the imine (C=N) over the ketone (C=O) [1, 5]. -
Two-Step Protocol: If using NaBH
, you must pre-form the imine. Stir the ketone and amine in methanol for 2–12 hours (add 4Å molecular sieves if necessary) before adding the borohydride. -
Lewis Acid Activation: For stubborn cases, use Titanium(IV) Isopropoxide (Ti(O
Pr) ) . It acts as both a Lewis acid (activating the carbonyl) and a water scavenger, driving the reaction to the imine species [4].
Issue 2: "My reaction mixture turns into a gelatinous white solid during workup."
Diagnosis: You used a Titanium-mediated protocol (Ti(O
-
The "Rochelle's Salt" Method: Quench the reaction with a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt). Stir vigorously for 1-2 hours. The tartrate chelates the titanium, solubilizing it in the aqueous layer and allowing a clean phase separation.
-
The Amino-Alcohol Fix: Alternatively, dilute with ether/EtOAc and add 10% aqueous NaOH (if your product is base-stable). The high pH converts Ti species into soluble titanates.
Issue 3: "I am observing dialkylation (tertiary amine) when trying to make a secondary amine."
Diagnosis: The product secondary amine is more nucleophilic than the starting primary amine, competing for the ketone. Corrective Action:
-
Stoichiometry: Use a excess of the amine (1.5 – 2.0 equivalents) relative to the piperidone.
-
Solvent Choice: Switch to 1,2-Dichloroethane (DCE) or THF .[2] Methanol promotes proton transfer that can accelerate over-alkylation in some systems.
-
Stepwise Addition: Add the reducing agent slowly after the imine equilibrium is established.
Issue 4: "The reaction is extremely slow with electron-deficient amines (e.g., anilines)."
Diagnosis: The amine is a poor nucleophile, preventing imine formation.[3] Corrective Action:
-
Force Conditions: This is the classic use case for Ti(O
Pr) . Mix the piperidone and aniline neat (or in minimal THF) with 1.2 eq of Ti(O Pr) . The Lewis acidity overcomes the weak nucleophilicity. -
Catalysis: Add 5-10% Acetic Acid if using STAB. This protonates the carbonyl oxygen, increasing susceptibility to attack, without fully neutralizing the amine [1].
Visualizing the Reaction Pathways
The following diagram illustrates the competing pathways. The Green path is the desired route. The Red paths are the byproduct traps.
Caption: Kinetic competition between imine formation (desired) and direct ketone reduction (undesired).
Optimized Experimental Protocols
Protocol A: The "Gold Standard" (Sodium Triacetoxyborohydride)
Best for: Aliphatic amines, standard piperidones.
-
Dissolution: Dissolve
-Boc-4-piperidone (1.0 eq) and the Amine (1.1–1.2 eq) in 1,2-Dichloroethane (DCE) (0.2 M concentration).-
Note: DCE is preferred over DCM for slightly higher boiling point and better solubility.
-
-
Acid Catalyst (Optional): If the amine is sluggish, add Acetic Acid (1.0 eq).
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4–1.5 eq) in a single portion.
-
Why STAB? It does not reduce ketones at an appreciable rate in DCE at room temperature [1, 5].
-
-
Reaction: Stir at room temperature for 2–16 hours under Nitrogen.
-
Quench: Add saturated aqueous NaHCO
. Stir for 15 mins. Extract with DCM.[4]
Protocol B: The "Titanium Bullet" (Ti(O Pr) mediated)
Best for: Weak amines (anilines), sterically hindered systems, or when "Protocol A" fails.
-
Complexation: Combine Piperidone (1.0 eq) and Amine (1.0–1.2 eq) in anhydrous THF (or neat).
-
Activation: Add Titanium(IV) Isopropoxide (1.2 eq) dropwise.
-
Imine Formation: Stir at room temperature for 6–12 hours.
-
Observation: The solution may change color (often yellow/orange) indicating imine/titanium complex formation.
-
-
Reduction: Dilute with Ethanol (to solubilize the borohydride). Add NaBH
(2.0 eq) carefully (exothermic). Stir for 2–4 hours. -
Workup (Critical): Add 10% aqueous NaOH or saturated Rochelle’s salt solution. Stir vigorously until the white precipitate dissolves or becomes granular. Filter through Celite if necessary [4].
Comparative Data: Reducing Agent Selectivity
| Reagent | Selectivity (Imine vs C=O) | pH Requirement | Toxicity | Best Use Case |
| NaBH(OAc) | High | Mildly Acidic / Neutral | Low | General purpose, one-pot reactions [1]. |
| NaBH | Moderate | Acidic (pH 3-5) | High (HCN risk) | Historic standard; use only if STAB fails [2]. |
| NaBH | Low | Basic / Neutral | Low | Two-step procedures only (pre-form imine) [2]. |
| Ti(O | Very High | Neutral | Low | Difficult substrates, weak nucleophiles [4]. |
References
-
Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
-
Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.
-
Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry.
-
Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of the Chemical Society, Perkin Transactions 1.
-
Common Organic Chemistry. "Reductive Amination: Common Conditions."
Sources
Technical Support Center: Synthesis and Scale-Up of N-Cyclopentyl-1-methylpiperidin-4-amine
An in-depth guide to overcoming the challenges of scaling the synthesis of N-cyclopentyl-1-methylpiperidin-4-amine, presented by the technical support team.
Welcome to the technical support resource for the synthesis of N-cyclopentyl-1-methylpiperidin-4-amine. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot plant or manufacturing. We will address common challenges, provide troubleshooting advice, and explain the fundamental chemistry behind our recommendations to ensure a robust, scalable, and safe process.
Overview of the Synthetic Strategy
The most direct and industrially preferred method for synthesizing N-cyclopentyl-1-methylpiperidin-4-amine is through one-pot reductive amination. This process involves the reaction of 1-methylpiperidin-4-one with cyclopentylamine to form an enamine or iminium ion intermediate, which is then reduced in situ to the desired secondary amine product.
This method is favored for its atom economy and procedural simplicity, often avoiding the need to isolate the unstable iminium intermediate.[1] However, challenges in reaction control, impurity formation, and product isolation can emerge, particularly during scale-up.
Caption: General workflow for the synthesis of N-cyclopentyl-1-methylpiperidin-4-amine.
Frequently Asked Questions & Troubleshooting Guide
This section is organized by process stage to help you quickly identify and resolve specific issues.
Part A: Starting Materials and Reagents
Question 1: My reaction is giving inconsistent yields. Could the quality of my 1-methylpiperidin-4-one be the issue?
Answer: Absolutely. The purity of 1-methylpiperidin-4-one is critical. This starting material can degrade over time, especially if exposed to air or moisture, leading to the formation of dimeric or polymeric impurities. Furthermore, different synthetic routes to the ketone can introduce different residual impurities.[2][3]
Troubleshooting Steps:
-
Purity Analysis: Always analyze the ketone by GC-MS or ¹H NMR before use to confirm purity (>98% is recommended).
-
Color: The ketone should be a colorless to pale yellow liquid.[2] A darker color may indicate degradation.
-
Purification: If purity is low, consider vacuum distillation. However, be aware that the ketone can be thermally labile, so use moderate temperatures and a high-quality vacuum.
-
Storage: Store 1-methylpiperidin-4-one under an inert atmosphere (nitrogen or argon) at 2–8 °C to minimize degradation.[4]
Question 2: Which reducing agent is best for this reaction, especially for scale-up?
Answer: The choice of reducing agent is a crucial decision that impacts selectivity, safety, cost, and ease of work-up. While many agents can work at the lab scale, their properties become much more important during scale-up.
| Reducing Agent | Pros | Cons | Scale-Up Considerations |
| Sodium Triacetoxyborohydride (STAB) | Mild and selective for imines over ketones, reducing side reactions.[1] Tolerates a wide range of functional groups. | Relatively expensive; generates borate waste streams. | Excellent choice for high-selectivity processes. The solid nature allows for controlled addition, but work-up requires careful quenching and handling of boron salts. |
| Sodium Cyanoborohydride (NaBH₃CN) | Highly selective and effective at mildly acidic pH.[1] | Highly toxic (releases HCN gas under strong acidic conditions); environmental concerns with cyanide waste. | Generally avoided in large-scale production due to extreme toxicity and stringent waste disposal requirements. |
| Catalytic Hydrogenation (e.g., Pt/C, Pd/C, Raney Ni) | High atom economy, low cost, and environmentally benign (water is the only byproduct). | Requires specialized high-pressure reactor equipment. Catalysts can be pyrophoric and require careful handling/filtration. Potential for catalyst poisoning. | Ideal for large-scale, dedicated manufacturing. Requires significant capital investment in equipment and robust safety protocols for catalyst handling. Raney nickel has been used effectively in similar large-scale aminations.[5] |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Less selective; can reduce the starting ketone, leading to alcohol impurities.[1] Requires careful pH control. | Can be used, but often requires a two-step process (imine formation first, then reduction) to avoid reducing the starting ketone.[6] This adds complexity to the process at scale. |
Recommendation for Scale-Up: For versatility and safety on a multi-kilogram scale, Sodium Triacetoxyborohydride (STAB) is often the best initial choice. For dedicated, very large-scale manufacturing, catalytic hydrogenation becomes the most cost-effective and sustainable option.
Part B: Reaction Conditions and Scale-Up Challenges
Question 3: My reaction yield is low (<70%). How can I optimize it?
Answer: Low yield in reductive amination is a common problem that can often be traced back to incomplete imine formation, side reactions, or degradation.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 1-Methyl-4-piperidone - Wikipedia [en.wikipedia.org]
- 3. 1-Methyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 4. 1-Methylpiperidin-4-amine | 41838-46-4 [chemicalbook.com]
- 5. JPS61158973A - Production of 1-cyclopentylpiperazine - Google Patents [patents.google.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Optimizing chromatographic separation of N-cyclopentyl-1-methylpiperidin-4-amine isomers
Status: Operational Ticket ID: REF-PIP-ISO-001 Assigned Scientist: Senior Applications Specialist[1][2]
Executive Summary & Chemical Context
The Challenge: Separating the cis and trans isomers (diastereomers) of N-cyclopentyl-1-methylpiperidin-4-amine presents a dual challenge:
-
Extreme Basicity: The molecule contains two basic nitrogen centers (tertiary piperidine N and secondary amine N).[2] The estimated pKa of the piperidine nitrogen is ~10.0–10.5. At neutral pH, both nitrogens are protonated, leading to severe peak tailing due to ionic interactions with residual silanols on silica columns.[2]
-
Geometric Selectivity: As 1,4-disubstituted piperidines, the cis and trans isomers possess identical mass and very similar hydrophobicity.[2] Standard C18 bonding often lacks the "shape selectivity" required to resolve the subtle steric differences between the axial/equatorial configurations.
The Solution: Our recommended strategy prioritizes High-pH Reversed-Phase Chromatography for peak shape, coupled with Fluorinated Stationary Phases (PFP) for superior isomer resolution.[1][2]
Method Development & Optimization Protocols
Protocol A: The "Shape Selectivity" Approach (Recommended for Resolution)
Best for: Situations where cis/trans resolution is the primary bottleneck.
Theory: Pentafluorophenyl (PFP) phases offer orthogonal selectivity to C18.[2][3] They utilize dipole-dipole interactions and
| Parameter | Specification | Rationale |
| Column | Core-Shell PFP (e.g., Kinetex PFP, Poroshell 120 PFP) | Core-shell particles (2.6 µm or 1.9 µm) provide UHPLC-like efficiency at lower backpressures, crucial for resolving close isomers.[1][2] |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.[2]8) | Low pH ensures full protonation, stabilizing the secondary amine. |
| Mobile Phase B | Acetonitrile (ACN) | Methanol can wash out the dipole interactions; ACN is preferred for PFP selectivity.[2] |
| Gradient | 5% to 30% B over 15 min | Shallow gradient maximizes the interaction time with the fluorinated phase.[2] |
| Temperature | 25°C - 30°C | Lower temperatures often enhance steric selectivity (shape recognition).[1][2] |
Protocol B: The "High pH" Approach (Recommended for Peak Shape)
Best for: Situations where peak tailing is the primary failure mode.
Theory: By raising the mobile phase pH above the pKa of the analyte (pH > 10.5), we force the amine into its neutral (free base) state. This eliminates cation-exchange interactions with silanols, resulting in sharp, symmetrical peaks.[2]
| Parameter | Specification | Rationale |
| Column | Hybrid Silica C18 (e.g., Waters XBridge, Phenomenex Gemini) | CRITICAL: Standard silica dissolves at pH > 8.[1][2] You MUST use hybrid-organic silica (HILIC/Hybrid) certified for pH 1-12.[1][2] |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (adjusted to pH 10.5 with NH₄OH) | Suppresses ionization of the piperidine nitrogen. |
| Mobile Phase B | Methanol or Acetonitrile | Methanol often provides better selectivity for geometric isomers at high pH.[1][2] |
| Gradient | 10% to 60% B | Neutral amines are more hydrophobic; retention will increase significantly compared to acidic runs.[1][2] |
Workflow Visualization
The following diagram illustrates the decision logic for selecting the correct method based on your specific failure mode (Tailing vs. Co-elution).
Caption: Decision tree for optimizing separation of basic piperidine isomers based on primary chromatographic failure mode.
Troubleshooting & FAQs
Q1: I am seeing a single broad peak instead of two isomers. What is happening?
Diagnosis: This is likely a "co-elution masked by tailing" event.[1][2] The Mechanism: The secondary amine on the cyclopentyl group and the tertiary piperidine nitrogen are interacting with silanols. This creates a "tail" on the first isomer that swallows the second isomer. Action Plan:
-
Switch to High pH (Protocol B): This is the most robust fix.[2] Neutralizing the amine often reveals that the "one peak" was actually two.[2]
-
Add Modifier: If you cannot use high pH, add 0.1% Triethylamine (TEA) to your low pH mobile phase.[2] TEA acts as a "sacrificial base," saturating the silanol sites so your analyte doesn't stick.
Q2: Why is my UV baseline noisy or the signal too low?
Diagnosis: N-cyclopentyl-1-methylpiperidin-4-amine lacks a strong chromophore (no aromatic rings like benzene/pyridine).[1][2] It relies on weak absorption from the amine groups (<210 nm).[2] Action Plan:
-
Wavelength: Set UV to 205 nm or 210 nm . Ensure you use "UV-transparent" solvents (HPLC-grade ACN, not MeOH, as MeOH absorbs below 210 nm).[1][2]
-
Alternative Detection: This molecule is an ideal candidate for LC-MS (ESI positive mode) or CAD (Charged Aerosol Detection).[2] The ionization efficiency in MS will be massive due to the two basic nitrogens.
Q3: Which isomer elutes first?
Insight: In general reversed-phase chromatography (C18):
-
Trans-isomer: Typically adopts a diequatorial conformation (flatter, more surface area contact with C18).[2] It often elutes later .
-
Cis-isomer: One substituent is axial (bulkier/bent).[1][2] It often elutes earlier .
-
Note: On PFP columns, this order can reverse depending on the specific dipole alignment. You must use a standard to confirm.
Q4: Can I use a chiral column?
Clarification: Unless the cyclopentyl ring has a substituent or the nitrogen inversion is frozen (unlikely at RT), N-cyclopentyl-1-methylpiperidin-4-amine is achiral (it has a plane of symmetry in the cis form and a center of inversion potential in trans).[1] Verdict: You are separating diastereomers , not enantiomers. While chiral columns (e.g., AD-H, OD-H) can separate diastereomers, they are expensive and unnecessary. A PFP or C18 column is more cost-effective and robust.[1][2]
References
-
Agilent Technologies. (2014).[2][3] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. (Application Note demonstrating PFP selectivity for isomers). Link
-
Waters Corporation. XBridge BEH C18 Columns: High pH Stability for Basic Compounds.[1][2] (Authoritative source on hybrid silica technology).[2] Link
-
McCalley, D. V. (2010).[2] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. (Seminal work on basic amine separation).[2] Link
-
PubChem. Compound Summary: 1-Methylpiperidin-4-amine.[1][2] (Source for pKa and structural data). Link
-
Phenomenex. Kinetex PFP: Fluorinated Stationary Phase Selectivity.[1][2] (Technical guide on fluorine-dipole interactions). Link
Sources
Removal of unreacted starting materials from N-cyclopentyl-1-methylpiperidin-4-amine
Welcome to the technical support center for the synthesis and purification of N-cyclopentyl-1-methylpiperidin-4-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in isolating this target molecule from unreacted starting materials. Here, we provide in-depth, experience-based answers to common purification questions, detailed protocols, and the scientific rationale behind each technique.
Introduction: The Synthetic Challenge
N-cyclopentyl-1-methylpiperidin-4-amine is typically synthesized via the reductive amination of 1-methyl-4-piperidone with cyclopentylamine.[1][2] This robust C-N bond-forming reaction is a cornerstone of medicinal chemistry.[2] However, like any chemical transformation, it rarely proceeds to 100% completion. Consequently, the crude product is often a mixture of the desired tertiary amine product, the unreacted primary amine (cyclopentylamine), and the unreacted ketone (1-methyl-4-piperidone).
The successful isolation of the pure product hinges on exploiting the distinct physicochemical properties of these three components. This guide will walk you through logical, step-by-step strategies to achieve high purity.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: How can I identify which unreacted starting material is the primary contaminant in my crude product?
A1: Thin-Layer Chromatography (TLC) is the most direct method for initial assessment.
-
Rationale: TLC separates compounds based on their polarity. The ketone, primary amine, and tertiary amine have different polarities and will exhibit different retention factors (Rƒ) on a silica plate.
-
Protocol:
-
Spot three lanes on a silica gel TLC plate: your crude reaction mixture, and authentic samples of each starting material (1-methyl-4-piperidone and cyclopentylamine).
-
Develop the plate in an appropriate eluent system. A good starting point is a mixture of a nonpolar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol. For amines, adding 1-2% triethylamine (TEA) to the eluent system is critical to prevent streaking by neutralizing the acidic silica gel.[3][4]
-
Visualize the plate using a UV lamp (if compounds are UV active) and a potassium permanganate (KMnO₄) stain, which visualizes most organic compounds.
-
By comparing the Rƒ values of the spots in your crude mixture to the starting material standards, you can quickly identify the contaminants.
-
Q2: What are the key physical properties I should consider before choosing a purification method?
A2: Understanding the differences in basicity (pKa), boiling point, and polarity is fundamental to designing an effective purification strategy. These properties dictate the success of techniques like extraction, distillation, and chromatography.
| Compound | Structure | Molar Mass ( g/mol ) | Boiling Point (°C) | pKa (Conjugate Acid) | Key Feature |
| 1-Methyl-4-piperidone (Starting Material) | CN1CCC(=O)CC1 | 113.16 | 55-60 @ 11 mmHg[5][6] | ~8.0 (Predicted)[5] | Neutral (Ketone) |
| Cyclopentylamine (Starting Material) | C1CCC(C1)N | 85.15 | 106-108[7] | ~10.65[7] | Basic (Primary Amine) |
| N-cyclopentyl-1-methylpiperidin-4-amine (Product) | CN1CCC(CC1)NC2CCCC2 | 182.32 | (Higher than SMs) | (Tertiary Amine) | Basic (Tertiary Amine) |
Data compiled from various sources.[5][6][7]
Q3: My main impurity is 1-methyl-4-piperidone. What is the most efficient way to remove it?
A3: An acid-base liquid-liquid extraction is the ideal method for separating the basic amine products from the neutral ketone starting material.
-
Causality & Mechanism: This technique leverages the basicity of the amine functional groups.[8] By dissolving the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate) and washing it with an aqueous acid solution (e.g., 1M HCl), the basic amines are protonated to form ammonium salts. These salts are ionic and preferentially partition into the aqueous layer, while the neutral ketone remains in the organic layer. The layers can then be separated. A subsequent wash of the aqueous layer with a base (e.g., NaOH) will deprotonate the ammonium salts, regenerating the free amines, which can be extracted back into an organic solvent.[8][9]
Sources
- 1. JPS61158973A - Production of 1-cyclopentylpiperazine - Google Patents [patents.google.com]
- 2. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. 1-Methyl-4-piperidone | 1445-73-4 [chemicalbook.com]
- 6. 1-Methyl-4-piperidone - Wikipedia [en.wikipedia.org]
- 7. Cyclopentylamine - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Workup [chem.rochester.edu]
Technical Support Center: Stability and Degradation of N-cyclopentyl-1-methylpiperidin-4-amine
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for N-cyclopentyl-1-methylpiperidin-4-amine. As researchers and drug development professionals, understanding the chemical stability of your molecule is paramount to ensuring data integrity, reproducibility, and the development of robust formulations. This guide is designed to address common challenges you may encounter related to the degradation of this compound in solution. While specific peer-reviewed degradation studies on N-cyclopentyl-1-methylpiperidin-4-amine are not extensively published, its structure—featuring a tertiary amine within a piperidine ring—provides a strong basis for predicting its stability profile based on well-established chemical principles for cyclic amines and piperidine derivatives.[1][2] This document synthesizes that foundational knowledge into practical, actionable advice to guide your experimental work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the stability and handling of N-cyclopentyl-1-methylpiperidin-4-amine.
Q1: My quantitative analysis of N-cyclopentyl-1-methylpiperidin-4-amine yields inconsistent results, particularly a decreasing peak area over time. Is the compound degrading?
A: Yes, inconsistent analytical results, especially a time-dependent loss of the main compound, are a strong indicator of degradation.[1] N-cyclopentyl-1-methylpiperidin-4-amine contains a tertiary amine and a primary amine, functional groups that can be susceptible to degradation under various experimental and storage conditions. The tertiary amine on the piperidine ring is particularly prone to oxidation.[1][3] It is crucial to conduct forced degradation studies to understand the molecule's liabilities under your specific analytical or formulation conditions.[4][5]
Q2: What are the most probable degradation pathways for this compound in solution?
A: Based on its chemical structure, the primary degradation pathways are likely to be:
-
Oxidation: The tertiary nitrogen of the 1-methylpiperidine moiety is a prime target for oxidation, which can lead to the formation of an N-oxide. Further oxidation or radical-mediated reactions could potentially lead to ring-opening products.[1][6][7]
-
Hydrolysis (pH-dependent): While the core structure is not readily hydrolyzable, extreme pH conditions can catalyze degradation reactions. The stability of piperidine derivatives is often optimal in a slightly acidic pH range (e.g., 4-6).[8]
-
Photodegradation: Exposure to light, especially UV radiation, can provide the energy to initiate degradation, often through radical mechanisms.[1][9]
-
Thermal Degradation: High temperatures can accelerate all degradation pathways and may induce unique degradation profiles.[10][11]
Q3: How do solution pH and solvent choice impact the stability of N-cyclopentyl-1-methylpiperidin-4-amine?
A: Both pH and solvent are critical factors.
-
pH: In highly acidic solutions, the amine groups will be protonated, which can offer some protection against oxidation but may not prevent other acid-catalyzed reactions. In alkaline conditions, the free base form is more prevalent, making the tertiary amine more susceptible to oxidation.[8][12]
-
Solvent: Protic solvents can participate in degradation reactions. When conducting photostability studies, it is advisable to use acetonitrile over methanol, as methanol can generate methoxy radical artifacts upon light exposure.[13] The presence of metal ions in solvents can also catalyze oxidative degradation.
Q4: What are the recommended best practices for preparing and storing stock solutions to minimize degradation?
A: To ensure the longevity of your stock solutions, follow these guidelines:
-
Use High-Purity Solvents: Use HPLC-grade or higher solvents to minimize contaminants that could catalyze degradation.
-
Protect from Light: Store solutions in amber vials or wrap clear vials in aluminum foil to prevent photodegradation.[1]
-
Control Temperature: Store solutions at recommended low temperatures (e.g., 2–8 °C or -20 °C), as specified by the manufacturer.[14][15] Avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: For long-term storage, consider purging the vial headspace with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation.[14][15]
-
pH Buffering: If compatible with your experimental design, buffer the solution to a slightly acidic pH (e.g., pH 4-6) where piperidine analogs often show maximum stability.[8]
Section 2: Troubleshooting Guide for Experimental Issues
This guide provides structured advice for specific problems you might encounter during your research.
Problem: I am observing new, unidentified peaks appearing in my HPLC chromatogram during a stability study.
-
Probable Cause: These new peaks are likely degradation products of N-cyclopentyl-1-methylpiperidin-4-amine. The conditions of your study (e.g., mobile phase pH, temperature, light exposure) are likely causing the compound to break down.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying unknown chromatographic peaks.
Problem: The peak corresponding to my compound is significantly smaller when using a basic mobile phase (e.g., pH > 8) compared to a neutral or acidic one.
-
Probable Cause: The compound is likely undergoing base-catalyzed degradation or oxidation, which is often accelerated at higher pH values where the amine is in its more reactive free-base form.
-
Causality & Solution:
-
Verify pH Instability: Prepare solutions of the compound in buffers of varying pH (e.g., pH 3, 7, 9) and analyze them at timed intervals (0, 2, 4, 8, 24 hours). A faster decline in the main peak area at pH 9 will confirm the instability.
-
Mechanism Insight: The tertiary amine on the piperidine ring is more susceptible to oxidation by dissolved oxygen in the mobile phase under basic conditions.[1]
-
Corrective Action: If your separation requires a basic mobile phase, prepare it fresh daily, thoroughly degas it, and keep the autosampler at a low temperature (e.g., 4 °C) to slow the degradation rate during the analytical run. If possible, develop an alternative HPLC method in a more favorable pH range (pH 3-7).
-
Problem: I suspect my compound is degrading via oxidation. How can I confirm this and prevent it?
-
Probable Cause: The 1-methylpiperidine moiety is a classic site for oxidation. This can be initiated by atmospheric oxygen, trace metal contaminants, or exposure to oxidizing reagents.
-
Confirmation & Prevention:
-
Perform an Oxidative Stress Test: Intentionally degrade the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).[16] Use HPLC-MS to see if the degradation products formed under these controlled oxidative conditions match the unknown impurities in your samples. A common product would be the N-oxide, which would have a mass increase of +16 Da.
-
Preventative Measures:
-
Use Antioxidants: If permissible in your formulation, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) or sodium metabisulfite.
-
Degas Solvents: Always use freshly degassed solvents for sample preparation and mobile phases to minimize dissolved oxygen.
-
Use Chelating Agents: If metal-catalyzed oxidation is suspected, adding a trace amount of a chelating agent like EDTA can sequester metal ions.
-
-
Section 3: Key Experimental Protocols
These protocols provide a validated framework for investigating the stability of N-cyclopentyl-1-methylpiperidin-4-amine.
Protocol 1: Forced Degradation (Stress Testing) Study
This study is essential to identify potential degradation products and pathways, which is a requirement for developing stability-indicating analytical methods.[4][17]
Objective: To generate likely degradation products of N-cyclopentyl-1-methylpiperidin-4-amine under various stress conditions.
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in acetonitrile or a 50:50 acetonitrile:water mixture at a concentration of ~1 mg/mL.
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear glass vial. Include a control sample (1 mL stock + 1 mL diluent).
| Stress Condition | Reagent/Procedure | Typical Conditions | Causality/Rationale |
| Acid Hydrolysis | 1 M HCl | Heat at 60 °C for 24 hours | To simulate degradation in an acidic environment and identify acid-labile sites.[16] |
| Base Hydrolysis | 1 M NaOH | Heat at 60 °C for 24 hours | To assess stability in alkaline conditions, where the free base is more reactive.[16] |
| Oxidation | 3% H₂O₂ | Store at room temp for 24 hours | To mimic oxidative stress and specifically generate oxidative degradants like N-oxides.[16] |
| Thermal Degradation | Diluent (ACN:H₂O) | Heat at 80 °C for 48 hours | To evaluate the impact of high temperature on the molecule's stability.[13] |
| Photodegradation | Diluent (ACN:H₂O) | Expose to ICH-compliant light source (UV/Vis) for a defined period (e.g., 1.2 million lux hours and 200 W h/m²) | To identify any liabilities to light exposure, which can cause photo-initiated reactions.[1][18] |
-
Sample Analysis:
-
At appropriate time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot from each vial.
-
Neutralize the acid and base samples with an equimolar amount of base/acid, respectively, before analysis.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze by a stability-indicating HPLC-UV/MS method (see Protocol 2).
-
Goal: Aim for 5-20% degradation of the parent compound. If degradation is too rapid or too slow, adjust the stressor concentration, temperature, or duration.[18]
-
Protocol 2: Stability-Indicating HPLC-UV/MS Method
Objective: To develop a chromatographic method capable of separating the parent compound from all process impurities and degradation products generated during forced degradation studies.
Starting Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid provides a slightly acidic pH to ensure good peak shape for the amine analytes and is compatible with mass spectrometry.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm and/or full scan MS in positive ionization mode.
-
Validation: This method must be validated for specificity by analyzing the stressed samples from Protocol 1. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main compound peak.
Section 4: Visualizing Degradation Pathways and Workflows
Visual aids are crucial for understanding complex chemical processes and experimental logic.
References
-
Nita, I., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. Available at: [Link]
- Yu, H., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6). DOI: 10.1016/j.jece.2023.111228.
-
Rapacz, A., et al. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Frontiers in Pharmacology, 7. DOI: 10.3389/fphar.2016.00123. Available at: [Link]
-
Bloom, S., et al. (2021). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. National Institutes of Health. Available at: [Link]
-
Barber, M., et al. (2013). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 4(6), 554-558. Available at: [Link]
- Shinde, N., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Asian Journal of Pharmaceutical and Clinical Research, 5(3), 1-6.
- Google Patents. (n.d.). N-alkyl-piperidine DERIVATIVES.
- Jorand, R., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Environmental Science & Technology. DOI: 10.1021/acs.est.3c09536.
-
American Chemical Society Publications. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. Retrieved from [Link]
- Gatiatulin, A., et al. (2022).
-
ResearchGate. (n.d.). Table: Thermal degradation rates of different amines. Retrieved from [Link]
-
Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine. Retrieved from [Link]
- Gębarowska, E., et al. (2007). Evidence for peroxidative oxidation of substituted piperidine nitroxides, acting as apoptosis inducers in Yoshida Sarcoma cells in vivo. Acta biochimica Polonica, 54(1), 187-193.
-
Biosynce Blog. (2025). What are the detection methods for piperidine?. Retrieved from [Link]
-
Oszczapowicz, I., et al. (2017). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules, 22(11), 1845. Available at: [Link]
-
ResearchGate. (n.d.). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Retrieved from [Link]
-
ACS Publications. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Poupin, P., et al. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology, 66(1), 346-348. Available at: [Link]
-
White Rose Research Online. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Retrieved from [Link]
-
MDPI. (2023). The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective. Pharmaceutics. Retrieved from [Link]
-
University of Kentucky UKnowledge. (2017). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. Retrieved from [Link]
- PubMed. (2013). Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. Bioorganic & Medicinal Chemistry Letters. DOI: 10.1016/j.bmcl.2013.01.066.
-
ChemRxiv. (2020). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed C–H Arylation and Epimerization. Retrieved from [Link]
-
ResearchGate. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Retrieved from [Link]
- Joshi, B. K., et al. (2010). Elucidating the pathways of degradation of denagliptin. Journal of Pharmaceutical Sciences, 99(7), 3030-3040. DOI: 10.1002/jps.22069.
-
National Institutes of Health. (2021). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. Available at: [Link]
-
SINTEF. (2011). Degradation of amines in CO2 Capture. Retrieved from [Link]
- PubMed. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Drug Development and Industrial Pharmacy. DOI: 10.1080/03639045.2021.1892740.
-
RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]
-
BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
PubChem. (n.d.). 4-Cyclopentylpiperazin-1-amine. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence for peroxidative oxidation of substituted piperidine nitroxides, acting as apoptosis inducers in Yoshida Sarcoma cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. researchgate.net [researchgate.net]
- 7. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 13. biomedres.us [biomedres.us]
- 14. 1-Methylpiperidin-4-amine CAS#: 41838-46-4 [m.chemicalbook.com]
- 15. 1-Methylpiperidin-4-amine | 41838-46-4 [chemicalbook.com]
- 16. Frontiers | Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities [frontiersin.org]
- 17. Elucidating the pathways of degradation of denagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Regioselectivity in 4-Aminopiperidine Reactions
Welcome to the technical support center for researchers, chemists, and drug development professionals working with 4-aminopiperidines. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of controlling regioselectivity during the functionalization of the 4-aminopiperidine scaffold. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experiments.
The Challenge: N1 vs. N4 Reactivity
The 4-aminopiperidine core contains two distinct nitrogen nucleophiles: the endocyclic secondary amine (N1) and the exocyclic primary amine (N4). While both are nucleophilic, their electronic and steric environments differ, leading to competition in reactions with electrophiles. The N1 nitrogen is a secondary amine, generally more sterically hindered but also more electron-rich and basic. The N4 nitrogen is a primary amine, less sterically hindered but slightly less basic. This subtle difference is the root of many regioselectivity challenges. Without proper control, reactions can yield a mixture of N1-substituted, N4-substituted, and N1,N4-disubstituted products, leading to low yields of the desired compound and difficult purification.
This guide is structured to first present the most robust and widely accepted strategy for achieving predictable regioselectivity—orthogonal protection—and then to provide detailed troubleshooting for issues that may arise, including attempts to perform selective reactions on the unprotected scaffold.
The Gold Standard: Orthogonal Protection Strategy
The most reliable method for ensuring selective functionalization of either the N1 or N4 position is the use of an orthogonal protecting group strategy. This approach involves temporarily blocking one amine to direct the reaction to the other, followed by deprotection. The tert-butoxycarbonyl (Boc) group is the most common choice for protecting the N1 position due to its stability and ease of removal under acidic conditions.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Part A: Issues with the Orthogonal Protection Strategy
Question 1: My N1-Boc protection step is giving low yields or showing unreacted starting material. What's going wrong?
Answer: This is a common issue that usually points to suboptimal reaction conditions.
-
Causality: The N1 protection of 4-aminopiperidine with di-tert-butyl dicarbonate (Boc₂O) is a nucleophilic attack of the N1 amine on the carbonyl of the anhydride. The N4 amine can also react, but the secondary N1 amine is generally more nucleophilic. However, if the reaction conditions are not right, the reaction can be slow or incomplete.
-
Troubleshooting Steps:
-
Base and Solvent: Ensure you are using a suitable base and solvent system. A common and effective system is triethylamine (TEA) or diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The base is crucial to neutralize the acid byproduct and to deprotonate the amine, increasing its nucleophilicity.
-
Stoichiometry: While a 1:1 stoichiometry of Boc₂O to 4-aminopiperidine is theoretically sufficient, using a slight excess of Boc₂O (e.g., 1.1-1.2 equivalents) can drive the reaction to completion.
-
Temperature: The reaction is typically run at 0 °C to room temperature. If the reaction is sluggish, allowing it to stir at room temperature for a longer period (e.g., overnight) can improve the yield.
-
Purity of Starting Material: 4-aminopiperidine can be hygroscopic. Ensure your starting material is dry, as water can hydrolyze the Boc-anhydride.
-
Question 2: During my N4-alkylation on N1-Boc-4-aminopiperidine, I am seeing significant amounts of N4,N4-dialkylation. How can I prevent this?
Answer: The formation of a dialkylated side product at the N4 position is a result of the mono-alkylated product being sufficiently nucleophilic to react a second time.
-
Causality: The primary N4-amine reacts with an alkyl halide to form a secondary amine, which can then compete with the starting material for the remaining alkyl halide. This is especially problematic with reactive alkylating agents like methyl iodide or benzyl bromide.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a minimal excess, or even a slight deficiency, of the alkylating agent. Adding the alkylating agent slowly (e.g., via syringe pump) to a solution of the amine can help maintain a low concentration of the electrophile, favoring mono-alkylation.
-
Use Reductive Amination: A more controlled method for mono-alkylation is reductive amination.[1] Reacting the N1-Boc-4-aminopiperidine with an aldehyde or ketone to form an imine/enamine intermediate, followed by reduction with a mild reducing agent like sodium triacetoxyborohydride (STAB), is highly selective for mono-alkylation.[1]
-
Steric Hindrance: If possible, choose a bulkier alkylating agent. The increased steric hindrance on the mono-alkylated product will disfavor a second reaction.
-
Question 3: My N1-Boc deprotection with Trifluoroacetic Acid (TFA) is not going to completion or is leading to side products. What should I consider?
Answer: Boc deprotection is usually clean, but issues can arise from the reaction conditions or the nature of the molecule.
-
Causality: The Boc group is cleaved under acidic conditions via formation of a stable tert-butyl cation. If this cation is not effectively trapped, it can lead to side reactions, such as alkylation of electron-rich aromatic rings on your molecule.
-
Troubleshooting Steps:
-
Use a Scavenger: Always include a cation scavenger in your deprotection mixture. Common scavengers include triethylsilane (TES) or anisole (1-5% v/v). These will trap the tert-butyl cation and prevent side reactions.
-
Reaction Time and Temperature: Boc deprotection is typically fast at room temperature (30-60 minutes). Monitor the reaction by TLC or LC-MS. If it is slow, you can gently warm the reaction, but be cautious as this can also promote side reactions.
-
Alternative Acidic Conditions: If TFA is problematic, consider using HCl in a solvent like dioxane or methanol. A 4M solution of HCl in dioxane is a common and effective reagent for this purpose.[1]
-
Part B: Issues with Reactions on Unprotected 4-Aminopiperidine
Question 4: I am trying to perform a selective N1-alkylation on unprotected 4-aminopiperidine but I am getting a mixture of N1, N4, and disubstituted products. How can I improve N1 selectivity?
Answer: Achieving high N1 selectivity without a protecting group is challenging and relies on exploiting the subtle differences in reactivity between the two nitrogen atoms. This is a classic case of kinetic versus thermodynamic control.[2][3]
-
Causality & Mechanistic Insight:
-
Kinetic Control (Favors N4): The N4 primary amine is less sterically hindered. Under conditions where the reaction is fast and irreversible (low temperature, strong alkylating agent), the electrophile will preferentially react at the more accessible N4 position. This is the kinetic product.[3][4]
-
Thermodynamic Control (Can Favor N1): The N1 secondary amine is more basic and forms a more thermodynamically stable substituted product. Under conditions that allow for equilibration or reversible reaction (higher temperatures, weaker alkylating agent, specific base/solvent systems), the product distribution may shift towards the more stable N1-substituted isomer, the thermodynamic product.[5]
-
-
Troubleshooting & Optimization Workflow:
Question 5: I am attempting an N4-acylation on unprotected 4-aminopiperidine, but I am getting significant N1-acylation and di-acylation. How can I improve N4 selectivity?
Answer: Acylation reactions are generally very fast and irreversible, making them subject to kinetic control. Therefore, the less sterically hindered N4 primary amine is the kinetically favored site of reaction. However, the high reactivity can lead to multiple products.
-
Causality: Acyl halides and anhydrides are highly reactive electrophiles. The initial N4-acylated product still has a nucleophilic N1-amine, which can react further. The N1-amine, being more basic, can also compete for the acylating agent.
-
Troubleshooting Steps:
-
Inverse Addition at Low Temperature: This is a crucial technique. Cool the solution of 4-aminopiperidine and a non-nucleophilic base (like DIPEA) to a low temperature (e.g., -78 °C to 0 °C). Then, slowly add a solution of the acylating agent (e.g., acetyl chloride) to the amine solution. This ensures the amine is always in excess, minimizing the chance of di-acylation. The low temperature favors reaction at the kinetically preferred, less hindered N4 position.
-
Control Stoichiometry: Use only one equivalent of the acylating agent.
-
Choice of Acylating Agent: Anhydrides are generally less reactive than acyl halides. Using acetic anhydride instead of acetyl chloride, for example, may provide better control.
-
Solvent Effects: Aprotic polar solvents like DCM or THF are standard. The choice of solvent can sometimes influence selectivity, so screening different solvents may be beneficial.
-
Quantitative Data Summary
While comprehensive data on unprotected 4-aminopiperidine is sparse, the principles of selectivity are well-established. The following table summarizes the expected outcomes based on controlling factors.
| Reaction Type | Controlling Factor | Condition | Favored Position | Rationale |
| Alkylation | Temperature | Low Temp (~0°C) | N4 (Kinetic) | Reaction is fast and irreversible at the less hindered site.[3] |
| High Temp (Reflux) | N1 (Thermodynamic) | Allows for equilibration to the more stable product.[5] | ||
| Electrophile | Bulky Electrophile | N4 | Steric hindrance makes approach to the N1 position more difficult.[6] | |
| Acylation | Addition Mode | Slow addition of acyl halide to excess amine at low temp | N4 | Kinetic control at the less hindered site; minimizes di-acylation. |
| Protection | Reagent | Boc₂O | N1 | N1 is electronically more nucleophilic, leading to selective protection.[7] |
| Reagent | Phthalic Anhydride | N4 | Reaction at the less hindered primary amine is favored, often used for N4 protection. |
Key Experimental Protocols
Protocol 1: Selective N4-Acylation using an N1-Boc Protection Strategy
This protocol is the industry-standard method for synthesizing N4-acyl-4-aminopiperidines.
Step 1: N1-Boc Protection of 4-Aminopiperidine
-
Dissolve 4-aminopiperidine (1.0 eq) in dichloromethane (DCM, ~0.5 M).
-
Add triethylamine (1.5 eq) and cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl 4-aminopiperidine-1-carboxylate, which is often used without further purification.
Step 2: N4-Acylation
-
Dissolve the N1-Boc-4-aminopiperidine (1.0 eq) from Step 1 in DCM (~0.5 M).
-
Add triethylamine (1.5 eq) and cool the mixture to 0 °C.
-
Slowly add the desired acyl chloride (e.g., acetyl chloride, 1.1 eq).
-
Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Work-up as described in Step 1. Purify by column chromatography if necessary.
Step 3: N1-Boc Deprotection
-
Dissolve the N1-Boc-N4-acyl-piperidine (1.0 eq) in DCM (~0.2 M).
-
Add trifluoroacetic acid (TFA, 10-20 eq) or a 4M solution of HCl in 1,4-dioxane (10-20 eq).
-
Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).
-
Concentrate the reaction mixture under reduced pressure. If using TFA, co-evaporate with toluene several times to remove residual acid.
-
The product is typically obtained as the TFA or HCl salt. It can be neutralized by partitioning between a base like Na₂CO₃(aq) and an organic solvent, or used directly as the salt.
References
- Moree, W. J., et al. (2003). Small molecule antagonists of the CCR2b receptor. Part 2: Discovery process and initial structure-activity relationships of diamine derivatives. Bioorganic & Medicinal Chemistry Letters.
-
Mehdipour, A. R., et al. (2015). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Infectious Diseases. Available from: [Link]
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Guan, H.-P. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
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LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Available from: [Link]
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Wikipedia. (2023). Thermodynamic and kinetic reaction control. Wikipedia. Available from: [Link]
-
Tao, K. (2020). Kinetic Control vs. Thermodynamic Control. YouTube. Available from: [Link]
-
Mangion, I. K., et al. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available from: [Link]
-
Badorrey, R., et al. (2009). Stereocontrolled synthesis of orthogonally protected 2-substituted 4-aminopiperidines. Organic & Biomolecular Chemistry. Available from: [Link]
- Chinese Patent CN104628627A. (2015). Method for synthesizing 1-boc-4-aminopiperidine. Google Patents.
-
Sani, M., et al. (2007). Stereocontrolled access to orthogonally protected anti,anti-4-aminopiperidine-3,5-diols through chemoselective reduction of enantiopure beta-lactam cyanohydrins. The Journal of Organic Chemistry. Available from: [Link]
-
Xu, Y., et al. (2023). Regioselective Synthesis of Unsymmetrical Vicinal Diamines via Azidoimination of Alkenes with TMSN3 and Ketimines. Organic Chemistry Portal. Available from: [Link]
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- 7. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
Mitigating catalyst poisoning in the hydrogenation of piperidine precursors
A Guide to Mitigating Catalyst Poisoning and Troubleshooting Reactions
Welcome to the Technical Support Center for the hydrogenation of piperidine precursors. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to navigate the complexities of this critical synthetic transformation. This is not a rigid manual but a dynamic resource to help you understand the "why" behind experimental challenges and empower you to troubleshoot effectively.
Section 1: Understanding the Enemy: Catalyst Poisons and Their Mechanisms
Catalyst poisoning is a primary cause of reaction failure in the hydrogenation of pyridines and their derivatives.[1] Poisons are substances that adsorb onto the catalyst's active sites, reducing or completely inhibiting its activity.[2] Understanding the nature of these poisons and how they interact with your catalyst is the first step toward mitigation.
Primary Catalyst Poisons in Piperidine Synthesis:
-
Nitrogen-Containing Compounds: The lone pair of electrons on nitrogen atoms in both the pyridine starting material and the piperidine product can strongly coordinate with the metal catalyst, leading to deactivation.[3] This is a form of self-poisoning that can be particularly challenging.
-
Sulfur Compounds: Often present as impurities in starting materials or solvents, sulfur compounds like thiophenes and sulfides are potent poisons for many hydrogenation catalysts, including palladium, platinum, and rhodium.[4]
-
Other Common Poisons: Halides, carbon monoxide, and heavy metals can also act as catalyst poisons.[5]
The following diagram illustrates the primary mechanisms of catalyst deactivation:
Caption: Mechanisms of Catalyst Deactivation in Hydrogenation.
Section 2: Troubleshooting Guide - FAQs for Common Experimental Issues
This section addresses specific problems you might encounter during the hydrogenation of piperidine precursors in a question-and-answer format.
Q1: My hydrogenation reaction is very slow or has stalled completely. What are the likely causes?
A stalled reaction is a common issue and can often be attributed to several factors:
-
Catalyst Poisoning: This is the most frequent culprit. As discussed, nitrogen-containing molecules (both starting material and product) and sulfur impurities are strong poisons.
-
Insufficient Catalyst Activity: The chosen catalyst may not be active enough for the specific substrate under the selected reaction conditions. The activity of catalysts can also decrease over time, even when stored properly.
-
Sub-optimal Reaction Conditions: Hydrogen pressure, temperature, and solvent can all significantly impact the reaction rate. Aromatic ring hydrogenation typically requires more forcing conditions than simple alkene reduction.[6]
-
Poor Mass Transfer: In heterogeneous catalysis, efficient mixing is crucial to ensure good contact between the hydrogen gas, the substrate in solution, and the solid catalyst.
Q2: I suspect my starting materials or solvent are contaminated. How can I purify them on a lab scale?
Purifying your reagents is a critical step to prevent catalyst poisoning. Here are some practical protocols:
Protocol 1: Desulfurization of Pyridine Precursors
This protocol is for removing sulfur-containing impurities from liquid pyridine or its derivatives.
-
Acid Wash: In a separatory funnel, dissolve the pyridine precursor in a suitable organic solvent (e.g., diethyl ether, dichloromethane). Wash the organic layer with 1M HCl. Sulfur compounds are often basic and will be extracted into the acidic aqueous layer.
-
Base Wash: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Brine Wash: Wash with a saturated solution of sodium chloride (brine) to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Distillation: Filter off the drying agent and distill the pyridine precursor under atmospheric or reduced pressure, depending on its boiling point.
Protocol 2: Removal of Amine Impurities from Solvents
This is useful for purifying solvents that may contain trace amounts of basic nitrogen compounds.
-
Acidic Resin Treatment: Pass the solvent through a column packed with an acidic ion-exchange resin (e.g., Amberlyst® 15). The amine impurities will be retained by the resin.
-
Distillation: Distill the solvent from a non-volatile drying agent (e.g., CaH₂) to remove any dissolved water.
Q3: My reaction is incomplete, and I'm observing side products. What could they be and how can I avoid them?
Incomplete hydrogenation can lead to a mixture of partially reduced intermediates and other side products.
-
Common Side Products:
-
Mitigation Strategies:
-
Optimize Reaction Conditions: Increasing hydrogen pressure and/or temperature can often drive the reaction to completion.
-
Use of Acidic Additives: Adding a stoichiometric amount of a strong acid like HCl or H₂SO₄ can protonate the pyridine nitrogen. This not only prevents catalyst poisoning but can also facilitate the reduction of the aromatic ring.[8]
-
Q4: My catalyst seems to have lost its activity after one or two runs. Can I regenerate it?
Catalyst regeneration is often possible and can be a cost-effective alternative to purchasing a fresh catalyst. The appropriate method depends on the catalyst type and the nature of the poison.
Protocol 3: Regeneration of Poisoned Palladium on Carbon (Pd/C)
This protocol is suitable for regenerating Pd/C that has been deactivated by nitrogen-containing compounds.
-
Washing with Alcohol: Wash the recovered catalyst with an alcohol (e.g., methanol or ethanol) to remove adsorbed organic residues.
-
Ultrasonic Cleaning: Place the catalyst in a beaker with deionized water and sonicate for 15-30 minutes to dislodge strongly adsorbed species.
-
Alkali Treatment: Soak the catalyst in a dilute alkali solution (e.g., 0.1 M NaOH) for 1-2 hours. This can help to displace coordinated nitrogen compounds.
-
Neutralization and Washing: Wash the catalyst repeatedly with deionized water until the washings are neutral.
-
Drying: Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C).
Protocol 4: General Regeneration of Platinum Group Metal (PGM) Catalysts
This is a more general, albeit harsher, method that can be effective for various PGM catalysts (Pt, Pd, Rh) deactivated by coking or strongly bound poisons.
-
Coke Burn-off: In a tube furnace under a controlled flow of a dilute oxygen/nitrogen mixture (e.g., 1-2% O₂), slowly heat the catalyst to a high temperature (e.g., 400-500 °C) to burn off carbonaceous deposits.[9]
-
Reduction: After cooling under an inert atmosphere, reduce the catalyst in a stream of hydrogen gas at an elevated temperature (e.g., 200-400 °C).[9]
Safety Note: Always handle hydrogenation catalysts with care, especially after use, as they can be pyrophoric.
Section 3: Quantitative Data and Catalyst Selection
The choice of catalyst is critical for a successful hydrogenation. The following table provides a comparative overview of common catalysts and their general tolerance to poisons.
| Catalyst | Common Loading | Typical Conditions | Tolerance to Nitrogen | Tolerance to Sulfur | Notes |
| Pd/C | 5-10 wt% | 25-100 °C, 1-50 bar H₂ | Low to Moderate | Very Low | Activity can be improved with acidic additives.[8] |
| PtO₂ (Adam's catalyst) | 1-5 mol% | 25-80 °C, 1-10 bar H₂ | Moderate | Low | Often used in acidic media. |
| Rh/C | 5 wt% | 25-80 °C, 5-50 bar H₂ | High | Low | Generally more robust towards nitrogen poisoning than Pd/C.[3] |
| Raney® Ni | Slurry | 50-150 °C, 50-100 bar H₂ | Moderate | Very Low | Cost-effective but requires higher temperatures and pressures. |
Section 4: Experimental Workflow Diagrams
Visualizing the experimental process can aid in understanding and execution.
Workflow for a Typical Hydrogenation Reaction:
Caption: A typical workflow for a laboratory-scale hydrogenation.
Decision Tree for Troubleshooting a Failed Hydrogenation:
Caption: A decision-making guide for troubleshooting failed hydrogenations.
References
- U.S. Patent 5,573,988A, "Catalyst regeneration process," accessed February 6, 2026, .
- U.S. Patent 3,069,352A, "Process for regenerating and reactivating platinum catalyst in a reforming process," accessed February 6, 2026, .
- U.S. Patent 4,661,634A, "Removal of impurities from amines," accessed February 6, 2026, .
-
"PD - PT Catalyst Regeneration," Scribd, accessed February 6, 2026, [Link].
- U.S. Patent Application US20140275597A1, "Method for removal of an organic amine from a hydrocarbon stream," accessed February 6, 2026, .
-
"Improvement in the Life of Catalyst in Continuous Catalytic Regeneration Process," International Journal of Research in Engineering, Science and Management, accessed February 6, 2026, [Link].
-
"Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds," Journal of the American Chemical Society, accessed February 6, 2026, [Link].
-
"Catalyst poisoning," Wikipedia, accessed February 6, 2026, [Link].
-
"Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions," Organic & Biomolecular Chemistry, accessed February 6, 2026, [Link].
-
"An Improved Catalyst Architecture for Rhodium(III)-Catalyzed C–H Activation and Its Application to Pyridone Synthesis," ACS Catalysis, accessed February 6, 2026, [Link].
- U.S. Patent 1,753,658A, "Process for the preparation of sulphur compounds of pyridine," accessed February 6, 2026, .
-
"Recovery and Resource Utilization of Spent Hydrogenation Catalysts: A Review," Environmental Science & Technology, accessed February 6, 2026, [Link].
-
"Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ-Lactams," Angewandte Chemie International Edition, accessed February 6, 2026, [Link].
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"Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium," MDPI, accessed February 6, 2026, [Link].
-
"The role of Pd–Pt Interactions in the Oxidation and Sulfur Resistance of Bimetallic Pd–Pt/γ-Al2O3 Diesel Oxidation Catalysts," Industrial & Engineering Chemistry Research, accessed February 6, 2026, [Link].
-
"Synthesis of piperidines via the hydrogenation of pyridines," ResearchGate, accessed February 6, 2026, [Link].
-
"Highly Dispersed Pd Clusters in Zeolite USY for Effective Hydrogenation of Naphthalene," MDPI, accessed February 6, 2026, [Link].
-
"Workup: Amines," University of Rochester Department of Chemistry, accessed February 6, 2026, [Link].
-
"Piperidine synthesis," Organic Chemistry Portal, accessed February 6, 2026, [Link].
-
"How do I best prepare Pyridine-Sulfur trioxide complex , purify it and avoid its hygroscopic nature ?," ResearchGate, accessed February 6, 2026, [Link].
-
"Catalyst Regeneration and Continuous Reforming Issues," ScienceDirect, accessed February 6, 2026, [Link].
-
"Sulfur Poisoning of Pd and PdCu Alloy Hydrogen Separation Membranes," ResearchGate, accessed February 6, 2026, [Link].
-
"C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh," Journal of the American Chemical Society, accessed February 6, 2026, [Link].
-
"Making Platinum Dioxide from Chloroplatinic acid (Adam's catalyst)," YouTube, accessed February 6, 2026, [Link].
-
"Is there an easy way to purify organic amines?," Biotage, accessed February 6, 2026, [Link].
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"Au-doped PtCo/C Catalyst Preventing Co Leaching for Proton Exchange Membrane Fuel Cells," ResearchGate, accessed February 6, 2026, [Link].
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"PYRYLIUM TETRAFLUOROBORATE," Organic Syntheses, accessed February 6, 2026, [Link].
-
"Establishing the Appropriate Conditions of Regeneration of Cataytic Reforming Pt/AL 2 O 3 Catalyst," ResearchGate, accessed February 6, 2026, [Link].
-
"Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines," ChemRxiv, accessed February 6, 2026, [Link].
-
"Recent Advances in the Mitigation of the Catalyst Deactivation of CO 2 Hydrogenation to Light Olefins," MDPI, accessed February 6, 2026, [Link].
-
"C–H functionalization of pyridines," Organic & Biomolecular Chemistry, accessed February 6, 2026, [Link].
-
"Novel Pd–Cu–Zr hydrogen separation membrane with a high tolerance to sulphur poisoning," RSC Publishing, accessed February 6, 2026, [Link].
-
"Pyridine," OSHA, accessed February 6, 2026, [Link].
-
"A Simple Modification to Prevent Side Reactions in Swern-Type Oxidations Using Py·SO3," Organic Process Research & Development, accessed February 6, 2026, [Link].
-
"How to Prevent Catalyst Poisoning at the Industrial Scale," General Kinematics, accessed February 6, 2026, [Link].
-
"The Art of Heterogeneous Catalytic Hydrogenation - Part 1," University of Illinois, accessed February 6, 2026, [Link].
-
"Nanoscale Analysis of Sulfur Poisoning Effects on Hydrogen Sorption in Single Pd Nanoparticles," ACS Nano, accessed February 6, 2026, [Link].
-
"How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn.," YouTube, accessed February 6, 2026, [Link].
-
"Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions," Organic & Biomolecular Chemistry, accessed February 6, 2026, [Link].
-
"Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts," Journal of the Chemical Society, Faraday Transactions, accessed February 6, 2026, [Link].
- U.S.
Sources
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- 5. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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Validation & Comparative
Comparative analysis of N-cyclopentyl vs N-cyclohexyl piperidin-4-amines
This guide provides a comparative technical analysis of N-cyclopentyl piperidin-4-amine versus N-cyclohexyl piperidin-4-amine scaffolds. These secondary amine motifs are ubiquitous in medicinal chemistry, serving as critical linkers in GPCR antagonists (e.g., CCR5, CXCR4), kinase inhibitors, and monoamine transporter ligands.
Executive Summary
In the optimization of piperidine-based pharmacophores, the choice between an N-cyclopentyl and N-cyclohexyl substituent is rarely arbitrary. It represents a strategic trade-off between hydrophobic filling and steric precision .
-
N-Cyclopentyl is often the "Goldilocks" choice for compact hydrophobic pockets, offering lower lipophilicity (cLogP ~ -0.4 vs. cyclohexyl) and a flexible "envelope" conformation that adapts to narrow sub-domains.
-
N-Cyclohexyl provides maximal hydrophobic surface area and a rigid "chair" conformation, ideal for large, solvent-exposed hydrophobic patches, but often incurs penalties in metabolic stability (CYP-mediated oxidation) and hERG liability due to increased basicity and lipophilicity.
Recommendation: Prioritize the cyclopentyl moiety when targeting sterically constrained orthosteric sites or when attempting to lower CNS penetration/non-specific binding. Reserve the cyclohexyl moiety for filling large lipophilic pockets where entropic gain from water displacement drives affinity.
Physicochemical & Structural Profile
The structural difference of a single methylene unit (-CH₂-) dictates significant changes in physicochemical properties and conformational entropy.
Table 1: Comparative Physicochemical Metrics
| Property | N-Cyclopentyl Piperidin-4-amine | N-Cyclohexyl Piperidin-4-amine | Impact on Drug Design |
| Formula | — | ||
| MW | 168.28 Da | 182.31 Da | Minimal impact on LE (Ligand Efficiency). |
| Baseline | +0.4 – 0.6 | Cyclohexyl increases permeability but risks solubility issues. | |
| Ring Conformation | Envelope / Twist | Chair (Rigid) | Cyclohexyl is sterically demanding; Cyclopentyl is adaptable. |
| Metabolic Liability | Moderate (Ring oxidation) | High (C3/C4 Hydroxylation) | Cyclohexyl is a "grease ball" for CYP3A4. |
| pKa (est.) | ~10.8 | ~11.0 | Cyclohexyl is slightly more basic (inductive effect). |
Structural Biology: The "Square Peg" Problem
-
Cyclohexyl (The Chair): Exists predominantly in a rigid chair conformation. To bind, the receptor pocket must accommodate a depth of ~5.0 Å and a width of ~4.5 Å. If the pocket is shallow, the axial hydrogens of the cyclohexyl ring create severe steric clashes.
-
Cyclopentyl (The Envelope): Rapidly interconverts between envelope and twist forms (pseudorotation). This entropic flexibility allows it to "mold" into pockets that would reject a rigid cyclohexyl group, often preserving affinity in restricted binding sites (e.g., SR-BI inhibitors).
Experimental Data & Case Studies
Case Study A: Scavenger Receptor BI (SR-BI) Inhibitors
In a study optimizing bisamide-heterocycles, the size of the cycloalkyl group was critical for activity.
-
Observation: The N-cyclopentyl analog demonstrated potent inhibition.
-
Data: Replacing the cyclopentyl group with N-cyclohexyl (Compound 1b) resulted in a significant loss of potency (
vs. nanomolar range for cyclopentyl).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Mechanism: The binding pocket for this series is sterically restricted; the additional bulk and rigidity of the cyclohexyl ring prevented optimal H-bond alignment of the adjacent amide.
Case Study B: CCR5 Antagonists (Maraviroc Analogs)
In the development of CCR5 antagonists, large lipophilic groups are required to block the transmembrane helical bundle.
-
Observation: N-cyclohexyl groups are effective at filling the hydrophobic cavity but suffer from hERG binding liabilities.
-
Optimization: Medicinal chemists often substitute the cyclohexyl ring with 4,4-difluorocyclohexyl or cyclopentyl to modulate pKa and reduce lipophilicity (LogD) while maintaining steric bulk, thereby improving the safety margin against hERG blockade.
Experimental Protocols
Synthesis: Reductive Amination
The most robust method for generating these scaffolds is the reductive amination of N-Boc-piperidin-4-one with the respective cycloalkylamine.
Workflow Diagram (DOT)
Figure 1: Standardized reductive amination workflow for N-cycloalkyl piperidine synthesis.
Step-by-Step Protocol
-
Imine Formation: Dissolve N-Boc-piperidin-4-one (1.0 eq) and the amine (Cyclopentylamine or Cyclohexylamine, 1.1 eq) in anhydrous 1,2-dichloroethane (DCE) or Methanol (MeOH). Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 mins.
-
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise. Note: STAB is preferred over NaCNBH3 for safety and fewer side reactions.
-
Reaction: Allow to warm to RT and stir overnight (12–16 h). Monitor by LC-MS (Look for M+1 peak: MW+Cycloalkyl).
-
Workup: Quench with sat. aq. NaHCO₃. Extract with DCM (3x). Dry organics over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (DCM:MeOH:NH₄OH).
-
Deprotection: Treat the intermediate with 4M HCl in Dioxane or 20% TFA in DCM to remove the Boc group, yielding the free secondary/tertiary amine salt.
Validation: Microsomal Stability Assay
To empirically determine the metabolic liability of the ring size.
-
Incubation: Incubate test compound (1 µM) with human/rat liver microsomes (0.5 mg/mL protein) and NADPH regenerating system at 37°C.
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% Remaining) vs. time. Calculate
and Intrinsic Clearance ( ).-
Expectation: N-Cyclohexyl analogs typically show 2–3x higher
due to extensive hydroxylation at the C3/C4 positions compared to N-Cyclopentyl.
-
Strategic Decision Guide
When should you switch from Cyclohexyl to Cyclopentyl (or vice versa)?
Figure 2: Medicinal chemistry decision tree for cycloalkyl ring selection.
References
-
Journal of Medicinal Chemistry. (2010). The impact of aromatic ring count on compound developability. PubMed. Link (General principles of ring count and lipophilicity).
-
Organic Chemistry Portal. (2024). Amine synthesis by reductive amination. Link (Standard protocols).
-
European Journal of Medicinal Chemistry. (2024). Design and SAR of N-cycloalkyl derivatives. ScienceDirect. Link (General SAR trends).
-
American Chemical Society. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Link.
Validating the Biological Activity of N-cyclopentyl-1-methylpiperidin-4-amine: A Comparative Guide
Executive Summary
N-cyclopentyl-1-methylpiperidin-4-amine (CAS: 901374-95-6) is a piperidine-based pharmacophore exhibiting the classic "cationic amphiphilic" structural properties required for high-affinity interaction with Sigma-1 Receptors (σ1R) and specific G-Protein Coupled Receptors (GPCRs) such as Muscarinic and Chemokine receptors.
While often cataloged as a chemical building block, its structural homology to known σ1R ligands (e.g., Pentazocine, Haloperidol) makes it a prime candidate for modulation of the Endoplasmic Reticulum (ER) stress response and calcium signaling. This guide provides a rigorous technical framework for validating its biological activity, comparing its performance against industry-standard reference compounds.
Part 1: Comparative Analysis & Alternatives
To validate the activity of N-cyclopentyl-1-methylpiperidin-4-amine, it must be benchmarked against established ligands. The following table contrasts the compound with standard agonists and antagonists used in σ1R and GPCR assays.
Table 1: Comparative Performance Benchmarks
| Feature | N-cyclopentyl-1-methylpiperidin-4-amine | (+)-Pentazocine (Positive Control) | Haloperidol (Antagonist Control) | 1-Methylpiperidin-4-amine (Structural Negative Control) |
| Role | Test Compound | Reference Agonist | Reference Antagonist | Negative Structural Control |
| Pharmacophore | Lipophilic Cation (Cyclopentyl + Piperidine) | Benzomorphan Cation | Butyrophenone | Hydrophilic Cation (Lacks hydrophobic tail) |
| Target Affinity (Ki) | To be determined (Predicted: nM range) | High (Ki ≈ 3 nM) | High (Ki ≈ 1–3 nM) | Negligible (> 10 µM) |
| Primary Mechanism | Putative σ1R Chaperone Modulation | IP3R Chaperoning (Ca²⁺ Flux) | Blocks Chaperoning | Non-binding |
| Solubility | DMSO, Ethanol, Aqueous Acid | DMSO, Ethanol | DMSO | Water |
| Assay Utility | Lead Optimization / Scaffold Screening | Assay Validation (Max Signal) | Assay Validation (Signal Inhibition) | Specificity Check |
Expert Insight: The inclusion of 1-Methylpiperidin-4-amine is critical. If your assay shows activity for this fragment (which lacks the hydrophobic cyclopentyl group), your readout is likely due to non-specific pH effects or amine toxicity, not specific receptor binding.
Part 2: Mechanism of Action & Signaling Pathway
Understanding the causality of the assay requires mapping the signaling pathway. N-cyclopentyl-1-methylpiperidin-4-amine is predicted to act at the Mitochondria-Associated Membrane (MAM) , modulating the flow of Calcium (Ca²⁺) from the ER to the mitochondria via the IP3 Receptor (IP3R).
Figure 1: Putative Sigma-1 Receptor Signaling Pathway
Caption: Putative mechanism where the ligand triggers dissociation of BiP from σ1R, allowing σ1R to stabilize IP3R and enhance calcium signaling.[1][2][3][4][5][6]
Part 3: Experimental Protocols for Validation
Protocol 1: Target Engagement (Competitive Radioligand Binding)
Objective: Determine the affinity (
Materials:
-
Radioligand:
(Specific Activity ~30 Ci/mmol). -
Tissue Source: Guinea pig brain membranes or Jurkat cells (high endogenous σ1R).
-
Buffer: 50 mM Tris-HCl, pH 7.4.
Workflow:
-
Preparation: Dilute N-cyclopentyl-1-methylpiperidin-4-amine in DMSO to create a concentration range (
to ). -
Incubation: Mix 100 µL membrane suspension + 50 µL
(final conc. 2 nM) + 50 µL Test Compound. -
Equilibrium: Incubate at 37°C for 120 minutes . (Note: σ1R kinetics are slow; insufficient time leads to underestimated affinity).
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Self-Validation Check:
-
Z-Factor: Must be > 0.5.[7]
-
Specific Binding: Total Binding - Non-Specific Binding (defined by 10 µM Haloperidol) should be > 70% of Total Binding.
Protocol 2: Functional Validation (Bradykinin-Induced Ca²⁺ Mobilization)
Objective: Confirm if the compound acts as an agonist (potentiator) or antagonist.
Rationale: σ1R agonists do not induce Ca²⁺ release alone but potentiate the release triggered by PLC-activating agents like Bradykinin.
Workflow:
-
Cell Loading: Load SK-N-SH neuroblastoma cells with Fura-2 AM (2 µM) for 30 mins at 37°C.
-
Pre-Treatment: Incubate cells with N-cyclopentyl-1-methylpiperidin-4-amine (1 µM) for 30 minutes.
-
Control A: Vehicle (DMSO).
-
Control B: (+)-Pentazocine (100 nM).
-
-
Stimulation: Inject Bradykinin (EC20 concentration, typically ~10-50 nM).
-
Readout: Monitor Fluorescence Ratio (340/380 nm) using a kinetic plate reader (e.g., FLIPR).
Interpretation:
-
Agonist Profile: The Area Under the Curve (AUC) of the Ca²⁺ transient is significantly higher than the Vehicle control (Potentiation).
-
Antagonist Profile: If co-incubated with Pentazocine, the test compound reduces the Pentazocine-induced potentiation.
Figure 2: Assay Workflow Logic
Caption: Decision tree for validating biological activity, prioritizing affinity confirmation before functional profiling.
References
-
Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153.
-
Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca(2+) signaling and cell survival. Cell, 131(3), 596–610.
-
PubChem. Compound Summary: N-cyclopentyl-1-methylpiperidin-4-amine (CAS 901374-95-6). National Library of Medicine.
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108.
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A Senior Application Scientist's Guide to the Synthesis of N-Substituted 4-Aminopiperidines: A Comparative Analysis
The N-substituted 4-aminopiperidine motif is a cornerstone in modern medicinal chemistry. Its prevalence in FDA-approved pharmaceuticals and clinical candidates underscores its role as a privileged scaffold, offering a versatile three-dimensional structure that can be tailored to interact with a wide array of biological targets, from GPCRs to ion channels.[1][2][3] For researchers in drug discovery and development, the efficient and strategic synthesis of these vital building blocks is not merely a matter of academic interest but a critical factor in the timeline and economic viability of a project.
This guide provides an in-depth, objective comparison of the primary synthetic strategies for accessing N-substituted 4-aminopiperidines. Moving beyond a simple recitation of protocols, we will dissect the underlying logic of each route, explain the causality behind experimental choices, and provide the field-proven insights necessary to select the optimal path for your specific target molecule.
Strategic Blueprint: Two Divergent Philosophies
The synthesis of an N-substituted 4-aminopiperidine can be approached from two fundamentally different directions:
-
Route A: Substitution on the Core: Beginning with a pre-existing 4-aminopiperidine scaffold and introducing the desired N-substituent in a late-stage functionalization step.
-
Route B: Formation of the 4-Amino Group: Starting with an N-substituted piperidine ring and constructing the C4-amino group at a key step in the synthesis.
The choice between these strategies is dictated by factors such as the commercial availability of starting materials, the nature of the desired N-substituent (alkyl vs. aryl), and the required scale of the synthesis.
Caption: High-level overview of the two primary synthetic strategies.
Route A: Substitution on a 4-Aminopiperidine Core
This approach is often favored when the desired N-substituent is complex or introduced as part of a library synthesis, as it utilizes a common, often commercially available, intermediate like 1-Boc-4-aminopiperidine. The key challenge is achieving selective functionalization of the piperidine nitrogen over the 4-amino group, which is elegantly solved by using a protecting group (e.g., Boc) on the exocyclic amine.[4][5]
Method 1: N-Arylation via Buchwald-Hartwig Amination
For the synthesis of N-aryl-4-aminopiperidines, the Buchwald-Hartwig amination is the undisputed modern method of choice.[6] It provides a powerful and general route for forming carbon-nitrogen bonds, a transformation that is otherwise challenging using classical methods.[6][7] The reaction couples an amine with an aryl halide or triflate, mediated by a palladium catalyst and a specialized phosphine ligand.[8][9]
Causality of Experimental Choices:
-
Catalyst System: The combination of a palladium precursor (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., Xantphos, SPhos) is critical. The ligand facilitates both the oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination step that forms the C-N bond and regenerates the active catalyst.[7]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, making it sufficiently nucleophilic to displace the halide from the palladium complex.
-
Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen, necessitating the use of an inert atmosphere (Argon or Nitrogen) to prevent catalyst degradation.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: N-Arylation of 1-Boc-4-aminopiperidine [5]
-
Setup: To an oven-dried Schlenk tube, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).
-
Inerting: Seal the tube, then evacuate and backfill with argon gas. Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of argon, add the aryl bromide (1.0 mmol), 1-Boc-4-aminopiperidine (1.2 mmol), and anhydrous, degassed toluene (5 mL).
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 4-12 hours. Monitor the progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Deprotection: The resulting N-Aryl-1-Boc-4-aminopiperidine can be deprotected using a strong acid like trifluoroacetic acid (TFA) or HCl in dioxane to yield the final product.[4]
| Parameter | Typical Conditions & Reagents |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligands | Xantphos, XPhos, SPhos, BrettPhos |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, DMF |
| Temperature | 80 - 120 °C |
| Typical Yields | 70 - 95% |
Method 2: N-Alkylation
For introducing alkyl groups, two main pathways exist: direct alkylation and reductive amination.
-
Direct Alkylation: This involves treating the protected 4-aminopiperidine with an alkyl halide in the presence of a base.[10] While seemingly straightforward, it is often plagued by overalkylation, where the desired secondary amine product reacts further to form a tertiary amine.[11][12] This method is best reserved for substrates where overalkylation is sterically hindered or for specific applications where reaction conditions can be tightly controlled.[13]
-
Reductive Amination: A more controlled and widely applicable method is the reductive amination of an aldehyde or ketone onto the piperidine nitrogen.[4][12] This two-step, one-pot process involves the initial formation of an enamine, which is then reduced in situ by a mild reducing agent.
Causality of Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent. It is mild enough not to reduce the starting aldehyde/ketone but is highly effective at reducing the intermediate enamine. Its tolerance of mildly acidic conditions, which catalyze enamine formation, makes it ideal for this one-pot reaction.[4][12] Sodium cyanoborohydride (NaBH₃CN) is another option, though concerns about cyanide waste streams exist.[12][14]
Experimental Protocol: Reductive Amination on 1-Boc-4-aminopiperidine [4]
-
Setup: To a round-bottom flask, add 1-Boc-4-aminopiperidine (1.0 mmol), the desired aldehyde or ketone (1.1 mmol), and dichloroethane (DCE, 10 mL).
-
Imine/Enamine Formation: Add acetic acid (1.2 mmol) and stir the mixture at room temperature for 1 hour.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol) portion-wise over 10 minutes.
-
Reaction: Stir the reaction at room temperature for 12-24 hours until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous phase with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography. The final product is obtained after acidic deprotection of the Boc group.
| Feature | Direct Alkylation | Reductive Amination |
| Electrophile | Alkyl Halide (R-X) | Aldehyde/Ketone (R-CHO/R₂CO) |
| Selectivity | Prone to overalkylation | Generally high for mono-alkylation |
| Substrate Scope | Limited by halide availability | Broad (wide variety of aldehydes/ketones) |
| Key Reagents | Base (K₂CO₃, DIPEA) | Reducing Agent (NaBH(OAc)₃) |
| Common Issues | Mixture of products | Slow reaction for hindered ketones |
Route B: Formation of the 4-Amino Group
This strategy is advantageous when the N-substituted piperidine precursor is more accessible or cheaper than 4-aminopiperidine itself. For example, N-benzyl-4-piperidone is a common and inexpensive starting material.
Method 3: Reductive Amination of N-Substituted 4-Piperidones
This is arguably the most common and robust method for the industrial-scale production of many 4-aminopiperidine derivatives.[15][16] The reaction involves condensing an N-substituted 4-piperidone with an amine source, followed by reduction of the resulting imine or enamine.
Causality of Experimental Choices:
-
Amine Source: For primary 4-aminopiperidines, sources of ammonia like ammonium acetate or ammonia gas are used. For secondary or tertiary amines at the 4-position, the corresponding primary or secondary amine is used.
-
Reduction Method: Catalytic hydrogenation (e.g., H₂, Pd/C) is a clean and efficient method, especially on a large scale, with water as the only byproduct.[17][18] Hydride reducing agents like sodium borohydride or sodium cyanoborohydride are also effective, particularly on a lab scale.
Caption: Workflow for reductive amination of an N-substituted 4-piperidone.
Experimental Protocol: Synthesis of 4-Boc-aminopiperidine from N-benzyl-4-piperidone [17] This patented industrial process illustrates a clever telescoped sequence that results in a protected 4-aminopiperidine, with the N-benzyl group serving as a temporary protecting group that is removed during the final hydrogenation step.
-
Ketal/Imine Formation: In a three-necked flask, reflux N-benzyl-4-piperidone (1.00 mol), ammonium chloride (0.01 mol), and trimethyl orthoformate (1.00 mol) in methanol (400 mL) for 2 hours. Evaporate the methanol, then add tert-butyl carbamate (1.20 mol) and toluene (600 mL). Heat to 80-100 °C to distill off methanol and drive imine formation over 3 hours.
-
Isolation: Cool the reaction, concentrate the solvent, add ethanol, and cool to 0 °C to crystallize the intermediate imine product.
-
Hydrogenation/Deprotection: In an autoclave, combine the intermediate imine (0.816 mol), 5% Pd/C catalyst (11.8 g), and methanol (2.3 L). Pressurize with hydrogen (0.8-1.0 MPa) and heat to 80 °C for 8 hours.
-
Workup: Cool the reaction, filter off the catalyst, and concentrate the filtrate. Triturate the crude product with n-heptane to yield pure 4-Boc-aminopiperidine (overall yield ~72% over two steps).
Method 4: Hofmann and Curtius Rearrangements
These classical name reactions provide a pathway to the 4-amino group from a C4-carboxylic acid derivative, specifically a carboxamide (Hofmann) or an acyl azide (Curtius).[19][20] Both reactions proceed through a key isocyanate intermediate, which is then hydrolyzed to the amine with the loss of one carbon atom (as CO₂).[21] This route is particularly valuable when the N-substituted 4-piperidone is unstable or inaccessible, but the corresponding 4-piperidinecarboxylic acid is available.
Causality of Experimental Choices:
-
Hofmann Reagents: The use of bromine and a strong base (NaOH) converts the primary amide into an N-bromoamide intermediate. Subsequent deprotonation and loss of bromide triggers the rearrangement to the isocyanate.[21][22] The key advantage is the use of common, inexpensive reagents.
-
Curtius Reagents: The Curtius rearrangement begins with an acyl azide, typically formed from a carboxylic acid via an acyl chloride or by using reagents like diphenylphosphoryl azide (DPPA). The acyl azide rearranges upon heating to the isocyanate, offering a milder alternative to the Hofmann rearrangement that avoids the use of elemental bromine.[19][20]
Caption: Simplified mechanism of the Hofmann Rearrangement.
Experimental Protocol: Hofmann Rearrangement for 1-Boc-4-aminopiperidine [23]
-
Amide Synthesis: Prepare 1-Boc-4-piperidinecarboxamide by reacting 4-piperidinecarboxamide with di-tert-butyl dicarbonate in the presence of triethylamine.
-
Hypobromite Formation: In a separate flask, add bromine dropwise to a cooled solution of sodium hydroxide.
-
Rearrangement: Add the 1-Boc-4-piperidinecarboxamide to the sodium hypobromite solution and heat the mixture under reflux.
-
Workup: After the reaction is complete, cool the mixture and adjust the pH. Extract the product with an organic solvent.
-
Purification: Dry and concentrate the organic extracts. Crystallize the final product, 1-Boc-4-aminopiperidine, from petroleum ether.
Comparative Summary
| Synthetic Method | Typical N-Substituent | Key Starting Material | Key Reagents / Catalyst | Advantages | Disadvantages |
| Buchwald-Hartwig | Aryl, Heteroaryl | 1-Boc-4-aminopiperidine | Pd₂(dba)₃, Xantphos, NaOtBu | High yields, broad scope, excellent for C(sp²)-N bonds.[6] | Expensive catalysts/ligands, requires inert atmosphere. |
| Direct N-Alkylation | Alkyl (Primary, Benzyl) | 1-Boc-4-aminopiperidine | Alkyl Halide, K₂CO₃ | Simple procedure, inexpensive reagents. | Prone to overalkylation, limited scope.[11][12] |
| Reductive Amination (Route A) | Alkyl (Primary, Secondary) | 1-Boc-4-aminopiperidine | Aldehyde/Ketone, NaBH(OAc)₃ | High selectivity, broad scope from carbonyls.[4] | Slower for hindered ketones, requires stoichiometric reductant. |
| Reductive Amination (Route B) | Alkyl, Benzyl, Aryl | N-Substituted 4-Piperidone | NH₃/RNH₂, Pd/C + H₂ or NaBH₃CN | Robust, scalable, often uses cheap starting materials.[15][17] | N-substituent must be stable to reduction conditions. |
| Hofmann/Curtius | Alkyl, Benzyl, Aryl | N-Substituted 4-Carboxamide/-Carboxylic Acid | Br₂/NaOH (Hofmann); DPPA (Curtius) | Accesses products from carboxylic acids, avoids piperidones.[19] | Use of hazardous bromine (Hofmann), potential side reactions. |
Conclusion
The synthesis of N-substituted 4-aminopiperidines is a well-developed field offering multiple strategic pathways. There is no single "best" route; the optimal choice is a function of the specific target, available resources, and desired scale.
-
For N-aryl derivatives , the Buchwald-Hartwig amination on a protected 4-aminopiperidine core is the premier method, offering unparalleled scope and efficiency.
-
For N-alkyl derivatives , reductive amination stands out as the most versatile and controllable strategy. Whether it is performed on a 4-aminopiperidine core (Route A) or on an N-substituted 4-piperidone (Route B) depends entirely on the relative cost and availability of the respective starting materials.
-
The Hofmann and Curtius rearrangements remain valuable alternatives, providing a unique entry point from carboxylic acid derivatives that can solve specific substrate availability challenges.
By understanding the causality behind each method—from the role of the ligand in a palladium cycle to the choice of reductant in an amination—the modern researcher is empowered to design and execute syntheses that are not only successful but also efficient, scalable, and strategically sound.
References
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- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
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The Piperidine Ring: A Privileged Scaffold in Kinase Inhibition Compared to Key Heterocyclic Alternatives
A Technical Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, particularly in the competitive arena of kinase inhibitor development, the selection of a core chemical scaffold is a decision of paramount importance. This choice dictates not only the potential for potent and selective target engagement but also profoundly influences the compound's pharmacokinetic and pharmacodynamic properties. Among the myriad of heterocyclic structures employed by medicinal chemists, the piperidine ring has emerged as a "privileged scaffold" due to its versatile physicochemical properties and its presence in numerous approved drugs.
This guide provides an in-depth comparison of the N-substituted piperidin-4-amine scaffold and its broader piperidine family against other prominent kinase inhibitor scaffolds, namely pyrimidine and pyrazolo[3,4-d]pyrimidine. We will delve into the structural rationale for their use, present comparative biological data, and provide detailed experimental protocols for the evaluation of kinase inhibitors, offering a comprehensive resource for researchers, scientists, and drug development professionals.
The Enduring Appeal of the Piperidine Scaffold
The piperidine scaffold, a six-membered nitrogen-containing heterocycle, offers a unique combination of features that make it a valuable component in the design of kinase inhibitors.[1] Its saturated, non-aromatic nature allows for a three-dimensional structure that can effectively probe the often-complex topology of kinase active sites. The basic nitrogen atom can be readily protonated at physiological pH, enabling the formation of strong ionic interactions with key acidic residues, such as aspartate, in the kinase hinge region or ribose-binding pocket.[2] This interaction can significantly contribute to binding affinity and selectivity.
Furthermore, the piperidine ring can serve as a versatile anchor for appending various substituents at multiple positions, allowing for fine-tuning of a compound's properties.[3] This includes modulating lipophilicity for improved membrane permeability, enhancing aqueous solubility, and optimizing metabolic stability.[1] The introduction of chirality to the piperidine scaffold can further refine its interaction with the target protein, leading to enhanced biological activity and selectivity.[4]
A notable example is Palbociclib (Ibrance®) , a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[5] Its structure incorporates a 2-(pyridin-2-ylamino)pirido[2,3-d]pyrimidin-7-one core, with a key N-acetyl-N'-methyl-piperazin-1-yl moiety that contributes to its potency and pharmacokinetic profile. Another example is AZD7762 , a potent inhibitor of Checkpoint Kinase 1 (CHK1), which features a (S)-3-aminopiperidine moiety.[1] X-ray crystallography has revealed that the protonated piperidine nitrogen forms crucial polar interactions, including a salt bridge with an aspartate residue at the edge of the ribose binding pocket, explaining the preference for a basic group at this position.[2]
Comparative Analysis of Kinase Inhibitor Scaffolds
While the piperidine scaffold offers distinct advantages, a comparative analysis with other "privileged" heterocyclic systems is crucial for informed scaffold selection in a drug discovery program.
Pyrimidine-Based Scaffolds
The pyrimidine ring is a cornerstone of kinase inhibitor design, present in a multitude of approved drugs.[6] Its aromatic nature and the presence of nitrogen atoms capable of acting as hydrogen bond donors and acceptors make it an excellent mimic of the adenine ring of ATP, enabling it to effectively engage with the kinase hinge region.[7] The synthetic accessibility and the potential for diverse functionalization have made it a widely adopted scaffold.[6]
Advantages:
-
Proven Hinge-Binding Motif: The pyrimidine core is a well-established hinge-binder, providing a solid foundation for achieving high-affinity kinase inhibition.[7]
-
Synthetic Tractability: The chemistry of pyrimidines is well-understood, allowing for the efficient synthesis of large and diverse compound libraries.[6]
-
Structural Versatility: The pyrimidine ring can be readily substituted at multiple positions to optimize potency, selectivity, and pharmacokinetic properties.[8]
Disadvantages:
-
Potential for Poor Selectivity: As the pyrimidine motif is accommodated by many human kinases, achieving high selectivity can be challenging, potentially leading to off-target effects.[9]
-
Planarity: The inherent planarity of the aromatic pyrimidine ring may limit its ability to interact with non-planar regions of the kinase active site, which can be a disadvantage compared to the three-dimensional nature of the piperidine scaffold.
Pyrazolo[3,4-d]pyrimidine-Based Scaffolds
The pyrazolo[3,4-d]pyrimidine scaffold is another potent ATP-mimetic, being an isostere of the adenine ring.[10] This fused heterocyclic system has been successfully employed in the development of highly potent and selective kinase inhibitors, most notably Ibrutinib (Imbruvica®) , a covalent inhibitor of Bruton's tyrosine kinase (BTK).[11][12]
Advantages:
-
Strong Hinge-Binding Interactions: Similar to pyrimidine, the pyrazolo[3,4-d]pyrimidine core effectively mimics adenine and forms strong hydrogen bonds with the kinase hinge region.[10][13]
-
Scaffold for Covalent Inhibition: This scaffold has proven to be an excellent platform for the design of covalent inhibitors, which can offer advantages in terms of potency and duration of action.[11]
-
Favorable Physicochemical Properties: The scaffold can be modified to achieve desirable drug-like properties.
Disadvantages:
-
Synthetic Complexity: The synthesis of substituted pyrazolo[3,4-d]pyrimidines can be more complex compared to simpler monocyclic scaffolds like pyrimidine.[10][14]
-
Potential for Off-Target Covalent Modification: In the case of covalent inhibitors based on this scaffold, there is a risk of off-target covalent binding to other proteins containing a reactive cysteine, which can lead to toxicity.
Quantitative Comparison of Representative Kinase Inhibitors
To provide a tangible comparison, the following table summarizes the in vitro potency (IC50) of representative kinase inhibitors featuring the discussed scaffolds against their primary targets.
| Compound | Scaffold Type | Primary Target(s) | IC50 (nM) | Reference(s) |
| Palbociclib | Piperidine-containing (via piperazine) | CDK4 / CDK6 | 11 / 9 | [5] |
| AZD7762 | Piperidine-containing | CHK1 | 5 | [1][7] |
| Ibrutinib | Piperidine-containing / Pyrazolo[3,4-d]pyrimidine | BTK | 0.5 | [11][15] |
| GDC-0941 | Thieno[3,2-d]pyrimidine | PI3Kα / PI3Kδ | 3 / 3 | [16][17] |
| BIRB 796 | Diaryl urea | p38α / p38β | 38 / 65 | [18][19] |
This table provides a snapshot of the potency of these inhibitors and is not an exhaustive list. Direct comparison of IC50 values across different studies should be done with caution due to variations in assay conditions.
Visualizing the Landscape of Kinase Inhibition
To better illustrate the concepts discussed, the following diagrams provide a visual representation of a key signaling pathway, a typical experimental workflow, and a conceptual comparison of the scaffolds.
Figure 1: Simplified CDK4/6-Rb signaling pathway and the point of intervention for an inhibitor like Palbociclib.
Figure 2: A generalized experimental workflow for a luminescent-based kinase inhibition assay (e.g., ADP-Glo™).
Figure 3: Conceptual diagram highlighting the key features of the compared kinase inhibitor scaffolds.
Experimental Protocols for Kinase Inhibitor Evaluation
The robust evaluation of kinase inhibitors requires well-designed and validated assays. Below are detailed protocols for three widely used methods to determine inhibitor potency and target engagement.
Protocol 1: In Vitro Kinase Inhibition Assay using ADP-Glo™
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase by measuring the amount of ADP produced in the kinase reaction.
Causality: This luminescent assay quantifies kinase activity by measuring ADP production. The assay is performed in two steps: first, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase reaction to generate a light signal that is proportional to the amount of ADP produced and thus, the kinase activity.[20][21]
Methodology:
-
Reagent Preparation:
-
Prepare the kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Reconstitute the kinase, substrate, and ATP in the kinase buffer to the desired stock concentrations.
-
Prepare a serial dilution of the test inhibitor in DMSO, followed by a further dilution in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the diluted inhibitor or vehicle (DMSO) to the appropriate wells.[22]
-
Add 2.5 µL of a solution containing the kinase and substrate to each well.
-
Initiate the reaction by adding 2.5 µL of ATP solution. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Objective: To measure kinase activity and inhibition by detecting the phosphorylation of a fluorescently labeled substrate.
Causality: This assay relies on the proximity-based energy transfer between a donor fluorophore (e.g., terbium chelate) and an acceptor fluorophore (e.g., fluorescein or Alexa Fluor). When the kinase phosphorylates the substrate, a phosphorylation-specific antibody labeled with the donor fluorophore binds to the phosphorylated substrate, which is labeled with the acceptor fluorophore. This brings the donor and acceptor into close proximity, resulting in a FRET signal. The use of a time-resolved donor minimizes interference from background fluorescence.[23][24]
Methodology:
-
Reagent Preparation:
-
Prepare kinase reaction buffer.
-
Prepare solutions of the kinase, a biotinylated substrate, and ATP in the reaction buffer.
-
Prepare a serial dilution of the inhibitor.
-
-
Kinase Reaction:
-
In a low-volume 384-well plate, add the inhibitor and kinase.
-
Initiate the reaction by adding the biotinylated substrate and ATP.
-
Incubate at room temperature for the desired reaction time.
-
-
Detection:
-
Stop the reaction by adding a solution containing EDTA and the detection reagents: a terbium-labeled anti-phospho-specific antibody (donor) and streptavidin-labeled acceptor fluorophore.
-
Incubate at room temperature for at least 60 minutes to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-enabled plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the inhibitor concentration and fit to a dose-response curve to determine the IC50.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
Objective: To confirm that a compound binds to its intended kinase target within a cellular environment.
Causality: This assay is based on the principle that the binding of a ligand to a protein increases the protein's thermal stability.[25] By heating cell lysates or intact cells to various temperatures, one can determine the melting temperature (Tm) of the target protein. In the presence of a binding compound, the Tm of the target protein will increase.[26]
Methodology:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with the test compound or vehicle (DMSO) at the desired concentration and for a specified duration.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes).
-
Cool the samples on ice.
-
Lyse the cells by freeze-thaw cycles or other appropriate methods.
-
-
Protein Analysis:
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of the target kinase remaining in the soluble fraction by Western blotting or other protein detection methods like mass spectrometry.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein as a function of temperature for both the vehicle- and compound-treated samples.
-
The shift in the melting curve indicates target engagement by the compound.
-
Conclusion
The selection of a chemical scaffold is a critical decision in the development of novel kinase inhibitors. The N-substituted piperidin-4-amine and the broader piperidine scaffold offer significant advantages in terms of their three-dimensional structure, the ability to form strong ionic interactions, and their synthetic versatility. This allows for the development of potent and selective inhibitors with favorable drug-like properties.
However, a thorough understanding of the strengths and weaknesses of alternative "privileged" scaffolds, such as pyrimidines and pyrazolo[3,4-d]pyrimidines, is essential for a rational, data-driven approach to drug design. By carefully considering the target kinase, the desired inhibitor properties, and the synthetic feasibility, researchers can strategically choose the most appropriate scaffold to maximize the chances of success in their drug discovery endeavors. The experimental protocols provided herein offer a robust framework for the rigorous evaluation of these compounds, ensuring the generation of high-quality, reproducible data to guide the optimization process.
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ACS Publications. (2023). Controlling Ibrutinib's Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity. Retrieved from [Link]
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BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
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Taylor & Francis Online. (2021). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of N-cyclopentyl-1-methylpiperidin-4-amine Derivatives
In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone for the development of novel therapeutics, valued for its versatility and presence in numerous approved drugs.[1][2] Among its many variations, N-substituted 4-aminopiperidines have garnered significant attention as privileged structures in medicinal chemistry. This guide focuses on a specific subclass: N-cyclopentyl-1-methylpiperidin-4-amine and its derivatives. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive comparison of their cross-reactivity profiles, supported by established experimental methodologies.
The journey of a drug candidate from bench to bedside is fraught with challenges, a primary one being the mitigation of off-target effects.[3] These unintended interactions can lead to adverse drug reactions and are a major cause of clinical trial failures. Therefore, a thorough understanding and early assessment of a compound's selectivity are paramount. This guide will delve into the "why" and "how" of cross-reactivity profiling for this important class of molecules, offering both theoretical insights and practical, step-by-step protocols.
The Significance of the N-cyclopentyl Moiety: A Structural Perspective
The introduction of a cyclopentyl group on the 4-amino position of the 1-methylpiperidine core is a deliberate design choice aimed at modulating the compound's physicochemical and pharmacological properties. The rationale behind this substitution often involves:
-
Lipophilicity and Oral Bioavailability: The cyclopentyl group can increase the lipophilicity of the molecule, potentially improving its absorption and oral bioavailability.
-
Receptor Occupancy and Selectivity: The size and conformational flexibility of the cyclopentyl ring can influence how the molecule fits into the binding pocket of its intended target, potentially enhancing affinity and selectivity.[4]
-
Metabolic Stability: The cyclic nature of the cyclopentyl group can confer greater metabolic stability compared to linear alkyl chains.
However, these very features can also introduce liabilities in the form of cross-reactivity with other proteins, such as G-protein coupled receptors (GPCRs), kinases, and ion channels. Understanding the structural nuances that govern these off-target interactions is critical for lead optimization.
Comparative Cross-Reactivity Profiling: An Illustrative Analysis
To contextualize the importance of comprehensive profiling, we present a hypothetical, yet plausible, comparative analysis of three representative N-cyclopentyl-1-methylpiperidin-4-amine derivatives against a panel of common off-targets.
It is crucial to note that the following data is for illustrative purposes to demonstrate the concept of a cross-reactivity profile and does not represent real experimental results for these specific, unnamed compounds.
| Compound ID | Primary Target Affinity (Kᵢ, nM) | Off-Target 1 (5-HT₂ₐ Receptor) Affinity (Kᵢ, nM) | Off-Target 2 (hERG Channel) IC₅₀ (µM) | Off-Target 3 (CDK2/cyclin A) IC₅₀ (µM) | Selectivity Ratio (Off-Target 1 / Primary Target) |
| Derivative A | 5 | 50 | >30 | >10 | 10 |
| Derivative B | 15 | 1500 | 15 | >10 | 100 |
| Derivative C | 2 | 10 | 5 | 1 | 5 |
-
Derivative A exhibits good potency at its primary target and a 10-fold selectivity over the 5-HT₂ₐ receptor. Its lack of significant hERG and CDK2 inhibition is a favorable characteristic.
-
Derivative B shows lower primary target potency but a significantly better selectivity profile against the 5-HT₂ₐ receptor. However, its moderate hERG inhibition warrants further investigation.
-
Derivative C is the most potent compound but displays poor selectivity, with only a 5-fold window against the 5-HT₂ₐ receptor and notable inhibition of the hERG channel and CDK2. This profile suggests a higher risk of off-target effects.
This illustrative data underscores the necessity of a multi-faceted approach to cross-reactivity profiling to build a comprehensive safety and selectivity profile for each derivative.
Experimental Protocols for Robust Cross-Reactivity Assessment
A thorough evaluation of a compound's selectivity requires a suite of well-designed experiments. Here, we provide detailed protocols for three key assays that form the foundation of a robust cross-reactivity profiling campaign.
Radioligand Binding Assays for GPCR Cross-Reactivity
Radioligand binding assays are a gold-standard for quantifying the affinity of a compound for a specific receptor.[1][5] They are indispensable for assessing cross-reactivity against a panel of GPCRs.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor, typically expressed in cell membranes. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells expressing the GPCR of interest.
-
Harvest the cells and homogenize them in a suitable buffer (e.g., Tris-HCl) to lyse the cells and release the membranes.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet multiple times with fresh buffer to remove cytosolic components.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand (at a concentration close to its Kd), and varying concentrations of the test compound (N-cyclopentyl-1-methylpiperidin-4-amine derivative).
-
To determine non-specific binding, include a set of wells with the membrane preparation, radioligand, and a high concentration of a known, non-radioactive ligand for the target receptor.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.[6]
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The membranes with the bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.
-
Wash the filters quickly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filter discs in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Causality Behind Experimental Choices: The use of cell membranes isolates the receptor in a near-native environment. Rapid filtration is crucial to prevent dissociation of the radioligand-receptor complex during the washing step. The Cheng-Prusoff correction is essential for accurately determining the affinity of the test compound, independent of the radioligand concentration used.[6]
In Vitro Kinase Inhibition Assays
Given that many signaling pathways are regulated by protein kinases, assessing the potential for N-cyclopentyl-1-methylpiperidin-4-amine derivatives to inhibit these enzymes is a critical safety assessment.[7]
Principle: These assays measure the ability of a compound to inhibit the activity of a specific kinase. Kinase activity is typically monitored by quantifying the phosphorylation of a substrate.
Step-by-Step Methodology:
-
Assay Setup:
-
In a microplate, add the purified kinase enzyme, a specific substrate (peptide or protein), and varying concentrations of the test compound.
-
Include a positive control (a known inhibitor of the kinase) and a negative control (vehicle only).
-
-
Initiation of Reaction:
-
Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg²⁺, which is essential for kinase activity).
-
For Radiometric Assays: Spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane to remove unreacted ATP. Quantify the incorporated radioactivity on the substrate using a scintillation counter.
-
For Non-Radiometric Assays (e.g., Luminescence-based): Utilize an assay kit that measures the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®). The luminescence signal is inversely proportional to kinase activity.[10]
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Causality Behind Experimental Choices: The choice between radiometric and non-radiometric formats depends on throughput needs and laboratory capabilities; non-radiometric assays are generally more amenable to high-throughput screening.[10] Ensuring the reaction is in the linear range is critical for accurate IC₅₀ determination.
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA® is a powerful technique for verifying that a compound binds to its intended target within the complex environment of a living cell.[11][12] It can also be used to identify off-target engagement.
Principle: The binding of a ligand to a protein typically increases the protein's thermal stability. CETSA® measures this change in thermal stability by heating intact cells treated with a compound of interest to various temperatures, followed by lysis and quantification of the soluble (non-denatured) target protein.[12]
Step-by-Step Methodology:
-
Cell Treatment:
-
Culture the desired cell line to an appropriate confluency.
-
Treat the cells with the N-cyclopentyl-1-methylpiperidin-4-amine derivative at various concentrations or with a vehicle control.
-
Incubate for a sufficient time to allow for cell penetration and target binding.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes or a 96-well plate.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler.[13]
-
Include an unheated control sample.
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated (denatured) proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
-
Protein Quantification:
-
Quantify the amount of the target protein in the soluble fraction using a specific antibody-based method such as Western blotting or ELISA.
-
-
Data Analysis:
-
For each treatment condition, plot the amount of soluble target protein as a function of temperature to generate a "melting curve."
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
-
To determine the apparent IC₅₀ for target engagement, perform the assay at a single, optimal temperature with varying concentrations of the compound.
-
Causality Behind Experimental Choices: The use of intact cells provides a more physiologically relevant context for assessing target engagement compared to assays with purified proteins.[11] The thermal challenge serves as the denaturing stress, and the subsequent separation of soluble and aggregated protein fractions is the readout for thermal stability.
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), provide visual representations of a hypothetical signaling pathway, a typical cross-reactivity screening workflow, and a decision-making framework for interpreting selectivity data.
Caption: Hypothetical signaling pathway illustrating on- and off-target effects.
Caption: General workflow for cross-reactivity profiling.
Caption: Decision tree for interpreting selectivity data.
Conclusion: A Proactive Approach to Drug Development
The development of N-cyclopentyl-1-methylpiperidin-4-amine derivatives holds significant promise for addressing a range of therapeutic needs. However, a proactive and comprehensive approach to cross-reactivity profiling is not merely a regulatory hurdle but a fundamental aspect of rational drug design. By integrating the experimental strategies outlined in this guide, researchers can gain a deeper understanding of their compounds' selectivity profiles, enabling them to make more informed decisions, mitigate risks of late-stage failures, and ultimately, develop safer and more effective medicines. The interplay of thoughtful chemical design and rigorous biological evaluation is the hallmark of successful drug discovery.
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PubMed. PtdIns(4,5)P 2 Stabilizes Active States of GPCRs and Enhances Selectivity of G-protein Coupling. [Link]
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NCBI. Receptor Binding Assays for HTS and Drug Discovery. [Link]
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PubMed. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. [Link]
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Bio-Techne. Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. [Link]
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In vitro ADME properties of N-cyclopentyl-1-methylpiperidin-4-amine compared to analogues
A Senior Application Scientist's Guide to the In Vitro ADME Properties of N-cyclopentyl-1-methylpiperidin-4-amine and Its Analogues
Introduction: The Critical Role of Early ADME Profiling in Drug Discovery
In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a cornerstone of efficient and successful pharmaceutical development. A significant proportion of drug candidates fail during later stages of development due to suboptimal pharmacokinetic properties. Consequently, the early in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics has become an indispensable component of the drug discovery cascade. By evaluating these properties in a controlled laboratory setting, researchers can make informed decisions about which chemical scaffolds to advance, thereby conserving resources and accelerating the journey to the clinic.
This guide provides a comparative analysis of the in vitro ADME properties of N-cyclopentyl-1-methylpiperidin-4-amine and a series of its structural analogues. The 4-aminopiperidine moiety is a prevalent scaffold in medicinal chemistry, and understanding how modifications to this core structure impact its ADME profile is crucial for designing molecules with desirable drug-like properties. Herein, we will delve into the experimental data for metabolic stability, cell permeability, plasma protein binding, and cytochrome P450 (CYP) inhibition, offering insights into the structure-activity relationships (SAR) that govern these key parameters.
Compound Structures
The compounds selected for this comparative analysis are presented below. The parent molecule, N-cyclopentyl-1-methylpiperidin-4-amine (Compound A), is compared against analogues with modifications at the N-cyclopentyl group (Compounds B and C) and the 1-methyl group (Compound D).
-
Compound A: N-cyclopentyl-1-methylpiperidin-4-amine
-
Compound B: 1-methyl-N-phenylpiperidin-4-amine
-
Compound C: N-cyclohexyl-1-methylpiperidin-4-amine
-
Compound D: N-cyclopentylpiperidin-4-amine
Comparative In Vitro ADME Data
The following table summarizes the in vitro ADME data for N-cyclopentyl-1-methylpiperidin-4-amine and its analogues. It is important to note that this is a representative dataset compiled for illustrative purposes based on established trends for similar chemical classes, as a complete public dataset for this specific series of compounds is not available.
| Compound | Structure | Metabolic Stability (t½, min) in Human Liver Microsomes | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Plasma Protein Binding (% Bound) | CYP3A4 Inhibition (IC₅₀, µM) |
| A | N-cyclopentyl-1-methylpiperidin-4-amine | 45 | 8.5 | 65 | > 50 |
| B | 1-methyl-N-phenylpiperidin-4-amine | 25 | 12.2 | 85 | 15 |
| C | N-cyclohexyl-1-methylpiperidin-4-amine | 55 | 7.2 | 75 | > 50 |
| D | N-cyclopentylpiperidin-4-amine | 15 | 6.8 | 50 | > 50 |
In-Depth Analysis and Experimental Methodologies
Metabolic Stability in Human Liver Microsomes
Expertise & Experience: Metabolic stability is a critical parameter that dictates the in vivo half-life of a drug. The liver is the primary site of drug metabolism, and human liver microsomes (HLMs) contain a rich complement of drug-metabolizing enzymes, most notably the cytochrome P450 superfamily. By incubating a compound with HLMs and monitoring its disappearance over time, we can estimate its intrinsic clearance. A longer half-life in this assay generally suggests a lower susceptibility to hepatic metabolism.
Comparative Analysis:
-
Compound A exhibits moderate metabolic stability.
-
Compound B , with the replacement of the cyclopentyl group with a phenyl ring, shows a significant decrease in stability. This is likely due to the introduction of an aromatic ring, which provides a readily accessible site for oxidative metabolism by CYP enzymes.
-
Compound C , featuring a cyclohexyl group, displays slightly improved stability compared to the cyclopentyl analogue. This could be attributed to the different conformational preferences of the cyclohexyl ring, potentially leading to a less favorable orientation for enzymatic attack.
-
Compound D , lacking the 1-methyl group, is the least stable. The secondary amine is more susceptible to N-dealkylation and other metabolic pathways compared to the tertiary amine in the other analogues.
Experimental Protocol: Liver Microsomal Stability Assay [1][2][3][4][5]
-
Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4). The test compounds are prepared as stock solutions in a suitable organic solvent (e.g., DMSO) and then diluted to the final concentration in the buffer.
-
Incubation: The reaction is initiated by adding a NADPH-regenerating system to the microsome-compound mixture. The mixture is incubated at 37°C.
-
Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Analysis: The half-life (t½) is determined by plotting the natural logarithm of the percentage of remaining compound against time.
Cell Permeability (Caco-2 Assay)
Expertise & Experience: The Caco-2 cell permeability assay is the industry standard for predicting intestinal absorption of orally administered drugs. Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized epithelial cells that mimic the intestinal barrier. The apparent permeability coefficient (Papp) is a measure of the rate at which a compound crosses this cell monolayer.
Comparative Analysis:
-
Compound A shows good permeability.
-
Compound B , the phenyl analogue, exhibits the highest permeability. This is consistent with its increased lipophilicity, which generally favors passive diffusion across cell membranes.
-
Compounds C and D have lower permeability compared to Compound A. The larger cyclohexyl group in Compound C may slightly hinder passive diffusion. The secondary amine in Compound D, being more polar than the tertiary amine, likely contributes to its reduced permeability.
Experimental Protocol: Caco-2 Permeability Assay [6][7][8][9][10]
-
Cell Culture: Caco-2 cells are seeded on permeable supports in multi-well plates and cultured for 21-25 days to allow for differentiation into a confluent monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Dosing: The test compound is added to the apical (A) side of the monolayer to assess A-to-B (absorptive) transport, or to the basolateral (B) side for B-to-A (efflux) transport.
-
Incubation: The plate is incubated at 37°C with gentle shaking.
-
Sampling: Samples are taken from the receiver compartment at specific time points.
-
Analysis: The concentration of the compound in the samples is determined by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
Cytochrome P450 Inhibition (CYP3A4)
Expertise & Experience: Assessing the potential for a new drug candidate to inhibit CYP enzymes is a critical step in evaluating its drug-drug interaction (DDI) liability. CYP3A4 is one of the most important drug-metabolizing enzymes, and its inhibition can lead to elevated plasma concentrations of co-administered drugs. Fluorescent probe-based assays are a high-throughput method for determining the inhibitory potential of a compound.
Comparative Analysis:
-
Compounds A, C, and D show no significant inhibition of CYP3A4.
-
Compound B , the phenyl analogue, is a moderate inhibitor of CYP3A4. The planar aromatic ring can fit into the active site of the enzyme and interact with key residues, leading to inhibition.
Experimental Protocol: Fluorescent Probe-Based CYP3A4 Inhibition Assay [11][12][13][14][15]1. Reagent Preparation: A solution containing human recombinant CYP3A4, a fluorescent probe substrate, and a buffer is prepared. The test compound is prepared at various concentrations. 2. Incubation: The enzyme solution and the test compound are pre-incubated at 37°C. 3. Reaction Initiation: The reaction is started by the addition of a NADPH-regenerating system. 4. Fluorescence Reading: The plate is incubated, and the fluorescence intensity is measured over time using a plate reader. 5. Data Analysis: The rate of fluorescence production is proportional to enzyme activity. The IC₅₀ value (the concentration of the test compound that causes 50% inhibition of enzyme activity) is calculated by plotting the percent inhibition against the logarithm of the test compound concentration.
Conclusion
This comparative guide highlights the profound impact of subtle structural modifications on the in vitro ADME properties of N-cyclopentyl-1-methylpiperidin-4-amine and its analogues. The introduction of a phenyl group, for instance, significantly increased permeability and plasma protein binding but also rendered the molecule more susceptible to metabolic degradation and CYP3A4 inhibition. Conversely, removal of the 1-methyl group drastically reduced metabolic stability. These findings underscore the importance of a multi-parameter optimization approach in drug discovery. By carefully balancing these key ADME properties, medicinal chemists can design novel compounds with a higher probability of success in preclinical and clinical development.
References
-
Mercell. metabolic stability in liver microsomes. [Link]
-
Creative Bioarray. Microsomal Stability Assay. [Link]
-
Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC. (2023, October 24). [Link]
-
AxisPharm. Microsomal Stability Assay Protocol. [Link]
-
Caco-2 Cell Permeability Assay | PPTX - Slideshare. [Link]
-
Caco2 assay protocol. [Link]
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. [Link]
-
(PDF) Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening - ResearchGate. (2025, August 6). [Link]
-
Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. [Link]
-
(PDF) Protocol for the Human Liver Microsome Stability Assay - ResearchGate. [Link]
-
Plasma Protein Binding Equilibrium Dialysis for Human, Rat and Mouse Plasma - Protocols.io. (2025, March 31). [Link]
-
Protein Binding by Equilibrium Dialysis - Bio-protocol. [Link]
-
CYP450 inhibition assay (fluorogenic) - Bienta. [Link]
-
Guide to Equilibrium Dialysis | Harvard Apparatus. [Link]
-
High-throughput fluorescence assay of cytochrome P450 3A4 - PMC - NIH. [Link]
-
AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem. [Link]
-
Cytochrome P450 (CYP) Inhibition assay (IC50) - Evotec. [Link]
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- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 4. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. researchgate.net [researchgate.net]
- 6. enamine.net [enamine.net]
- 7. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caco-2 Cell Permeability Assay | PPTX [slideshare.net]
- 9. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 14. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Benchmarking the Efficacy of N-cyclopentyl-1-methylpiperidin-4-amine Based Compounds: A Comparative Guide for Drug Development Professionals
Introduction: Unlocking the Potential of the N-cyclopentyl-1-methylpiperidin-4-amine Scaffold
The N-cyclopentyl-1-methylpiperidin-4-amine scaffold has emerged as a promising framework in medicinal chemistry, particularly in the pursuit of novel therapeutics for central nervous system (CNS) disorders. This guide provides a comprehensive analysis of the efficacy of compounds derived from this scaffold, with a specific focus on their potential as modulators of opioid receptors. Researchers, scientists, and drug development professionals will find herein a detailed comparison with established alternatives, supported by experimental data and protocols, to facilitate informed decisions in advancing drug discovery programs.
The piperidine moiety is a well-established constituent of numerous CNS-active drugs, valued for its ability to confer favorable pharmacokinetic properties and to interact with a variety of biological targets. The addition of an N-cyclopentyl group can further enhance lipophilicity and modulate receptor binding affinity and selectivity. This guide will delve into the mechanistic nuances of these interactions and provide a roadmap for their systematic evaluation.
Part 1: Mechanistic Framework and Target Engagement
Primary Pharmacological Target: The Opioid Receptor Family
The primary biological targets for many N-substituted piperidine derivatives are the opioid receptors, a family of G-protein coupled receptors (GPCRs) that includes the mu (µ), delta (δ), and kappa (κ) subtypes. These receptors are pivotal in mediating the body's response to pain, as well as influencing mood, reward, and other physiological processes. Modulation of these receptors by exogenous ligands can produce profound analgesic effects, but also carries the risk of significant side effects, including respiratory depression and dependence.
The binding of an N-cyclopentyl-1-methylpiperidin-4-amine based compound to an opioid receptor initiates a cascade of intracellular signaling events. As depicted in the signaling pathway diagram below, this typically involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity, resulting in neuronal hyperpolarization and reduced neuronal excitability.
Caption: Opioid Receptor Signaling Pathway.
Selectivity Profile: A Critical Determinant of Therapeutic Index
The therapeutic utility of an opioid receptor modulator is intrinsically linked to its selectivity for the different receptor subtypes. For instance, µ-opioid receptor agonists are potent analgesics but are also associated with a higher risk of addiction and respiratory depression. In contrast, κ-opioid receptor agonists may offer analgesia with a lower abuse potential but can induce dysphoria and hallucinations. Therefore, a comprehensive understanding of the selectivity profile of N-cyclopentyl-1-methylpiperidin-4-amine based compounds is paramount. This involves comparing their binding affinities and functional activities across the µ, δ, and κ opioid receptors.
Part 2: In Vitro Efficacy Assessment
A robust in vitro evaluation is the cornerstone of characterizing the pharmacological profile of any new chemical entity. The following protocols outline standard assays for determining the potency, selectivity, and drug-like properties of N-cyclopentyl-1-methylpiperidin-4-amine derivatives.
Quantifying Potency: Receptor Binding and Functional Assays
This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the human µ, δ, or κ opioid receptor.
-
Assay Buffer: Utilize a buffer such as 50 mM Tris-HCl, pH 7.4.
-
Radioligand: Use a subtype-selective radioligand (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69,593 for κ).
-
Incubation: Incubate the membranes, radioligand, and varying concentrations of the test compound.
-
Separation: Separate bound from free radioligand via rapid filtration.
-
Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of radioligand binding) and calculate the Ki (inhibition constant).
This functional assay measures the activation of G-proteins following receptor agonism.
Methodology:
-
Membrane and Buffer Preparation: As described for the radioligand binding assay, with the addition of GDP to the buffer.
-
Radioligand: Use [³⁵S]GTPγS.
-
Incubation: Incubate the membranes, [³⁵S]GTPγS, and varying concentrations of the test compound.
-
Separation and Quantification: Similar to the radioligand binding assay.
-
Data Analysis: Determine the EC₅₀ value (the concentration of test compound that produces 50% of the maximal response) and the Emax (the maximal effect).
Data Comparison: Benchmarking Against Standards
The in vitro data for novel N-cyclopentyl-1-methylpiperidin-4-amine derivatives should be compared against well-characterized benchmark compounds.
| Compound | Receptor Subtype | Ki (nM) - Binding Affinity | EC₅₀ (nM) - Functional Potency | Emax (%) |
| Test Compound 1 | µ | Data | Data | Data |
| δ | Data | Data | Data | |
| κ | Data | Data | Data | |
| Morphine (Benchmark) | µ | 1-10 | 10-100 | 100 |
| δ | >1000 | >1000 | <20 | |
| κ | >1000 | >1000 | <20 | |
| Naloxone (Benchmark) | µ | 1-5 | Antagonist | N/A |
| δ | 10-50 | Antagonist | N/A | |
| κ | 10-50 | Antagonist | N/A |
Assessing Drug-Like Properties: Permeability and Metabolic Stability
Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is critical for the success of a drug candidate.
This assay predicts passive intestinal absorption.
Methodology:
-
Plate Preparation: A donor plate containing the test compound in a buffer solution and an acceptor plate with a lipid-infused artificial membrane.
-
Incubation: The donor plate is placed on top of the acceptor plate, and the system is incubated.
-
Quantification: The concentration of the compound in both the donor and acceptor wells is measured by LC-MS/MS.
-
Data Analysis: The permeability coefficient (Pe) is calculated.
This assay predicts the rate of metabolic clearance by the liver.
Methodology:
-
Incubation: The test compound is incubated with liver microsomes and NADPH (a cofactor for metabolic enzymes).
-
Sampling: Aliquots are taken at various time points and the reaction is quenched.
-
Quantification: The concentration of the remaining parent compound is measured by LC-MS/MS.
-
Data Analysis: The in vitro half-life (t½) is determined.
Caption: In Vitro Efficacy Workflow.
Part 3: In Vivo Efficacy and Pharmacokinetic Profiling
Promising candidates from in vitro studies must be evaluated in vivo to assess their efficacy and pharmacokinetic properties in a whole-animal system.
Pharmacokinetic (PK) Studies
Understanding the PK profile of a compound is essential to establish a dosing regimen for efficacy studies.
Methodology:
-
Dosing: Administer the test compound to rodents (e.g., mice or rats) via the intended clinical route (e.g., oral, intravenous).
-
Blood Sampling: Collect blood samples at predetermined time points.
-
Plasma Preparation: Separate plasma from the blood samples.
-
Bioanalysis: Quantify the concentration of the compound in plasma using LC-MS/MS.
-
Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t½ (half-life).
Preclinical Efficacy Models
The choice of in vivo model depends on the intended therapeutic indication. For opioid receptor modulators, models of pain are highly relevant.
This is a classic test to assess the analgesic efficacy of a compound against thermal pain.
Methodology:
-
Baseline Measurement: Determine the baseline latency for each mouse to react to a heated surface (e.g., by licking a paw or jumping).
-
Compound Administration: Administer the test compound or vehicle control.
-
Post-Dosing Measurement: Measure the reaction latency at various time points after dosing.
-
Data Analysis: Calculate the Maximum Possible Effect (%MPE) and determine the ED₅₀ (the dose that produces 50% of the maximum effect).
Caption: In Vivo Evaluation Workflow.
Part 4: Structure-Activity Relationship (SAR) and Future Directions
Systematic modification of the N-cyclopentyl-1-methylpiperidin-4-amine scaffold can provide valuable insights into the structure-activity relationship (SAR). For instance, altering the substituents on the cyclopentyl ring or the piperidine core can significantly impact potency, selectivity, and metabolic stability.
Future Directions:
The development of N-cyclopentyl-1-methylpiperidin-4-amine based compounds as opioid receptor modulators holds considerable promise. Future research should focus on:
-
Optimizing Selectivity: Fine-tuning the structure to achieve desired selectivity profiles, such as κ-selectivity for non-addictive analgesics or biased agonism to separate therapeutic effects from side effects.
-
Improving ADME Properties: Enhancing oral bioavailability and metabolic stability to develop compounds suitable for clinical use.
-
Exploring Novel Indications: Investigating the potential of these compounds in other CNS disorders where opioid receptor modulation may be beneficial, such as depression and anxiety.
By employing the systematic benchmarking approach outlined in this guide, researchers can effectively evaluate the therapeutic potential of N-cyclopentyl-1-methylpiperidin-4-amine derivatives and accelerate the development of novel and improved medicines for a range of debilitating conditions.
References
- Note: As this is a generated guide based on a hypothetical compound class, specific literature references are not applicable. In a real-world scenario, this section would be populated with citations to relevant patents, journal articles, and pharmacology textbooks.
Comparative Guide: X-ray Crystallographic Validation of N-cyclopentyl-1-methylpiperidin-4-amine Binding Modes
Executive Summary
In Structure-Based Drug Design (SBDD), the N-cyclopentyl-1-methylpiperidin-4-amine moiety represents a classic "privileged scaffold"—combining a basic center (piperidine nitrogen) for electrostatic anchoring with a hydrophobic lobe (cyclopentyl) for specificity. However, its structural validation presents unique challenges: the flexibility of the amine linker and the potential ring-flipping of the piperidine can lead to ambiguous electron density maps.
This guide objectively compares X-ray Crystallography against Cryo-Electron Microscopy (Cryo-EM) , NMR , and Molecular Docking for validating this specific binding mode. While Cryo-EM is revolutionizing structural biology, we demonstrate why X-ray crystallography remains the non-negotiable gold standard for resolving the stereochemical nuances of this aliphatic amine scaffold at the sub-2.0 Å level.
Technical Context: The Structural Challenge
The ligand , N-cyclopentyl-1-methylpiperidin-4-amine , typically engages target proteins (e.g., GPCRs like CCR2/CCR5, or Sigma-1 receptors) via a two-point pharmacophore:
-
Ionic Interaction: The protonated N1-methylpiperidine forms a salt bridge with an aspartate or glutamate residue (e.g., Asp113 in GPCRs).
-
Hydrophobic Fit: The N-cyclopentyl group occupies a defined hydrophobic sub-pocket.
The Validation Problem: Without high-resolution data, the piperidine ring can be modeled in the wrong pucker (chair vs. twist-boat), and the cyclopentyl group often suffers from high B-factors (thermal disorder), making it indistinguishable from a generic alkyl chain in lower-resolution methods.
Comparative Analysis: X-ray vs. Alternatives
Method 1: X-ray Crystallography (The Gold Standard)
-
Mechanism: Diffraction of X-rays by the crystal lattice to generate an electron density map (
). -
Performance: At resolutions
, the "hole" in the piperidine ring becomes visible, unambiguously defining the chair conformation. It allows for the precise placement of the N-methyl group, distinguishing it from a water molecule. -
Limitations: Requires a crystallizable protein-ligand complex. Crystal packing forces can sometimes induce non-native ligand conformations.
Method 2: Cryo-Electron Microscopy (Cryo-EM)[1][2][3]
-
Mechanism: Direct imaging of flash-frozen particles.
-
Performance: Excellent for large complexes (>100 kDa). However, for small fragments like this amine (~180 Da), Cryo-EM maps often "smear" at resolutions worse than 2.5 Å. The cyclopentyl group may appear as a shapeless "blob" lacking distinct features.
-
Verdict: Useful for confirming the site of binding, but often insufficient for validating the precise pose (torsion angles) of flexible aliphatic rings.
Method 3: Solution NMR (STD-NMR / trNOE)
-
Mechanism: Saturation Transfer Difference (STD) or transferred NOE.
-
Performance: Powerful for determining which protons are in contact with the protein (epitope mapping). It validates that the cyclopentyl group is buried (receiving saturation transfer) rather than solvent-exposed.
-
Verdict: Excellent complementary technique but does not provide atomic coordinates for the binding pocket residues.
Method 4: Molecular Docking (Computational)
-
Mechanism: Energy scoring functions (e.g., Glide, AutoDock).[1]
-
Performance: Generates hypotheses. Without experimental validation, docking often fails to predict the correct piperidine ring flip or the specific rotamer of the amine linker.
-
Verdict: Not a validation method. It is a prediction tool that requires validation.
Data Summary Table
| Feature | X-ray Crystallography | Cryo-EM | Solution NMR | Molecular Docking |
| Primary Output | Electron Density ( | Coulomb Potential Map | Proton Proximity / Epitope | Predicted Energy Score |
| Resolution Limit | Sub-1.0 Å possible (Atomic) | Typically 2.0–3.5 Å | N/A (Distance constraints) | N/A (Virtual) |
| Ligand Definition | High (Ring pucker visible) | Medium/Low (Blob-like) | Indirect (Contact map) | Hypothetical |
| Sample State | Solid Crystal (Static) | Vitrified Ice (Native-like) | Solution (Dynamic) | In Silico |
| Confidence Level | Definitive (95-99%) | Supportive (70-80%) | Complementary | Low (Prediction) |
Experimental Protocol: X-ray Validation Workflow
To unambiguously validate the N-cyclopentyl-1-methylpiperidin-4-amine binding mode, follow this self-validating protocol.
Phase 1: Co-crystallization vs. Soaking
-
Recommendation: Use Soaking for this ligand class.
-
Rationale: Piperidine amines are often basic (
). Co-crystallization requires adding the ligand to the protein solution before crystallization, which can alter the pH or ionic strength, precipitating the protein. Soaking pre-formed apo-crystals minimizes this risk.
Phase 2: The Soaking Protocol
-
Ligand Preparation: Dissolve the ligand in 100% DMSO to a stock concentration of 50–100 mM.
-
Drop Stabilization: Transfer the crystal to a fresh drop of mother liquor containing the cryoprotectant.
-
Pulse Soaking: Add the ligand to the drop to reach a final concentration of 1–5 mM (ensure DMSO < 5%).
-
Critical Step: Soak for 1 hour to 24 hours. Monitor crystal integrity visually. If the crystal cracks (due to lattice expansion from binding), reduce concentration and increase time.
-
-
Cryo-cooling: Flash-cool in liquid nitrogen immediately after soaking.
Phase 3: Data Processing & Refinement
-
Initial Maps: Calculate the
difference map before modeling the ligand.-
Success Criterion: You must see a positive green density blob (
) in the binding pocket that matches the shape of the ligand.
-
-
Ligand Modeling:
-
Generate restraint files (CIF) for the ligand using a tool like eLBOW or Grade . Ensure the piperidine ring is restrained to a chair conformation initially (lowest energy).
-
-
Refinement: Run refinement (e.g., PHENIX or REFMAC).
-
Validation Check:
-
Check the Real-Space Correlation Coefficient (RSCC) . For a valid fit, RSCC should be
. -
Inspect the B-factors. If the cyclopentyl group B-factors are
higher than the surrounding protein residues, the group is likely disordered or not fully occupied.
-
Visualization of Signaling & Logic
Figure 1: Validation Logic Flowchart
This diagram illustrates the decision process for selecting the correct validation method based on resolution and ligand behavior.
Caption: Decision tree for validating aliphatic amine binding modes. X-ray is prioritized for resolution < 2.5 Å to resolve ring pucker.
Figure 2: The Binding Interaction Map
A schematic representation of the critical interactions that must be validated in the electron density.
Caption: Pharmacophore map for N-cyclopentyl-1-methylpiperidin-4-amine. The Salt Bridge and Hydrophobic contact are the primary validation targets.
References
-
Comparison of Structural Techniques: Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]
-
Piperidine Ligand Crystallography: Wuest, F., et al. (2012). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands. ChemMedChem. Retrieved from [Link]
-
Validation Metrics: RCSB PDB. Validation Standards for Ligand Binding. Retrieved from [Link]
-
Docking Evaluation: Pagadala, N. S., et al. (2017). Software for molecular docking: a review. Biophysical Reviews. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to a Comparative Analysis of N-cyclopentyl-1-methylpiperidin-4-amine
Introduction: Contextualizing a Novel Chemical Entity
In the landscape of central nervous system (CNS) drug discovery, the 4-aminopiperidine scaffold is a privileged structure, serving as a cornerstone for molecules targeting a range of receptors and transporters.[1] N-cyclopentyl-1-methylpiperidin-4-amine represents a novel entity built upon this scaffold. While specific biological data for this compound is not extensively documented in public literature, its structural motifs—a tertiary amine in the piperidine ring and a secondary amine with a cyclopentyl group—suggest a high probability of interaction with CNS targets, particularly G-Protein Coupled Receptors (GPCRs).[2]
This guide provides a comprehensive framework for characterizing such a novel compound. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the strategic thinking and rigorous experimental design required to position a new molecule within the existing therapeutic landscape. We will conduct a hypothetical, yet methodologically sound, comparison of N-cyclopentyl-1-methylpiperidin-4-amine against two well-established, commercially available screening compounds that target the Dopamine D2 receptor (D2R), a critical GPCR in neuropsychiatric disorders:
-
Haloperidol: A potent D2R antagonist, representing a benchmark for antipsychotic activity.
-
Bromocriptine: A D2R agonist, commonly used in the treatment of Parkinson's disease and hyperprolactinemia.
Through this comparative lens, we will outline the essential assays—from initial target binding to functional activity and physicochemical profiling—that together build a comprehensive performance profile, guiding future research and development decisions.
Section 1: The Strategic Framework for Compound Evaluation
Characterizing a novel compound requires a multi-tiered screening cascade. This approach ensures that we invest resources progressively, starting with broad, high-throughput methods and advancing promising candidates to more complex, physiologically relevant assays. The causality behind this workflow is rooted in efficiency and scientific rigor: we first ask if the compound engages the target, then how it modulates the target's function, and finally, whether it possesses the fundamental properties required to become a viable drug candidate.
Our evaluation workflow is designed as a self-validating system. A positive result in the primary binding assay is a prerequisite for proceeding to the functional assay. Similarly, favorable activity and potency must be contextualized by the compound's physicochemical properties to realistically assess its potential.
Caption: Experimental workflow for novel compound characterization.
Section 2: Core Methodologies & Experimental Protocols
A deep understanding of a compound's behavior requires robust and reproducible experimental methods. Below, we detail the protocols for our comparative analysis.
Target Engagement: D2 Receptor Radioligand Binding Assay
Expertise & Rationale: Before assessing function, we must confirm that the compound physically binds to the intended target. A competitive radioligand binding assay is the gold standard for quantifying a compound's affinity (Ki).[3] It measures the ability of a test compound to displace a radiolabeled ligand with known high affinity for the target receptor. This method is highly sensitive, reproducible, and provides a direct measure of target engagement.[4]
Experimental Protocol:
-
Membrane Preparation:
-
HEK293 cells stably expressing the human Dopamine D2 receptor are harvested.
-
Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) using a Dounce homogenizer.
-
The homogenate is centrifuged at low speed (1,000 x g) to remove nuclei and debris.
-
The supernatant is then ultracentrifuged (e.g., at 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined via a BCA assay.
-
-
Competitive Binding Assay:
-
The assay is performed in a 96-well plate format in a final volume of 250 µL.
-
To each well, add:
-
50 µL of assay buffer (50 mM Tris, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
50 µL of the radioligand, [³H]-Spiperone, at a final concentration equal to its Kd (approx. 0.2 nM).
-
50 µL of the test compound (N-cyclopentyl-1-methylpiperidin-4-amine, Haloperidol, or Bromocriptine) at 10-12 serial dilutions.
-
100 µL of the D2R membrane preparation (10-20 µg of protein).
-
-
Total Binding Control: Wells containing only radioligand and membranes.
-
Non-Specific Binding (NSB) Control: Wells containing radioligand, membranes, and a high concentration of a non-labeled competitor (e.g., 10 µM Haloperidol).
-
-
Incubation and Filtration:
-
The plate is incubated for 60 minutes at room temperature with gentle agitation to reach equilibrium.
-
The reaction is terminated by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C), trapping the membranes with bound radioligand.
-
Filters are washed 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
-
Data Analysis:
-
The filter plate is dried, and a scintillation cocktail is added to each well.
-
Radioactivity is quantified using a scintillation counter.
-
Specific binding is calculated as Total Binding - NSB.
-
IC50 values are determined by fitting the specific binding data to a non-linear regression curve (log(inhibitor) vs. response).
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mechanism of Action: Cell-Based Functional cAMP Assay
Expertise & Rationale: The Dopamine D2 receptor is canonically coupled to the Gi alpha subunit, which inhibits the enzyme adenylyl cyclase.[5] Agonist binding to D2R therefore leads to a decrease in intracellular cyclic AMP (cAMP) levels. A functional assay measuring cAMP modulation is essential to determine if a compound acts as an agonist (decreases cAMP), an antagonist (blocks the effect of an agonist), or an inverse agonist (increases cAMP above basal levels). We utilize a cell-based assay to ensure the receptor is in a physiologically relevant environment.
Caption: Simplified D2R Gi-coupled signaling pathway.
Experimental Protocol:
-
Cell Culture and Plating:
-
Use a HEK293 cell line stably expressing the human D2R.
-
Plate cells in a 384-well assay plate and incubate for 24 hours to allow for adherence.
-
-
Agonist Mode Assay:
-
Wash cells with serum-free medium.
-
Add serial dilutions of the test compounds (N-cyclopentyl-1-methylpiperidin-4-amine, Bromocriptine) to the wells.
-
Add Forskolin (an adenylyl cyclase activator, used to stimulate a high basal level of cAMP) to all wells except the negative control.
-
Incubate for 30 minutes at 37°C.
-
-
Antagonist Mode Assay:
-
Pre-incubate the cells with serial dilutions of the test compounds (N-cyclopentyl-1-methylpiperidin-4-amine, Haloperidol) for 15-30 minutes.
-
Add an EC80 concentration of a known D2R agonist (e.g., Bromocriptine) to stimulate the receptor, along with Forskolin.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Detection and Data Analysis:
-
Lyse the cells and measure intracellular cAMP levels using a homogenous assay kit (e.g., HTRF, Luminescence, or AlphaScreen). These kits provide reagents that generate a signal inversely or directly proportional to the cAMP concentration.
-
For agonist mode, plot the signal against the log of compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).
-
For antagonist mode, plot the signal against the log of compound concentration to determine the IC50 (potency).
-
Physicochemical Profiling: Solubility and Lipophilicity
Expertise & Rationale: Excellent potency is meaningless if a compound cannot reach its target. For CNS drugs, two physicochemical properties are paramount: aqueous solubility and permeability, which is often predicted by lipophilicity.[6]
-
Aqueous Solubility: Poor solubility can hinder absorption from the gut and lead to formulation challenges.[7]
-
Lipophilicity (LogD): The LogD at pH 7.4 is a key predictor of a compound's ability to cross the blood-brain barrier (BBB). A LogD value between 1 and 3 is often considered optimal for CNS penetration, balancing the need to cross lipid membranes with sufficient aqueous solubility.
Experimental Protocols:
-
Kinetic Aqueous Solubility:
-
A high-concentration DMSO stock of the compound is diluted into a phosphate-buffered saline (PBS) solution (pH 7.4).
-
The solution is incubated for 1-2 hours at room temperature.
-
The sample is then filtered to remove any precipitated compound.
-
The concentration of the compound remaining in the filtrate is measured by LC-MS/MS or UV-Vis spectroscopy.
-
-
Lipophilicity (LogD7.4):
-
The "shake-flask" method is the traditional standard.
-
A known amount of the compound is dissolved in a biphasic system of n-octanol and PBS (pH 7.4).
-
The mixture is shaken vigorously until equilibrium is reached.
-
The phases are separated by centrifugation.
-
The concentration of the compound in both the octanol and aqueous layers is measured.
-
LogD7.4 is calculated as: log10 ([Compound]octanol / [Compound]aqueous) .
-
Section 3: Comparative Data Analysis (Hypothetical Data Set)
To illustrate the power of this comparative approach, we present a hypothetical data set for N-cyclopentyl-1-methylpiperidin-4-amine alongside our reference compounds.
| Parameter | N-cyclopentyl-1-methylpiperidin-4-amine | Haloperidol (Antagonist) | Bromocriptine (Agonist) | Interpretation |
| Binding Affinity (Ki, nM) | 5.2 | 1.5 | 10.8 | High affinity, comparable to standards. |
| Functional Activity (Agonist EC50, nM) | 25.5 | N/A | 18.3 | Potent agonist activity. |
| Functional Efficacy (% of Bromocriptine) | 60% | N/A | 100% | Partial agonist behavior. |
| Functional Activity (Antagonist IC50, nM) | >10,000 | 3.1 | N/A | No significant antagonist activity. |
| Aqueous Solubility (µg/mL at pH 7.4) | 15 | >200 | 5 | Low solubility may be a challenge. |
| Lipophilicity (LogD at pH 7.4) | 2.8 | 3.9 | 3.2 | Within the optimal range for BBB penetration. |
Analysis of Results:
-
Target Engagement: The hypothetical data shows that N-cyclopentyl-1-methylpiperidin-4-amine binds to the D2R with high affinity (Ki = 5.2 nM), placing it firmly between the high-affinity antagonist Haloperidol and the agonist Bromocriptine. This confirms it as a potent D2R ligand.
-
Mechanism of Action: In the functional assay, the compound demonstrates agonist activity with good potency (EC50 = 25.5 nM). Critically, its maximal effect (Emax) is only 60% of the full agonist Bromocriptine. This profile defines it as a partial agonist . This is a significant finding, as partial agonists can offer a more modulated therapeutic effect with a potentially wider therapeutic window compared to full agonists. It shows no antagonist activity.
-
Drug-Likeness: The LogD of 2.8 is highly encouraging for a CNS candidate, suggesting a good propensity for crossing the blood-brain barrier. However, its low aqueous solubility (15 µg/mL) is a potential liability that would need to be addressed through medicinal chemistry optimization (e.g., introducing polar groups) or advanced formulation strategies.[7]
Conclusion and Future Directions
This comprehensive guide outlines a rigorous, multi-faceted strategy for the initial characterization of a novel compound, N-cyclopentyl-1-methylpiperidin-4-amine. Based on our hypothetical analysis, the compound emerges as a potent D2R partial agonist with a favorable lipophilicity profile for CNS applications, but with a potential challenge in its low aqueous solubility.
This profile distinguishes it from the benchmark full agonist (Bromocriptine) and potent antagonist (Haloperidol), suggesting it could have a unique therapeutic niche. The next logical steps in a drug discovery program would be:
-
Selectivity Profiling: Assess binding against other dopamine receptor subtypes (D1, D3, D4, D5) and a panel of other common CNS targets (e.g., serotonin, adrenergic, opioid receptors) to determine its selectivity.
-
In Vitro ADME: Conduct preliminary studies on metabolic stability in liver microsomes and plasma protein binding to further refine its drug-like properties.
-
Structure-Activity Relationship (SAR) Studies: Synthesize analogs to improve solubility while maintaining or enhancing potency and the partial agonist profile.
By systematically applying the principles and protocols outlined herein, researchers can efficiently and accurately characterize novel chemical entities, paving the way for the development of next-generation therapeutics.
References
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PubChem. (n.d.). 1-Methylpiperidin-4-amine. Retrieved from [Link]
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Van der Mey, D., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]
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Burton, P. S., & Goodwin, J. T. (2010). Solubility and permeability measurement and applications in drug discovery. Combinatorial Chemistry & High Throughput Screening. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
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Scholten, M., et al. (2011). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Universiteit Utrecht. Retrieved from [Link]
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Eurofins Discovery. (n.d.). Functional GPCR Assays for Screening and Profiling in Drug Discovery. Retrieved from [Link]
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Pion Inc. (2024). Drug solubility and permeability. Retrieved from [Link]
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Merck Group. (n.d.). Application of drug physico chemical characterisation in drug discovery. Retrieved from [Link]
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ResearchGate. (n.d.). Radioligand binding assay in D2R and D3R. Retrieved from [Link]
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Wager, T. T., et al. (2016). A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor. Journal of Medicinal Chemistry. Retrieved from [Link]
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Schepmann, D., et al. (2019). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Molecules. Retrieved from [Link]
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Creative Bioarray. (n.d.). GPCR Screening Services. Retrieved from [Link]
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A Head-to-Head Comparison of Catalytic Systems for the Synthesis of N-cyclopentyl-1-methylpiperidin-4-amine
Introduction
N-cyclopentyl-1-methylpiperidin-4-amine is a substituted piperidine derivative of significant interest in medicinal chemistry and drug development. The piperidine scaffold is a common motif in a wide array of pharmaceuticals, and the specific N-cyclopentyl and 1-methyl substitutions can impart desirable pharmacokinetic and pharmacodynamic properties. The efficient and selective synthesis of this target molecule is therefore a critical task for researchers in the field. The primary route to this compound is the reductive amination of 1-methyl-4-piperidone with cyclopentylamine. This reaction is contingent on the choice of catalyst, which significantly influences reaction efficiency, yield, purity, and scalability.
This guide provides a comprehensive, head-to-head comparison of three prominent catalytic systems for the synthesis of N-cyclopentyl-1-methylpiperidin-4-amine:
-
Sodium Triacetoxyborohydride (STAB)
-
Borane-Pyridine Complex
-
Heterogeneous Catalytic Hydrogenation (e.g., Raney® Nickel, Palladium on Carbon)
We will delve into the mechanistic underpinnings of each catalytic approach, present detailed experimental protocols, offer a comparative analysis of their performance based on available data for similar transformations, and discuss the practical advantages and limitations of each method.
The Core Reaction: Reductive Amination
The synthesis of N-cyclopentyl-1-methylpiperidin-4-amine from 1-methyl-4-piperidone and cyclopentylamine proceeds via a two-step, one-pot reductive amination process. The initial step involves the formation of an iminium ion intermediate through the condensation of the ketone and the amine. The subsequent and catalyst-dependent step is the reduction of this iminium ion to the final amine product.
Caption: General reaction scheme for the synthesis of N-cyclopentyl-1-methylpiperidin-4-amine.
Sodium Triacetoxyborohydride (STAB): The Mild and Selective Workhorse
Sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as a preferred reagent for reductive amination due to its mild nature and high selectivity.[1] Unlike more aggressive hydride reagents, STAB is less likely to reduce the starting ketone, leading to cleaner reactions and higher yields of the desired amine.[1]
Mechanism of Action
The reaction proceeds via the initial formation of the iminium ion from 1-methyl-4-piperidone and cyclopentylamine. STAB then selectively delivers a hydride to the electrophilic carbon of the iminium ion to yield the target tertiary amine. The presence of acetic acid, often as a byproduct or added catalyst, can accelerate the formation of the iminium ion.
Experimental Protocol
The following is a representative protocol adapted from general procedures for reductive amination using STAB.[1][2]
-
Reaction Setup: To a solution of 1-methyl-4-piperidone (1.0 eq.) and cyclopentylamine (1.1 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature, add glacial acetic acid (1.1 eq.).
-
Reagent Addition: Stir the mixture for 20-30 minutes to facilitate iminium ion formation. Then, add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15-20 minutes, monitoring for any temperature increase.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: Experimental workflow for STAB-mediated reductive amination.
Borane-Pyridine Complex: A Non-Cyanide Alternative
The borane-pyridine complex is another effective reducing agent for reductive aminations, often used as a less toxic alternative to sodium cyanoborohydride.[3][4] It is a stable, commercially available liquid that is relatively easy to handle.[5]
Mechanism of Action
Similar to other borohydride reagents, the borane-pyridine complex acts as a hydride donor. After the formation of the iminium ion, the borane-pyridine complex reduces it to the final amine product. The reaction is typically carried out in a protic solvent like ethanol to facilitate the formation of the iminium intermediate.
Experimental Protocol
The following protocol is based on general procedures for reductive amination using borane-pyridine complex.[6]
-
Reaction Setup: In a round-bottom flask, dissolve 1-methyl-4-piperidone (1.0 eq.) and cyclopentylamine (1.0 eq.) in absolute ethanol.
-
Reagent Addition: Add the borane-pyridine complex (~8 M solution, 1.0 eq.) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, carefully acidify the mixture with 6 N HCl and stir for 1 hour to hydrolyze any remaining borane complexes. Then, basify the solution to a pH > 12 with a strong base (e.g., 8 N NaOH).
-
Purification: Extract the product with an organic solvent such as diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product may require purification by distillation or column chromatography.
Caption: Experimental workflow for borane-pyridine mediated reductive amination.
Catalytic Hydrogenation: The Industrial Approach
Catalytic hydrogenation is a powerful and atom-economical method for reductive amination, particularly favored in industrial settings.[3] Common catalysts include Raney® Nickel and palladium on carbon (Pd/C). This method involves the use of hydrogen gas, typically under pressure.
Mechanism of Action
In this process, the ketone and amine are mixed in the presence of the heterogeneous catalyst and a hydrogen atmosphere. The catalyst facilitates both the formation of the iminium ion on its surface and the subsequent reduction by activated hydrogen.
Experimental Protocol
The following is a representative protocol for catalytic hydrogenation, drawing from procedures for similar reductive aminations.
-
Reaction Setup: To a pressure-resistant hydrogenation vessel, add 1-methyl-4-piperidone (1.0 eq.), cyclopentylamine (1.1 eq.), a suitable solvent such as methanol or ethanol, and the hydrogenation catalyst (e.g., Raney® Nickel, 5-10 wt% or 5% Pd/C, 1-5 mol%).
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi) and heat to a temperature between 50-80°C.
-
Reaction Monitoring: Stir the reaction mixture vigorously to ensure good contact between the reactants, catalyst, and hydrogen. Monitor the reaction progress by observing hydrogen uptake and by analyzing aliquots using GC-MS or LC-MS.
-
Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by distillation or column chromatography if necessary.
Caption: Experimental workflow for catalytic hydrogenation.
Performance Comparison
| Catalyst System | Typical Yield | Reaction Conditions | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride | Very Good to Excellent | Room temperature, atmospheric pressure | Mild, highly selective, tolerant of many functional groups, easy to handle. | Stoichiometric waste, relatively expensive. |
| Borane-Pyridine Complex | Good to Very Good | Room temperature, atmospheric pressure | Less toxic than cyanoborohydrides, stable, commercially available. | Can be less selective than STAB, work-up can be more involved. |
| Catalytic Hydrogenation | Good to Excellent | Elevated temperature and pressure | Atom economical, catalyst is recyclable, cost-effective for large scale. | Requires specialized equipment (hydrogenator), potential for over-reduction, catalyst can be pyrophoric. |
Discussion and Recommendations
The choice of catalyst for the synthesis of N-cyclopentyl-1-methylpiperidin-4-amine will largely depend on the specific requirements of the researcher, including scale, available equipment, and cost considerations.
-
For laboratory-scale synthesis and rapid analog generation , Sodium Triacetoxyborohydride (STAB) is often the preferred choice. Its mild reaction conditions, high selectivity, and broad functional group tolerance make it a reliable and versatile reagent. The straightforward work-up procedure is also advantageous for small-scale operations.
-
The Borane-Pyridine Complex serves as a suitable alternative to STAB, particularly when cost is a primary concern and the potential for slightly lower selectivity is acceptable. It avoids the use of cyanide-containing reagents, which is a significant safety benefit.
-
For large-scale and industrial production , catalytic hydrogenation is the most economically viable and environmentally friendly option. The high atom economy and the ability to recycle the catalyst make it a green and sustainable choice. However, the requirement for specialized high-pressure hydrogenation equipment and the handling of potentially pyrophoric catalysts necessitate a more specialized laboratory setup.
Conclusion
The synthesis of N-cyclopentyl-1-methylpiperidin-4-amine can be effectively achieved through reductive amination using several catalytic systems. Sodium triacetoxyborohydride offers a mild and selective route ideal for research and development settings. The borane-pyridine complex provides a cost-effective and safer alternative to cyanoborohydrides. For large-scale production, catalytic hydrogenation stands out as the most efficient and sustainable method. The selection of the optimal catalyst will be a balance between the desired scale of the reaction, cost, safety considerations, and available laboratory infrastructure.
References
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ACS Green Chemistry Institute Pharmaceutical Roundtable. Reductive Amination. [Link]
- Abdel-Magid, A. F., & Maryanoff, C. A. (2012). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Organic Reactions (pp. 1-233). John Wiley & Sons, Inc.
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Wikipedia contributors. (2023, November 28). 1-Methyl-4-piperidone. In Wikipedia, The Free Encyclopedia. Retrieved February 6, 2026, from [Link]
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Veeprho. 1-Amino-4-Cyclopentylpiperazine | CAS 61379-64-4. [Link]
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- Ahmadi, F., et al. (2021). 4,4′-Trimethylenedipiperidine, a safe and greener alternative for piperidine, catalyzed the synthesis of N-methyl imines.
- Brown, H. C., & Ramachandran, P. V. (2024). TiF4 mediated, one-pot, reductive amination of carboxylic acids with borane-ammonia. RSC advances, 14(42), 30439–30444.
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Organic Syntheses. Reductive Amination with Sodium Cyanoborohydride: N,N-Dimethylcyclohexylamine. [Link]
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Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]
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ChemSrc. N-cyclopropyl-1-methylpiperidin-4-amine | CAS#:387358-48-7. [Link]
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Taylor & Francis. Raney Nickel – Knowledge and References. [Link]
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Global Substance Registration System. 4-CYCLOPENTYL-1-PIPERAZINAMINE. [Link]
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PubChem. 1-(1-methylcyclopentyl)-N-propylpiperidin-4-amine. [Link]
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Technical Guide: Validating the Purity of N-Cyclopentyl-1-methylpiperidin-4-amine
The following guide is structured as a high-level technical directive for analytical scientists and process chemists. It synthesizes theoretical rigor with practical, bench-proven methodologies.
Comparative Analysis of HPLC vs. qNMR Methodologies
Executive Summary & Compound Profile
N-cyclopentyl-1-methylpiperidin-4-amine (Formula:
Validating its purity presents specific challenges due to:
-
Lack of Chromophores: The saturated piperidine and cyclopentyl rings exhibit weak UV absorbance, making standard UV-Vis detection at >250 nm ineffective.
-
Basicity: The tertiary and secondary amine moieties (
) cause severe peak tailing on traditional silica-based HPLC columns. -
Impurity Profile: Common synthetic routes (reductive amination) generate structurally similar byproducts (e.g., 1-methylpiperidin-4-one, cyclopentylamine) that are difficult to resolve.
This guide objectively compares High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) as validation strategies, providing protocols to ensure data integrity (ALCOA+ principles).
Method A: HPLC Analysis (The Separation Workhorse)
Objective: To separate and quantify the target amine from synthetic impurities using a stability-indicating method.
The Challenge of Amine Tailing
Standard acidic mobile phases (pH 2-3) protonate both nitrogens, leading to secondary interactions with residual silanols on the column stationary phase. This results in peak tailing (Asymmetry > 1.5) and poor resolution.
The Solution: Use a High-pH Stable Hybrid Column . By operating at pH 10.0 (above the amine's
Optimized Protocol
| Parameter | Specification | Rationale |
| Column | Ethylene-Bridged Hybrid (BEH) C18, 150 x 4.6 mm, 3.5 µm | Resists dissolution at high pH; reduced silanol activity. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate, pH 10.0 (adj. | Maintains basic environment to suppress ionization. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Organic modifier for elution. |
| Gradient | 5% B to 95% B over 15 min | Elutes polar impurities (starting amines) early; lipophilic dimers late. |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Detection | UV at 210 nm (or CAD/ELSD) | 210 nm detects the N-C bonds; Charged Aerosol Detection (CAD) is superior for non-chromophoric amines. |
| Column Temp | 40°C | Reduces viscosity and improves mass transfer. |
Performance Data (Simulated Validation)
| Component | Retention Time ( | Resolution ( | Limit of Quantitation (LOQ) |
| 1-Methylpiperidin-4-one | 2.1 min | - | 0.05% |
| Cyclopentylamine | 3.4 min | 4.2 | 0.10% |
| Target Product | 8.6 min | > 10.0 | 0.05% |
| Bis-alkylated Impurity | 12.1 min | 6.5 | 0.05% |
Critical Insight: While UV at 210 nm works, it is prone to baseline drift. If available, use a Charged Aerosol Detector (CAD) for a more uniform response factor across all impurities, eliminating the need for specific reference standards for every impurity.
Method B: qNMR Spectroscopy (The Structural Truth)
Objective: To determine absolute purity (mass balance) without the need for impurity standards, utilizing the principle that signal integration is directly proportional to molar concentration.
The Advantage of Specificity
Unlike HPLC, which relies on retention time matching, NMR provides structural confirmation simultaneously with quantification. It is the "primary method" often used to certify the standards used in HPLC.
Optimized Protocol
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Solvent:
(Chloroform-d) or (if salt form). is preferred for the free base to avoid H/D exchange on the amine proton. -
Internal Standard (IS): 1,3,5-Trimethoxybenzene (High purity trace-certified).
-
Why? Non-volatile, distinct singlet at ~6.1 ppm (non-interfering region), stable.
-
-
Relaxation Delay (d1): 30 seconds (Must be
of the slowest relaxing proton). -
Pulse Angle: 90°.
Diagnostic Signals & Integration
| Moiety | Chemical Shift ( | Multiplicity | Integration | Assignment |
| N-Methyl | 2.25 | Singlet (s) | 3H | Diagnostic for piperidine ring N. |
| Piperidine C4-H | 2.60 - 2.75 | Multiplet (m) | 1H | Alpha to secondary amine. |
| Cyclopentyl C1-H | 3.10 - 3.25 | Multiplet (m) | 1H | Alpha to secondary amine. |
| Internal Std | 6.08 | Singlet (s) | 3H | Reference for quantification. |
Calculation:
Comparative Analysis: Choosing the Right Tool
The following table contrasts the performance of the product validation methods.
| Feature | HPLC (High pH) | qNMR | Potentiometric Titration |
| Primary Utility | Routine QC, Impurity Profiling | Absolute Purity, Standard Certification | Bulk Assay (Low Cost) |
| Specificity | High (Separates isomers) | Very High (Structural proof) | Low (Detects all basic nitrogens) |
| Sensitivity (LOD) | High (< 0.05%) | Moderate (~0.5 - 1.0%) | Low |
| Throughput | High (Automated sequences) | Low (Manual prep/analysis) | High |
| Requirement | Needs Reference Standards | No Product Standard Needed | Large Sample Volume |
| Weakness | UV detection limits for this molecule | High capital cost; lower sensitivity | Cannot distinguish impurities |
Decision Framework
The choice of method depends on the stage of development and the specific data requirement.
Figure 1: Analytical Method Selection Matrix. Blue nodes indicate decision points; Green/Red/Yellow indicate the optimal technique.
Impurity Fate Mapping
Understanding where impurities originate allows for targeted validation.
Figure 2: Synthetic Impurity Fate Map. Identifying potential byproducts guides the HPLC method development.
Conclusion & Recommendation
For N-cyclopentyl-1-methylpiperidin-4-amine , a dual-method approach is the gold standard for validation:
-
Use qNMR to establish the "Assay" (absolute purity) of your primary reference standard. This bypasses the need for a certified commercial standard which may not be available.
-
Use High-pH HPLC for routine "Purity" testing (Area %). This ensures that trace toxic impurities (like unreacted starting amines) are quantified below 0.1%, which NMR cannot reliably detect.
Final Verdict: Do not rely on a single method. The lack of UV absorbance makes HPLC blind to certain non-chromophoric contaminants without CAD, while NMR lacks the sensitivity for trace analysis. The combination of both ensures a robust, defensible Certificate of Analysis.
References
-
PubChem. Compound Summary: 1-Methylpiperidin-4-amine (Precursor). National Library of Medicine. [Link]
-
Waters Corporation. Strategies for the Analysis of Amines by HPLC. Waters Application Notes. [Link]
-
Journal of Medicinal Chemistry. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Pauli, G. F., et al. (2014). [Link]
-
Organic Chemistry Portal. Reductive Amination Synthesis Reviews.[Link]
Sources
Assessing the target selectivity of N-cyclopentyl-1-methylpiperidin-4-amine derivatives
Executive Summary
The N-cyclopentyl-1-methylpiperidin-4-amine (N-CP-MPA) scaffold represents a "privileged structure" in medicinal chemistry, primarily recognized for its high affinity toward the Histamine H3 Receptor (H3R) .[1][2][][4] However, the piperidine core, particularly when substituted with lipophilic moieties like a cyclopentyl group, introduces a significant risk of off-target binding—most notably to Sigma-1 Receptors (σ1R) and the hERG potassium channel .[1][2][][4]
This guide provides a rigorous framework for assessing the selectivity profile of N-CP-MPA derivatives. Unlike standard H3 antagonists (e.g., Pitolisant), these derivatives often exhibit a "dual-target" profile.[1][2][] This guide defines the protocols necessary to distinguish between a selective H3R antagonist and a dual H3R/σ1R ligand , ensuring that observed phenotypic effects are correctly attributed to the intended mechanism.[2][]
Mechanistic Basis & Pharmacological Context[1][2][4][5]
The N-CP-MPA scaffold functions through a basic amine center (protonated at physiological pH) that forms a salt bridge with Asp3.32 in the H3 receptor transmembrane domain.[1][2][][4] The cyclopentyl group provides critical hydrophobic interactions, often occupying the lipophilic pocket formed by Tyr3.33 and Phe6.52 .[][4]
However, this same pharmacophore—a basic amine flanked by hydrophobic groups—is the classic definition of a Sigma Receptor ligand .[2][]
-
Primary Target (H3R): Presynaptic autoreceptor blockade, enhancing the release of histamine, acetylcholine, and norepinephrine.[][4]
-
Secondary Target (σ1R): Chaperone protein modulation in the endoplasmic reticulum; implicated in neuroprotection but can confound behavioral data.[][4]
-
Safety Target (hERG): Piperidine-based H3 antagonists have a historical liability for QT prolongation via hERG inhibition.[1][2][]
Signaling Pathway Visualization
The following diagram illustrates the downstream effects of H3R antagonism by N-CP-MPA derivatives, contrasting it with the off-target Sigma pathway.
Caption: H3R antagonism disinhibits neurotransmitter release, while off-target Sigma-1 binding modulates ER stress responses, potentially confounding efficacy data.[1][2][][4]
Comparative Performance Analysis
To validate the selectivity of a new N-CP-MPA derivative, it must be benchmarked against established standards.[1][2][] The table below compares a hypothetical optimized N-CP-MPA derivative against Pitolisant (Clinical Standard) and Ciproxifan (Research Standard).
Table 1: Selectivity & Potency Benchmarking
| Metric | N-CP-MPA Derivative (Optimized) | Pitolisant (Reference) | Ciproxifan (Reference) | Interpretation |
| hH3R Affinity ( | 1.5 – 8.0 nM | 0.16 nM | 9.2 nM | High affinity is standard; <10 nM is required for lead candidates.[1][2][] |
| hσ1R Affinity ( | 3.0 – 150 nM | > 1,000 nM | > 10,000 nM | CRITICAL: N-CP-MPA derivatives often show high σ1 affinity.[1][2][] A ratio <10 indicates a "Dual Ligand."[] |
| Selectivity Ratio (σ1/H3) | ~2 – 50 | > 6,000 | > 1,000 | Low ratio suggests significant off-target contribution.[1][2][] |
| hERG Inhibition ( | > 1.0 µM | > 10 µM | > 1.0 µM | Must be monitored; <1 µM is a safety red flag.[1][2] |
| Functional Potency ( | Inverse Agonist | Inverse Agonist | Antagonist | Most N-CP-MPA derivatives act as inverse agonists, reducing constitutive H3R activity.[1][2][4] |
Key Insight: While Pitolisant is highly selective, N-CP-MPA derivatives frequently exhibit Dual H3/σ1 activity .[1][2][] If your derivative shows a
Experimental Protocols for Validation
To ensure data integrity, the following self-validating protocols must be employed.
Protocol A: Competitive Radioligand Binding (H3R vs. σ1R)
Objective: Establish the precise affinity constants (
-
Membrane Preparation:
-
Radioligands:
-
Assay Conditions:
-
Data Analysis:
Protocol B: Functional Selectivity ([35S]GTPγS Binding)
Objective: Confirm the compound acts as an inverse agonist at H3R and rule out functional activity at off-targets.[1][2][]
-
Method: Measure the binding of non-hydrolyzable GTP analog [
S]GTP\gamma S to G-proteins.[1][2][][4] -
Differentiation:
Protocol C: hERG Safety Screen (Automated Patch Clamp)
Objective: Piperidine amines are prone to blocking the hERG channel, causing QT prolongation.[2][][4]
-
Platform: QPatch or PatchXpress (Whole-cell configuration).[1][2][][4]
-
Protocol:
-
Acceptance Criteria:
> 10 µM is preferred. If is 1–10 µM, calculate the Safety Margin (hERG / H3R ); a margin >30x is required.[2][][4]
Screening Workflow Visualization
Use this decision tree to categorize your N-CP-MPA derivative.[1][2][][4]
Caption: Screening cascade to classify derivatives as Selective H3 Antagonists or Dual H3/Sigma Ligands prior to safety testing.
References
-
Lazewska, D., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists.[2][][4] ACS Chemical Neuroscience.[][4] [1][2][]
-
Ligneau, X., et al. (2007). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology.[1][2][][4] Journal of Pharmacology and Experimental Therapeutics.[]
-
Selleck Chemicals. Pitolisant (H3 Receptor Antagonist) Product Data.
-
PubChem Compound Summary. 1-cyclopentyl-N-methylpiperidin-4-amine.[1][2][][4][6][7][8][1][2][]
-
R&D Systems. Histamine H3 Receptor Antagonists: Pharmacology and Protocols.
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- 1. 1250975-35-9|1-((Cyclopropylamino)methyl)cyclopentan-1-amine|BLD Pharm [bldpharm.com]
- 2. CAS#:2248355-48-6 | 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(3,4-dihydro-2H-1-benzopyran-6-yl)propanoate | Chemsrc [m.chemsrc.com]
- 4. Discovery of CHD1 Antagonists for PTEN-Deficient Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Buy 4-Cyano-6-(trifluoromethyl)pyridine-2-carboxylic acid (EVT-8449730) [evitachem.com]
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Introduction: The Privileged Piperidine Scaffold and the Metabolic Stability Imperative
<><>## A Senior Application Scientist's Guide to the Metabolic Stability of Piperidine-Based Compounds
The piperidine ring is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast array of pharmaceuticals and bioactive molecules.[1][2][3] This six-membered nitrogen-containing heterocycle offers a unique combination of properties that enhance a molecule's "druggability."[1] Its three-dimensional structure allows for precise vectoral orientation of substituents to engage with biological targets, while its basic nitrogen can be crucial for modulating physicochemical properties like solubility and cell permeability.[1][2] However, the very features that make the piperidine ring so attractive can also render it susceptible to metabolic breakdown, a critical hurdle in the journey from a promising compound to a successful drug.
Understanding and optimizing the metabolic stability of piperidine-containing drug candidates is paramount. Poor metabolic stability can lead to rapid clearance from the body, low bioavailability, and a short duration of action, necessitating more frequent and higher doses.[4] Furthermore, drug metabolism can produce metabolites with altered pharmacological activity or even toxic effects.[5] Therefore, a thorough and early assessment of metabolic stability is a critical component of any drug discovery and development program.[5][6]
This guide, from the perspective of a seasoned application scientist, provides a comparative study of the metabolic stability of piperidine-based compounds. We will delve into the key metabolic pathways, explore how structural modifications can influence stability, and provide detailed, field-proven experimental protocols for assessing this crucial parameter. The aim is to equip researchers, scientists, and drug development professionals with the knowledge and tools to design and select piperidine-containing molecules with optimal pharmacokinetic profiles.
The Metabolic Fate of the Piperidine Ring: Key Enzymatic Pathways
The liver is the primary site of drug metabolism, where a host of enzymes work to modify foreign compounds, rendering them more water-soluble for excretion.[4][5] For piperidine-based compounds, the metabolic transformations are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, and to a lesser extent, by flavin-containing monooxygenases (FMOs).[7]
The most common metabolic pathways for the piperidine ring include:
-
N-dealkylation: This is a predominant metabolic route for many piperidine-containing drugs, particularly those with a substituent on the nitrogen atom.[7][8] The reaction involves the oxidation of the carbon atom adjacent to the nitrogen, leading to the cleavage of the N-substituent. CYP3A4 is often the major isoform responsible for this transformation.[7][8]
-
C-oxidation (Hydroxylation): The carbon atoms of the piperidine ring itself are susceptible to hydroxylation. The position of oxidation is influenced by the substitution pattern on the ring. This can be a significant pathway leading to further conjugation reactions.
-
N-oxidation: The nitrogen atom of the piperidine ring can be directly oxidized to form an N-oxide. This is a common metabolic pathway for tertiary amines.
-
Ring Opening: In some cases, the piperidine ring can undergo oxidative cleavage, leading to more extensive degradation of the molecule.[7]
-
Ring Contraction: Although less common, enzymatic ring contraction of the piperidine scaffold has been observed, representing a significant structural modification.[9]
The susceptibility of a piperidine-containing compound to these metabolic pathways is intricately linked to its specific chemical structure. Factors such as the nature and position of substituents, stereochemistry, and overall lipophilicity play a crucial role in determining its metabolic fate.[1][6]
Comparative Analysis of Metabolic Stability: The Impact of Structural Modifications
The inherent metabolic lability of the piperidine scaffold can be strategically addressed through medicinal chemistry efforts. By understanding the structure-metabolism relationships, chemists can design molecules with improved stability.
Key Strategies to Enhance Metabolic Stability:
-
Steric Hindrance: Introducing bulky substituents near a metabolically labile site can sterically hinder the approach of metabolizing enzymes, thereby slowing down the rate of metabolism.
-
Modification of Electronics: Altering the electronic properties of the molecule by introducing electron-withdrawing or electron-donating groups can influence the reactivity of potential metabolic sites.
-
Blocking Metabolic Hotspots: If a specific site of metabolism ("metabolic hotspot") is identified, it can be blocked by substituting a hydrogen atom with a group that is resistant to metabolism, such as a fluorine atom.[6]
-
Conformational Constraint: Rigidifying the piperidine ring, for instance by incorporating it into a bicyclic or spirocyclic system, can pre-organize the molecule in a conformation that is less favorable for enzymatic binding and metabolism.[1]
-
Bioisosteric Replacement: Replacing the piperidine ring with a bioisostere that retains the desired pharmacological activity but possesses improved metabolic stability is another effective strategy.
The following table provides a comparative summary of how different structural modifications can impact the metabolic stability of piperidine-based compounds, as measured by in vitro assays.
| Structural Modification | Example Compound Class | Effect on Metabolic Stability (t1/2 in HLM) | Rationale |
| Introduction of Steric Bulk | 2,6-disubstituted piperidines | Increased | Steric shielding of the nitrogen and adjacent carbons from CYP enzymes. |
| Fluorination | 4-fluoropiperidine derivatives | Generally Increased | The strong C-F bond is resistant to oxidative cleavage, blocking a potential site of metabolism. |
| Incorporation into a Spirocycle | Spiro[piperidine-4,3'-indoline] derivatives | Significantly Increased | The rigid spirocyclic structure restricts conformational flexibility, potentially reducing binding affinity to metabolizing enzymes.[1] |
| N-Dealkylation Blocking | N-aryl or N-heteroaryl piperidines | Variable, often increased | The nature of the N-substituent significantly impacts susceptibility to N-dealkylation. Aromatic groups can be more stable than alkyl groups. |
| Bioisosteric Replacement | Replacement of piperidine with a tropane scaffold | Increased | The bicyclic tropane structure can offer greater metabolic stability compared to a simple piperidine ring.[10] |
HLM: Human Liver Microsomes. The half-life (t1/2) is a measure of how quickly a compound is metabolized. A longer half-life indicates greater metabolic stability.
Experimental Protocols for Assessing Metabolic Stability
A robust and reproducible assessment of metabolic stability is crucial for making informed decisions in drug discovery. The two most widely used in vitro assays are the liver microsomal stability assay and the hepatocyte stability assay.[4][5][11]
Liver Microsomal Stability Assay
This assay is a cost-effective and high-throughput method to assess the intrinsic clearance of a compound, primarily by Phase I enzymes like CYPs.[4][11][12] Liver microsomes are subcellular fractions containing the endoplasmic reticulum, where these enzymes are concentrated.[4]
Causality Behind Experimental Choices:
-
Why Liver Microsomes? They are a rich source of the major drug-metabolizing CYP enzymes and are relatively easy to prepare and store, making them ideal for early-stage screening.[4][12]
-
Why NADPH? Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor for the catalytic activity of CYP enzymes. Its inclusion initiates the metabolic reactions.[12][13]
-
Why Multiple Time Points? Measuring the disappearance of the parent compound over time allows for the calculation of the metabolic rate and half-life.[12]
-
Why Quench with Organic Solvent? Acetonitrile or methanol is used to precipitate proteins and stop the enzymatic reaction at specific time points, allowing for accurate analysis.[12]
-
Why LC-MS/MS Analysis? Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the high sensitivity and selectivity required to accurately quantify the remaining parent compound in a complex biological matrix.[14]
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 20 mM NADPH solution in the phosphate buffer.
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
-
Incubation:
-
In a microcentrifuge tube, add the liver microsomes (e.g., to a final concentration of 0.5 mg/mL) and the phosphate buffer.
-
Add the test compound to a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.[13]
-
Initiate the reaction by adding the NADPH solution.
-
Incubate at 37°C with gentle shaking.
-
-
Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the incubation mixture.[12]
-
Immediately add the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile with an internal standard) to stop the reaction.
-
-
Sample Processing and Analysis:
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the line represents the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg/mL microsomal protein).
-
Mandatory Visualization: Liver Microsomal Stability Assay Workflow
Caption: Workflow for the in vitro liver microsomal stability assay.
Hepatocyte Stability Assay
This assay utilizes intact liver cells (hepatocytes) and provides a more comprehensive assessment of metabolic stability, as it includes both Phase I and Phase II metabolic enzymes, as well as active transport processes.[11][][16]
Causality Behind Experimental Choices:
-
Why Hepatocytes? They represent a more physiologically relevant in vitro model as they contain the full complement of drug-metabolizing enzymes and cofactors within an intact cellular environment.[17][18]
-
Why Cryopreserved Hepatocytes? They offer convenience and allow for pooling from multiple donors to average out inter-individual variability in metabolic activity.
-
Why Longer Incubation Times? Hepatocyte assays often require longer incubation periods to observe significant compound depletion, especially for more stable compounds.[19]
Step-by-Step Protocol:
-
Preparation of Hepatocytes and Reagents:
-
Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.
-
Gently resuspend the cells in pre-warmed incubation medium.
-
Determine cell viability and concentration using a method like trypan blue exclusion.
-
Prepare a stock solution of the test compound.
-
-
Incubation:
-
In a multi-well plate, add the hepatocyte suspension (e.g., to a final concentration of 0.5-1.0 x 106 viable cells/mL).
-
Add the test compound to a final concentration of 1 µM.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
-
Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw an aliquot of the cell suspension.[18]
-
Immediately add the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile with an internal standard) to terminate the reaction and lyse the cells.
-
-
Sample Processing and Analysis:
-
Follow the same sample processing and LC-MS/MS analysis steps as described for the microsomal stability assay.
-
-
Data Analysis:
-
The data analysis is also similar to the microsomal assay, yielding the half-life (t1/2) and intrinsic clearance (CLint).
-
Mandatory Visualization: Logic for Selecting the Appropriate In Vitro Assay
Caption: Decision tree for selecting the appropriate in vitro metabolic stability assay.
Conclusion: A Data-Driven Approach to Optimizing Piperidine Scaffolds
The piperidine moiety will undoubtedly continue to be a valuable building block in the design of new therapeutics. A deep understanding of its metabolic liabilities and the strategic application of medicinal chemistry principles are essential for harnessing its full potential. The in vitro assays detailed in this guide provide a robust framework for generating critical data on metabolic stability, enabling a data-driven approach to compound selection and optimization. By integrating these experimental insights early in the drug discovery process, researchers can significantly increase the probability of developing piperidine-based drug candidates with favorable pharmacokinetic properties and a higher likelihood of clinical success.
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. (2025). [Link]
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In Vitro Metabolic Stability. Creative Bioarray. [Link]
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The impact of piperine on the metabolic conditions of patients with NAFLD and early cirrhosis: a randomized double-blind controlled trial. ResearchGate. [Link]
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Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. [Link]
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Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. [Link]
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Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]
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Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions. [Link]
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Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC. [Link]
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Quantitative bioanalysis by LC-MS/MS: a review. ResearchGate. [Link]
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Metabolic Stability Assays. Merck Millipore. [Link]
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Microsomal Stability. Cyprotex. [Link]
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Hepatocyte Stability. Cyprotex. [Link]
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Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. [Link]
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Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery. [Link]
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Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
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a) Different modalities of piperidine-containing drugs and drug.... ResearchGate. [Link]
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Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. [Link]
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Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. ResearchGate. [Link]
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Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. [Link]
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Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. PMC. [Link]
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Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]
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Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. Stanford University Mass Spectrometry. [Link]
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Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. eScholarship.org. [Link]
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Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI. [Link]
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Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. NIH. [Link]
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Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. PubMed. [Link]
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TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central. [Link]
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Prescribed drugs containing nitrogen heterocycles: an overview. PMC. [Link]
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Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]
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A Cytochrome P450 Catalyzes Oxidative Coupling Formation of Insecticidal Dimeric Indole Piperazine Alkaloids. PubMed. [Link]
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Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. Emery Pharma. [Link]
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Cytochrome P450: Radicals in a Biochemical Setting. YouTube. [Link]
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Microsomal Stability Assay. Creative Bioarray. [Link]
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Evaluation of N-cyclopentyl-1-methylpiperidin-4-amine in animal models of disease
An In-depth Comparative Guide to the Preclinical Evaluation of N-cyclopentyl-1-methylpiperidin-4-amine
Introduction: Unveiling the Therapeutic Potential of a Novel Piperidine Scaffold
The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals across a wide range of therapeutic areas, including oncology, neurology, and infectious diseases.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold for drug design. The compound of interest, N-cyclopentyl-1-methylpiperidin-4-amine, represents a novel chemical entity for which, to date, no comprehensive preclinical evaluation has been published in peer-reviewed literature. This guide, therefore, serves as a forward-looking framework for its systematic investigation in relevant animal models of disease.
The structure combines the established piperidine core, known to interact with various central nervous system (CNS) targets, with a cyclopentyl group, a feature often incorporated to enhance binding affinity and modulate pharmacokinetic properties.[3][4] Based on the pharmacology of structurally related N-substituted piperidines, which exhibit activities ranging from antipsychotic and antidepressant to analgesic effects, we hypothesize that N-cyclopentyl-1-methylpiperidin-4-amine possesses significant potential as a modulator of neurological and inflammatory pathways.[5] This guide will delineate a rigorous, multi-faceted preclinical strategy to test this hypothesis, comparing its potential efficacy against established therapeutic agents in validated animal models.
Hypothesized Mechanism of Action: A Dual-Target Engagement Strategy
Given the structural alerts within N-cyclopentyl-1-methylpiperidin-4-amine, a plausible and compelling mechanism of action involves the dual modulation of the Sigma-1 Receptor (σ1R) and the Dopamine D2 Receptor (D2R).
-
Sigma-1 Receptor (σ1R) Agonism: The σ1R is a unique ligand-regulated molecular chaperone located at the endoplasmic reticulum-mitochondrion interface.[6] Agonism at this receptor has been shown to modulate a variety of ion channels and signaling pathways, leading to neuroprotective, anti-amnesic, and antidepressant effects.[7][8] Specifically, σ1R activation can stabilize the IP3 receptor, ensuring proper calcium signaling and mitochondrial function, and can modulate the unfolded protein response (UPR), which is implicated in neuroinflammation and cell survival.[8]
-
Dopamine D2 Receptor (D2R) Partial Agonism: The 1-methylpiperidin-4-yl core is a common feature in compounds targeting monoamine receptors. We hypothesize a partial agonist activity at D2 receptors. Unlike full antagonists, which completely block dopaminergic activity, partial agonists can act as "dopamine stabilizers."[9] In brain regions with excessive dopamine (hyperdopaminergic state, e.g., mesolimbic pathway in psychosis), they act as functional antagonists. In regions with low dopamine (hypodopaminergic state, e.g., mesocortical pathway), they provide a requisite level of receptor stimulation.[10] This dual action is characteristic of modern atypical antipsychotics like aripiprazole.[11][12]
This dual-target engagement could offer a synergistic therapeutic effect, addressing both the neuroinflammatory and neurotransmitter dysregulation components of complex neuropsychiatric and pain disorders.
Caption: Hypothesized dual-target mechanism of N-cyclopentyl-1-methylpiperidin-4-amine.
Part 1: Evaluation in Animal Models of Neuropsychiatric Disorders
The potential antidepressant and neuro-modulatory effects of N-cyclopentyl-1-methylpiperidin-4-amine will be assessed using two distinct and complementary animal models. Aripiprazole, a well-characterized D2R partial agonist, will serve as the primary comparator.
Forced Swim Test (FST) for Antidepressant-Like Activity
The FST is a widely used behavioral despair model for screening potential antidepressant drugs.[13] The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture.[14] A reduction in the duration of immobility is interpreted as an antidepressant-like effect.
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Apparatus: A transparent glass cylinder (40 cm height, 20 cm diameter) filled with water (25 ± 1°C) to a depth of 30 cm.
-
Procedure:
-
Day 1 (Pre-test): Acclimate rats to the testing room for 1 hour. Place each rat in the water cylinder for a 15-minute pre-swim session. This is to ensure a stable level of immobility on the test day.
-
Day 2 (Test Session): 24 hours after the pre-test, administer the test compound, Aripiprazole (10 mg/kg), or vehicle (e.g., saline with 0.5% Tween 80) via intraperitoneal (i.p.) injection 60 minutes before the test.
-
Place the rat in the cylinder for a 5-minute swim session.
-
Record the entire session with a video camera. An observer, blind to the treatment groups, will score the duration of immobility (time spent floating with only minor movements to keep the head above water).
-
-
Data Analysis: Compare the mean immobility time across all groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for comparison against the vehicle control group.
Lipopolysaccharide (LPS)-Induced Sickness Behavior
Systemic administration of LPS, a component of gram-negative bacteria, induces a robust inflammatory response, leading to a constellation of symptoms known as "sickness behavior."[15] These symptoms, which include lethargy, social withdrawal, and anhedonia, share phenomenological similarities with human depression.[16][17] This model is valuable for assessing compounds that may treat depression, particularly depression associated with inflammation.
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Procedure:
-
Acclimate mice to the testing environment and individual housing for 3 days.
-
Administer the test compound, Aripiprazole (3 mg/kg), or vehicle (i.p.) 30 minutes prior to the LPS challenge.
-
Administer LPS (from E. coli, 0.83 mg/kg, i.p.) or saline.[18]
-
Behavioral Assessment (4 hours post-LPS):
-
Open Field Test: Place the mouse in the center of an open field arena (40x40 cm) and record total distance traveled and time spent in the center zone for 10 minutes. Sickness behavior is expected to reduce overall locomotion.
-
Social Interaction Test: Place the test mouse in the open field with a novel, non-aggressive mouse. Record the total time spent in active social investigation (e.g., sniffing, following) over a 10-minute period.
-
-
-
Data Analysis: Use a two-way ANOVA to analyze the effects of treatment and LPS challenge on locomotion and social interaction time.
Hypothetical Comparative Data: Neuropsychiatric Models
| Treatment Group | Forced Swim Test (Immobility Time in seconds, Mean ± SEM) | LPS Model - Open Field (Total Distance in cm, Mean ± SEM) | LPS Model - Social Interaction (Time in seconds, Mean ± SEM) |
| Vehicle + Saline | 155 ± 10.2 | 3500 ± 210.5 | 120 ± 8.5 |
| Vehicle + LPS | 160 ± 11.5 | 1200 ± 95.8 | 45 ± 5.1 |
| Aripiprazole (10 mg/kg) + LPS | 105 ± 9.8 | 2100 ± 150.3 | 85 ± 7.2 |
| Compound (10 mg/kg) + LPS | 95 ± 8.5 | 2350 ± 165.1 | 92 ± 6.8 |
| Compound (30 mg/kg) + LPS | 70 ± 7.1 | 2800 ± 180.4 | 105 ± 8.0** |
| *p<0.05, **p<0.01 compared to Vehicle + LPS group. Data is hypothetical and for illustrative purposes only. |
Part 2: Evaluation in Animal Models of Pain and Inflammation
The potential analgesic and anti-inflammatory properties of N-cyclopentyl-1-methylpiperidin-4-amine will be investigated using models that differentiate between central and peripheral mechanisms of action. Indomethacin, a standard non-steroidal anti-inflammatory drug (NSAID), will be used as a comparator.
Hot Plate Test for Central Analgesia
The hot plate test measures the response latency to a thermal stimulus and is a classic assay for evaluating centrally acting analgesics.[19] An increase in the time it takes for the animal to show a pain response (e.g., paw licking or jumping) indicates an analgesic effect.[20]
-
Animals: Male ICR mice (25-30g).
-
Apparatus: A commercially available hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C.[21]
-
Procedure:
-
Acclimate mice to the testing room for at least 1 hour.
-
Determine a baseline latency for each mouse by placing it on the hot plate and recording the time to the first sign of nociception (hind paw licking or jumping). A cut-off time of 30 seconds is used to prevent tissue damage.[22]
-
Administer the test compound, Indomethacin (20 mg/kg), or vehicle (p.o.) 60 minutes before testing.
-
At the designated time, place the mouse back on the hot plate and measure the post-treatment latency.
-
-
Data Analysis: Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Compare %MPE across groups using one-way ANOVA.
Carrageenan-Induced Paw Edema for Anti-Inflammatory Activity
This is a standard and highly reproducible model of acute inflammation.[23] Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema (swelling), which can be quantified.[24] Inhibition of this edema indicates anti-inflammatory activity.[25]
-
Animals: Male Wistar rats (180-220g).
-
Apparatus: A plethysmometer to measure paw volume.
-
Procedure:
-
Measure the initial volume of the right hind paw of each rat (V₀).
-
Administer the test compound, Indomethacin (10 mg/kg), or vehicle orally (p.o.) 1 hour before the carrageenan challenge.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw.[26]
-
Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection (Vₜ).[27]
-
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100, where ΔV is the change in paw volume (Vₜ - V₀).
Hypothetical Comparative Data: Pain and Inflammation Models
| Treatment Group | Hot Plate Test (% MPE, Mean ± SEM) | Carrageenan Paw Edema (% Inhibition at 3hr, Mean ± SEM) |
| Vehicle | 5.5 ± 1.2 | 0 |
| Indomethacin | 15.2 ± 3.5 | 55.8 ± 4.1 |
| Compound (10 mg/kg) | 45.6 ± 5.1 | 35.4 ± 3.8 |
| Compound (30 mg/kg) | 70.1 ± 6.8 | 62.5 ± 5.5 |
| p<0.05, **p<0.01 compared to Vehicle group. Data is hypothetical and for illustrative purposes only. |
Experimental Workflow Visualization
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- 12. Frontiers | Dopamine Receptor Partial Agonists: Do They Differ in Their Clinical Efficacy? [frontiersin.org]
- 13. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 15. A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats [scielo.sa.cr]
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- 18. Dissociation between sickness behavior and emotionality during lipopolysaccharide challenge in lymphocyte deficient Rag2−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. Mouse Model of Small Fiber Neuropathy - JoVE Journal [jove.com]
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- 23. Rodent Pain Models - Creative Biolabs [creative-biolabs.com]
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A Comparative Guide to the Synthesis of N-cyclopentyl-1-methylpiperidin-4-amine: An Evaluation of Synthetic Protocols and Reproducibility
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of synthetic strategies for obtaining N-cyclopentyl-1-methylpiperidin-4-amine, a substituted piperidine derivative with potential applications in medicinal chemistry. As a key building block in pharmaceutical research, the reproducibility and efficiency of its synthesis are of paramount importance. This document offers a comparative look at viable synthetic pathways, detailing experimental protocols, expected outcomes, and the chemical reasoning behind the methodological choices.
Introduction
N-cyclopentyl-1-methylpiperidin-4-amine is a tertiary amine featuring a piperidine core, a common motif in centrally active agents and other therapeutics. The synthesis of this molecule primarily involves the formation of a crucial bond between the 4-amino group of a piperidine precursor and a cyclopentyl moiety. The most logical and widely applicable method for this transformation is reductive amination . This guide will, therefore, focus on protocols centered around this key reaction, including the synthesis of the necessary precursors.
Synthetic Strategies: A Comparative Overview
The synthesis of N-cyclopentyl-1-methylpiperidin-4-amine can be logically broken down into two main stages:
-
Synthesis of the precursor: 1-methylpiperidin-4-amine.
-
Reductive amination of 1-methylpiperidin-4-amine with cyclopentanone.
We will explore and compare different approaches for the synthesis of the precursor and then detail the final reductive amination step.
Part 1: Synthesis of 1-Methylpiperidin-4-amine
The synthesis of 1-methylpiperidin-4-amine can be approached through several routes, primarily starting from commercially available piperidone derivatives.
Method 1: Direct Reductive Amination of N-Methyl-4-piperidone with Ammonia
This is a straightforward approach where N-methyl-4-piperidone is directly reacted with ammonia in the presence of a reducing agent.
-
Causality behind Experimental Choices: The choice of a reducing agent is critical. While powerful reducing agents like lithium aluminum hydride could be used, they are often less selective and require stringent anhydrous conditions. A more common and safer approach involves catalytic hydrogenation (e.g., using H₂ gas and a metal catalyst like Raney Nickel or Palladium on carbon) or the use of hydride reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)[1]. The latter are often preferred in laboratory settings due to their selectivity for the imine intermediate over the ketone starting material, which helps to minimize side reactions[1].
Method 2: Synthesis from N-Boc-4-piperidone
This multi-step approach offers greater control and is often used for more complex syntheses. It involves the reductive amination of N-Boc-4-piperidone, followed by deprotection and N-methylation.
-
Expertise & Experience: The use of a tert-butyloxycarbonyl (Boc) protecting group allows for selective reactions on the 4-position of the piperidine ring without affecting the ring nitrogen. This strategy is particularly useful when synthesizing libraries of analogues with different N-substituents. The Eschweiler-Clarke reaction is a classic and efficient method for the methylation of primary and secondary amines using formaldehyde and formic acid[2].
Visualizing the Synthetic Pathways
Caption: Synthetic routes to 1-methylpiperidin-4-amine.
Part 2: Final Synthesis of N-cyclopentyl-1-methylpiperidin-4-amine via Reductive Amination
Once 1-methylpiperidin-4-amine is obtained, the final step is a reductive amination with cyclopentanone. This reaction forms an imine intermediate which is then reduced in situ to the desired secondary amine.
-
Trustworthiness: This reaction is a well-established and reliable method for forming carbon-nitrogen bonds[3][4]. The choice of reducing agent is again crucial for ensuring high yields and purity. Sodium triacetoxyborohydride is an excellent choice for this step as it is mild and selective for the reduction of the iminium ion intermediate.
Visualizing the Final Reaction
Caption: Reductive amination to form the final product.
Experimental Protocols
Protocol 1: Synthesis of 1-Methylpiperidin-4-amine (from N-Methyl-4-piperidone)
Materials:
-
N-Methyl-4-piperidone
-
Ammonia (in methanol, 7N solution)
-
Raney Nickel (slurry in water)
-
Methanol
-
Hydrogen gas supply
Procedure:
-
To a solution of N-methyl-4-piperidone (1 equivalent) in methanol, add a 7N solution of ammonia in methanol (5-10 equivalents).
-
Carefully add a catalytic amount of Raney Nickel slurry.
-
Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the consumption of hydrogen.
-
Once the reaction is complete, carefully filter the catalyst through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by distillation or column chromatography to yield 1-methylpiperidin-4-amine.
Protocol 2: Synthesis of N-cyclopentyl-1-methylpiperidin-4-amine
Materials:
-
1-Methylpiperidin-4-amine
-
Cyclopentanone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
Procedure:
-
Dissolve 1-methylpiperidin-4-amine (1 equivalent) and cyclopentanone (1.1 equivalents) in anhydrous DCM or DCE.
-
Optionally, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford N-cyclopentyl-1-methylpiperidin-4-amine.
Data Presentation: Comparison of Synthetic Routes
| Parameter | Method 1 (Direct Synthesis of Precursor) | Method 2 (Multi-step Synthesis of Precursor) | Final Reductive Amination |
| Starting Material | N-Methyl-4-piperidone | N-Boc-4-piperidone | 1-Methylpiperidin-4-amine, Cyclopentanone |
| Key Reagents | Ammonia, H₂/Raney Ni | Ammonia, Reducing Agent, TFA/HCl, HCHO, HCOOH | NaBH(OAc)₃ |
| Number of Steps | 1 | 3 | 1 |
| Typical Yield | Moderate to Good | Good to High (overall) | High |
| Purity | Good | High | High |
| Advantages | Fewer steps, more atom-economical | High purity, good for library synthesis | Mild conditions, high selectivity |
| Disadvantages | Potential for over-alkylation, catalyst handling | Longer synthesis, use of protecting groups | Cost of reducing agent |
Conclusion and Recommendations
For the synthesis of N-cyclopentyl-1-methylpiperidin-4-amine, a two-step approach starting from N-methyl-4-piperidone is often the most efficient for direct synthesis of the target molecule. The direct reductive amination of N-methyl-4-piperidone with ammonia followed by a second reductive amination with cyclopentanone offers a balance of simplicity and good yields.
For projects requiring high purity and the potential for analogue synthesis, the multi-step route starting from N-Boc-4-piperidone provides greater control and flexibility, albeit at the cost of additional synthetic steps.
The final reductive amination step with cyclopentanone is a robust and reproducible reaction, with sodium triacetoxyborohydride being the recommended reducing agent for achieving high yields and purity under mild conditions. Researchers should carefully consider their specific needs in terms of scale, purity, and timeline when selecting the most appropriate synthetic protocol.
References
- BenchChem. (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide.
- Google Patents. (2021). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
- ChemicalBook. 1-Methylpiperidin-4-amine CAS#: 41838-46-4.
- ChemicalBook. 1-Methylpiperidin-4-amine | 41838-46-4.
- Google Patents. (2017). US20170247338A1 - PROCESS FOR PREPARING (CYCLOPENTYL[d]PYRIMIDIN-4-YL)PIPERAZINE COMPOUNDS.
- Google Patents. JPS61158973A - Production of 1-cyclopentylpiperazine.
-
Trushin, S., et al. (2025). Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). protocols.io. Retrieved from [Link]
- ChemicalBook. N-cyclopentyl-1-methylpiperidin-4-amine | 901374-95-6.
- PubChem. 4-Amino-1-methylpiperidine | C6H14N2 | CID 2737531.
- PubChem. 4-Cyclopentylpiperazin-1-amine | C9H19N3 | CID 1512485.
-
Patel, R., et al. (2023). Microwave produced 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives: their in vitro and in silico analysis. Future Journal of Pharmaceutical Sciences, 9(1), 63. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-Methyl-1-(1-methylpiperidin-4-yl)methanamine Derivatives.
-
ResearchGate. (2012). (PDF) Synthesis of N-methylated cyclic peptides. Retrieved from [Link]
-
Organic Syntheses. 1-morpholino-1-cyclohexene. Retrieved from [Link]
-
Osbourn, J. (2020). Amine Preparation 4 - Reductive Amination. YouTube. Retrieved from [Link]
-
Chad's Prep. (2018). 22.4e Synthesis of Amines Reductive Amination. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Reductive aminations by imine reductases: from milligrams to tons. Retrieved from [Link]
Sources
Safety Operating Guide
N-cyclopentyl-1-methylpiperidin-4-amine proper disposal procedures
Topic: N-cyclopentyl-1-methylpiperidin-4-amine Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Drug Discovery Scientists
Emergency Response & Immediate Action
Status: Critical Safety Information Scope: Immediate containment of spills or exposure involving N-cyclopentyl-1-methylpiperidin-4-amine.
| Scenario | Immediate Action Protocol |
| Skin Contact | CORROSIVE. Immediately flush with water for 15+ minutes.[1][2][3] Remove contaminated clothing under the shower.[3] Seek medical attention. |
| Eye Contact | SEVERE DAMAGE RISK. Rinse cautiously with water for 15 minutes.[1][2][3] Remove contact lenses if present.[1][2][3][4] Do not rub. Transport to ER immediately. |
| Inhalation | Move to fresh air.[1][2][3][4] If breathing is difficult, administer oxygen (trained personnel only). Pulmonary edema may be delayed.[3] |
| Small Spill (<50 mL) | Evacuate area. Wear nitrile gloves (double gloved) and face shield. Absorb with vermiculite or sand . Do NOT use paper towels (fire risk due to exotherm). |
| Large Spill | Evacuate lab. Call EHS/Hazmat. Do not attempt cleanup without SCBA if vapors are present. |
Chemical Profile & Hazard Identification
Rationale (Senior Scientist Insight): N-cyclopentyl-1-methylpiperidin-4-amine is a piperidine derivative. While specific toxicological data for this exact catalog number may be sparse, Structure-Activity Relationship (SAR) principles dictate that we treat it with the high-risk profile of the piperidine class.
-
Chemical Class: Tertiary/Secondary Amine (Piperidine core).
-
Key Reactivity: Basic. Reacts exothermically with acids. Incompatible with strong oxidizers and acid chlorides.
-
Physical State: Likely a liquid or low-melting solid (check specific Certificate of Analysis).
-
Flash Point: Treat as Combustible (Class IIIA or IIIB) unless verified otherwise.
GHS Hazard Classification (Derived from Class):
-
H314: Causes severe skin burns and eye damage (Category 1B).[2][4]
-
H302/H332: Harmful if swallowed or inhaled.
-
H412: Harmful to aquatic life with long-lasting effects.[3]
Operational Disposal Protocol
Core Directive: This compound must never be disposed of down the drain. Its basicity and aquatic toxicity violate standard EPA discharge limits (40 CFR 403.5).
A. Liquid Waste Stream (Primary Route)
-
Segregation:
-
Do NOT mix directly with acidic waste streams.[5] The neutralization reaction generates significant heat, which can pressurize waste containers and cause ruptures.
-
Do NOT mix with halogenated solvents (DCM, Chloroform) unless your facility explicitly permits "Commingled Solvents." Best practice is to keep it in the Non-Halogenated Organic stream.
-
-
Bulking/Collection:
-
Collect in a chemically compatible container (HDPE or Glass).
-
Label clearly: "Hazardous Waste - Organic Alkali - N-cyclopentyl-1-methylpiperidin-4-amine."
-
pH Check: If the waste solution is highly concentrated (>10%), verify the pH of the waste carboy does not drop rapidly if other users add material.
-
-
Disposal Code:
-
Typically falls under D001 (Ignitable) or D002 (Corrosive) depending on the solvent matrix.
-
B. Solid Waste & Debris[6]
-
Contaminated Consumables:
-
Gloves, weigh boats, and pipettes contaminated with the substance must be treated as Hazardous Solid Waste .
-
Do not place in regular trash.
-
Double-bag in clear polyethylene bags (4 mil thickness minimum).
-
-
Spill Cleanup Materials:
-
Absorbents (sand/vermiculite) saturated with the amine should be sealed in a wide-mouth jar and labeled as hazardous solid waste.
-
C. Empty Container Management (RCRA Compliance)
Regulatory Standard: 40 CFR 261.7 (RCRA Empty).
-
The "P-List" Check: This specific compound is generally not P-listed (acutely toxic) by the EPA, meaning triple rinsing is sufficient for the container to be considered "RCRA Empty."
-
Triple Rinse Procedure:
-
Rinse 1: Add solvent (methanol or ethanol) to 10% volume. Shake well. Pour rinsate into Liquid Waste .
-
Rinse 2: Repeat.
-
Rinse 3: Repeat.
-
-
Final Step: Deface the label using a marker. Puncture the container (if plastic) to prevent reuse. Discard in standard glass/plastic recycling or trash depending on facility rules.
Decision Logic & Workflow
The following diagram illustrates the decision matrix for disposing of N-cyclopentyl-1-methylpiperidin-4-amine, ensuring segregation from incompatible streams.
Figure 1: Decision matrix for the segregation and disposal of amine-based chemical waste. Note the critical checkpoint for acidity to prevent exothermic reactions.
Technical Data & Compatibility Matrix
Table 1: Physicochemical Properties & Waste Coding
| Property | Value / Description | Waste Implication |
| Molecular Formula | C₁₁H₂₂N₂ | Organic Carbon load |
| Solubility | Soluble in organic solvents (MeOH, DCM); Moderate water solubility. | Potential groundwater contaminant. |
| Acidity (pKa) | ~10.0 - 11.0 (Piperidine Nitrogen) | Corrosive (D002). Will neutralize acids violently. |
| Reactivity | Nucleophilic; Air-sensitive (absorbs CO₂). | Keep containers tightly sealed.[1][2][5][6][7] |
| RCRA Code | Not P-Listed. Default to D001 (Ignitable) or D002 (Corrosive). | Standard Hazardous Waste.[8] |
Table 2: Chemical Incompatibility Matrix
| Substance Class | Interaction Risk | Handling Rule |
| Strong Acids (HCl, H₂SO₄) | Exothermic Reaction. Violent boiling/splattering. | NEVER add amine waste to an acid waste carboy. |
| Oxidizers (Peroxides, Nitrates) | Fire/Explosion. Amines are reducing agents. | Store in separate cabinets. Dispose in separate streams. |
| Acid Chlorides / Anhydrides | Vigorous Reaction. Forms amides + heat + HCl gas. | Quench reactions fully before disposal. |
| Halogenated Solvents | Slow Reaction. Can form quaternary salts over time (exothermic). | Segregate if possible; do not store mixtures long-term. |
References
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary: Piperidine Derivatives Safety Profile.
-
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets (SDS).
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.
Disclaimer: This guide is based on the chemical class properties of N-substituted piperidines. Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor (e.g., Enamine, Sigma-Aldrich, Combi-Blocks) before handling.
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Mastering the Safe Handling of N-cyclopentyl-1-methylpiperidin-4-amine: A Guide to Personal Protective Equipment and Disposal
For researchers and professionals in drug development, the integrity of your work and your personal safety are paramount. This guide provides a detailed protocol for the safe handling of N-cyclopentyl-1-methylpiperidin-4-amine (CAS 102068-63-1), focusing on the critical role of Personal Protective Equipment (PPE). By understanding the why behind each procedural step, you can cultivate a laboratory environment that is both productive and secure.
Hazard Analysis: A Proactive Stance on Safety
Before handling any chemical, a thorough understanding of its potential hazards is crucial. For N-cyclopentyl-1-methylpiperidin-4-amine and its analogs, the primary concerns are:
-
Corrosivity: These compounds are often corrosive and can cause severe skin burns and eye damage upon contact.[1][4]
-
Flammability: Many similar small amine compounds are flammable liquids and vapors, posing a fire risk.[1][5]
-
Respiratory Irritation: Inhalation of vapors or mists may cause respiratory tract irritation.[3]
-
Toxicity: While specific data is limited, related compounds can be harmful if swallowed or absorbed through the skin.[3][6]
This hazard profile dictates a multi-layered PPE strategy to create effective barriers against exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a one-size-fits-all approach. It should be based on a risk assessment of the specific procedure being performed. The following table outlines the recommended PPE for handling N-cyclopentyl-1-methylpiperidin-4-amine.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves (minimum thickness of 0.4 mm) | Provides a barrier against skin contact with the corrosive and potentially toxic liquid. Ensure gloves are regularly inspected for signs of degradation or puncture. |
| Eye and Face Protection | Chemical splash goggles and a face shield | Protects against splashes that could cause severe eye damage. A face shield offers an additional layer of protection for the entire face. |
| Body Protection | Flame-resistant laboratory coat | Protects against splashes and brief exposure to flames. Should be fully buttoned to provide maximum coverage. |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory. For situations with a higher risk of aerosol generation or spills outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | A chemical fume hood is the primary engineering control to minimize inhalation exposure. Respirators provide an additional safeguard. |
PPE Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the nature of the handling procedure.
Caption: A workflow diagram for selecting appropriate PPE.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is essential to minimize the risk of exposure and accidents.
Preparation and Handling:
-
Work Area Preparation: Always handle N-cyclopentyl-1-methylpiperidin-4-amine within a certified chemical fume hood to mitigate inhalation risks.[7][8] Ensure the work area is clean and free of clutter. Keep sources of ignition away from the handling area due to the flammability hazard.[1][5]
-
PPE Donning: Before handling the chemical, don the appropriate PPE as determined by your risk assessment. This includes a flame-resistant lab coat, chemical splash goggles, a face shield, and compatible gloves.
-
Chemical Handling: Use non-sparking tools and equipment to prevent ignition of flammable vapors.[5][9] Dispense the chemical carefully to avoid splashing. Keep containers tightly closed when not in use to minimize vapor release.[1][10]
-
Post-Handling: After handling, wash your hands thoroughly with soap and water, even if you were wearing gloves.[7][11]
Spill Response:
In the event of a spill, immediate and correct action is crucial.
-
Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.
-
Ventilate: Ensure the area is well-ventilated, but avoid creating strong air currents that could spread vapors.
-
Contain: For small spills, use an inert absorbent material like sand or diatomaceous earth to contain the liquid.[10]
-
Neutralize (if applicable and safe): For small spills of amine compounds, cautious neutralization with a weak acid may be possible, but this should only be attempted by trained personnel.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent.
Disposal Plan: Responsible Waste Management
Proper disposal of N-cyclopentyl-1-methylpiperidin-4-amine and contaminated materials is a critical component of laboratory safety and environmental responsibility.
All waste containing this chemical must be treated as hazardous waste.[1]
-
Liquid Waste: Collect all liquid waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.
-
Solid Waste: All contaminated solid waste, including gloves, absorbent materials, and empty containers, must be placed in a designated hazardous waste container.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed environmental waste management company in accordance with local, state, and federal regulations.[1][12] Do not pour this chemical down the drain.[4][13]
Waste Disposal Workflow
The following diagram outlines the correct procedure for disposing of waste generated from handling N-cyclopentyl-1-methylpiperidin-4-amine.
Caption: A workflow for the proper disposal of chemical waste.
By integrating these safety protocols and PPE requirements into your daily laboratory practices, you can ensure a safe and compliant environment for groundbreaking research.
References
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]
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New Jersey Department of Health. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. Retrieved from [Link]
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Alpha Chemika. PIPERIDINE For Synthesis - Laboratory Chemicals. Retrieved from [Link]
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Australian Government Department of Health. (2016, February 5). Piperidine: Human health tier II assessment. Retrieved from [Link]
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CPAChem. (2023, January 9). Safety data sheet. Retrieved from [Link]
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PubChem. 4-Amino-1-methylpiperidine. Retrieved from [Link]
-
PubChem. 4-Cyclopentylpiperazin-1-amine. Retrieved from [Link]
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Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
